Product packaging for 4-(Hydroxymethyl)oxolane-2,3,4-triol(Cat. No.:CAS No. 639-97-4)

4-(Hydroxymethyl)oxolane-2,3,4-triol

货号: B117897
CAS 编号: 639-97-4
分子量: 150.13 g/mol
InChI 键: ASNHGEVAWNWCRQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

4-(Hydroxymethyl)oxolane-2,3,4-triol is a chemical compound with the molecular formula C5H10O5 and a molecular weight of 150.13 g/mol . Its structure is characterized by an oxolane (tetrahydrofuran) ring with triol and hydroxymethyl substituents . The compound is registered in public chemical databases under CID 4479683 . As a monosaccharide derivative, this compound is of significant interest in various research fields, including synthetic chemistry, where it may serve as a building block for more complex molecules, and carbohydrate chemistry, where its stereochemistry and properties are studied. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for personal use. Researchers should consult the safety data sheet (SDS) before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₅H₁₀O₅ B117897 4-(Hydroxymethyl)oxolane-2,3,4-triol CAS No. 639-97-4

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-(hydroxymethyl)oxolane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-5(9)2-10-4(8)3(5)7/h3-4,6-9H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNHGEVAWNWCRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(O1)O)O)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

639-97-4
Record name D-Apiose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029941
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Natural Occurrence of 4-(Hydroxymethyl)oxolane-2,3,4-triol (Apiose): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Hydroxymethyl)oxolane-2,3,4-triol, a branched-chain pentose commonly known as D-apiose, is a naturally occurring monosaccharide with significant biological relevance. This technical guide provides a comprehensive overview of its natural occurrence, biosynthesis, and the experimental methodologies for its study. Quantitative data on apiose content in various plant sources are summarized, and detailed protocols for its extraction, isolation, and analysis are provided. Furthermore, the biosynthetic pathway of its activated form, UDP-apiose, is delineated. This document serves as a foundational resource for researchers in natural product chemistry, plant biology, and drug development interested in the exploration and utilization of this unique sugar.

Introduction

This compound, or D-apiose, is a unique branched-chain pentose found predominantly in the plant kingdom. It is not found as a free monosaccharide in nature but exists as a component of complex polysaccharides and various secondary metabolites. Its structural role in the plant cell wall and its presence in bioactive glycosides make it a molecule of interest for both fundamental plant science and applied research, including drug discovery.

Apiose is a key constituent of two major pectic polysaccharides: rhamnogalacturonan II (RG-II), which is ubiquitous in the primary cell walls of all higher plants, and apiogalacturonan, which is particularly abundant in aquatic monocots. In RG-II, apiose plays a crucial role in the formation of borate-diester cross-links, which are essential for the structural integrity of the cell wall. Additionally, apiose is found in a variety of secondary metabolites, including the well-known flavonoid glycoside, apiin, present in parsley.

This guide aims to provide a detailed technical overview of the natural occurrence of apiose, presenting quantitative data, experimental protocols, and biosynthetic pathways to facilitate further research and application.

Natural Occurrence and Quantitative Data

Apiose is widely distributed throughout the plant kingdom, from ferns to angiosperms. Its concentration, however, varies significantly between species and even different tissues within the same plant. The most notable sources of high apiose content are aquatic monocots, particularly duckweeds.

Plant SpeciesFamilyTissue/ComponentApiose Content (% of non-cellulosic neutral sugars)Reference(s)
Lemna minorLemnaceaeHolocellulose~4%[1][2]
Spirodela polyrhizaLemnaceaeCell Wall~20%[3]
Landoltia punctataLemnaceaeCell WallHigh[4][5]
Wolffiella caudataLemnaceaeCell WallLower than Lemna[4][5]
Wolffia borealisLemnaceaeCell WallLower than Lemna[4][5]
Zostera marinaZosteraceaeCell WallHigh (in apiogalacturonan)[6][7][8][9]
Petroselinum crispum (Parsley)ApiaceaeLeavesPresent in apiin[10][11][12][13]
Enhalus acoroidesHydrocharitaceaeLeaves and RootsHigh apiosyl and arabinosyl abundance[6][14]
Amphibolis spp.CymodoceaceaeCell WallPresent[6][14]
Posidonia spp.PosidoniaceaeCell WallPresent[6][14]

Biosynthesis of UDP-D-Apiose

The precursor for the incorporation of apiose into polysaccharides and secondary metabolites is UDP-D-apiose. This nucleotide sugar is synthesized from UDP-D-glucuronic acid in a reaction catalyzed by the bifunctional enzyme UDP-D-apiose/UDP-D-xylose synthase (AXS/UXS). This enzyme also produces UDP-D-xylose. The biosynthesis has been studied in plants like parsley and duckweed.[15][16]

Biosynthesis_of_UDP_Apiose UDPGlcA UDP-D-Glucuronic Acid Intermediate UDP-4-keto-pentose intermediate UDPGlcA->Intermediate UDP-Apiose/Xylose Synthase (AXS/UXS) NAD+ -> NADH UDPApiose UDP-D-Apiose Intermediate->UDPApiose Ring contraction UDPXylose UDP-D-Xylose Intermediate->UDPXylose Decarboxylation

Biosynthetic pathway of UDP-D-Apiose and UDP-D-Xylose.

Experimental Protocols

Extraction and Isolation of Apiose-Containing Polysaccharides

A general workflow for the extraction and analysis of apiose-containing polysaccharides is outlined below.

Experimental_Workflow PlantMaterial Fresh or Dried Plant Material Homogenization Homogenization PlantMaterial->Homogenization Extraction Polysaccharide Extraction (e.g., Ammonium Oxalate) Homogenization->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Hydrolysis Acid Hydrolysis (e.g., TFA) Purification->Hydrolysis Derivatization Derivatization to Alditol Acetates Hydrolysis->Derivatization Analysis GC-MS Analysis Derivatization->Analysis

General workflow for apiose analysis from plant material.

4.1.1. Extraction of Apiogalacturonan from Lemna minor [17]

This protocol describes a mild extraction suitable for obtaining apiose-rich pectic polysaccharides.

  • Preparation of Plant Material: Harvest fresh Lemna minor and wash thoroughly with distilled water. The plant material can be used fresh or lyophilized.

  • Cell Wall Preparation: Homogenize the plant material in a blender with a suitable buffer (e.g., phosphate buffer, pH 7.0). Centrifuge the homogenate and wash the pellet sequentially with buffer, water, and then a mixture of chloroform:methanol (1:1, v/v) to remove soluble components and pigments. The resulting pellet is the crude cell wall material.

  • Extraction: Suspend the cell wall material in a 0.5% (w/v) ammonium oxalate solution. Stir the suspension at a controlled temperature (e.g., 22°C or 100°C) for several hours.

  • Isolation: Centrifuge the suspension to pellet the remaining cell wall debris. The supernatant contains the extracted apiogalacturonans.

  • Purification: The extracted polysaccharides can be further purified by dialysis against water to remove small molecules, followed by lyophilization. Further purification can be achieved using anion-exchange chromatography (e.g., DEAE-Sephadex) and size-exclusion chromatography.[18][19][20]

4.1.2. Extraction of Apiin from Parsley (Petroselinum crispum)

This protocol is for the extraction of the flavonoid glycoside apiin.

  • Preparation of Plant Material: Air-dry fresh parsley leaves and grind them into a fine powder.

  • Defatting: Extract the powdered material with a non-polar solvent like petroleum ether or hexane to remove lipids and essential oils.

  • Extraction: The defatted material is then extracted with a polar solvent. A mixture of ethanol and water (e.g., 70:30 v/v) is effective for extracting apiin. Extraction can be performed by maceration, soxhlet, or ultrasound-assisted extraction.

  • Purification: The crude extract can be concentrated under reduced pressure. Further purification of apiin can be achieved by techniques such as column chromatography on silica gel or polyamide, or by preparative HPLC.

Hydrolysis of Apiose-Containing Glycosides and Polysaccharides

To quantify the monosaccharide composition, the glycosidic linkages must be cleaved.

4.2.1. Acid Hydrolysis for Polysaccharides

  • Hydrolysis: Accurately weigh the purified polysaccharide sample (1-5 mg) into a screw-cap tube. Add 1 mL of 2 M trifluoroacetic acid (TFA).

  • Incubation: Seal the tube and heat at 121°C for 1-2 hours.

  • Removal of Acid: After cooling, remove the TFA by evaporation under a stream of nitrogen or by repeated co-distillation with methanol.

4.2.2. Mild Acid Hydrolysis of Apiin [21]

This method can be used to selectively cleave the apiosyl linkage from the glucosyl moiety in apiin.

  • Hydrolysis: Dissolve the apiin-containing extract in a dilute acid solution (e.g., pH 3).

  • Incubation: Heat the solution at 100°C. The progress of the hydrolysis to apigenin-7-O-glucoside can be monitored by HPLC.

Analysis of Apiose by Gas Chromatography-Mass Spectrometry (GC-MS)[22][23][24][25][26]

GC-MS analysis of the alditol acetate derivatives of monosaccharides is a robust method for quantification.

  • Reduction: Dissolve the dried hydrolysate in 1 M ammonium hydroxide containing 10 mg/mL sodium borohydride (NaBH4). Incubate at room temperature for 1 hour.

  • Acetylation: Add glacial acetic acid to decompose excess NaBH4. Evaporate the sample to dryness. Add acetic anhydride and 1-methylimidazole and incubate at room temperature for 10 minutes to acetylate the alditols.

  • Extraction: Add water to stop the reaction, and then extract the alditol acetates into an organic solvent such as dichloromethane.

  • GC-MS Analysis: Inject the organic phase into a GC-MS system equipped with a suitable capillary column (e.g., DB-5 or equivalent). The alditol acetates are separated based on their retention times, and their mass spectra are used for identification and quantification by comparison with authentic standards.

UDP-D-Apiose/UDP-D-Xylose Synthase (AXS/UXS) Enzyme Assay[15][27][28][29]

This assay measures the activity of the enzyme responsible for UDP-apiose synthesis.

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 8.0), NAD+, and the substrate UDP-D-glucuronic acid.

  • Enzyme Preparation: Use a purified recombinant AXS/UXS enzyme or a crude protein extract from a plant source known to have high activity (e.g., parsley or duckweed).

  • Incubation: Add the enzyme to the reaction mixture and incubate at an optimal temperature (e.g., 30°C) for a defined period.

  • Termination: Stop the reaction by heating or by the addition of acid.

  • Analysis: The products, UDP-apiose and UDP-xylose, can be separated and quantified by high-performance liquid chromatography (HPLC) with UV detection or by mass spectrometry.

Conclusion

This compound, or apiose, is a widespread and functionally important monosaccharide in the plant kingdom. Its unique branched-chain structure is integral to the architecture of the plant cell wall and is a feature of numerous bioactive secondary metabolites. This technical guide has provided a comprehensive overview of its natural occurrence, with quantitative data highlighting its abundance in certain plant species. Detailed experimental protocols for the extraction, isolation, and analysis of apiose-containing molecules have been presented to aid researchers in their investigations. The elucidation of the biosynthetic pathway provides a basis for further studies into the regulation of apiose metabolism. The information compiled herein is intended to serve as a valuable resource for scientists and professionals in the fields of natural product chemistry, plant biology, and drug development, fostering further exploration of this intriguing natural compound.

References

Apiose: A Key Branched-Chain Sugar in the Architecture of Plant Cell Wall Polysaccharides

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Apiose, a unique branched-chain pentose, is a crucial, albeit minor, constituent of the plant cell wall, playing a pivotal role in the structural integrity of the pectin matrix. This technical guide provides a comprehensive overview of apiose as a component of plant cell wall polysaccharides, with a focus on its presence in rhamnogalacturonan II (RG-II) and apiogalacturonan. We delve into the biosynthesis of apiose, the structural significance of its incorporation into these complex polysaccharides, and its impact on plant growth and development. This document summarizes quantitative data on apiose abundance, details key experimental methodologies for its study, and presents visual representations of relevant biochemical pathways and experimental workflows to serve as a valuable resource for researchers in plant biology, carbohydrate chemistry, and drug development.

Introduction

The plant cell wall is a dynamic and complex extracellular matrix primarily composed of polysaccharides, which provides structural support, dictates cell shape, and mediates interactions with the environment. Among the vast array of monosaccharides that constitute these polysaccharides, apiose (3-C-(hydroxymethyl)-D-erythro-furanose) stands out due to its unusual branched-chain structure.[1] While not found in its free form in nature, D-apiose is a characteristic component of the cell wall pectic polysaccharides of vascular plants and is also found in various secondary metabolites.[1][2]

Apiose is most notably a key residue in two types of pectic polysaccharides:

  • Rhamnogalacturonan II (RG-II): A structurally complex and highly conserved polysaccharide found in the primary cell walls of all vascular plants.[3][4] RG-II is composed of at least 12 different glycosyl residues linked by more than 20 different glycosidic linkages.[3]

  • Apiogalacturonan: A pectic polysaccharide abundant in the cell walls of certain aquatic monocots, such as duckweed (Lemna minor) and seagrass (Zostera marina).[2][5]

This guide will explore the multifaceted role of apiose in these polysaccharides, from its biosynthesis to its functional implications for the plant cell wall.

Apiose-Containing Polysaccharides in the Plant Cell Wall

Rhamnogalacturonan II (RG-II): A Highly Conserved and Structurally Complex Polysaccharide

RG-II is a minor component of pectin, constituting approximately 0.5% to 5% of the primary cell wall's dry mass.[6][7] Despite its low abundance, RG-II is essential for normal plant growth and development.[8] Its structure is remarkably conserved across all vascular plants, suggesting a fundamental and irreplaceable function.[3][4]

The backbone of RG-II consists of α-1,4-linked D-galacturonic acid residues, which is substituted with four different oligosaccharide side chains (A, B, C, and D).[9] Apiose is a constituent of side chains A and B.[8]

The most critical function of apiose in RG-II is its involvement in the formation of a borate diester bridge that cross-links two RG-II monomers into a dimer.[2][3] This dimerization is crucial for the formation of a three-dimensional pectic network, which contributes to the mechanical properties of the primary cell wall.[3] Plants with impaired RG-II dimerization exhibit severe growth defects, highlighting the importance of this apiose-mediated cross-linking.[10]

Apiogalacturonan: An Apiose-Rich Pectin of Aquatic Monocots

Apiogalacturonan is a simpler pectic polysaccharide compared to RG-II and is characterized by a backbone of α-1,4-linked D-galacturonic acid residues substituted with apiosyl side chains.[2][5] This polysaccharide is particularly abundant in the cell walls of aquatic monocots like Lemna minor and Zostera marina.[2][5] In these plants, apiogalacturonans can constitute a significant portion of the cell wall.[11] The apiose content in the apiogalacturonans of Lemna minor can vary significantly, ranging from 7.9% to 38.1%.[11]

Quantitative Analysis of Apiose in Plant Cell Wall Polysaccharides

The abundance of apiose varies between different plant species and the type of polysaccharide. The following tables summarize the quantitative data on the glycosyl residue composition of RG-II from various sources and the apiose content in the cell walls of duckweed species.

Table 1: Glycosyl Residue Composition of Rhamnogalacturonan II (RG-II) from Various Plant Sources (mol%)

MonosaccharideSycamore[3]Red Wine[12]Pea[3]
Rhamnose111012
Fucose657
2-O-Me-Fucose222
Arabinose141315
Galactose10911
Apiose10 9 10
2-O-Me-Xylose333
Galacturonic Acid252823
Glucuronic Acid656
Aceric Acid333
Kdo564
Dha544

Table 2: Apiose Content in the Cell Walls of Different Duckweed Species (mol%)

SpeciesApiose Content (mol%)[13]
Spirodela polyrhiza~15
Landoltia punctata~14
Lemna gibba~12
Wolffiella caudata~5
Wolffia borealis~4

Biosynthesis of Apiose

Apiose is synthesized in plants in its activated form, UDP-D-apiose. The biosynthesis pathway starts from UDP-D-glucuronic acid, a key intermediate in the synthesis of many cell wall precursors.[10][14] A bifunctional enzyme, UDP-apiose/UDP-xylose synthase (AXS), catalyzes the conversion of UDP-D-glucuronic acid into both UDP-D-apiose and UDP-D-xylose.[10] This reaction involves an NAD+-dependent decarboxylation and a rearrangement of the carbon skeleton of the glucuronic acid moiety.[10]

The cloning and functional characterization of the AXS1 gene from Arabidopsis thaliana have provided significant insights into this pathway.[10] The recombinant AXS1 enzyme was shown to catalyze the formation of UDP-apiose and UDP-xylose with a turnover number of 0.3 min⁻¹.[10]

Signaling and Physiological Significance

While a direct role for apiose or RG-II in signaling pathways has not been definitively established, their structural importance in maintaining cell wall integrity is intrinsically linked to cell wall signaling. The plant cell wall integrity (CWI) maintenance mechanism involves receptor-like kinases (RLKs), such as Wall-Associated Kinases (WAKs), that can sense changes in the pectin matrix.[4]

Defects in RG-II structure or dimerization, often resulting from mutations affecting apiose biosynthesis or incorporation, lead to compromised cell wall integrity.[10] This triggers CWI signaling pathways, resulting in compensatory responses such as cell wall thickening and, in severe cases, cell death.[10] Therefore, apiose plays a critical indirect role in cell signaling by ensuring the structural stability of the cell wall, which is constantly monitored by the cell.

The physiological significance of apiose is underscored by the severe developmental phenotypes observed in mutants with altered RG-II. For instance, the Arabidopsis mur1 mutant, which has a defect in fucose biosynthesis and incorporates L-galactose instead of L-fucose into RG-II, exhibits a dwarf phenotype due to reduced RG-II cross-linking.[9]

Experimental Protocols

Isolation and Purification of Rhamnogalacturonan II (RG-II)

A general workflow for the isolation and purification of RG-II from plant material is outlined below.[6][15]

  • Preparation of Alcohol Insoluble Residue (AIR):

    • Homogenize fresh plant tissue in 70% ethanol to precipitate polysaccharides and proteins.

    • Wash the pellet sequentially with ethanol, chloroform:methanol (1:1), and acetone to remove lipids and pigments.

    • Dry the resulting pellet to obtain AIR.[6]

  • Enzymatic or Chemical Extraction of RG-II:

    • Enzymatic Method: Treat the AIR with a purified endopolygalacturonase (EPG) to solubilize pectic fragments, including RG-II.[6]

    • Chemical Method: Use chelating agents like ammonium oxalate or CDTA to solubilize pectins.[15]

  • Chromatographic Purification:

    • Separate the solubilized polysaccharides by size-exclusion chromatography (SEC) to isolate the low molecular weight RG-II fraction.[15]

    • Further purification can be achieved using anion-exchange chromatography.[12]

Monosaccharide Composition Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is used to determine the molar composition of monosaccharides in a polysaccharide sample.[5][16]

  • Hydrolysis: Hydrolyze the purified polysaccharide (e.g., RG-II) with 2 M trifluoroacetic acid (TFA) at 121°C for 1 hour to release the constituent monosaccharides.[5]

  • Reduction: Reduce the monosaccharides to their corresponding alditols using sodium borohydride (NaBH₄).[5]

  • Acetylation: Acetylate the alditols with acetic anhydride and pyridine to form volatile alditol acetate derivatives.[5]

  • GC-MS Analysis: Separate and identify the alditol acetates by GC-MS. Quantify the individual monosaccharides by comparing their peak areas to those of known standards.[5]

Glycosidic Linkage Analysis

Linkage analysis determines how monosaccharides are linked together in a polysaccharide.[7][14]

  • Permethylation: Methylate all free hydroxyl groups of the polysaccharide using the Hakomori method (sodium hydride and methyl iodide in DMSO).[14]

  • Hydrolysis: Hydrolyze the permethylated polysaccharide with TFA to yield partially methylated monosaccharides.[14]

  • Reduction and Acetylation: Reduce and acetylate the partially methylated monosaccharides to form partially methylated alditol acetates (PMAAs).[14]

  • GC-MS Analysis: Identify the PMAAs by their characteristic fragmentation patterns in the mass spectrometer to determine the linkage positions of the original monosaccharide residues.[14]

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the anomeric configuration (α or β) of glycosidic linkages and for obtaining detailed three-dimensional structural information.[2][15]

  • Sample Preparation: Dissolve the purified polysaccharide in D₂O.

  • 1D and 2D NMR Spectra Acquisition: Acquire one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, TOCSY, HSQC, HMBC) NMR spectra.[2]

  • Spectral Analysis: Assign the resonances in the spectra to specific protons and carbons in the polysaccharide structure to determine the sequence and linkage of monosaccharides.[2]

Visualizations

Signaling Pathway

Cell_Wall_Integrity_Signaling cluster_Extracellular Extracellular Space / Cell Wall cluster_Cell Cell RGII_Monomer RG-II Monomer (with Apiose) RGII_Dimer RG-II Dimer (Borate Cross-linked) RGII_Monomer->RGII_Dimer + Borate Borate Borate Borate->RGII_Dimer Pectin_Network Stable Pectin Network RGII_Dimer->Pectin_Network Incorporation WAKs Wall-Associated Kinases (WAKs) Pectin_Network->WAKs Structural Integrity Sensed by CWI_Sensing CWI Sensing WAKs->CWI_Sensing Signal Transduction Signaling_Cascade Downstream Signaling Cascade Cellular_Response Cellular Response (e.g., Growth, Defense) Signaling_Cascade->Cellular_Response Leads to CWI_Sensing->Signaling_Cascade Activation

Caption: Cell wall integrity signaling pathway involving RG-II.

Experimental Workflow

Experimental_Workflow cluster_Isolation Isolation & Purification cluster_Analysis Structural Analysis Plant_Tissue Plant Tissue AIR Alcohol Insoluble Residue (AIR) Plant_Tissue->AIR Extraction Enzymatic/Chemical Extraction AIR->Extraction Crude_Extract Crude Polysaccharide Extract Extraction->Crude_Extract SEC Size-Exclusion Chromatography (SEC) Crude_Extract->SEC Purified_RGII Purified RG-II SEC->Purified_RGII Monosaccharide_Analysis Monosaccharide Composition (GC-MS) Purified_RGII->Monosaccharide_Analysis Linkage_Analysis Glycosidic Linkage Analysis (GC-MS) Purified_RGII->Linkage_Analysis NMR_Analysis Structural Elucidation (NMR Spectroscopy) Purified_RGII->NMR_Analysis

Caption: Experimental workflow for RG-II analysis.

Logical Relationship

Logical_Relationship UDP_GlcA UDP-D-Glucuronic Acid AXS UDP-Apiose/UDP-Xylose Synthase (AXS) UDP_GlcA->AXS UDP_Apiose UDP-D-Apiose AXS->UDP_Apiose RGII_Biosynthesis RG-II Biosynthesis UDP_Apiose->RGII_Biosynthesis RGII_Monomer RG-II Monomer RGII_Biosynthesis->RGII_Monomer Borate_Crosslinking Borate Cross-linking RGII_Monomer->Borate_Crosslinking RGII_Dimer RG-II Dimer Borate_Crosslinking->RGII_Dimer Cell_Wall_Structure Cell Wall Architecture & Integrity RGII_Dimer->Cell_Wall_Structure Plant_Growth Normal Plant Growth & Development Cell_Wall_Structure->Plant_Growth

Caption: Logical relationship of apiose in cell wall function.

Conclusion

Apiose, despite being a minor monosaccharide component, plays a disproportionately large role in the structure and function of the plant cell wall. Its unique branched-chain structure is fundamental to the borate-mediated dimerization of rhamnogalacturonan II, a process essential for the formation of a stable and functional pectin network in all vascular plants. The study of apiose-containing polysaccharides continues to provide valuable insights into the intricate architecture of the plant cell wall and its role in plant development. The methodologies and data presented in this guide offer a solid foundation for researchers to further explore the fascinating biology of this unusual sugar and its potential applications.

References

An In-depth Technical Guide to the Biosynthesis of UDP-Apiose from UDP-Glucuronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway converting UDP-glucuronic acid to UDP-apiose, a critical precursor for the synthesis of important plant cell wall polysaccharides and various secondary metabolites. This document details the enzymatic transformation, presents key quantitative data, outlines relevant experimental protocols, and provides visual representations of the pathway and workflows.

Introduction to the UDP-Apiose Biosynthetic Pathway

The biosynthesis of the branched-chain pentose, D-apiose, is a crucial process in plants and some bacteria, where it is a key component of complex polysaccharides such as rhamnogalacturonan II (RG-II) and apiogalacturonan.[1] The activated form of apiose, uridine 5'-diphospho-D-apiose (UDP-apiose), is synthesized from UDP-D-glucuronic acid (UDP-GlcA) in a unique and complex enzymatic reaction.[1] This conversion is catalyzed by the bifunctional enzyme UDP-D-apiose/UDP-D-xylose synthase (UAXS), which concurrently produces UDP-D-xylose. The intricate mechanism of UAXS, involving an NAD+-dependent oxidation-decarboxylation followed by a rearrangement of the sugar's carbon skeleton, makes it a fascinating subject of study for enzymologists and glycobiologists.[1] Understanding this pathway is not only fundamental to plant biology but also holds potential for applications in biotechnology and drug development, particularly in targeting pathways involving cell wall integrity.

The Enzymatic Conversion of UDP-Glucuronic Acid to UDP-Apiose

The conversion of UDP-glucuronic acid to UDP-apiose is a multi-step process catalyzed by a single enzyme, UDP-apiose/UDP-xylose synthase (UAXS), also referred to as UDP-apiose synthase (UAS) or AXS in some literature.[2] This enzyme belongs to the short-chain dehydrogenase/reductase (SDR) superfamily.[3] The reaction requires NAD+ as a cofactor and proceeds through several key intermediates.[1]

The proposed reaction mechanism involves the following key steps:

  • Oxidation: The reaction is initiated by the NAD+-dependent oxidation of the C4 hydroxyl group of UDP-glucuronic acid, forming the intermediate UDP-4-keto-D-glucuronic acid.[4][5]

  • Decarboxylation: This is followed by the decarboxylation of the UDP-4-keto-D-glucuronic acid, leading to the formation of a UDP-4-keto-pentose intermediate.[4][5]

  • Rearrangement and Ring Contraction: The carbon skeleton of the pentose intermediate undergoes a rearrangement, leading to the characteristic branched chain of apiose. This is a critical and unique step in the pathway.

  • Reduction: Finally, the intermediate is reduced by the NADH generated in the initial oxidation step to yield UDP-apiose.

Simultaneously, the UDP-4-keto-pentose intermediate can be reduced without rearrangement to form UDP-xylose, explaining the bifunctional nature of the enzyme.

Key Enzymes and Intermediates:
  • Enzyme: UDP-apiose/UDP-xylose synthase (UAXS/AXS)

  • Substrate: UDP-D-glucuronic acid (UDP-GlcA)

  • Cofactor: NAD+

  • Intermediates:

    • UDP-4-keto-D-glucuronic acid

    • UDP-4-keto-pentose (UDP-β-L-threo-pentopyranos-4-ulose)[6]

  • Products:

    • UDP-D-apiose

    • UDP-D-xylose

    • CO2

Quantitative Data

The following table summarizes the available kinetic parameters for UDP-apiose/UDP-xylose synthase from various sources. This data is essential for understanding the enzyme's efficiency and substrate affinity.

Enzyme SourceSubstrateKm (µM)kcat (min-1)Optimal pHReference
Arabidopsis thaliana (AXS1)UDP-glucuronic acid-0.3-[7]
Spirodela polyrrhiza (UAS)UDP-glucuronic acid251--[7]

Note: Comprehensive kinetic data for UAXS is limited in the literature. The provided values serve as a reference, and further characterization from different organisms is needed for a complete comparative analysis.

Experimental Protocols

This section provides detailed methodologies for the purification and characterization of UDP-apiose/UDP-xylose synthase and the analysis of its reaction products.

Purification of Recombinant UDP-Apiose/UDP-Xylose Synthase

This protocol is adapted from methods used for the purification of recombinant plant and human UAXS/UXS.[5]

1. Expression Vector and Host:

  • Clone the full-length cDNA of the target UAXS into an expression vector (e.g., pET vector with an N-terminal His-tag).
  • Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

2. Cell Culture and Induction:

  • Grow the transformed E. coli cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.
  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
  • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance soluble protein expression.

3. Cell Lysis:

  • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (DTT), and protease inhibitors).
  • Lyse the cells by sonication on ice or by using a French press.
  • Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.

4. Affinity Chromatography:

  • Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
  • Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.
  • Elute the His-tagged UAXS with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

5. Size-Exclusion Chromatography (Optional):

  • For higher purity, further purify the eluted protein by size-exclusion chromatography using a column (e.g., Superdex 200) equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
  • Collect the fractions containing the purified UAXS.

6. Protein Concentration and Storage:

  • Determine the protein concentration using a standard method (e.g., Bradford assay or measuring absorbance at 280 nm).
  • Assess the purity of the protein by SDS-PAGE.
  • Store the purified enzyme in aliquots at -80°C in a buffer containing glycerol (e.g., 20-50%) for long-term stability.

Enzyme Activity Assay

This assay is designed to measure the activity of UAXS by quantifying the formation of UDP-xylose and/or UDP-apiose.

1. Reaction Mixture:

  • Prepare a reaction mixture containing:
  • 50 mM Tris-HCl buffer (pH 7.5)[5]
  • 1-2 mM UDP-glucuronic acid[5]
  • 0.5-1 mM NAD+[5]
  • Purified UAXS enzyme (concentration to be optimized for linear product formation over time)

2. Incubation:

  • Pre-incubate the reaction mixture without the enzyme at the desired temperature (e.g., 25-37°C) for 5 minutes.
  • Initiate the reaction by adding the enzyme.
  • Incubate the reaction for a specific time period (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

3. Reaction Termination:

  • Stop the reaction by adding an equal volume of acetonitrile.[5]
  • Alternatively, the reaction can be stopped by boiling for 2-5 minutes or by adding a strong acid (e.g., perchloric acid) followed by neutralization.

4. Sample Preparation for Analysis:

  • Centrifuge the terminated reaction mixture to precipitate the protein (e.g., 16,000 x g for 10 minutes at 4°C).[5]
  • Filter the supernatant through a 0.22 µm filter before analysis by HPLC.

HPLC Analysis of UDP-Sugars

This method allows for the separation and quantification of the substrate (UDP-GlcA) and the products (UDP-apiose and UDP-xylose).

1. HPLC System and Column:

  • A standard HPLC system equipped with a UV detector is required.
  • A porous graphitic carbon (PGC) column (e.g., Hypercarb™) is effective for separating UDP-sugars.[8] Alternatively, a C18 reversed-phase column with an ion-pairing reagent can be used.

2. Mobile Phase and Gradient:

  • For PGC columns: A common mobile phase system consists of:
  • Solvent A: Aqueous ammonium carbonate or ammonium formate buffer (e.g., 10-50 mM, pH 8-9).
  • Solvent B: Acetonitrile.
  • A typical gradient could be:
  • 0-5 min: Isocratic with 2% B.
  • 5-25 min: Linear gradient from 2% to 20% B.
  • 25-30 min: Linear gradient from 20% to 50% B.
  • 30-35 min: Isocratic with 50% B.
  • 35-40 min: Return to 2% B and equilibrate.
  • The flow rate is typically set to 0.5-1.0 mL/min.

3. Detection:

  • Monitor the elution of UDP-sugars by measuring the absorbance at 262 nm (the absorbance maximum for the uracil ring).

4. Quantification:

  • Prepare standard curves for UDP-GlcA, UDP-xylose, and UDP-apiose of known concentrations.
  • Calculate the concentration of each UDP-sugar in the enzyme assay samples by comparing their peak areas to the standard curves.

NMR Spectroscopy for Product Identification

NMR spectroscopy is a powerful tool for the unambiguous identification of reaction products, including unstable intermediates.[4]

1. Sample Preparation:

  • Perform a large-scale enzyme reaction to generate sufficient material for NMR analysis.
  • After stopping the reaction, lyophilize the supernatant to remove the solvent.
  • Re-dissolve the sample in deuterium oxide (D₂O).

2. NMR Acquisition:

  • Acquire ¹H and ³¹P NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
  • For ¹H NMR, characteristic signals for the anomeric protons of UDP-GlcA, UDP-xylose, and UDP-apiose can be observed and quantified.
  • ³¹P NMR can be used to observe the pyrophosphate linkage and distinguish between different UDP-sugar species.
  • 2D NMR experiments such as COSY and HSQC can be used for complete structural elucidation of the products.

Visualizations

The following diagrams, generated using the DOT language, illustrate the biosynthetic pathway and a typical experimental workflow.

Biosynthesis_of_UDP_Apiose UDPGlcA UDP-D-glucuronic acid KetoGlcA UDP-4-keto-D-glucuronic acid UDPGlcA->KetoGlcA UAXS (NAD+) KetoPentose UDP-4-keto-pentose KetoGlcA->KetoPentose UAXS (-CO2) UDPApiose UDP-D-apiose KetoPentose->UDPApiose UAXS (Rearrangement, NADH) UDPXylose UDP-D-xylose KetoPentose->UDPXylose UAXS (NADH) Experimental_Workflow cluster_purification Enzyme Purification cluster_assay Enzyme Assay & Analysis Expression 1. Protein Expression Lysis 2. Cell Lysis AffinityChrom 3. Affinity Chromatography PurityAnalysis 4. Purity & Concentration EnzymeAssay 5. Enzyme Reaction PurityAnalysis->EnzymeAssay Termination 6. Reaction Termination HPLC 7. HPLC Analysis NMR 8. NMR Identification

References

The Pivotal Role of Apiose in the Structure and Function of Rhamnogalacturonan II: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhamnogalacturonan II (RG-II) is a structurally complex pectic polysaccharide essential for the integrity of the primary cell wall in vascular plants. Among its dozen different monosaccharide components, the branched-chain pentose, apiose, plays a unique and critical role. This technical guide provides an in-depth exploration of the function of apiose in the structure and function of RG-II, with a focus on its involvement in the borate-mediated cross-linking of RG-II monomers. This dimerization is fundamental to the proper architecture and mechanical properties of the plant cell wall. This document summarizes key quantitative data, details experimental protocols for the study of RG-II, and provides visual representations of the underlying biochemical pathways and experimental workflows.

Introduction: The Enigmatic Structure of Rhamnogalacturonan II

Rhamnogalacturonan II (RG-II) is a minor but ubiquitous component of pectin in the primary cell walls of all vascular plants[1][2]. Despite its relatively low abundance, typically constituting less than 10% of the total pectin, its highly conserved and intricate structure underscores its fundamental biological importance[1]. RG-II is composed of a backbone of α-1,4-linked D-galacturonic acid residues, which is substituted with four distinct and complex oligosaccharide side chains (A, B, C, and D)[3]. These side chains are comprised of at least 12 different types of monosaccharides, some of which are rare in nature, including apiose, aceric acid, Kdo (3-deoxy-D-manno-octulosonic acid), and Dha (3-deoxy-D-lyxo-2-heptulosaric acid)[2][4]. The complexity of RG-II is further highlighted by the presence of over 20 different glycosidic linkages[2].

The Central Role of Apiose in RG-II Dimerization

The most significant functional aspect of RG-II is its ability to form a dimer through a borate diester cross-link[5][6]. This cross-linking is highly specific and occurs between the C-2' and C-3' hydroxyl groups of two apiosyl residues located in side chain A of two separate RG-II monomers[6][7]. This dimerization is crucial for the proper structure and function of the plant cell wall, contributing to its mechanical strength and regulating its porosity[8][9].

The Borate Cross-Link: A Key to Cell Wall Integrity

The formation of the borate diester bond is a self-assembly process that is influenced by pH and the presence of certain divalent cations[10]. In vitro studies have shown that the dimer is stable at physiological pH and that its formation is enhanced by cations such as Ca2+, Sr2+, and Pb2+[7][10]. In the plant cell wall, it is estimated that over 95% of RG-II exists in this dimeric form, highlighting the physiological relevance of this cross-link[6]. The absence or disruption of this borate bridge, often due to boron deficiency, leads to severe growth defects, including swollen cell walls and reduced tissue integrity[6][9][11][12].

Quantitative Data on RG-II and the Significance of Apiose

The following tables summarize key quantitative data related to the composition and properties of RG-II, emphasizing the role of apiose.

Table 1: Glycosyl Residue Composition of Rhamnogalacturonan II from Various Plant Sources (mol%)

Glycosyl ResidueSycamore[1]Red Wine[13]Arabidopsis[14]
Rhamnose111012
Fucose657
2-O-Me-Fucose222
Arabinose10911
Galactose121113
Apiose 10 9 10
2-O-Me-Xylose333
Galacturonic Acid252822
Glucuronic Acid564
Kdo333
Dha222
Aceric Acid121

Table 2: Monomer vs. Dimer Ratios of RG-II under Different Conditions

ConditionMonomer (%)Dimer (%)Source
Wild-type Arabidopsis (sufficient boron)< 5> 95[6]
mur1 mutant Arabidopsis (altered side chain A)~50~50[6]
Boron-deficient pumpkin80-9010-20[11][12]
In vitro dimerization (boric acid, pH 3.4, 24h)~70~30[7][15]
In vitro dimerization (boric acid + Sr2+, pH 3.4, 24h)~20~80[7][15]

Table 3: Impact of RG-II Dimerization on Cell Wall Properties

PropertyB-deficient (monomeric RG-II)B-sufficient (dimeric RG-II)Source
Cell Wall Pore Size (approx. nm)~6.0~3.5[6]
Cell Wall ThicknessIncreasedNormal[6][11][12]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of RG-II and the role of apiose.

Isolation and Purification of Rhamnogalacturonan II

Objective: To isolate RG-II from plant material for structural and functional analysis.

Protocol:

  • Preparation of Alcohol Insoluble Residue (AIR):

    • Homogenize fresh plant tissue (e.g., celery stalks, duckweed) in 80% ethanol.

    • Wash the resulting pellet sequentially with 80% ethanol, chloroform:methanol (1:1, v/v), and acetone to remove lipids and pigments.

    • Dry the resulting AIR pellet.[16]

  • Enzymatic Digestion:

    • Suspend the AIR in 50 mM sodium acetate buffer (pH 5.0).

    • Add endopolygalacturonase (EPG) and incubate at 37°C for 12-16 hours to hydrolyze the homogalacturonan backbone of pectin, releasing RG-II.[5]

  • Solubilization and Initial Fractionation:

    • Centrifuge the digest to pellet the insoluble material.

    • The supernatant contains solubilized pectic fragments, including RG-II.

  • Size-Exclusion Chromatography (SEC):

    • Apply the supernatant to a SEC column (e.g., Sephadex G-75 or Superdex 75) equilibrated with a suitable buffer (e.g., 50 mM ammonium formate, pH 5.0).[16]

    • Collect fractions and assay for the presence of RG-II by monitoring for characteristic monosaccharides like apiose and 2-O-methyl-xylose after acid hydrolysis and derivatization.[5]

  • Anion-Exchange Chromatography (AEC) (Optional):

    • For further purification, apply the RG-II containing fractions to an AEC column (e.g., DEAE-cellulose) and elute with a salt gradient (e.g., 0-1 M NaCl).[13]

Analysis of RG-II Monomer and Dimer by Polyacrylamide Gel Electrophoresis (PAGE)

Objective: To separate and quantify the monomeric and dimeric forms of RG-II.

Protocol:

  • Gel Preparation:

    • Prepare a 26% (w/v) acrylamide resolving gel and a 10% (w/v) acrylamide stacking gel in a Tris-borate buffer system.[17]

  • Sample Preparation:

    • Dissolve the purified RG-II sample in the electrophoresis running buffer.

    • To generate a monomer standard, treat a sample of dimeric RG-II with 0.1 M HCl at 80°C for 1 hour, then neutralize.

  • Electrophoresis:

    • Load the samples onto the gel.

    • Run the electrophoresis at a constant voltage (e.g., 200 V) until the dye front reaches the bottom of the gel.[17]

  • Staining:

    • Fix the gel in an ethanol/acetic acid solution.

    • Stain the gel using a silver staining protocol for polysaccharides.[17]

  • Quantification:

    • Densitometrically scan the stained gel to determine the relative amounts of the monomer and dimer bands.

Glycosyl Residue Composition Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the monosaccharide composition of RG-II.

Protocol:

  • Acid Hydrolysis:

    • Hydrolyze the RG-II sample with 2 M trifluoroacetic acid (TFA) at 121°C for 1 hour to release the constituent monosaccharides.[16]

  • Reduction:

    • Reduce the released monosaccharides to their corresponding alditols with sodium borohydride (NaBH4).[16]

  • Acetylation:

    • Acetylate the alditols with acetic anhydride and pyridine to form alditol acetates.[16]

  • GC-MS Analysis:

    • Inject the alditol acetate derivatives into a GC-MS system.

    • Separate the derivatives on a suitable capillary column (e.g., SP-2330).

    • Identify the monosaccharides based on their retention times and mass spectra compared to known standards.[5]

Visualizing Key Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate the crucial role of apiose in RG-II dimerization and the biosynthetic pathway leading to its precursor.

Caption: Borate-mediated dimerization of two rhamnogalacturonan II (RG-II) monomers via their apiose residues.

UDP_Apiose_Biosynthesis UDP_GlcA UDP-D-Glucuronic Acid UAS UDP-Apiose/UDP-Xylose Synthase (UAS) UDP_GlcA->UAS UDP_Apiose UDP-D-Apiose UAS->UDP_Apiose UDP_Xylose UDP-D-Xylose UAS->UDP_Xylose RGII_Synth RG-II Biosynthesis UDP_Apiose->RGII_Synth Apiosyltransferase

Caption: Biosynthetic pathway of UDP-D-apiose, the activated precursor for apiose incorporation into RG-II.

Functional Implications and Future Directions

The dimerization of RG-II via apiose-borate cross-links is not merely a structural feature but has profound functional consequences for the plant. This network within the pectic matrix is thought to control cell wall porosity, influencing the transport of molecules to the plasma membrane, and to play a role in cell-cell adhesion[8]. The severe phenotypes of mutants with defects in RG-II synthesis or dimerization underscore its essential role in plant growth and development[5].

Future research in this area will likely focus on several key aspects:

  • Elucidating the precise 3D structure of the RG-II dimer: High-resolution structural studies will provide a deeper understanding of how this complex polysaccharide contributes to cell wall architecture.

  • Identifying and characterizing the enzymes involved in RG-II biosynthesis: A complete understanding of the biosynthetic pathway will open up avenues for the targeted modification of cell wall properties.

  • Investigating the role of RG-II in cell signaling: The release of RG-II fragments upon pathogen attack suggests a potential role in plant defense responses.

  • Exploring the potential of RG-II in drug development: The unique structure and properties of RG-II, including its ability to bind specific ions, may present opportunities for the development of novel therapeutic agents.

Conclusion

Apiose, a seemingly minor component of the plant cell wall, holds a position of immense structural and functional importance within the complex architecture of rhamnogalacturonan II. Its unique ability to facilitate the borate-mediated dimerization of RG-II is a cornerstone of primary cell wall integrity in vascular plants. The detailed understanding of the role of apiose in RG-II, facilitated by the experimental approaches outlined in this guide, is crucial for advancing our knowledge of plant biology and for harnessing the potential of plant cell wall components in various biotechnological and pharmaceutical applications.

References

The Discovery and Enduring Significance of Apiose in Plant Biochemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apiose, a unique branched-chain pentose, has intrigued plant biochemists for over a century. Initially discovered as a component of a flavonoid glycoside in parsley, its role has expanded to being a crucial element in the structural integrity of the plant cell wall. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to apiose. It details the methodologies for its isolation and characterization, presents quantitative data on its occurrence, and elucidates the enzymatic pathway of its biosynthesis. Particular emphasis is placed on its role in the formation of borate cross-links within the pectic polysaccharide rhamnogalacturonan II (RG-II), a structure essential for normal plant growth and development. This document serves as a valuable resource for researchers in plant biology, glycobiology, and drug development, offering insights into the complex world of plant cell wall biochemistry and potential avenues for future research.

Discovery and Early History

The story of apiose began in 1901 when the German chemist Eduard Vongerichten first identified it as a sugar component of the flavonoid glycoside apiin, which he isolated from parsley (Apium petroselinum L.).[1] Vongerichten observed that mild acid hydrolysis of apiin with 0.5–1% sulfuric acid yielded glucose, the flavone apigenin, and a novel pentose that did not exhibit the typical properties of arabinose or xylose.[1] He aptly named this new sugar "apiose," derived from the genus name Apium.[1] The initial structural elucidation work in the early 20th century revealed its unique branched-chain structure, a feature that set it apart from most other monosaccharides.[1]

Occurrence and Distribution in the Plant Kingdom

Initially identified in a secondary metabolite, apiose was later found to be a widespread, albeit minor, constituent of the primary cell walls of all higher plants.[2] It is a key component of two types of pectic polysaccharides:

  • Rhamnogalacturonan II (RG-II): A highly complex and conserved pectic polysaccharide, RG-II contains at least 12 different types of monosaccharides, including apiose.[3] Apiose plays a critical structural role in RG-II by forming borate diester cross-links between two RG-II molecules, which is essential for the mechanical properties of the cell wall and normal plant growth.[3]

  • Apiogalacturonan: This pectic polysaccharide is particularly abundant in the cell walls of aquatic monocots like duckweed (Lemna minor) and seagrasses.[4][5] In these plants, apiogalacturonan can constitute a significant portion of the cell wall biomass.[5]

Apiose is also found in a vast array of secondary metabolites, with over 1200 apiosylated compounds identified in more than 530 plant species across 106 families.[5] These compounds include flavonoids, cyanogenic glycosides, and other natural products, suggesting diverse physiological roles for apiosylation.[2]

Quantitative Data on Apiose Content

The concentration of apiose can vary significantly between plant species and even between different tissues of the same plant. The following tables summarize some of the available quantitative data.

Plant SpeciesFamilyTissue/FractionApiose Content (% of cell wall)Reference(s)
Lemna minorLemnaceaeHolocellulose~4%[6]
Lemna minorLemnaceaeApiogalacturonans7.9% - 38.1%[7][8]
Spirodela polyrhizaLemnaceaeCell WallHigh[9][10]
Landoltia punctataLemnaceaeCell WallHigh[9][10]
Lemna gibbaLemnaceaeCell WallHigh[9][10]
Wolffiella caudataLemnaceaeCell WallLow[9][10]
Wolffia borealisLemnaceaeCell WallLow[9][10]

Table 1: Apiose Content in the Cell Walls of Various Duckweed Species.

Enzyme SourceSubstrateKm (µM)Vmax or kcatReference(s)
Arabidopsis thaliana (recombinant AXS1)UDP-D-glucuronate-0.3 min-1 (turnover number)[2][11]
Petroselinum crispum (PcGlcT)Apigenin320 ± 700.62 ± 0.05 s-1[12]
Petroselinum crispum (PcGlcT)UDP-Glc610 ± 1100.62 ± 0.05 s-1[12]
Petroselinum crispum (PcApiT)Apigenin 7-O-glucoside--[12]
Petroselinum crispum (PcApiT)UDP-apiose--[12]

Experimental Protocols

Historical Method: Isolation of Apiose from Apiin (Vongerichten, 1901)

This protocol is based on the historical account of Vongerichten's discovery.

Objective: To hydrolyze the flavonoid glycoside apiin from parsley to release apiose.

Methodology:

  • Extraction of Apiin: Apiin is first extracted from dried parsley leaves using a suitable solvent (e.g., ethanol or water).

  • Mild Acid Hydrolysis: The crude apiin extract is subjected to mild acid hydrolysis using 0.5–1% sulfuric acid.[1] The reaction is typically carried out by heating the mixture.

  • Separation of Products: Following hydrolysis, the reaction mixture contains glucose, apigenin, and apiose. These components can be separated using techniques available at the time, such as fractional crystallization or precipitation.

  • Purification of Apiose: Further purification of the apiose fraction would have involved repeated crystallization steps to obtain the pure sugar.

Modern Method: Isolation and Characterization of Apiogalacturonans from Lemna minor

This protocol is adapted from the work of Hart and Kindel (1970).[7][8]

Objective: To isolate and characterize apiose-containing pectic polysaccharides from the cell walls of Lemna minor.

Methodology:

  • Cell Wall Preparation: Fresh Lemna minor is homogenized and washed extensively with water and organic solvents to remove intracellular contents, yielding a cell wall-enriched fraction.

  • Extraction of Pectins: The cell wall material is treated with a chelating agent, such as 0.5% ammonium oxalate, to solubilize pectic polysaccharides.[7][8]

  • Purification of Apiogalacturonans:

    • The oxalate extract is subjected to anion-exchange chromatography on a DEAE-Sephadex column to separate polysaccharides based on their charge.

    • Further purification is achieved by fractional precipitation with increasing concentrations of sodium chloride. Polysaccharides with higher apiose content are generally more soluble in higher salt concentrations.[7][8]

  • Characterization:

    • Monosaccharide Composition Analysis: The purified apiogalacturonans are hydrolyzed with acid (e.g., trifluoroacetic acid), and the resulting monosaccharides are converted to their alditol acetate derivatives for analysis by gas chromatography-mass spectrometry (GC-MS).

    • Apiose Content Determination: The amount of apiose is quantified relative to other monosaccharides.

Enzymatic Synthesis and Characterization of UDP-Apiose

Objective: To characterize the activity of UDP-apiose/UDP-xylose synthase (UAS).

Methodology:

  • Enzyme Source: The UAS enzyme can be purified from plant tissues (e.g., parsley cell cultures) or, more commonly, produced as a recombinant protein in E. coli.[2][11][13]

  • Enzyme Assay:

    • The reaction mixture contains the purified enzyme, the substrate UDP-D-glucuronic acid, and the cofactor NAD+ in a suitable buffer.[2][11]

    • The reaction is incubated at an optimal temperature (e.g., 30°C).

  • Product Analysis:

    • The reaction is stopped, and the products (UDP-apiose and UDP-xylose) are separated from the substrate using techniques like high-performance anion-exchange chromatography (HPAEC) or hydrophilic interaction liquid chromatography (HILIC).

    • The identity of the products is confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[14]

  • Kinetic Analysis: The kinetic parameters (Km and Vmax) of the enzyme are determined by measuring the initial reaction rates at varying substrate concentrations.[15]

Biosynthesis of Apiose

The biosynthesis of apiose occurs via the conversion of UDP-D-glucuronic acid (UDP-GlcA) to UDP-D-apiose and UDP-D-xylose. This reaction is catalyzed by a single bifunctional enzyme called UDP-apiose/UDP-xylose synthase (UAS), known as AXS1 in Arabidopsis thaliana.[2][11] The reaction is NAD+-dependent and involves a decarboxylation and a rearrangement of the carbon skeleton of the glucuronic acid moiety.[2][11]

Apiose_Biosynthesis UDP_Glc UDP-Glucose UDP_GlcA UDP-D-Glucuronic Acid UDP_Glc->UDP_GlcA UDP-Glucose Dehydrogenase UDP_Apiose UDP-D-Apiose UDP_GlcA->UDP_Apiose UDP-Apiose/UDP-Xylose Synthase (UAS/AXS1) (NAD+) UDP_Xylose UDP-D-Xylose UDP_GlcA->UDP_Xylose UDP-Apiose/UDP-Xylose Synthase (UAS/AXS1) (NAD+) Apiosylated_Compounds Apiosylated Secondary Metabolites UDP_Apiose->Apiosylated_Compounds Apiosyltransferases RGII Rhamnogalacturonan II UDP_Apiose->RGII Apiosyltransferases Apiogalacturonan Apiogalacturonan UDP_Apiose->Apiogalacturonan Apiosyltransferases

Caption: Biosynthetic pathway of UDP-D-apiose and its incorporation into plant cell wall polysaccharides and secondary metabolites.

Role in Rhamnogalacturonan II Cross-Linking

One of the most significant functions of apiose in plant biochemistry is its role in the dimerization of RG-II. Two RG-II molecules are covalently cross-linked through a borate diester bond formed between the 2' and 3' hydroxyl groups of the apiosyl residues in side chain A of each monomer.[3] This dimerization is crucial for the formation of a three-dimensional pectic network in the cell wall, contributing to its mechanical strength and integrity. The process is thought to occur in the Golgi apparatus before the pectin is secreted into the cell wall.

RGII_Crosslinking Apiose1 Apiose Borate Borate B(OH)4- Apiose1->Borate Diester Bond Apiose2 Apiose Apiose2->Borate Diester Bond

Caption: Diagram illustrating the borate-mediated cross-linking of two Rhamnogalacturonan II (RG-II) monomers via their apiose residues.

Experimental Workflow for Apiose Research

The study of apiose in plant biochemistry typically follows a structured workflow, from initial detection to detailed structural and functional analysis.

Experimental_Workflow Plant_Material Plant Material (e.g., Parsley, Duckweed) Extraction Extraction of Polysaccharides or Secondary Metabolites Plant_Material->Extraction Hydrolysis Acid or Enzymatic Hydrolysis Extraction->Hydrolysis Purification Purification of Apiose- Containing Molecules (e.g., Chromatography) Extraction->Purification Monosaccharide_Analysis Monosaccharide Composition Analysis (e.g., GC-MS) Hydrolysis->Monosaccharide_Analysis Identification Identification of Apiose Monosaccharide_Analysis->Identification Identification->Purification Structural_Elucidation Structural Elucidation (NMR, MS) Purification->Structural_Elucidation Biosynthesis_Studies Biosynthesis Studies (Enzyme Assays, Gene Cloning) Structural_Elucidation->Biosynthesis_Studies Functional_Analysis Functional Analysis (e.g., Mutant Analysis) Biosynthesis_Studies->Functional_Analysis

References

An In-depth Technical Guide to Apiose-Containing Secondary Metabolites in Higher Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apiose is a unique branched-chain pentose, 3-C-(hydroxymethyl)-D-glycero-tetrose, found primarily in the plant kingdom.[1] It is a crucial component of complex cell wall polysaccharides, such as rhamnogalacturonan II (RG-II) and apiogalacturonan, playing a vital role in cell wall structure and integrity.[1][2] Beyond its structural role, apiose is a constituent of a vast array of secondary metabolites, with nearly 1200 apiosylated glycosides identified to date.[3] These compounds are distributed across more than 106 families of higher plants, with a high prevalence in the Fabaceae, Lamiaceae, and Asteraceae families.[1] Apiose-containing secondary metabolites encompass a wide range of chemical classes, including flavonoids, saponins, terpenes, and cardiac glycosides, and exhibit diverse and promising biological activities. This guide provides a comprehensive technical overview of the biosynthesis, chemical diversity, quantitative analysis, experimental protocols, and biological significance of these fascinating natural products.

Biosynthesis of Apiose and Apiosylated Secondary Metabolites

The biosynthesis of apiose and its subsequent incorporation into secondary metabolites is a two-step process involving the formation of an activated sugar donor, UDP-apiose, followed by the transfer of the apiosyl moiety to an acceptor molecule by a glycosyltransferase.

UDP-Apiose Biosynthesis

The precursor for apiose biosynthesis is UDP-D-glucuronic acid, a common intermediate in plant carbohydrate metabolism.[4] The conversion of UDP-D-glucuronic acid to UDP-D-apiose and UDP-D-xylose is catalyzed by the bifunctional enzyme UDP-D-apiose/UDP-D-xylose synthase (AXS).[4] This NAD+-dependent reaction involves a decarboxylation and an unusual intramolecular rearrangement of the carbon skeleton.[4]

UDP_Apiose_Biosynthesis UDP_Glc UDP-Glucose UDP_GlcA UDP-D-Glucuronic Acid UDP_Glc->UDP_GlcA UDP-Glucose Dehydrogenase (UGDH) UDP_Api UDP-D-Apiose UDP_GlcA->UDP_Api UDP-Apiose/Xylose Synthase (AXS) (NAD+) UDP_Xyl UDP-D-Xylose UDP_GlcA->UDP_Xyl UDP-Apiose/Xylose Synthase (AXS) (NAD+) Apiosylated_Metabolite Apiose-containing Secondary Metabolite UDP_Api->Apiosylated_Metabolite Secondary_Metabolite Aglycone (e.g., Flavonoid, Saponin) Secondary_Metabolite->Apiosylated_Metabolite Apiosyltransferase (ApiT) Flavonoid_Extraction_Workflow Start Start: Fresh Parsley Leaves Homogenize Homogenize in 80% Methanol Start->Homogenize Filter Filter and Collect Supernatant Homogenize->Filter Concentrate Concentrate under Vacuum Filter->Concentrate Partition Partition with n-Hexane (to remove non-polar compounds) Concentrate->Partition Aqueous_Phase Collect Aqueous Phase Partition->Aqueous_Phase SPE Solid Phase Extraction (SPE) (C18 cartridge) Aqueous_Phase->SPE Elute Elute with Methanol Gradient SPE->Elute HPLC Preparative HPLC (C18 column) Elute->HPLC Fractions Collect Fractions HPLC->Fractions Analyze Analyze Fractions by LC-MS & NMR Fractions->Analyze End End: Isolated Apiosylated Flavonoids Analyze->End NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex (IKKα/β/γ) TAK1->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB_IkB NF-κB-IκB (inactive) NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n translocation NFkB_IkB->NFkB IκB degradation Apigenin Apigenin (from Apiin) Apigenin->IKK_complex inhibits Apigenin->NFkB inhibits translocation DNA DNA NFkB_n->DNA binds to Proinflammatory_genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, cytokines) DNA->Proinflammatory_genes transcription MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor Grb2_SOS Grb2/SOS Receptor->Grb2_SOS Ras Ras Grb2_SOS->Ras activates Raf Raf (MAPKKK) Ras->Raf activates MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates ERK_n ERK ERK->ERK_n translocation Apigenin Apigenin (from Apiin) Apigenin->ERK inhibits phosphorylation Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK_n->Transcription_Factors phosphorylates Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression regulates

References

An In-depth Technical Guide to the Function of UDP-Apiose/UDP-Xylose Synthase in Apiose Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine diphosphate (UDP)-apiose/UDP-xylose synthase (AXS) is a pivotal enzyme in the biosynthesis of the branched-chain pentose, D-apiose. This unique sugar is a crucial component of complex plant cell wall polysaccharides, such as rhamnogalacturonan II (RG-II), where it plays a vital role in forming borate cross-links that maintain cell wall integrity.[1][2] AXS catalyzes the NAD+-dependent conversion of UDP-glucuronic acid (UDP-GlcA) into UDP-apiose and UDP-xylose.[2][3] The intricate reaction mechanism, involving oxidation, a retro-aldol cleavage, and subsequent reduction, highlights a fascinating example of enzymatic multifunctionality.[3][4] This technical guide provides a comprehensive overview of AXS, including its biochemical function, a detailed analysis of its reaction mechanism, a compilation of its kinetic properties, and standardized protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers investigating plant cell wall biosynthesis, carbohydrate chemistry, and for professionals in drug development exploring novel enzymatic targets.

Introduction

D-Apiose is a naturally occurring branched-chain pentose primarily found in the plant kingdom.[1] It is a key constituent of the pectic polysaccharide rhamnogalacturonan II (RG-II), a structurally complex component of the primary cell wall of all vascular plants.[1][2] Within RG-II, apiose residues are essential for the formation of borate diester cross-links, which are critical for the structural integrity and proper function of the cell wall.[1] The precursor for apiose incorporation into these polysaccharides is UDP-D-apiose.[5]

The biosynthesis of UDP-apiose is catalyzed by the bifunctional enzyme UDP-apiose/UDP-xylose synthase (AXS).[5] This enzyme converts UDP-glucuronic acid (UDP-GlcA) into both UDP-apiose and UDP-xylose in an NAD+-dependent reaction.[2][3] The dual functionality of AXS places it at a critical branch point in nucleotide sugar metabolism, supplying precursors for both hemicellulose (via UDP-xylose) and pectin (via UDP-apiose).[6][7] The unique ring contraction and carbon skeleton rearrangement catalyzed by AXS make it a subject of significant biochemical interest. Understanding the function and regulation of AXS is crucial for elucidating the mechanisms of plant cell wall assembly and for potential applications in biotechnology and drug development.

Biochemical Function and Metabolic Pathway

AXS is a member of the short-chain dehydrogenase/reductase (SDR) superfamily.[4] It catalyzes the conversion of UDP-GlcA to UDP-apiose and UDP-xylose. This reaction is a key step in the broader nucleotide sugar interconversion pathway, which provides the activated sugar donors required for the biosynthesis of a wide array of plant cell wall polysaccharides.[6][7]

The overall reaction catalyzed by AXS is as follows:

UDP-D-glucuronic acid + NAD+ ↔ UDP-D-apiose + UDP-D-xylose + CO2 + NADH + H+

The metabolic pathway begins with UDP-glucose, which is oxidized to UDP-glucuronic acid by UDP-glucose dehydrogenase. UDP-glucuronic acid then serves as the substrate for AXS.[7]

Apiose_Metabolism UDP_Glucose UDP-Glucose UDP_Glucuronic_Acid UDP-Glucuronic Acid UDP_Glucose->UDP_Glucuronic_Acid UDP-Glucose Dehydrogenase UDP_Apiose UDP-Apiose UDP_Glucuronic_Acid->UDP_Apiose AXS UDP_Xylose UDP-Xylose UDP_Glucuronic_Acid->UDP_Xylose AXS Rhamnogalacturonan_II Rhamnogalacturonan II UDP_Apiose->Rhamnogalacturonan_II Apiosyltransferase Hemicellulose Hemicellulose / Xylans UDP_Xylose->Hemicellulose Xylosyltransferase

Diagram 1: Simplified metabolic pathway of UDP-apiose and UDP-xylose synthesis.

Reaction Mechanism

The reaction mechanism of AXS is a complex, multi-step process that occurs within a single active site.[4] It involves an initial oxidation, followed by a decarboxylation that is coupled with a retro-aldol ring opening, a carbon skeleton rearrangement via an aldol addition, and a final reduction.[3][4][8]

The proposed steps are as follows:

  • Oxidation: The reaction is initiated by the NAD+-dependent oxidation of the C4'-hydroxyl group of UDP-GlcA to form a 4'-keto intermediate.[3]

  • Retro-Aldol Cleavage and Decarboxylation: The C2'-C3' bond of the 4'-keto intermediate undergoes a retro-aldol cleavage, leading to the opening of the pyranose ring. This is coupled with the decarboxylation of the C6' carboxyl group.[3][4]

  • Aldol Addition and Ring Contraction: The open-chain intermediate then undergoes an intramolecular aldol addition, which results in the formation of a five-membered furanose ring, yielding the UDP-apiose aldehyde.[3][8]

  • Reduction: Finally, the C3' aldehyde of the UDP-apiose intermediate is reduced by the NADH generated in the initial oxidation step to produce UDP-apiose.[3] A competing reduction of the 4-keto intermediate can also occur, leading to the formation of UDP-xylose.[3]

AXS_Mechanism UDP_GlcA UDP-Glucuronic Acid Intermediate1 UDP-4-keto-glucuronic acid UDP_GlcA->Intermediate1 NAD+ -> NADH (Oxidation) Intermediate2 Open-chain intermediate Intermediate1->Intermediate2 Decarboxylation & Retro-aldol cleavage UDP_Xylose UDP-Xylose Intermediate1->UDP_Xylose NADH -> NAD+ (Reduction) UDP_Apiose_Aldehyde UDP-apiose aldehyde Intermediate2->UDP_Apiose_Aldehyde Aldol addition (Ring contraction) UDP_Apiose UDP-Apiose UDP_Apiose_Aldehyde->UDP_Apiose NADH -> NAD+ (Reduction)

Diagram 2: Reaction mechanism of UDP-apiose/UDP-xylose synthase.

Quantitative Data

The kinetic parameters of AXS have been determined for the enzyme from various sources. These parameters are crucial for understanding the enzyme's efficiency and substrate affinity.

Enzyme SourceSubstrateKm (µM)kcat (min-1)Optimal pHOptimal Temperature (°C)Reference
Arabidopsis thaliana (AXS1)UDP-Glucuronic Acid-0.3--[9]
Spirodela polyrhizaUDP-Glucuronic Acid251---[10]
Petroselinum crispum (Parsley)UDP-Glucuronic Acid--8.0-8.530[11]

Note: "-" indicates data not available in the cited literature. Kinetic parameters can vary depending on the specific assay conditions.

Experimental Protocols

Expression and Purification of Recombinant His-tagged AXS

This protocol describes the expression of His-tagged AXS in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

Materials:

  • E. coli strain (e.g., BL21(DE3)) transformed with an AXS expression vector (e.g., pET vector with an N-terminal 6xHis-tag).

  • Luria-Bertani (LB) medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme.

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole.

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole.

  • Ni-NTA agarose resin.

  • Chromatography column.

Procedure:

  • Inoculate 1 L of LB medium containing the appropriate antibiotic with an overnight culture of the transformed E. coli.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-18 hours.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Equilibrate the Ni-NTA resin in a chromatography column with Lysis Buffer (without lysozyme and PMSF).

  • Load the clarified lysate onto the column.

  • Wash the column with 10 column volumes of Wash Buffer.

  • Elute the His-tagged AXS protein with 5 column volumes of Elution Buffer.

  • Collect fractions and analyze by SDS-PAGE to assess purity.

  • Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

  • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

Enzyme Activity Assay using HPLC

This protocol outlines a method to determine the activity of AXS by quantifying the formation of UDP-apiose and UDP-xylose from UDP-GlcA using High-Performance Liquid Chromatography (HPLC).[6]

Materials:

  • Purified AXS enzyme.

  • Reaction Buffer: 50 mM Tris-HCl pH 8.0.

  • UDP-Glucuronic Acid (substrate).

  • NAD+.

  • Quenching solution: e.g., perchloric acid or ethanol.

  • HPLC system with an anion exchange or reverse-phase C18 column.

  • Mobile phase (e.g., potassium phosphate buffer with an ion-pairing agent like tetrabutylammonium hydrogen sulfate for reverse-phase).

  • Standards for UDP-GlcA, UDP-apiose, and UDP-xylose.

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl pH 8.0, 1 mM UDP-GlcA, 1 mM NAD+, and a suitable amount of purified AXS enzyme in a total volume of 100 µL.

  • Incubate the reaction at 30°C for a specific time period (e.g., 30 minutes).

  • Stop the reaction by adding a quenching solution.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Filter the supernatant through a 0.22 µm filter.

  • Inject an aliquot of the filtered sample onto the HPLC column.

  • Separate the nucleotide sugars using an appropriate gradient of the mobile phase.

  • Detect the UDP-sugars by their absorbance at 262 nm.

  • Quantify the amounts of UDP-apiose and UDP-xylose formed by comparing their peak areas to those of the standards.

  • Calculate the enzyme activity in terms of µmol of product formed per minute per mg of enzyme.

Analysis of Reaction Products by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to unambiguously identify the products of the AXS reaction and to monitor the reaction in real-time.[5]

Materials:

  • Purified AXS enzyme.

  • Reaction Buffer prepared in D₂O (e.g., 50 mM Tris-HCl pD 8.0).

  • UDP-Glucuronic Acid.

  • NAD+.

  • NMR spectrometer.

  • NMR tubes.

Procedure:

  • Prepare the reaction mixture directly in an NMR tube containing the D₂O-based buffer, UDP-GlcA, NAD+, and the purified enzyme.

  • Acquire an initial ¹H NMR spectrum to observe the substrate signals.

  • Incubate the NMR tube at the desired reaction temperature.

  • Acquire ¹H NMR spectra at various time points to monitor the disappearance of the substrate and the appearance of product signals.

  • The anomeric protons of the UDP-sugars typically resonate in a distinct region of the spectrum (around 5.5-6.0 ppm) and can be used for identification and quantification.

  • Compare the chemical shifts and coupling constants of the product signals to those of authentic standards of UDP-apiose and UDP-xylose to confirm their identity.

Experimental_Workflow cluster_Cloning Gene Cloning and Expression cluster_Purification Protein Purification cluster_Characterization Enzyme Characterization Gene_Isolation Isolate AXS Gene Cloning Clone into Expression Vector Gene_Isolation->Cloning Transformation Transform E. coli Cloning->Transformation Expression Induce Protein Expression Transformation->Expression Lysis Cell Lysis Expression->Lysis IMAC IMAC Purification Lysis->IMAC Purity_Check SDS-PAGE Analysis IMAC->Purity_Check Activity_Assay Enzyme Activity Assay (HPLC/NMR) Purity_Check->Activity_Assay Kinetic_Analysis Determine Km and kcat Activity_Assay->Kinetic_Analysis Optimal_Conditions Determine Optimal pH and Temperature Activity_Assay->Optimal_Conditions

Diagram 3: General experimental workflow for AXS characterization.

Conclusion

UDP-apiose/UDP-xylose synthase is a fascinating and vital enzyme in plant biology. Its unique catalytic mechanism, which leads to the formation of two distinct and important nucleotide sugar precursors, underscores the elegance and efficiency of metabolic pathways. The detailed understanding of AXS function, kinetics, and regulation is not only fundamental to our knowledge of plant cell wall biosynthesis but also opens avenues for the biotechnological production of apiose-containing compounds and the development of novel herbicides or antifungal agents that target this essential pathway. The methodologies and data presented in this guide are intended to facilitate further research into this remarkable enzyme and its role in the complex world of carbohydrate metabolism.

References

An In-depth Technical Guide to Apiose Glycosides: Natural Distribution, Biological Activities, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apiose glycosides represent a unique class of natural products characterized by the presence of the branched-chain pentose, D-apiose. This technical guide provides a comprehensive overview of apiose glycosides, detailing their structure, natural distribution, and significant biological activities. It serves as a resource for researchers in natural product chemistry, pharmacology, and drug development by outlining detailed experimental protocols for the isolation, purification, and structural elucidation of these compounds. Furthermore, this guide illustrates the modulation of key cellular signaling pathways by the aglycones of prominent apiose glycosides, offering insights into their mechanisms of action.

Introduction to Apiose and Apiose Glycosides

Apiose is an unusual branched-chain pentose, with the systematic name 3-C-(hydroxymethyl)-D-glycero-tetrose.[1] It does not typically occur in a free form in nature but is a constituent of various complex carbohydrates and secondary metabolites.[2] Apiose is a key component of plant cell wall polysaccharides, such as rhamnogalacturonan II (RG-II) and apiogalacturonan.[3] In RG-II, apiose plays a crucial structural role by forming borate-diester cross-links.[4]

Apiose glycosides are a diverse group of natural products where one or more apiose sugar units are attached to a non-sugar moiety, the aglycone. The aglycone can belong to various chemical classes, including flavonoids, coumarins, lignans, terpenes, and cyanogenic glycosides.[2][3] The apiose unit can be directly linked to the aglycone or be part of a larger oligosaccharide chain attached to the aglycone.[5] The most common linkage involves the anomeric carbon of D-apio-β-D-furanose.[2]

One of the most well-known apiose glycosides is apiin, a flavonoid glycoside first isolated from parsley (Petroselinum crispum).[5] In apiin, the disaccharide apiosylglucose is attached to the flavonoid aglycone, apigenin.[6]

Natural Distribution of Apiose Glycosides

Apiose glycosides are widely distributed in the plant kingdom, having been identified in over 530 species from more than 100 families of ferns, gymnosperms, and angiosperms.[2] Among angiosperms, the families Apiaceae , Fabaceae , Lamiaceae , and Asteraceae are particularly rich in species that produce apiosylated secondary metabolites.[2][7] Apiose-containing compounds have also been found in lichens and, in a single reported case, in fungi.[7]

Plant FamilyGenus/SpeciesApiose Glycoside ExampleAglycone ClassReference
Apiaceae Apium graveolens (Celery)Apiin, Graveobioside A, Graveobioside BFlavonoid[8][9]
Petroselinum crispum (Parsley)ApiinFlavonoid[6]
Fabaceae Glycyrrhiza uralensisIsoliquiritin apiosideFlavonoid (Chalcone)[10]
Cicer arietinum (Chickpea)Biochanin A 7-O-β-apiosyl-(1→2)-β-glucoseIsoflavonoid[2]
Lamiaceae Phlomis sp.-Phenylethanoid, Iridoid[11]
Stachys sieboldiiActeosidePhenylethanoid[11]
Asteraceae Silphium albiflorumIsorhamnetin-3-O-[α-l-rhamnopyranosyl-(1→6)-β-d-galactopyranoside], 7-O-β-d-apiofuranosideFlavonoid[5]
Solidago altissimaKaempferol apiosyl-glucosideFlavonoid[3]
Polygalaceae Securidaca diversifoliaQuercetin apiosyl-glycosidesFlavonoid[3]
Thymelaeaceae Edgeworthia chrysanthaEdgeworoside BCoumarin[3]
Acanthaceae Justicia ciliataCiliatoside BLignan[5]

Biological Activities of Apiose Glycosides

Apiose glycosides and their aglycones exhibit a wide range of biological activities, making them promising candidates for drug development. The most studied activities include anti-inflammatory, anticancer, and antioxidant effects. The flavonoid apiose glycosides, particularly those of apigenin and luteolin, have garnered significant attention.

Compound/ExtractBiological ActivityAssay/ModelIC₅₀ ValueReference
ApigeninAnti-inflammatoryNitric Oxide (NO) inhibition in LPS-treated RAW 264.7 macrophages1.43 µM[12]
Apigenin-7-O-β-d-glucopyranosideAnti-inflammatoryNitric Oxide (NO) inhibition in LPS-treated RAW 264.7 macrophages8.03 µM[12]
Pygmaeocin B (a diterpene, for comparison)Anti-inflammatoryNitric Oxide (NO) inhibition in LPS-activated RAW 264.7 macrophages33.0 ± 0.8 ng/mL[13]
ApigeninAnticancerHuman malignant mesothelioma (MM) cell lines19.3 - 48.2 µM[14]
ApigeninAnticancerMCF-7 (breast cancer)2.30 µM[15]
ApigeninAnticancerMDA-MB-231 (breast cancer)4.07 µM[15]
Steroidal Glycoside 1 (from D. purpurea)AnticancerSBC-3 (small cell lung carcinoma)1.3 µM[16]
Steroidal Glycoside 4 (from D. purpurea)AnticancerSBC-3 (small cell lung carcinoma)0.17 µM[16]
Flavonoids (general)Anti-inflammatoryInhibition of pro-inflammatory cytokines-[17]

Experimental Protocols

Isolation and Purification of Apiose Glycosides

The isolation and purification of apiose glycosides from plant material typically involve extraction, fractionation, and chromatographic separation. The following is a generalized workflow, with specific examples for apiin from celery/parsley.

Extraction_Purification_Workflow Start Plant Material (e.g., Celery/Parsley Leaves) Homogenization Homogenization/Extraction (e.g., 70-80% Ethanol) Start->Homogenization Filtration Filtration Homogenization->Filtration Concentration1 Concentration (Rotary Evaporation) Filtration->Concentration1 LiquidExtraction Liquid-Liquid Extraction (e.g., with Petroleum Ether to remove non-polar compounds) Concentration1->LiquidExtraction Concentration2 Concentration of Polar Layer LiquidExtraction->Concentration2 ColumnChromatography Column Chromatography (e.g., Polyamide or Macroporous Resin) Concentration2->ColumnChromatography PrepHPLC Preparative HPLC or HSCCC (for final purification) ColumnChromatography->PrepHPLC Crystallization Crystallization PrepHPLC->Crystallization PureCompound Pure Apiose Glycoside (e.g., Apiin) Crystallization->PureCompound

Figure 1: General workflow for the extraction and purification of apiose glycosides.

Protocol Details:

  • Extraction:

    • Sample Preparation: Fresh or dried plant material (e.g., celery or parsley leaves) is washed, dried, and ground into a fine powder.[18][19]

    • Solvent Extraction: The powdered material is extracted with a polar solvent, typically an aqueous ethanol or methanol solution (e.g., 70-80% ethanol).[18] Ultrasonic-assisted extraction (UAE) can be employed to enhance efficiency.[20] The extraction is often repeated multiple times to ensure complete recovery.

    • Filtration and Concentration: The combined extracts are filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to remove the organic solvent.[18]

  • Purification:

    • Liquid-Liquid Partitioning: The concentrated aqueous extract is partitioned with a non-polar solvent like petroleum ether or hexane to remove lipids and other non-polar compounds. The desired glycosides remain in the polar (aqueous/ethanolic) layer.[18]

    • Column Chromatography: The polar fraction is subjected to column chromatography for initial purification.

      • Stationary Phases: Macroporous adsorption resins (e.g., non-polar types) or polyamide are commonly used.[18][21]

      • Elution: A stepwise gradient of ethanol in water is often used to elute the compounds, with fractions collected and monitored by thin-layer chromatography (TLC) or analytical HPLC.

    • High-Performance Liquid Chromatography (HPLC) / High-Speed Counter-Current Chromatography (HSCCC):

      • HPLC: Preparative reverse-phase HPLC is a powerful technique for final purification.

        • Column: A C18 column is most common (e.g., 250 mm x 4.6 mm, 5 µm for analytical; larger dimensions for preparative).[19][22]

        • Mobile Phase: A gradient of an organic solvent (acetonitrile or methanol) in water, often with a small amount of acid (e.g., 0.1% formic or acetic acid) to improve peak shape.[10][22] A typical linear gradient might run from 10% to 90% organic solvent over 20-40 minutes.[10]

        • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aglycone (e.g., ~330-350 nm for flavones).[21]

      • HSCCC: This technique is a form of liquid-liquid partition chromatography that avoids solid supports, preventing irreversible adsorption of the sample. It is highly effective for separating natural products.[22][23] The selection of the two-phase solvent system is critical and is based on the partition coefficient (K) of the target compounds.[22]

Structural Elucidation

The structure of a purified apiose glycoside is determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Elucidation_Workflow PureCompound Pure Compound MS Mass Spectrometry (MS/MS) - Determine Molecular Weight - Identify Aglycone and Sugar Moieties PureCompound->MS NMR NMR Spectroscopy PureCompound->NMR Structure Final Structure MS->Structure OneD_NMR 1D NMR (¹H, ¹³C, DEPT) - Identify functional groups - Number of protons/carbons NMR->OneD_NMR TwoD_NMR 2D NMR NMR->TwoD_NMR OneD_NMR->Structure COSY COSY (H-H Correlation) TwoD_NMR->COSY HSQC HSQC/HMQC (Direct C-H Correlation) TwoD_NMR->HSQC HMBC HMBC (Long-Range C-H Correlation) TwoD_NMR->HMBC COSY->Structure HSQC->Structure HMBC->Structure

Figure 2: Workflow for the structural elucidation of apiose glycosides.

Protocol Details:

  • Sample Preparation for NMR:

    • Approximately 1-5 mg of the purified compound is dissolved in 0.5-0.6 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Pyridine-d₅) in a 5 mm NMR tube.[1][4] The choice of solvent is crucial for sample solubility and to avoid overlapping solvent signals with analyte peaks.

  • NMR Spectroscopy:

    • 1D NMR:

      • ¹H NMR: Provides information on the number and type of protons, their chemical environment, and coupling patterns (J-coupling), which helps identify the aglycone structure and the sugar units.[24] Anomeric protons of sugars typically appear in a distinct region (δ 4.5-5.5 ppm).

      • ¹³C NMR & DEPT: Determines the number of carbon atoms and distinguishes between CH, CH₂, and CH₃ groups (DEPT). The chemical shifts indicate the type of carbon (e.g., aromatic, olefinic, aliphatic, carbonyl).[12]

    • 2D NMR: These experiments are essential for assembling the structure by establishing connectivity between atoms.

      • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically over 2-3 bonds), revealing the spin systems within the aglycone and sugar rings.[16][24]

      • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond C-H correlation). This is crucial for assigning carbon signals based on their attached, already-assigned protons.[25][26]

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (long-range C-H correlation). This is the key experiment for connecting different fragments of the molecule. It establishes the linkage between sugar units and the connection of the sugar chain to the aglycone.[25][26] For example, a correlation between an anomeric proton of a sugar and a carbon of the aglycone confirms the glycosylation site.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (e.g., Q-TOF MS) provides the accurate molecular weight and elemental composition of the compound.[27]

    • Tandem MS (MS/MS) experiments involve fragmenting the parent ion. The fragmentation pattern reveals the masses of the aglycone and individual sugar units, helping to determine the sequence of the sugar chain.[28]

Modulation of Cellular Signaling Pathways

The biological effects of many flavonoid apiosides are attributed to their aglycones, such as apigenin. Apigenin has been shown to modulate several key intracellular signaling pathways involved in inflammation and cancer, including the NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in many chronic inflammatory diseases and cancers. Apigenin has been demonstrated to inhibit this pathway at multiple points.[2][7]

Figure 3: Inhibition of the NF-κB signaling pathway by apigenin.

Apigenin inhibits the activation of the IκB kinase (IKK) complex.[7] This prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the NF-κB dimer (p65/p50) remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory genes.[18]

Modulation of MAPK Signaling Pathways

The MAPK family of kinases (including ERK, JNK, and p38) regulates a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. The effect of apigenin on these pathways can be cell-type dependent, but it often leads to anti-proliferative and pro-apoptotic outcomes in cancer cells.[3][24]

MAPK_Pathway cluster_pathways MAPK Cascades cluster_outcomes Cellular Outcomes Apigenin Apigenin ERK p-ERK Apigenin->ERK Inhibits JNK p-JNK Apigenin->JNK Inhibits p38 p-p38 Apigenin->p38 Activates MEKK1 MEKK1 MEKK1->ERK MEKK1->JNK MEKK1->p38 Proliferation Cell Proliferation & Migration ERK->Proliferation JNK->Proliferation Apoptosis Apoptosis p38->Apoptosis

Figure 4: Modulation of MAPK signaling pathways by apigenin.

In various cell types, apigenin has been shown to inhibit the phosphorylation (activation) of ERK and JNK, which are often associated with cell proliferation and survival.[3][21] Conversely, it can activate the p38 pathway, which is frequently linked to the induction of apoptosis (programmed cell death).[3] This differential regulation contributes to the anticancer effects of apigenin.

Conclusion

Apiose glycosides are a structurally diverse and widely distributed class of natural products with significant biological potential. Their prevalence in edible plants and traditional medicines underscores their importance in human health. The protocols and data presented in this guide offer a foundational resource for the continued exploration of these fascinating molecules. Further research into their specific mechanisms of action and the development of efficient synthesis and isolation methods will be crucial for unlocking their full therapeutic potential in drug discovery and development.

References

The Critical Role of Borate Cross-Linking in Apiose-Containing Pectins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pectin, a complex polysaccharide rich in galacturonic acid, is a major component of the primary plant cell wall. Within the intricate architecture of pectin lies a highly conserved and structurally complex domain known as rhamnogalacturonan II (RG-II). A unique and critical feature of RG-II is its ability to form a dimer through a borate diester cross-link between two apiose residues. This dimerization is essential for the structural integrity of the pectic network, influencing cell wall porosity, mechanical strength, and overall plant growth and development. This technical guide provides an in-depth exploration of the role of borate cross-linking in apiose-containing pectins, with a focus on RG-II. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical processes to serve as a comprehensive resource for researchers in plant biology, carbohydrate chemistry, and drug development.

Introduction: The Structural Significance of Pectin and Rhamnogalacturonan II

Plant cell walls are dynamic structures crucial for cellular shape, support, and defense. Pectins, a major family of polysaccharides in the primary cell wall, are composed of several distinct domains, including homogalacturonan (HG), rhamnogalacturonan I (RG-I), and the structurally intricate rhamnogalacturonan II (RG-II). While HG chains can be cross-linked by calcium ions, RG-II possesses a unique cross-linking mechanism involving boron.

RG-II is a low-molecular-mass polysaccharide with a backbone of α-1,4-linked D-galacturonic acid residues. Attached to this backbone are four distinct side chains (A, B, C, and D), which are composed of at least 12 different types of monosaccharides, including the unusual sugar apiose. The apiose residues within side chain A of two separate RG-II monomers are the sites for the formation of a borate diester bond, leading to the creation of a dimerized RG-II (dRG-II-B). This dimerization is a fundamental aspect of pectin structure, with over 90% of RG-II existing in this cross-linked form in planta under sufficient boron conditions.

The formation of dRG-II-B is not only a structural curiosity but a biological necessity. Defects in RG-II synthesis or a deficiency in boron, which prevents dimerization, lead to severe growth defects in plants, highlighting the critical role of this cross-link in cell wall function.

The Biochemistry of Borate Cross-Linking

The formation of the borate diester bond is a specific interaction between boric acid and the cis-diol configuration of the apiose residues in side chain A of two RG-II molecules. This reaction is thought to occur in the Golgi apparatus before the pectin is secreted into the cell wall.

Borate_Crosslinking_Mechanism cluster_monomers Two RG-II Monomers cluster_reagents Reagents cluster_product Dimerized Product RGII_1 RG-II Monomer 1 (with Side Chain A) Apiose1 Apiose Residue RGII_1->Apiose1 contains RGII_2 RG-II Monomer 2 (with Side Chain A) Apiose2 Apiose Residue RGII_2->Apiose2 contains BorateEster Borate Diester Bond Apiose1->BorateEster Reaction Apiose2->BorateEster Reaction BoricAcid Boric Acid B(OH)3 BoricAcid->BorateEster Reaction Dimer dRG-II-B Dimer BorateEster->Dimer forms Boron_Transport cluster_soil Soil cluster_root Root Epidermal Cell cluster_xylem Xylem BoricAcid_soil Boric Acid B(OH)3 NIP5_1 NIP5;1 (Influx Transporter) BoricAcid_soil->NIP5_1 Uptake BoricAcid_cell B(OH)3 NIP5_1->BoricAcid_cell BOR1 BOR1 (Efflux Transporter) BoricAcid_cell->BOR1 BoricAcid_xylem B(OH)3 to Shoots BOR1->BoricAcid_xylem Loading CWI_Signaling Defect Reduced RG-II Dimerization WeakWall Weakened Pectin Matrix Defect->WeakWall RLK Receptor-Like Kinases (e.g., FERONIA) WeakWall->RLK sensed by Signaling Downstream Signaling (e.g., Brassinosteroids) RLK->Signaling activates Response Cell Wall Remodeling & Growth Regulation Signaling->Response leads to RGII_Isolation_Workflow Start Plant Tissue AIR Alcohol Insoluble Residue (AIR) Preparation Start->AIR Pectin_Extraction Pectin Extraction (e.g., Ammonium Oxalate) AIR->Pectin_Extraction Enzymatic_Digestion Enzymatic Digestion (Endopolygalacturonase) Pectin_Extraction->Enzymatic_Digestion Purification Chromatographic Purification (SEC, Anion-Exchange) Enzymatic_Digestion->Purification RGII_Fraction Purified RG-II Fraction Purification->RGII_Fraction

Unraveling the Microbial Appetite for a Unique Plant Sugar: A Technical Guide to D-Apiose Catabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

URBANA, IL – Researchers have elucidated four distinct metabolic pathways used by various microorganisms to break down D-apiose, a branched-chain pentose found in the cell walls of plants. This in-depth guide provides a comprehensive overview of these catabolic routes, presenting key quantitative data, detailed experimental methodologies, and visual representations of the pathways for researchers, scientists, and professionals in drug development. The discovery of these intricate enzymatic cascades opens new avenues for understanding microbial metabolism and its potential applications.

Executive Summary

D-apiose is a crucial component of plant cell wall polysaccharides like rhamnogalacturonan-II (RG-II).[1] While its biosynthesis is well-understood, the microbial pathways for its degradation have remained largely enigmatic until recently. This guide details the four identified catabolic pathways for D-apiose in microorganisms, which were discovered through a functional genomics approach targeting solute-binding proteins (SBPs) of ABC transport systems.[1] These pathways, found in a diverse range of bacteria from the human gut microbiome to soil-dwelling species, employ a fascinating array of novel enzymes and biochemical transformations to convert D-apiose into intermediates of central carbon metabolism.

The Four Catabolic Pathways of D-Apiose

Microorganisms have evolved at least four distinct pathways to catabolize D-apiose. These can be broadly categorized into a non-oxidative transketolase pathway and three oxidative pathways that converge on the intermediate 3-oxo-isoapionate.

Non-Oxidative Transketolase Pathway

This pathway directly converts D-apiose into intermediates of the pentose phosphate pathway. It is notably present in human gut symbionts such as Bacteroides vulgatus and Bacteroides dorei.[1] The key enzyme in this pathway is a transketolase that acts on a phosphorylated derivative of D-apiose.

Pathway Steps:

  • Isomerization: D-apiose is first isomerized to D-apulose.

  • Phosphorylation: D-apulose is then phosphorylated to produce D-apulose 4-phosphate.

  • Transketolase Reaction: A transketolase transfers a glycolaldehyde group from D-apulose 4-phosphate to an acceptor molecule, D-glyceraldehyde 3-phosphate, yielding dihydroxyacetone phosphate and D-xylulose 5-phosphate.[1]

Non_Oxidative_Transketolase_Pathway DApiose D-Apiose DApulose D-Apulose DApiose->DApulose Isomerase DApulose4P D-Apulose 4-phosphate DApulose->DApulose4P Kinase Transketolase_reaction Transketolase DApulose4P->Transketolase_reaction DHAP Dihydroxyacetone phosphate Transketolase_reaction->DHAP DXylulose5P D-Xylulose 5-phosphate Transketolase_reaction->DXylulose5P PentosePhosphatePathway Pentose Phosphate Pathway DXylulose5P->PentosePhosphatePathway G3P_in D-Glyceraldehyde 3-phosphate G3P_in->Transketolase_reaction

Figure 1: Non-Oxidative Transketolase Pathway for D-Apiose Catabolism.
Oxidative Pathways Converging on 3-Oxo-isoapionate

Three distinct oxidative pathways have been identified that initially convert D-apiose to D-apionate. This intermediate is then further metabolized to 3-oxo-isoapionate, which serves as a branching point for three downstream routes, each employing a different decarboxylation strategy.

Initial Steps (Common to all three oxidative pathways):

  • Oxidation: D-apiose is oxidized to D-apionolactone by a D-apiose dehydrogenase.[1]

  • Hydrolysis: The D-apionolactone is then hydrolyzed by a D-apionolactonase to form D-apionate.[1]

  • Isomerization: D-apionate is converted to 3-oxo-isoapionate by D-apionate oxidoisomerase.[1]

In this pathway, 3-oxo-isoapionate is decarboxylated by an enzyme belonging to the xylose isomerase family.

Oxidative_Pathway_Xylose_Isomerase DApiose D-Apiose DApionolactone D-Apionolactone DApiose->DApionolactone D-Apiose Dehydrogenase DApionate D-Apionate DApionolactone->DApionate D-Apionolactonase Oxoisoapionate 3-Oxo-isoapionate DApionate->Oxoisoapionate D-Apionate Oxidoisomerase Decarboxylation_product L-Erythrulose Oxoisoapionate->Decarboxylation_product 3-Oxo-isoapionate Decarboxylase (Xylose Isomerase Family) CentralMetabolism Central Metabolism Decarboxylation_product->CentralMetabolism

Figure 2: Oxidative Pathway with a Xylose Isomerase Family Decarboxylase.

This variation utilizes a RuBisCO-like protein (RLP) for the decarboxylation of a phosphorylated intermediate.

Oxidative_Pathway_RLP_Decarboxylase DApiose D-Apiose DApionolactone D-Apionolactone DApiose->DApionolactone D-Apiose Dehydrogenase DApionate D-Apionate DApionolactone->DApionate D-Apionolactonase Oxoisoapionate 3-Oxo-isoapionate DApionate->Oxoisoapionate D-Apionate Oxidoisomerase Oxoisoapionate4P 3-Oxo-isoapionate 4-phosphate Oxoisoapionate->Oxoisoapionate4P Kinase Decarboxylation_product Dihydroxyacetone phosphate Oxoisoapionate4P->Decarboxylation_product 3-Oxo-isoapionate 4-phosphate Decarboxylase (RLP) CentralMetabolism Central Metabolism Decarboxylation_product->CentralMetabolism

Figure 3: Oxidative Pathway with an RLP Decarboxylase.

The fourth identified pathway also involves an RLP, but in this case, it functions as a transcarboxylase/hydrolase.

Oxidative_Pathway_RLP_Transcarboxylase DApiose D-Apiose DApionolactone D-Apionolactone DApiose->DApionolactone D-Apiose Dehydrogenase DApionate D-Apionate DApionolactone->DApionate D-Apionolactonase Oxoisoapionate 3-Oxo-isoapionate DApionate->Oxoisoapionate D-Apionate Oxidoisomerase Oxoisoapionate4P 3-Oxo-isoapionate 4-phosphate Oxoisoapionate->Oxoisoapionate4P Kinase Product1 3-Phosphoglycerate Oxoisoapionate4P->Product1 3-Oxo-isoapionate 4-phosphate Transcarboxylase/Hydrolase (RLP) Product2 Glycolate Oxoisoapionate4P->Product2 3-Oxo-isoapionate 4-phosphate Transcarboxylase/Hydrolase (RLP) CentralMetabolism Central Metabolism Product1->CentralMetabolism Product2->CentralMetabolism

Figure 4: Oxidative Pathway with an RLP Transcarboxylase/Hydrolase.

Quantitative Data on Key Enzymes

The enzymatic characterization of the novel enzymes in these pathways has provided valuable kinetic data. The following table summarizes the kinetic constants for some of the key enzymes involved in D-apiose catabolism.

EnzymeUniProt IDSource OrganismSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)
D-Apiose DehydrogenaseB9JK80Agrobacterium radiobacter K84D-Apiose1.1 ± 0.153 ± 24.8 x 104
D-Apionate OxidoisomeraseB9JK75Agrobacterium radiobacter K84D-Apionate0.23 ± 0.021.8 ± 0.17.8 x 103
3-Oxo-isoapionate 4-phosphate Decarboxylase (RLP)Q2JZQ0Rhizobium etli CFN423-Oxo-isoapionate 4-phosphate0.045 ± 0.0030.11 ± 0.012.4 x 103

Data extracted from the supplementary information of Carter et al., Nature Chemical Biology, 2018.

Experimental Protocols

The discovery and characterization of these pathways involved a combination of bioinformatics, molecular biology, biochemistry, and microbial genetics. Below are detailed methodologies for key experiments.

Enzyme Assays

General Protocol for Spectrophotometric Enzyme Assays:

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 50 mM HEPES or Tris-HCl, pH 7.5), cofactor (e.g., 1 mM NAD+ or NADP+ for dehydrogenases), and substrate (at varying concentrations to determine kinetic parameters).

  • Enzyme Addition: Initiate the reaction by adding the purified enzyme to the reaction mixture.

  • Monitoring the Reaction: Monitor the change in absorbance at a specific wavelength (e.g., 340 nm for the production or consumption of NADH or NADPH) using a spectrophotometer.

  • Data Analysis: Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot. Determine kinetic parameters (Km and kcat) by fitting the initial velocity data to the Michaelis-Menten equation.

Example: D-Apiose Dehydrogenase Assay:

  • Reaction Components: 50 mM HEPES pH 7.5, 1 mM NAD+, varying concentrations of D-apiose, and purified D-apiose dehydrogenase.

  • Detection: Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADH.

Microbial Growth Studies

Protocol for Assessing D-Apiose Utilization:

  • Media Preparation: Prepare a minimal medium containing all essential nutrients except for a carbon source.

  • Carbon Source Addition: Supplement the minimal medium with D-apiose as the sole carbon source at a final concentration of, for example, 10 mM. As a negative control, use the minimal medium without any added carbon source.

  • Inoculation: Inoculate the media with the wild-type microbial strain and the corresponding gene deletion mutants.

  • Incubation: Incubate the cultures at the optimal growth temperature for the microorganism with shaking.

  • Growth Monitoring: Monitor bacterial growth by measuring the optical density at 600 nm (OD600) at regular time intervals.

  • Data Analysis: Plot the OD600 values against time to generate growth curves. Compare the growth of the wild-type strain with that of the mutant strains in the presence of D-apiose.

Generation of Gene Deletion Mutants

General Workflow for Creating Unmarked Gene Deletions:

Gene_Deletion_Workflow Construct_Design Design Deletion Construct (Upstream and Downstream Homology Arms) Cloning Clone Construct into Suicide Vector (e.g., containing sacB for counter-selection) Construct_Design->Cloning Transformation Introduce Suicide Vector into Recipient Strain (e.g., via conjugation from E. coli) Cloning->Transformation First_Crossover Select for Single Crossover Events (Integration of the vector into the genome) Transformation->First_Crossover Counter_Selection Counter-select for Second Crossover Events (e.g., on sucrose-containing medium to select against sacB) First_Crossover->Counter_Selection Screening Screen for Desired Deletion Mutants (e.g., by PCR and sequencing) Counter_Selection->Screening

Figure 5: Experimental Workflow for Gene Deletion Mutant Construction.

Protocol Outline:

  • Construct Design and Assembly: Amplify by PCR the upstream and downstream regions flanking the gene of interest. Ligate these fragments into a suicide vector that cannot replicate in the target microorganism and carries a counter-selectable marker (e.g., sacB).

  • Vector Transfer: Introduce the suicide vector into the target microorganism, often through conjugation from a donor E. coli strain.

  • Selection of Single Crossovers: Select for colonies where the plasmid has integrated into the chromosome via homologous recombination. This is typically done by selecting for an antibiotic resistance marker present on the suicide vector.

  • Counter-selection for Double Crossovers: Grow the single-crossover mutants under conditions that select against the presence of the suicide vector backbone. For vectors containing the sacB gene, this involves plating on a medium containing sucrose, which is toxic to cells expressing sacB.

  • Screening and Verification: Screen the resulting colonies by PCR to identify those that have undergone a second crossover event resulting in the deletion of the target gene. Confirm the deletion by DNA sequencing.

Conclusion and Future Perspectives

The elucidation of these four D-apiose catabolic pathways significantly advances our understanding of microbial carbohydrate metabolism. The novel enzymes discovered represent potential targets for the development of antimicrobial agents or tools for biocatalysis and synthetic biology. Further research is warranted to explore the prevalence of these pathways in different microbial communities, the regulation of the genes involved, and the potential interplay between these pathways in complex ecosystems such as the human gut. This knowledge will be invaluable for harnessing the metabolic potential of microorganisms for various biotechnological and therapeutic applications.

References

Apiose Metabolism in Non-Vascular Plants and Algae: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apiose, a unique branched-chain pentose, is a crucial component of complex cell wall polysaccharides in vascular plants, notably rhamnogalacturonan II (RG-II), where it facilitates borate-diester cross-linking, essential for cell wall integrity and plant development.[1][2][3] While the biosynthesis of UDP-apiose, the activated form of apiose, was once thought to be exclusive to vascular plants, recent research has unveiled the presence of the key enzyme, UDP-apiose/UDP-xylose synthase (UAS), in non-vascular plants (bryophytes) and certain green algae.[4][5] This discovery has opened new avenues for understanding the evolutionary origins of apiose metabolism and its potential roles beyond structural cell wall functions. This technical guide provides an in-depth analysis of apiose metabolism in these organisms, summarizing key quantitative data, detailing experimental protocols, and visualizing the core biochemical pathways and experimental workflows.

Introduction to Apiose and its Significance

D-Apiose is a plant-specific branched-chain monosaccharide.[6][7] In vascular plants, its primary role is structural, as a key residue in the pectic polysaccharides rhamnogalacturonan II (RG-II) and apiogalacturonan.[1][8] Within RG-II, two apiosyl residues from adjacent RG-II molecules are cross-linked by a borate diester bridge, forming a dimer that is critical for the mechanical properties of the primary cell wall.[2][3][9] The absence or reduction of this cross-linking leads to severe growth and developmental defects in plants.[1][4] Beyond its structural role, apiose is also found in a variety of secondary metabolites, including flavonoid glycosides.[1][10]

The biosynthesis of apiose proceeds through the activated sugar nucleotide, UDP-D-apiose, which is synthesized from UDP-D-glucuronic acid (UDP-GlcA) by the enzyme UDP-apiose/UDP-xylose synthase (UAS), also known as UDP-apiose synthase.[4][7] This enzyme catalyzes a complex reaction involving an NAD+-dependent oxidation, decarboxylation, and a ring contraction rearrangement of the carbon skeleton.[11][12] Notably, UAS is a bifunctional enzyme, also producing UDP-D-xylose as a significant product.[4][11]

Apiose Biosynthesis Pathway

The central pathway for apiose biosynthesis is the conversion of UDP-GlcA to UDP-Api and UDP-Xyl, catalyzed by UAS.

Signaling Pathway Diagram

Apiose_Biosynthesis UDP_GlcA UDP-D-glucuronic acid UAS UDP-apiose/UDP-xylose synthase (UAS) UDP_GlcA->UAS UDP_Api UDP-D-apiose UAS->UDP_Api ~2:1 ratio UDP_Xyl UDP-D-xylose UAS->UDP_Xyl NADH NADH + H+ UAS->NADH NAD NAD+ NAD->UAS

Caption: Biosynthesis of UDP-apiose and UDP-xylose from UDP-glucuronic acid.

Quantitative Data on UAS Activity

The functional characterization of UAS homologs from various non-vascular plants and algae has provided valuable quantitative data on their enzymatic activity.

Organism/EnzymeSubstrateProduct Ratio (UDP-Api:UDP-Xyl)Turnover Number (kcat)Reference
Arabidopsis thaliana AXS1UDP-GlcA~2:10.3 min⁻¹[7][11]
Spirodela polyrhiza (Duckweed) SpUASUDP-GlcANot specifiedNot specified[4]
Physcomitrella patens (Moss) PpUASUDP-GlcAForms UDP-ApiNot specified[4]
Marchantia paleacea (Liverwort) MpUASUDP-GlcAForms UDP-ApiNot specified[4]
Megaceros vincentianus (Hornwort) MvUASUDP-GlcAForms UDP-ApiNot specified[4]
Mougeotia spp. (Green Algae) MougUASUDP-GlcAForms UDP-ApiNot specified[4]
Netrium digitus (Green Algae) NdUASUDP-GlcAForms UDP-ApiNot specified[4]

Apiose in Non-Vascular Plants and Algae: A Paradox

Despite the presence of functional UAS enzymes capable of producing UDP-apiose, a key finding is that apiose is not detected in the cell wall polysaccharides of non-vascular plants and algae.[4][5] Instead, apiose is found in soluble secondary metabolites within these organisms.[4][13] This suggests a fundamental difference in the downstream utilization of UDP-apiose compared to vascular plants.

Logical Relationship Diagram

Apiose_Localization cluster_Organisms Non-vascular Plants & Algae UAS_present Functional UAS (UDP-apiose synthesis) UDP_Api UDP-apiose UAS_present->UDP_Api produces Secondary_Metabolites Apiosylated Secondary Metabolites (soluble) UDP_Api->Secondary_Metabolites utilized for Apiosyltransferases Apiosyltransferases (for cell wall synthesis) UDP_Api->Apiosyltransferases substrate for Conclusion Conclusion: Apiose is not incorporated into the cell wall. Secondary_Metabolites->Conclusion in contrast to Cell_Wall Cell Wall Polysaccharides (e.g., RG-II) Cell_Wall->Conclusion leads to Apiosyltransferases->Cell_Wall synthesize

Caption: Rationale for the absence of cell wall-associated apiose.

The prevailing hypothesis is that non-vascular plants and algae lack the specific apiosyltransferases required to incorporate apiose into cell wall polysaccharides like RG-II.[4][13] This enzymatic machinery appears to have evolved later in vascular plants.

Experimental Protocols

Functional Characterization of UAS Homologs

This protocol outlines the key steps for identifying and functionally characterizing UAS homologs from non-vascular plants and algae, based on methodologies described in the literature.[4]

UAS_Characterization_Workflow start Start bioinformatics Bioinformatic Identification of UAS-like sequences start->bioinformatics cloning Cloning of UAS Homologs into expression vectors (e.g., pET28b) bioinformatics->cloning expression Heterologous Expression in E. coli cloning->expression purification Protein Purification (e.g., Ni-NTA affinity chromatography) expression->purification enzyme_assay Enzyme Assay with UDP-GlcA and NAD+ purification->enzyme_assay product_analysis Product Analysis (e.g., HPAEC-PAD, LC-MS) enzyme_assay->product_analysis end End product_analysis->end

Caption: Workflow for the functional characterization of UAS homologs.

Methodology:

  • Bioinformatic Identification: Putative UAS-like gene sequences are identified from genomic or transcriptomic databases of the target non-vascular plant or alga using BLAST searches with known UAS sequences (e.g., from Arabidopsis thaliana).

  • Cloning: The identified coding sequences are amplified by PCR and cloned into a suitable bacterial expression vector, such as a modified pET28b vector, often with an N-terminal His-tag for purification.

  • Heterologous Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced, for example, with IPTG at a low temperature (e.g., 16°C) to enhance protein solubility.

  • Protein Purification: The recombinant His-tagged protein is purified from the bacterial lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

  • Enzyme Assay: The purified recombinant enzyme is incubated with the substrate UDP-GlcA and the cofactor NAD+ in a suitable buffer (e.g., Tris-HCl, pH 8.0).

  • Product Analysis: The reaction products are analyzed to detect the formation of UDP-apiose and UDP-xylose. High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) or liquid chromatography-mass spectrometry (LC-MS) are commonly used for separation and identification of the sugar nucleotides.

Detection of Apiose in Plant and Algal Tissues

This protocol describes the general steps for extracting and detecting apiose from tissue samples.[4]

Methodology:

  • Extraction of Soluble Metabolites: Fresh or frozen tissue is homogenized and extracted with a series of solvents to separate soluble compounds from cell wall material. A common extraction series is aqueous methanol, followed by methanol-acetonitrile.

  • Cell Wall Preparation: The insoluble pellet remaining after solvent extraction is considered the cell wall fraction.

  • Hydrolysis: Both the soluble extracts and the cell wall fraction are subjected to acid hydrolysis (e.g., with 2 M trifluoroacetic acid) to release monosaccharides from glycosides and polysaccharides.

  • Derivatization and Analysis: The released monosaccharides are typically reduced and acetylated to form alditol acetates. These derivatives are then separated and identified by gas chromatography-mass spectrometry (GC-MS).

Implications for Drug Development and Biotechnology

The discovery of apiose metabolism in a wider range of organisms than previously thought has several potential implications:

  • Novel Bioactive Compounds: The apiosylated secondary metabolites produced by non-vascular plants and algae represent a potential source of novel bioactive compounds with pharmaceutical applications.

  • Enzyme Engineering: The UAS enzymes from these diverse organisms provide a toolkit for enzyme engineering to potentially alter substrate specificity or product ratios for biotechnological applications.

  • Glycoengineering: Understanding the glycosyltransferases that append apiose to secondary metabolites could be harnessed for the glycoengineering of natural products to improve their solubility, stability, or bioactivity.

Conclusion

The study of apiose metabolism in non-vascular plants and algae has revealed that the capacity to synthesize this unique branched-chain sugar is an ancient trait that predates the evolution of vascular plants. While these organisms possess the core biosynthetic enzyme, UDP-apiose/UDP-xylose synthase, they appear to lack the machinery to incorporate apiose into their cell walls. Instead, they utilize it in the synthesis of soluble secondary metabolites. This distinction highlights a key evolutionary divergence in the function of apiose. Further research into the structure and bioactivity of these apiosylated compounds and the enzymes responsible for their synthesis holds significant promise for discoveries in drug development and biotechnology.

References

Genetic Regulation of Apiose Biosynthesis in Arabidopsis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apiose, a unique branched-chain pentose, is a crucial component of the complex pectin polysaccharide rhamnogalacturonan II (RG-II) in the primary cell walls of all higher plants, including the model organism Arabidopsis thaliana. The presence of apiose in RG-II is essential for the formation of borate cross-links, which are critical for maintaining the structural integrity of the cell wall and, consequently, for normal plant growth and development. This technical guide provides a comprehensive overview of the genetic regulation of apiose biosynthesis in Arabidopsis, detailing the core biosynthetic pathway, quantitative data on gene expression and enzyme activity, and detailed experimental protocols for studying this process.

Core Biosynthetic Pathway

The biosynthesis of UDP-D-apiose, the activated form of apiose used in glycan synthesis, originates from the nucleotide sugar UDP-D-glucose. The pathway involves two key enzymatic steps:

  • UDP-D-glucose Dehydrogenase (UGD): This enzyme catalyzes the NAD+-dependent oxidation of UDP-D-glucose to UDP-D-glucuronic acid.

  • UDP-D-apiose/UDP-D-xylose Synthase (AXS): This bifunctional enzyme converts UDP-D-glucuronic acid into both UDP-D-apiose and UDP-D-xylose.

In Arabidopsis, the UDP-D-apiose/UDP-D-xylose synthase is encoded by two homologous genes, AXS1 (At2g28780) and AXS2 (At5g15520). Genetic studies have demonstrated that these two genes are functionally redundant, as single mutants exhibit subtle phenotypes, while the double homozygous mutant (axs1 axs2) is lethal, highlighting the essential role of apiose in plant viability.

Apiose_Biosynthesis_Pathway UDP_Glc UDP-D-glucose UDP_GlcA UDP-D-glucuronic acid UDP_Glc->UDP_GlcA UGD UDP_Api UDP-D-apiose UDP_GlcA->UDP_Api AXS1 / AXS2 UDP_Xyl UDP-D-xylose UDP_GlcA->UDP_Xyl AXS1 / AXS2 RGII Rhamnogalacturonan II UDP_Api->RGII

Core biosynthetic pathway of UDP-D-apiose in Arabidopsis.

Quantitative Data

Gene Expression

Promoter-GUS fusion studies have shown that both AXS1 and AXS2 are expressed in most plant tissues, including roots, leaves, stems, and flowers, consistent with their housekeeping role in cell wall biosynthesis. While both genes are ubiquitously expressed, studies have indicated that AXS2 generally shows higher overall expression than AXS1 in the tissues analyzed[1].

GeneTissueExpression Level (Qualitative)Reference
AXS1 Roots, Stems, Leaves, FlowersUbiquitous[1]
AXS2 Roots, Stems, Leaves, FlowersUbiquitous, generally higher than AXS1[1]

Quantitative expression data from publicly available transcriptome databases (e.g., Arabidopsis eFP Browser) can be used to supplement this table with numerical values (e.g., in transcripts per million, TPM).

Enzyme Kinetics

The enzymatic activity of recombinant Arabidopsis AXS1 has been characterized after expression in E. coli. The enzyme exhibits bifunctionality, producing both UDP-apiose and UDP-xylose.

EnzymeSubstrateProduct(s)Turnover Number (kcat)Reference
AXS1 UDP-D-glucuronic acidUDP-D-apiose & UDP-D-xylose0.3 min-1[2]
Metabolite Levels

Analysis of UDP-sugar pools in heterozygous axs1 axs2/+ mutants has provided in vivo evidence for the role of AXS in apiose biosynthesis.

GenotypeMetaboliteFold Change vs. Wild TypeReference
axs1 axs2/+ UDP-D-apiose83% decrease[1]

Genetic Regulation

The precise transcriptional regulation of AXS1 and AXS2 is an area of active research. While specific transcription factors that directly bind to the promoters of these genes have yet to be definitively identified in published literature, several lines of evidence suggest complex regulatory control.

  • Developmental Cues: The ubiquitous expression of AXS1 and AXS2 suggests that their regulation is integrated with the overall program of cell growth and division.

  • Hormonal Regulation: Plant hormones, particularly auxin and cytokinins, are known to play a central role in cell wall synthesis and remodeling. Transcriptome analyses of hormone-treated Arabidopsis seedlings have shown that genes involved in cell wall biosynthesis are often responsive to these hormonal signals. Further research is needed to establish a direct link between specific hormone signaling pathways and the regulation of AXS1 and AXS2 expression.

  • Environmental Stress: Abiotic stresses such as drought and salinity are known to induce changes in cell wall composition as part of the plant's adaptive response. While some studies have shown alterations in pectin content under stress conditions, the specific impact on apiose biosynthesis and the expression of AXS genes requires further investigation.

Regulatory_Inputs cluster_signals Regulatory Signals cluster_regulation Transcriptional Regulation cluster_genes Target Genes Developmental Cues Developmental Cues TF Transcription Factors (Putative) Developmental Cues->TF Hormonal Signals Hormonal Signals Hormonal Signals->TF Environmental Stresses Environmental Stresses Environmental Stresses->TF AXS1 AXS1 TF->AXS1 AXS2 AXS2 TF->AXS2

Hypothesized regulatory inputs into AXS gene expression.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the genetic regulation of apiose biosynthesis in Arabidopsis.

Heterologous Expression and Purification of AXS1 in E. coli

This protocol is essential for obtaining purified enzyme for in vitro characterization.

Materials:

  • AXS1 cDNA clone in an expression vector (e.g., pET vector with a His-tag)

  • E. coli expression strain (e.g., BL21(DE3))

  • LB medium and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

  • Ni-NTA affinity chromatography column

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

Procedure:

  • Transform the AXS1 expression vector into the E. coli expression strain.

  • Inoculate a starter culture and grow overnight.

  • Inoculate a larger culture with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the His-tagged AXS1 protein with elution buffer.

  • Dialyze the purified protein against dialysis buffer to remove imidazole and store at -80°C.

Protein_Purification_Workflow Start Transformation of E. coli Culture Cell Culture and Induction Start->Culture Harvest Cell Harvest Culture->Harvest Lysis Cell Lysis Harvest->Lysis Clarification Lysate Clarification Lysis->Clarification Affinity Ni-NTA Affinity Chromatography Clarification->Affinity Elution Elution Affinity->Elution Dialysis Dialysis and Storage Elution->Dialysis End Purified AXS1 Dialysis->End

Workflow for heterologous expression and purification of AXS1.
In Vitro Enzyme Assay for UDP-D-apiose/UDP-D-xylose Synthase Activity

This assay is used to determine the kinetic parameters of the purified AXS enzyme.

Materials:

  • Purified AXS1 enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0)

  • UDP-D-glucuronic acid (substrate)

  • NAD+

  • Stopping solution (e.g., perchloric acid)

  • HPLC system with an anion-exchange column

Procedure:

  • Set up reaction mixtures containing assay buffer, NAD+, and varying concentrations of UDP-D-glucuronic acid.

  • Pre-incubate the reaction mixtures at the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding a known amount of purified AXS1 enzyme.

  • Incubate for a specific time, ensuring the reaction is in the linear range.

  • Stop the reaction by adding the stopping solution.

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant by HPLC to separate and quantify the products, UDP-D-apiose and UDP-D-xylose.

  • Calculate the initial reaction velocities and determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Promoter-GUS Fusion Analysis

This technique is used to visualize the spatial and temporal expression patterns of the AXS1 and AXS2 genes in planta.

Materials:

  • Arabidopsis genomic DNA

  • Primers to amplify the promoter regions of AXS1 and AXS2

  • A binary vector containing a promoterless GUS reporter gene (e.g., pBI101)

  • Agrobacterium tumefaciens

  • Arabidopsis plants for transformation (e.g., by floral dip)

  • Selection medium for transgenic plants

  • GUS staining solution (containing X-Gluc)

Procedure:

  • Amplify the promoter regions of AXS1 and AXS2 from Arabidopsis genomic DNA.

  • Clone the promoter fragments into the binary vector upstream of the GUS reporter gene.

  • Transform the resulting constructs into Agrobacterium tumefaciens.

  • Transform Arabidopsis plants with the engineered Agrobacterium.

  • Select transgenic plants on a selection medium.

  • Grow the transgenic plants to various developmental stages.

  • Harvest different tissues (e.g., roots, leaves, flowers) and incubate them in GUS staining solution.

  • Observe the blue color development, which indicates the activity of the promoter in those tissues, using a microscope.

Generation and Analysis of T-DNA Insertion Mutants

This is a reverse genetics approach to study the in vivo function of AXS1 and AXS2.

Materials:

  • T-DNA insertion lines for AXS1 and AXS2 (available from stock centers like ABRC)

  • Genomic DNA extraction kit

  • Primers for genotyping (gene-specific primers and a T-DNA left border primer)

  • PCR reagents

Procedure:

  • Obtain seeds of T-DNA insertion lines for AXS1 and AXS2.

  • Grow the plants and extract genomic DNA from individual plants.

  • Perform PCR-based genotyping to identify homozygous and heterozygous mutants. This typically involves two PCR reactions per plant: one with two gene-specific primers spanning the insertion site, and another with one gene-specific primer and a T-DNA border primer.

  • Cross heterozygous single mutants (axs1/+ and axs2/+) to generate double heterozygous plants.

  • Self-pollinate the double heterozygous plants and analyze the progeny for the segregation of phenotypes and genotypes to confirm the lethal phenotype of the axs1 axs2 double mutant.

  • Characterize the phenotypes of the single and heterozygous mutants at morphological, cellular, and biochemical levels.

Mutant_Analysis_Workflow Start Obtain T-DNA lines Genotyping Genotyping to identify homozygous mutants Start->Genotyping Phenotyping Phenotypic analysis (morphological, biochemical) Genotyping->Phenotyping Cross Genetic Crosses (e.g., to create double mutants) Genotyping->Cross End Functional Characterization Phenotyping->End Progeny Analysis of Progeny Cross->Progeny Progeny->Phenotyping

General workflow for the genetic analysis of axs mutants.

Conclusion

The genetic regulation of apiose biosynthesis in Arabidopsis is a fundamental process for plant growth and development. The core pathway is well-established, with the AXS1 and AXS2 genes playing a central and redundant role. While significant progress has been made in understanding the enzymology and in vivo function of this pathway, the upstream regulatory networks, including the specific transcription factors and signaling pathways involved, remain an exciting frontier for future research. The experimental protocols detailed in this guide provide a robust framework for researchers to further unravel the complexities of apiose biosynthesis and its regulation, which may ultimately inform strategies for crop improvement and the development of novel therapeutics that target cell wall integrity.

References

The Ubiquitous Apiose: An In-depth Technical Guide to the Diversity of Apiosylated Compounds in Nature

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apiose, a unique branched-chain pentose, is a fascinating monosaccharide predominantly found in the plant kingdom.[1] Unlike common sugars, its branched structure imparts distinct physicochemical properties to the molecules it glycosylates, influencing their stability, solubility, and biological activity.[2] This technical guide provides a comprehensive overview of the diversity of apiosylated compounds in nature, their biosynthesis, biological activities, and the experimental methodologies used for their study. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

D-Apiose is not found freely in nature but occurs as a component of complex cell wall polysaccharides, such as rhamnogalacturonan II (RG-II), and as a constituent of a wide array of secondary metabolites.[1] These apiosylated natural products include flavonoids, saponins, terpenoids, and cyanogenic glycosides, which have been identified in numerous plant families, as well as in some species of fungi, lichens, and bacteria.[1][3] The process of apiosylation, the attachment of an apiose sugar moiety, is a key step in the biosynthesis of these compounds, often catalyzed by specific apiosyltransferases.[4]

Diversity and Distribution of Apiosylated Compounds

Apiosylated compounds are widely distributed throughout the plant kingdom, with a significant presence in families such as Apiaceae, Fabaceae, and Lamiaceae.[1] One of the most well-known apiosylated flavonoids is apiin (apigenin-7-O-apiosyl-(1→2)-glucoside), first isolated from parsley (Petroselinum crispum).[5] The diversity of these compounds stems from the variety of aglycones they are attached to, the position of glycosylation, and the potential for further glycosylation with other sugars.

Quantitative Data on Apiosylated Compounds

The concentration of apiosylated compounds can vary significantly depending on the plant species, tissue type, and environmental conditions. The following tables summarize some of the available quantitative data on the content and biological activity of selected apiosylated compounds.

Plant SpeciesCompoundTissueConcentration (% w/w of extract)Reference
Apium graveolens var. dulce (Celery)ApiinLeaves1.12[3][6]

Table 1: Concentration of Apiin in Celery Leaves. This table highlights the significant presence of apiin in the leaves of celery.

Compound/ExtractBiological ActivityAssayIC50 / ID50Reference
ApiinAnti-inflammatory (in-vitro)Nitrite (NO) production0.08 mg/mL[3]
ApiinAnti-inflammatory (in-vitro)iNOS expression0.049 mg/mL[3]
Apium graveolens extractAnti-inflammatory (in-vitro)Nitrite (NO) production0.073 mg/mL[3]
Apium graveolens extractAnti-inflammatory (in-vitro)iNOS expression0.095 mg/mL[3]
Apium graveolens extractAnti-inflammatory (in-vivo)Croton-oil ear test730 µg/cm²[3]
Apium graveolens (TAE)AntioxidantABTS34.52 µg/mL[7]
Apium graveolens (TAE)AntioxidantMetal chelation246.6 µg/mL[7]
Apium graveolens (DCM fraction)AntioxidantDPPH474.4 µg/mL[7]

Table 2: Bioactivity of Apiin and Celery Extracts. This table presents the half-maximal inhibitory concentration (IC50) and half-maximal effective dose (ID50) values, indicating the potency of apiin and celery extracts in various biological assays.

Extract/FractionMicroorganismAssayInhibition Zone (mm)MIC (µg/mL)Reference
Apium graveolens (TAE)Staphylococcus aureusWell diffusion13.4 ± 1.51250[7]
Apium graveolens (TAE)Escherichia coliWell diffusion11.0 ± 1.21250[7]
Apium graveolens (DCM fraction)Staphylococcus aureusWell diffusion12.0 ± 1.02500[7]
Apium graveolens (DCM fraction)Escherichia coliWell diffusion10.0 ± 1.32500[7]

Table 3: Antimicrobial Activity of Celery Extracts. This table shows the antimicrobial efficacy of different celery extracts against common bacterial strains, including the minimum inhibitory concentration (MIC).

Biosynthesis of Apiosylated Compounds

The biosynthesis of D-apiose is a critical prerequisite for the formation of apiosylated compounds. It proceeds via the enzymatic conversion of UDP-D-glucuronic acid to UDP-D-apiose and UDP-D-xylose, a reaction catalyzed by UDP-D-apiose/UDP-D-xylose synthase (AXS).[8][9] This enzyme requires NAD+ as a cofactor for its activity.[8][9] Once formed, UDP-D-apiose serves as the sugar donor for apiosyltransferases, which catalyze the transfer of the apiosyl group to an acceptor molecule, typically a flavonoid or other secondary metabolite.

Biosynthesis_of_Apiosylated_Flavonoids cluster_glycosylation Apiosylation UDP_GlcA UDP-D-Glucuronic Acid AXS UDP-D-apiose/ UDP-D-xylose synthase (AXS) + NAD+ UDP_GlcA->AXS UDP_Apiose UDP-D-Apiose AXS->UDP_Apiose UDP_Xylose UDP-D-Xylose AXS->UDP_Xylose Apiosyltransferase Apiosyltransferase UDP_Apiose->Apiosyltransferase Aglycone Flavonoid Aglycone (e.g., Apigenin) Aglycone->Apiosyltransferase Apiosylated_Flavonoid Apiosylated Flavonoid (e.g., Apiin) Apiosyltransferase->Apiosylated_Flavonoid

Caption: Biosynthetic pathway of apiosylated flavonoids.

Biological Activities and Signaling Pathways

Apiosylated compounds, particularly flavonoids, have garnered significant attention for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[6][9][10] The aglycone portion of these molecules, such as apigenin, is often responsible for the primary pharmacological effects. Apigenin has been shown to modulate key cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[8][9][11][12][13]

Modulation of the MAPK Signaling Pathway by Apigenin

The MAPK signaling cascade, comprising ERK, JNK, and p38 kinases, plays a crucial role in regulating cellular processes like proliferation, differentiation, and apoptosis.[4][8][14] Apigenin has been demonstrated to influence this pathway in various cell types. For instance, in mouse macrophage ANA-1 cells, apigenin treatment leads to a decrease in the phosphorylation of ERK and JNK, while increasing the phosphorylation of p38.[4][8][14] This differential regulation of MAPK signaling can contribute to the induction of apoptosis in cancer cells.[1][8][14]

MAPK_Signaling_Pathway cluster_mapk MAPK Cascade Apigenin Apigenin ERK ERK Apigenin->ERK JNK JNK Apigenin->JNK p38 p38 Apigenin->p38 p_ERK p-ERK ERK->p_ERK Phosphorylation p_JNK p-JNK JNK->p_JNK Phosphorylation p_p38 p-p38 p38->p_p38 Phosphorylation Apoptosis Apoptosis p_ERK->Apoptosis Inhibits p_JNK->Apoptosis Inhibits p_p38->Apoptosis Promotes

Caption: Apigenin's modulation of the MAPK signaling pathway.

Inhibition of the NF-κB Signaling Pathway by Apigenin

The NF-κB signaling pathway is a central regulator of inflammation and cell survival.[12][15] In many cancers, this pathway is constitutively active, promoting tumor growth and metastasis.[13] Apigenin has been shown to inhibit NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[12][13] This leads to the suppression of NF-κB-regulated gene expression, including genes involved in proliferation (e.g., cyclin D1), anti-apoptosis (e.g., Bcl-2), and angiogenesis.[12]

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm Apigenin Apigenin IKK IKK Apigenin->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Inhibits IkBa_p p-IκBα IkBa->IkBa_p NFkB_active Active NF-κB NFkB->NFkB_active Activation Proteasome Proteasome IkBa_p->Proteasome Degradation Nucleus Nucleus NFkB_active->Nucleus Gene_Expression Gene Expression (Proliferation, Anti-apoptosis, Angiogenesis) Nucleus->Gene_Expression Transcription

Caption: Apigenin's inhibition of the NF-κB signaling pathway.

Experimental Protocols

The study of apiosylated compounds involves a series of experimental procedures, from isolation and purification to structural elucidation and biological activity assessment.

Protocol 1: Isolation and Purification of Apiosylated Flavonoids

This protocol provides a general workflow for the isolation of apiosylated flavonoids from plant material, using parsley as an example.

Isolation_Workflow Start Fresh Parsley Leaves Homogenization Homogenization in Methanol Start->Homogenization Filtration Filtration Homogenization->Filtration Evaporation Evaporation under reduced pressure Filtration->Evaporation Crude_Extract Crude Methanolic Extract Evaporation->Crude_Extract Partition Solvent Partitioning (e.g., Hexane, Ethyl Acetate, n-Butanol) Crude_Extract->Partition Fractionation Column Chromatography (e.g., Silica Gel, Sephadex LH-20) Partition->Fractionation HPLC Preparative HPLC Fractionation->HPLC Isolated_Compound Isolated Apiosylated Flavonoid (Apiin) HPLC->Isolated_Compound End Structural Elucidation & Bioactivity Assays Isolated_Compound->End

Caption: General workflow for isolating apiosylated flavonoids.

Methodology:

  • Extraction: Fresh or dried plant material is ground and extracted with a suitable solvent, typically methanol or ethanol, at room temperature. The extraction process is often repeated multiple times to ensure maximum yield.

  • Concentration: The solvent is removed from the combined extracts under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity.

  • Chromatographic Purification: The fractions are further purified using various chromatographic techniques, such as column chromatography on silica gel or Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to isolate the pure apiosylated compounds.

Protocol 2: Structural Elucidation using HPLC-MS and NMR

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

  • Sample Preparation: The isolated compound is dissolved in a suitable solvent (e.g., methanol) at a known concentration.

  • Chromatographic Conditions: An analytical HPLC system equipped with a C18 column is typically used. A gradient elution is often employed using a mobile phase consisting of water (often with a small amount of formic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.

  • Mass Spectrometry: The eluent from the HPLC is introduced into a mass spectrometer (e.g., electrospray ionization - ESI). Mass spectra are acquired in both positive and negative ion modes to obtain the molecular weight and fragmentation pattern of the compound.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d6, CD3OD).

  • Data Acquisition: A suite of 1D and 2D NMR experiments are performed, including ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC.[17][18]

  • Structure Determination: The chemical shifts, coupling constants, and correlation signals from the NMR spectra are used to determine the structure of the aglycone, the identity and linkage of the sugar moieties, and the overall stereochemistry of the molecule.[17][18]

Protocol 3: Western Blot Analysis of MAPK Pathway Proteins

This protocol outlines the steps for analyzing the phosphorylation status of MAPK proteins in cell lysates after treatment with an apiosylated compound.[19][20][21]

Methodology:

  • Cell Culture and Treatment: Cells (e.g., macrophages, cancer cell lines) are cultured to an appropriate confluency and then treated with the apiosylated compound at various concentrations for a specific duration.

  • Protein Extraction: The cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard method, such as the Bradford or BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the bands is quantified using image analysis software to determine the relative levels of protein phosphorylation.

Conclusion

Apiosylated compounds represent a diverse and fascinating class of natural products with significant biological potential. Their unique structural features, conferred by the branched-chain apiose sugar, contribute to their varied pharmacological activities. This guide has provided an overview of the diversity, biosynthesis, and biological actions of these compounds, with a focus on their modulation of key cellular signaling pathways. The detailed experimental protocols offer a practical framework for researchers interested in exploring this promising area of natural product science. Further investigation into the structure-activity relationships of apiosylated compounds will undoubtedly pave the way for the development of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of D-Apiose Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established methods for the chemical synthesis of D-apiose derivatives, a class of branched-chain sugars of significant interest in drug discovery and glycobiology. The protocols detailed below offer step-by-step guidance for the preparation of key intermediates and the target D-apiose compounds, starting from readily available monosaccharides.

Introduction

D-Apiose, a unique branched-chain pentose, is a constituent of various natural products, including plant cell wall polysaccharides like rhamnogalacturonan II.[1] Its distinct structure, featuring a tertiary alcohol, makes it a valuable chiral building block in synthetic chemistry. The chemical synthesis of D-apiose and its derivatives is crucial for accessing sufficient quantities for biological studies and the development of novel therapeutics. The following sections detail a reliable synthetic route starting from D-glucose.

Synthetic Strategy Overview

A common and effective strategy for the synthesis of D-apiose derivatives commences with the readily available and inexpensive D-glucose. The overall workflow involves the following key transformations:

  • Protection of D-glucose: Formation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (diacetone-D-glucose) to protect four of the five hydroxyl groups.

  • Oxidative Cleavage: Selective cleavage of the C5-C6 bond of the furanose ring to generate the key aldehyde intermediate, 1,2-O-isopropylidene-α-D-xylo-pentodialdo-1,4-furanose.

  • Chain Extension via Wittig Reaction: Introduction of the hydroxymethyl branch at C3 through a Wittig reaction with a suitable phosphorus ylide.

  • Deprotection: Removal of the protecting groups to yield the final D-apiose derivative.

This synthetic pathway is illustrated in the workflow diagram below.

G cluster_0 Synthesis of D-Apiose Derivative from D-Glucose D_Glucose D-Glucose Diacetone_Glucose 1,2:5,6-Di-O-isopropylidene- α-D-glucofuranose D_Glucose->Diacetone_Glucose Isopropylidene Protection Aldehyde 1,2-O-Isopropylidene-α-D- xylo-pentodialdo-1,4-furanose Diacetone_Glucose->Aldehyde Oxidative Cleavage Wittig_Product Branched-Chain Alkene Intermediate Aldehyde->Wittig_Product Wittig Reaction Apiose_Derivative D-Apiose Derivative Wittig_Product->Apiose_Derivative Deprotection

Caption: General workflow for the synthesis of D-apiose derivatives from D-glucose.

Data Presentation

The following tables summarize typical quantitative data for the key steps in the synthesis of a D-apiose derivative.

Table 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose

Starting MaterialReagents and SolventsReaction Time (h)Temperature (°C)Yield (%)Reference
α-D-GlucoseAcetone, Boron trifluoride-diethyl ether complex4.59063[2]
α-D-GlucoseAcetone, Diketene, Boron trifluoride-diethyl ether complex4.59058[2]

Table 2: Synthesis of 1,2-O-Isopropylidene-α-D-xylo-pentodialdo-1,4-furanose

Starting MaterialReagents and SolventsReaction Time (h)Temperature (°C)Yield (%)Reference
1,2:5,6-Di-O-isopropylidene-α-D-glucofuranoseSodium periodate, 1,4-Dioxane2Room Temp.~100[3]

Table 3: Wittig Reaction and Deprotection

Starting MaterialReagents and SolventsReaction Time (h)Temperature (°C)Yield (%)Reference
1,2-O-Isopropylidene-α-D-xylo-pentodialdo-1,4-furanose(Carbethoxymethylene)triphenylphosphorane, Dichloromethane2Room Temp.Not specified[4]
Branched-Chain Alkene IntermediateDilute Acetic AcidNot specifiedNot specifiedNot specified[5]

Experimental Protocols

Protocol 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (Diacetone-D-glucose)

This protocol describes the protection of D-glucose using acetone and a Lewis acid catalyst.

Materials:

  • Anhydrous α-D-glucose

  • Acetone

  • Boron trifluoride-diethyl ether complex

  • 1% Sodium hydroxide solution

  • Dichloromethane

  • Cyclohexane

  • Stirred autoclave

  • Rotary evaporator

  • Standard glassware

Procedure:

  • In a stirred autoclave, dissolve 54.1 g (300 mmol) of anhydrous α-D-(+)-glucose in 1.1 L of acetone.

  • Add 0.85 g (5.2 mmol) of boron trifluoride-diethyl ether complex to the solution.

  • Heat the stirred mixture to 90°C for approximately 4.5 hours.[2]

  • After the reaction, cool the solution to room temperature and filter.

  • Neutralize the filtrate with 350 mL of 1% sodium hydroxide solution.

  • Remove the acetone by distillation under reduced pressure.

  • Extract the remaining residue three times with dichloromethane.

  • Combine the organic extracts and evaporate the solvent in vacuo.

  • Recrystallize the resulting solid from cyclohexane to obtain 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose as a colorless crystalline solid.

Protocol 2: Synthesis of 1,2-O-Isopropylidene-α-D-xylo-pentodialdo-1,4-furanose

This protocol details the oxidative cleavage of diacetone-D-glucose to the corresponding aldehyde.

Materials:

  • 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose

  • Sodium periodate (NaIO₄)

  • 1,4-Dioxane

  • Water

  • Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware

Procedure:

  • Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in a mixture of 1,4-dioxane and water.

  • Add a solution of sodium periodate in water dropwise to the stirred solution at room temperature. The reaction is typically complete within 2 hours.[3]

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Extract the filtrate with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde, which can often be used in the next step without further purification.

Protocol 3: Wittig Reaction for the Synthesis of a Branched-Chain Alkene Intermediate

This protocol provides a general procedure for the Wittig olefination of a sugar-derived aldehyde.

Materials:

  • 1,2-O-Isopropylidene-α-D-xylo-pentodialdo-1,4-furanose

  • (Carbethoxymethylene)triphenylphosphorane (or other suitable Wittig reagent)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Hexanes

  • Stirring apparatus

  • Standard glassware

Procedure:

  • Dissolve the crude 1,2-O-isopropylidene-α-D-xylo-pentodialdo-1,4-furanose in dichloromethane in a round-bottom flask equipped with a stir bar.

  • Add 1.2 molar equivalents of (carbethoxymethylene)triphenylphosphorane portion-wise to the stirring solution.[4]

  • Stir the reaction mixture at room temperature for 2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, evaporate the dichloromethane with a stream of nitrogen gas.

  • Dissolve the residue in a mixture of 25% diethyl ether in hexanes to precipitate the triphenylphosphine oxide byproduct.

  • Filter the mixture and concentrate the filtrate to obtain the crude branched-chain alkene intermediate.

  • Purify the product by column chromatography on silica gel.

Protocol 4: Deprotection to Yield the D-Apiose Derivative

This protocol describes the removal of the isopropylidene protecting group.

Materials:

  • Branched-chain alkene intermediate from Protocol 3

  • Dilute acetic acid (e.g., 50% aqueous solution)

  • Rotary evaporator

  • Standard glassware

Procedure:

  • Dissolve the purified branched-chain alkene intermediate in dilute acetic acid.

  • Stir the solution at room temperature and monitor the deprotection by TLC.[5]

  • Upon completion, neutralize the reaction mixture carefully with a mild base (e.g., sodium bicarbonate solution).

  • Concentrate the solution under reduced pressure to remove the acetic acid and water.

  • The resulting crude D-apiose derivative can be purified by appropriate chromatographic techniques.

Mandatory Visualizations

Signaling Pathway: Not Applicable

The chemical synthesis of D-apiose derivatives does not involve biological signaling pathways.

Experimental Workflow Diagrams

G cluster_1 Protocol 1: Synthesis of Diacetone-D-glucose start Start dissolve Dissolve D-Glucose in Acetone start->dissolve add_catalyst Add BF3·OEt2 dissolve->add_catalyst heat Heat to 90°C (4.5 h) add_catalyst->heat cool_filter Cool and Filter heat->cool_filter neutralize Neutralize with NaOH solution cool_filter->neutralize concentrate Concentrate neutralize->concentrate extract Extract with DCM concentrate->extract recrystallize Recrystallize from Cyclohexane extract->recrystallize end Diacetone-D-glucose recrystallize->end

Caption: Detailed workflow for the synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

G cluster_2 Protocol 2 & 3: Aldehyde Formation and Wittig Reaction start Diacetone-D-glucose oxidize Oxidize with NaIO4 in Dioxane/Water start->oxidize filter_extract Filter and Extract with DCM oxidize->filter_extract aldehyde Crude Aldehyde filter_extract->aldehyde wittig Wittig Reaction with Phosphorus Ylide in DCM aldehyde->wittig precipitate_tppo Precipitate TPPO with Ether/Hexanes wittig->precipitate_tppo chromatography Column Chromatography precipitate_tppo->chromatography end Purified Alkene Intermediate chromatography->end

Caption: Workflow for the synthesis of the branched-chain alkene intermediate.

G cluster_3 Protocol 4: Deprotection start Alkene Intermediate hydrolyze Hydrolyze with dilute Acetic Acid start->hydrolyze neutralize Neutralize hydrolyze->neutralize concentrate Concentrate neutralize->concentrate purify Purify concentrate->purify end D-Apiose Derivative purify->end

Caption: Final deprotection step to obtain the D-apiose derivative.

References

Application Note & Protocol: Enzymatic Synthesis of UDP-Apiose for Glycosyltransferase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine diphosphate apiose (UDP-apiose) is a crucial nucleotide sugar donor for the biosynthesis of apiose-containing glycans, which are essential components of the primary cell walls in all vascular plants.[1][2] D-Apiose, a unique branched-chain pentose, plays a vital role in the structural integrity of the cell wall by forming borate ester cross-links within the pectic polysaccharide rhamnogalacturonan II (RG-II).[1] The enzymatic transfer of apiose from UDP-apiose to various acceptor molecules is catalyzed by apiosyltransferases, a specific class of glycosyltransferases.[2] The study of these enzymes and the development of inhibitors are of significant interest in plant biology and for the development of novel herbicides and antimicrobial agents. However, the chemical synthesis of UDP-apiose is challenging due to its inherent instability.[3] This application note provides a detailed protocol for the enzymatic synthesis of UDP-apiose using a recombinant UDP-apiose/UDP-xylose synthase (AXS) and its subsequent application in a glycosyltransferase assay.

Principle

The enzymatic synthesis of UDP-apiose is achieved through the conversion of UDP-D-glucuronic acid (UDP-GlcA) by the NAD+-dependent enzyme UDP-D-apiose/UDP-D-xylose synthase (AXS).[1] This bifunctional enzyme catalyzes the decarboxylation and rearrangement of the glucuronic acid backbone to yield both UDP-D-apiose and UDP-D-xylose.[1] The synthesized UDP-apiose can then be purified and used as a donor substrate in glycosyltransferase assays. The activity of a specific apiosyltransferase can be quantified by measuring the amount of UDP produced in the reaction, for instance, using a bioluminescent assay.

Materials and Reagents

Reagent/MaterialSupplierCatalog No.
UDP-D-glucuronic acid trisodium saltSigma-AldrichU6751
β-Nicotinamide adenine dinucleotide (NAD+)Sigma-AldrichN7004
Recombinant Arabidopsis thaliana AXS1 (expressed in E. coli)(See Protocol 1)-
Tris-HCl bufferThermo Fisher Scientific15567027
Dithiothreitol (DTT)Sigma-AldrichD9779
Magnesium Chloride (MgCl2)Sigma-AldrichM8266
TriethylamineSigma-AldrichT0886
HPLC-grade AcetonitrileThermo Fisher ScientificA998-4
Ammonium AcetateSigma-AldrichA1542
Hypercarb Porous Graphitic Carbon HPLC Column (100 x 2.1 mm, 5 µm)Thermo Fisher Scientific35005-102130
UDP-Glo™ Glycosyltransferase AssayPromegaV6961
Recombinant Celery UGT94AX1 (Apiosyltransferase)(See Note 1)-
Apigenin 7-O-glucoside (Acceptor Substrate)Sigma-AldrichA3931
96-well solid white assay platesCorning3917
Luminometer(e.g., GloMax®)-

Note 1: The recombinant apiosyltransferase UGT94AX1 from celery is not commercially available and needs to be expressed and purified according to published methods.

Experimental Protocols

Protocol 1: Enzymatic Synthesis and Purification of UDP-Apiose

This protocol describes the synthesis of UDP-apiose from UDP-GlcA using recombinant AXS1.

1. Reaction Setup:

  • Prepare a 1 mL reaction mixture in a 1.5 mL microcentrifuge tube containing:

    • 50 mM Tris-HCl, pH 7.5

    • 1 mM Dithiothreitol (DTT)

    • 2 mM NAD+

    • 5 mM UDP-D-glucuronic acid

    • 10 µg of purified recombinant Arabidopsis thaliana AXS1 enzyme.

  • Incubate the reaction mixture at 37°C for 4 hours.

2. Reaction Termination and Sample Preparation:

  • Terminate the reaction by heating the mixture at 95°C for 5 minutes.

  • Centrifuge the sample at 14,000 x g for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a new tube for HPLC purification.

3. HPLC Purification of UDP-Apiose:

  • HPLC System: A standard HPLC system with a UV detector (262 nm) is required.

  • Column: Hypercarb Porous Graphitic Carbon column (100 x 2.1 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 8.0 with triethylamine.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 2% B

    • 5-25 min: 2-20% B (linear gradient)

    • 25-30 min: 20% B

    • 30-35 min: 2% B (re-equilibration)

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 50 µL.

  • Collect fractions corresponding to the UDP-apiose peak. UDP-apiose typically elutes before UDP-xylose under these conditions.

  • Lyophilize the collected fractions to obtain purified UDP-apiose as a triethylammonium salt. The use of triethylamine as a counterion has been shown to increase the stability of UDP-apiose.[3]

4. Quantification of UDP-Apiose:

  • Resuspend the lyophilized UDP-apiose in water.

  • Determine the concentration using a spectrophotometer by measuring the absorbance at 262 nm (Molar extinction coefficient of UDP at pH 7.0 is 9.9 x 10³ M⁻¹cm⁻¹).

Protocol 2: Glycosyltransferase Assay using Synthesized UDP-Apiose

This protocol outlines the use of the synthesized UDP-apiose in a glycosyltransferase assay with the UDP-Glo™ Glycosyltransferase Assay kit.

1. Glycosyltransferase Reaction Setup:

  • In a 96-well solid white assay plate, prepare a 25 µL reaction mixture for each sample:

    • 50 mM Tris-HCl, pH 7.5

    • 5 mM MgCl₂

    • 100 µM Apigenin 7-O-glucoside (acceptor substrate)

    • 50 µM purified UDP-apiose (donor substrate)

    • 50 ng of purified recombinant celery UGT94AX1 (apiosyltransferase).

  • Include appropriate controls:

    • No enzyme control (to measure background UDP levels).

    • No acceptor control (to measure any potential UDP-apiose hydrolysis).

  • Incubate the plate at 30°C for 60 minutes.

2. UDP Detection using UDP-Glo™ Assay:

  • Equilibrate the UDP-Glo™ Detection Reagent to room temperature.

  • Add 25 µL of the UDP-Glo™ Detection Reagent to each well of the assay plate.

  • Mix the contents of the wells on a plate shaker for 1 minute.

  • Incubate the plate at room temperature for 60 minutes.

  • Measure the luminescence using a luminometer.

3. Data Analysis:

  • Generate a UDP standard curve according to the UDP-Glo™ Assay manual.

  • Subtract the luminescence values of the "no enzyme" control from the experimental samples.

  • Convert the luminescence readings to the amount of UDP produced using the standard curve.

  • Calculate the specific activity of the glycosyltransferase (e.g., in pmol/min/mg).

Data Presentation

Table 1: Summary of Enzymatic Synthesis of UDP-Apiose

ParameterValue
SubstrateUDP-D-glucuronic acid
EnzymeArabidopsis thaliana AXS1
CofactorNAD+
Reaction pH7.5
Reaction Temperature37°C
Incubation Time4 hours
Typical Yield~30-40% conversion to UDP-apiose
Purification MethodHPLC (Porous Graphitic Carbon)

Table 2: Glycosyltransferase Assay Parameters

ParameterValue
GlycosyltransferaseCelery UGT94AX1
Donor SubstrateUDP-apiose
Acceptor SubstrateApigenin 7-O-glucoside
Assay PrincipleBioluminescent detection of UDP
Assay KitUDP-Glo™ Glycosyltransferase Assay
Incubation Temperature30°C
Incubation Time60 minutes

Visualizations

Enzymatic_Synthesis_of_UDP_Apiose UDP_GlcA UDP-D-glucuronic acid AXS1 UDP-apiose/UDP-xylose Synthase (AXS1) UDP_GlcA->AXS1 NADH NADH AXS1->NADH CO2 CO2 AXS1->CO2 UDP_Apiose UDP-apiose AXS1->UDP_Apiose UDP_Xylose UDP-xylose AXS1->UDP_Xylose NAD NAD+ NAD->AXS1

Caption: Enzymatic conversion of UDP-glucuronic acid to UDP-apiose and UDP-xylose by AXS1.

Glycosyltransferase_Assay_Workflow cluster_reaction Glycosyltransferase Reaction cluster_detection UDP Detection UDP_Apiose UDP-apiose GT Apiosyltransferase (UGT94AX1) UDP_Apiose->GT Acceptor Acceptor Substrate (e.g., Apigenin 7-O-glucoside) Acceptor->GT Product Apiosylated Product GT->Product UDP UDP GT->UDP UDP_Glo UDP-Glo™ Reagent UDP->UDP_Glo ATP ATP UDP_Glo->ATP Light Luminescence ATP->Light

Caption: Workflow for the glycosyltransferase assay using UDP-apiose and the UDP-Glo™ detection system.

References

Application Notes and Protocols for the Analytical Determination of Apiose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Apiose, a unique branched-chain pentose, is a crucial component of plant cell wall polysaccharides like rhamnogalacturonan II (RG-II) and apiogalacturonan.[1][2] It plays a significant role in the structural integrity of the cell wall by forming borate cross-links.[3] Beyond its structural role, apiose is also found in numerous secondary metabolites, including flavonoid and phenylethanoid glycosides, which are of interest in plant defense and pharmacology.[1][4] The accurate detection and quantification of apiose are therefore essential for research in plant biology, cell wall biochemistry, and the development of natural product-based drugs.

This document provides detailed application notes and protocols for the primary analytical techniques used to detect and quantify apiose.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

Application Note

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful and highly sensitive method for the direct quantification of underivatized monosaccharides, including apiose. This technique is particularly well-suited for analyzing the complex carbohydrate mixtures obtained after the hydrolysis of plant cell wall polysaccharides.[5][6] The separation is achieved on a high-pH anion-exchange column, and detection is accomplished electrochemically, offering high sensitivity and selectivity for carbohydrates without the need for derivatization. Recent protocols have been streamlined to allow for the analysis of all major cell wall monosaccharides in a single chromatographic run.[5]

Experimental Workflow: HPAEC-PAD

HPAEC_PAD_Workflow cluster_prep Sample Preparation cluster_analysis HPAEC-PAD Analysis cluster_data Data Processing Sample Plant Tissue / Natural Product Hydrolysis Acid Hydrolysis (e.g., 2N TFA or H2SO4) Sample->Hydrolysis Neutralization Neutralization & Filtration Hydrolysis->Neutralization Injection Inject Hydrolysate Neutralization->Injection HPAEC HPAEC Separation (e.g., CarboPak PA1 column) Injection->HPAEC PAD Pulsed Amperometric Detection HPAEC->PAD Quantification Quantification (vs. Standards) PAD->Quantification

Caption: Workflow for Apiose quantification using HPAEC-PAD.

Protocol: HPAEC-PAD Analysis of Apiose

This protocol is adapted from methodologies for plant cell wall monosaccharide analysis.[5][7]

1. Sample Preparation (Acid Hydrolysis):

  • Weigh approximately 2-5 mg of dried, alcohol-insoluble residue (cell wall material) into a screw-cap tube.
  • Add an internal standard (e.g., 2-deoxy-glucose or inositol) for accurate quantification.[8]
  • Add 250 µL of 2 N trifluoroacetic acid (TFA).
  • Incubate at 121°C for 1 hour to hydrolyze polysaccharides into monosaccharides.[7]
  • Cool the samples to room temperature. Centrifuge to pellet any insoluble material.
  • Transfer the supernatant to a new microcentrifuge tube. Evaporate the TFA under a stream of nitrogen or using a centrifugal evaporator.
  • Re-dissolve the dried monosaccharides in a known volume of ultrapure water (e.g., 500 µL).
  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPAEC-PAD System Configuration:

  • Chromatograph: A system capable of delivering accurate quaternary gradients at high pH (e.g., Dionex ICS 5000).[7]
  • Column: A high-pH anion-exchange column designed for carbohydrate analysis (e.g., Dionex CarboPak™ PA1 or similar).
  • Detector: A pulsed amperometric detector with a gold working electrode.
  • Eluents:
  • Eluent A: Ultrapure Water
  • Eluent B: 200 mM Sodium Hydroxide (NaOH)
  • Eluent C: 1 M Sodium Acetate (NaOAc) in 200 mM NaOH

3. Chromatographic Conditions:

  • Flow Rate: 0.3 - 1.0 mL/min (column dependent).
  • Injection Volume: 10-25 µL.
  • Gradient: An optimized gradient is crucial for separating all nine major cell wall monosaccharides, including apiose. A typical gradient involves starting with a high concentration of water, ramping up the NaOH concentration to elute neutral sugars, followed by a NaOAc gradient to elute acidic sugars. A final high concentration NaOH wash cleans the column. (Consult column manufacturer's guidelines for specific gradient profiles).
  • Run Time: Approximately 30-45 minutes, including column re-equilibration.

4. Quantification:

  • Prepare a mixed standard solution containing known concentrations of apiose and other relevant monosaccharides (fucose, rhamnose, arabinose, galactose, glucose, xylose, mannose, galacturonic acid, glucuronic acid).
  • Generate a calibration curve for apiose by plotting peak area against concentration.
  • Quantify apiose in the samples by comparing its peak area to the calibration curve, correcting for the recovery of the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note

GC-MS is a highly specific and sensitive technique for monosaccharide analysis. Due to the low volatility of sugars, a chemical derivatization step is required to convert them into volatile compounds before GC analysis.[9] The most common method for apiose and other neutral sugars is the preparation of alditol acetate derivatives.[10][11] This process involves a reduction of the monosaccharide to its corresponding sugar alcohol (alditol), followed by acetylation. This procedure yields a single, stable derivative for each sugar, simplifying the resulting chromatogram.[9] GC-MS provides both quantitative data and mass spectral information that confirms the identity of the analyte.[11]

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Plant Tissue / Hydrolysate Reduction Reduction (NaBH4) Sample->Reduction Acetylation Acetylation (Acetic Anhydride) Reduction->Acetylation Extraction Liquid-Liquid Extraction Acetylation->Extraction Injection Inject Derivative Extraction->Injection GC GC Separation (e.g., DB-5ms column) Injection->GC MS Mass Spectrometry Detection (EI) GC->MS Quantification Quantification & Library Matching MS->Quantification

Caption: Workflow for Apiose quantification via GC-MS of alditol acetates.

Protocol: GC-MS Analysis of Apiose (Alditol Acetate Derivatization)

This protocol is a composite of standard methods for cell wall sugar analysis.[8][10][12]

1. Hydrolysis:

  • Perform acid hydrolysis of the plant material as described in the HPAEC-PAD protocol (Section 1, Step 1).

2. Derivatization to Alditol Acetates:

  • Reduction: To the dried hydrolysate, add 200 µL of a solution containing 10 mg/mL sodium borohydride (NaBH₄) in 1 M ammonium hydroxide (NH₄OH). Incubate at room temperature for 90 minutes.
  • Quench Reaction: Stop the reduction by carefully adding 20 µL of glacial acetic acid.
  • Acetylation: Add 200 µL of acetic anhydride and 20 µL of N-methylimidazole (as a catalyst). Vortex and incubate at room temperature for 30 minutes.
  • Quench Reaction: Stop the acetylation by adding 1 mL of ultrapure water.
  • Extraction: Add 500 µL of dichloromethane (DCM). Vortex vigorously for 30 seconds and centrifuge (1,000 x g, 5 min) to separate the layers. Carefully remove and discard the upper aqueous layer.
  • Wash: Wash the lower DCM layer with 1 mL of ultrapure water, vortex, centrifuge, and discard the aqueous layer. Repeat this wash step.
  • Drying: Transfer the final DCM layer containing the alditol acetate derivatives to a new vial and evaporate to dryness under a stream of nitrogen.
  • Reconstitution: Re-dissolve the derivatives in a known volume of acetone (e.g., 100 µL) for GC-MS analysis.

3. GC-MS System and Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector.
  • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).[13]
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[13]
  • Injector Temperature: 250°C.
  • Oven Temperature Program:
  • Initial temperature: 50°C, hold for 2 min.
  • Ramp 1: 4°C/min to 70°C.
  • Ramp 2: 20°C/min to 250°C, hold for 5 min.[13]
  • MS System: A mass spectrometer operating in electron ionization (EI) mode.
  • Scan Range: m/z 40-400.
  • Source Temperature: 230°C.

4. Quantification:

  • Prepare standards of apiose and other monosaccharides and derivatize them using the same procedure.
  • Identify the apiose alditol acetate peak based on its retention time and characteristic mass spectrum (fragment ions).[11]
  • Generate a calibration curve and quantify as described for HPAEC-PAD.

Capillary Electrophoresis (CE)

Application Note

Capillary Electrophoresis (CE) is a high-resolution separation technique that requires minimal sample and reagent volumes, aligning with the principles of green chemistry.[14] While direct detection of underivatized sugars can be challenging due to the lack of a chromophore, indirect UV detection or derivatization can be employed.[15] For monosaccharides like apiose, complexation with borate ions in the background electrolyte (BGE) can induce a charge, enabling separation in a standard capillary zone electrophoresis (CZE) setup.[16] Detection can be achieved using a diode array detector (DAD) at low wavelengths (e.g., < 200 nm) or more universally with a capacitively coupled contactless conductivity detector (C4D).[17] CE offers a rapid and efficient alternative for sugar analysis.

Experimental Workflow: Capillary Electrophoresis

CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing Sample Plant Tissue / Hydrolysate Dilution Dilution in Water or Background Electrolyte Sample->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration Injection Hydrodynamic or Electrokinetic Injection Filtration->Injection CE CE Separation (Fused Silica Capillary, Borate Buffer) Injection->CE Detection Detection (e.g., DAD or C4D) CE->Detection Quantification Quantification (vs. Standards) Detection->Quantification Enzymatic_Pathway UDPGlcA UDP-Glucuronic Acid (UDP-GlcA) UAS UDP-Apiose/Xylose Synthase (UAS) UDPGlcA->UAS UDPApi UDP-Apiose UAS->UDPApi Product 1 UDPXyl UDP-Xylose UAS->UDPXyl Product 2 NAD NAD+ NAD->UAS

References

Application Notes and Protocols for NMR Spectroscopy in the Structural Analysis of Apiose-Containing Oligosaccharides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Apiose, a branched-chain pentose, is a unique monosaccharide found in various plant polysaccharides, most notably as a key component of rhamnogalacturonan II (RG-II). The structural elucidation of oligosaccharides containing apiose presents a significant challenge due to the sugar's inherent complexity, including its branched nature and the potential for forming borate ester cross-links. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of these complex biomolecules. This document provides a comprehensive guide to the application of NMR spectroscopy for the structural determination of apiose-containing oligosaccharides, including detailed experimental protocols and data presentation.

Section 1: Experimental Protocols

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete structural assignment of apiose-containing oligosaccharides.

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.

Protocol:

  • Sample Purity: Ensure the oligosaccharide sample is of high purity. Purification can be achieved through methods such as size-exclusion and ion-exchange chromatography.

  • Lyophilization and Deuterium Exchange: Dissolve the purified oligosaccharide (typically 1-5 mg for a standard 5 mm NMR tube) in deuterium oxide (D₂O, 99.9%). Lyophilize the sample to remove any residual H₂O. Repeat this process at least three times to ensure complete exchange of labile protons (e.g., hydroxyl protons) with deuterium. This minimizes the large residual HDO signal in the ¹H NMR spectrum.[1]

  • Final Dissolution: After the final lyophilization, dissolve the sample in 0.5-0.6 mL of high-purity D₂O (99.96%).

  • Internal Standard: Add a small amount of an internal standard, such as acetone (δ¹H 2.225 ppm, δ¹³C 31.07 ppm) or trimethylsilyl propionate (TSP), for referencing the chemical shifts.[1]

  • Transfer to NMR Tube: Transfer the final solution to a clean, high-precision NMR tube.

NMR Data Acquisition

A suite of NMR experiments is required to unambiguously assign all proton and carbon signals and to determine the connectivity and spatial arrangement of the sugar residues.

Recommended NMR Experiments:

  • 1D ¹H NMR: Provides an overview of the proton environment and is used to check sample purity and concentration. Anomeric protons typically resonate in a distinct downfield region (δ 4.5-5.5 ppm).[2]

  • 1D ¹³C NMR: Provides information on the carbon skeleton. The anomeric carbons are typically found in the δ 90-110 ppm region.[2]

  • 2D ¹H-¹H COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically those separated by two or three bonds. This is crucial for tracing the proton network within each sugar ring.

  • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system (i.e., within a single monosaccharide residue). This is particularly useful for assigning overlapping proton signals.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom, enabling the assignment of carbon resonances based on their attached proton assignments.

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range correlations between protons and carbons, typically over two or three bonds. This experiment is critical for determining the glycosidic linkages between monosaccharide units by observing correlations between the anomeric proton of one residue and the carbon of the adjacent residue.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies through-space correlations between protons that are in close proximity. These experiments are essential for determining the conformation of the glycosidic linkages and the overall 3D structure of the oligosaccharide.

General Acquisition Parameters (for a 500 MHz spectrometer):

Experiment Key Parameters Typical Values
1D ¹HSpectral Width, Number of Scans, Relaxation Delay12 ppm, 16-64 scans, 1-2 s
1D ¹³CSpectral Width, Number of Scans, Relaxation Delay200 ppm, 1024-4096 scans, 2-5 s
2D COSYSpectral Width (F1 & F2), Number of Increments12 ppm, 256-512
2D TOCSYMixing Time60-120 ms
2D HSQCSpectral Width (¹³C), Number of Increments150 ppm, 128-256
2D HMBCLong-range Coupling Delay50-100 ms
2D NOESY/ROESYMixing Time100-400 ms

Section 2: Data Presentation

Quantitative NMR data should be presented in a clear and organized manner to facilitate interpretation and comparison.

Chemical Shift and Coupling Constant Data

The following tables provide example ¹H and ¹³C NMR chemical shift data for methyl α-D-api-furanoside and a hypothetical apiose-containing disaccharide.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for Methyl α-D-api-furanoside in D₂O

Atomδ¹³C (ppm)δ¹H (ppm)J (Hz)
Apiose Residue
1109.55.10 (d)J₁,₂ = 4.0
277.54.15 (d)J₂,₁ = 4.0
380.0--
474.53.95 (d)J₄ₐ,₄♭ = -9.5
3.85 (d)
564.03.70 (s)
Methyl Group
OCH₃56.03.40 (s)

Data are hypothetical and for illustrative purposes.

Table 2: ¹H and ¹³C NMR Chemical Shift Data for a Hypothetical Disaccharide: β-D-Xylp-(1→2)-α-D-Apif

ResidueAtomδ¹³C (ppm)δ¹H (ppm)
→2)-α-D-Apif 1108.05.25
282.54.20
379.8-
474.03.90, 3.80
564.53.75
β-D-Xylp-(1→ 1'104.54.50
2'74.03.30
3'76.53.55
4'70.03.65
5'66.03.95, 3.35

Data are hypothetical and for illustrative purposes.

Section 3: Visualization of Workflows and Signaling Pathways

Graphviz diagrams are provided to illustrate key workflows in the structural analysis of apiose-containing oligosaccharides.

Experimental Workflow for NMR-based Structural Elucidation

This workflow outlines the major steps from sample preparation to the final structure determination.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Structure Determination pure_sample Purified Oligosaccharide deuterium_exchange Deuterium Exchange (3x D₂O) pure_sample->deuterium_exchange dissolve Dissolve in D₂O with Internal Standard deuterium_exchange->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube oneD_NMR 1D ¹H & ¹³C NMR nmr_tube->oneD_NMR twoD_NMR 2D NMR Experiments (COSY, TOCSY, HSQC, HMBC, NOESY) oneD_NMR->twoD_NMR assign_spin Assign Spin Systems (TOCSY) twoD_NMR->assign_spin assign_ch Assign ¹H-¹³C Pairs (HSQC) assign_spin->assign_ch determine_linkage Determine Glycosidic Linkages (HMBC) assign_ch->determine_linkage determine_conf Determine Conformation (NOESY/ROESY) determine_linkage->determine_conf final_structure Propose Final 3D Structure determine_conf->final_structure

Figure 1: Experimental workflow for NMR-based structural elucidation of oligosaccharides.
Logical Workflow for Structural Assignment

This diagram illustrates the logical progression of data analysis to determine the final structure.

logical_workflow cluster_assignment Resonance Assignment cluster_linkage Linkage & Sequence cluster_conformation Conformational Analysis start Acquired NMR Data (1D & 2D Spectra) anomeric Identify Anomeric Signals (¹H: 4.5-5.5 ppm) start->anomeric cosy_tocsy Trace Intra-residue Proton Networks (COSY, TOCSY) anomeric->cosy_tocsy hsqc Assign Carbon Resonances (HSQC) cosy_tocsy->hsqc hmbc Identify Inter-residue Correlations (HMBC) (e.g., H1' -> Cx) hsqc->hmbc sequence Determine Monosaccharide Sequence hmbc->sequence noe Measure Inter-proton Distances (NOESY/ROESY) sequence->noe j_coupling Analyze J-Coupling Constants sequence->j_coupling conformation Determine Glycosidic Linkage Conformation noe->conformation j_coupling->conformation end_node Complete 3D Structure conformation->end_node

Figure 2: Logical workflow for the structural assignment of oligosaccharides from NMR data.

References

Mass Spectrometry Methods for Characterizing Apiose-Containing Glycans: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apiose, a unique branched-chain pentose, is a key component of complex plant cell wall polysaccharides, most notably the pectic domain rhamnogalacturonan-II (RG-II), and is also found in various secondary metabolites.[1][2] The structural characterization of apiose-containing glycans is crucial for understanding plant cell wall architecture, plant development, and for the quality control of plant-derived biopharmaceuticals and nutraceuticals. Mass spectrometry (MS) offers unparalleled sensitivity and structural detail for the analysis of these complex biomolecules.[3] This document provides detailed application notes and protocols for the characterization of apiose glycans using various mass spectrometry techniques.

Application Notes

Mass spectrometry has become an indispensable tool for glycan analysis due to its high sensitivity, accuracy, and ability to provide detailed structural information from complex mixtures.[4] For apiose-containing glycans, MS-based approaches can elucidate monosaccharide composition, sequence, linkage, and branching patterns. The primary MS techniques employed are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS, often coupled with tandem mass spectrometry (MS/MS) for fragmentation analysis.[4][5]

Choosing the Right Ionization Technique:

  • MALDI-TOF MS is a high-throughput technique ideal for screening and profiling mixtures of glycans. It is particularly effective for neutral glycans and can be used for larger oligosaccharides.[6][7] Derivatization, such as permethylation, significantly enhances sensitivity for MALDI-MS analysis.[6][8]

  • ESI-MS , often coupled with liquid chromatography (LC), is highly sensitive and provides detailed structural information, especially for complex mixtures and for identifying isomers.[4][9] ESI is also well-suited for analyzing charged glycan species.

The Importance of Derivatization:

Native glycans often exhibit poor ionization efficiency. Chemical derivatization is a critical step to enhance MS signal intensity and obtain more structural information from fragmentation.

  • Permethylation: This is a widely used method where hydroxyl groups are methylated. Permethylation increases the hydrophobicity of the glycan, improving ionization in positive-ion mode MS.[6] It also stabilizes sialic acid residues and directs fragmentation pathways, aiding in linkage analysis.[10]

  • Reductive Amination: Labeling the reducing end of a glycan with a fluorescent tag, such as 2-aminobenzamide (2-AB), not only allows for fluorescence detection in liquid chromatography but also improves ionization efficiency in MS.

Experimental Protocols

Protocol 1: Release of Apiose-Containing Oligosaccharides from Plant Cell Walls

This protocol describes the initial steps for liberating oligosaccharide fragments from the complex pectin matrix of plant cell walls, specifically targeting rhamnogalacturonan-II (RG-II).

Materials:

  • Dried plant cell wall material (e.g., from celery, duckweed)

  • Endo-α-(1,4)-polygalacturonase

  • Trifluoroacetic acid (TFA)

  • Size-exclusion chromatography (SEC) system

Procedure:

  • Enzymatic Digestion: Treat the plant cell wall material with endo-α-(1,4)-polygalacturonase to release the RG-II complex.

  • Purification of RG-II: Isolate the RG-II fraction from the enzymatic digest using size-exclusion chromatography.

  • Mild Acid Hydrolysis: To generate smaller oligosaccharide fragments containing apiose, treat the purified RG-II with 0.1 M TFA for 16 hours at 40°C.[1][5] This condition preferentially cleaves acid-labile linkages, releasing side chains.

  • Purification of Oligosaccharides: Separate the resulting oligosaccharide fragments by size-exclusion chromatography.

  • Lyophilization: Lyophilize the purified oligosaccharide fractions prior to mass spectrometry analysis.

Protocol 2: Permethylation of Apiose-Containing Glycans for MALDI-TOF-MS Analysis

This protocol details the permethylation of released oligosaccharides to enhance their detection by MALDI-TOF-MS.

Materials:

  • Lyophilized glycan sample

  • Dimethyl sulfoxide (DMSO)

  • Sodium hydroxide (NaOH) powder

  • Methyl iodide (CH₃I)

  • Methanol

  • Dichloromethane

  • Water

  • Sep-Pak C18 cartridges

Procedure:

  • Solubilization: Dissolve the dried glycan sample in DMSO.

  • Methylation Reaction: Add powdered NaOH and methyl iodide to the dissolved sample. The reaction is typically carried out at room temperature with stirring.

  • Quenching: Quench the reaction by the slow addition of water.

  • Extraction: Extract the permethylated glycans with dichloromethane.

  • Purification: Wash the organic layer with water multiple times to remove impurities. Purify the permethylated glycans using a Sep-Pak C18 cartridge.

  • Drying: Dry the purified, permethylated sample under a stream of nitrogen. The sample is now ready for MALDI-TOF-MS analysis.

Protocol 3: MALDI-TOF-MS and MS/MS Analysis

This protocol outlines the general procedure for analyzing permethylated apiose-containing glycans by MALDI-TOF-MS.

Materials:

  • Permethylated glycan sample

  • MALDI matrix solution (e.g., 2,5-dihydroxybenzoic acid, DHB)

  • MALDI target plate

  • MALDI-TOF/TOF mass spectrometer

Procedure:

  • Sample Preparation: Re-dissolve the permethylated glycan sample in a small volume of methanol. Mix the sample solution with the MALDI matrix solution.

  • Spotting: Spot the sample-matrix mixture onto the MALDI target plate and allow it to air dry to form crystals.

  • MS Acquisition: Acquire the mass spectrum in positive ion reflector mode. The permethylated glycans will be detected as [M+Na]⁺ ions.

  • MS/MS Acquisition: For structural elucidation, select the precursor ion of interest and perform tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID).[11] Analyze the fragmentation pattern to determine the sequence and linkage of the monosaccharides. While specific diagnostic ions for apiose are not definitively established in the literature, cross-ring cleavages of the pentose ring can provide evidence of its presence and linkage.

Data Presentation

The following table summarizes hypothetical quantitative data from different sample preparation methods for the analysis of a model apiose-containing trisaccharide.

Derivatization MethodIonization ModeMass SpectrometerRelative Signal Intensity (Arbitrary Units)Key Observations
None (Native)PositiveESI-MS1.0 x 10⁴Low signal intensity, significant in-source fragmentation.
Reductive Amination (2-AB)PositiveESI-MS5.0 x 10⁵Enhanced signal intensity, suitable for LC-MS.
PermethylationPositiveMALDI-TOF MS2.5 x 10⁶Highest signal intensity, stable ions, ideal for MS/MS.[6]
PermethylationPositiveESI-MS1.8 x 10⁶High signal intensity, allows for detailed fragmentation analysis.

Visualizations

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Mass Spectrometry Analysis cluster_3 Data Analysis Plant_Material Plant Cell Wall Material Enzymatic_Digestion Enzymatic Digestion (e.g., PGase) Plant_Material->Enzymatic_Digestion RGII_Purification RG-II Purification (SEC) Enzymatic_Digestion->RGII_Purification Acid_Hydrolysis Mild Acid Hydrolysis (0.1M TFA) RGII_Purification->Acid_Hydrolysis Oligo_Purification Oligosaccharide Purification (SEC) Acid_Hydrolysis->Oligo_Purification Permethylation Permethylation Oligo_Purification->Permethylation Reductive_Amination Reductive Amination (e.g., 2-AB) Oligo_Purification->Reductive_Amination MALDI_MS MALDI-TOF MS Permethylation->MALDI_MS LC_ESI_MS LC-ESI-MS Reductive_Amination->LC_ESI_MS MS_MS Tandem MS (MS/MS) MALDI_MS->MS_MS LC_ESI_MS->MS_MS Data_Analysis Structural Elucidation (Sequence, Linkage) MS_MS->Data_Analysis

Caption: Workflow for the characterization of apiose glycans.

Conclusion

The mass spectrometry-based workflows described here provide a robust framework for the detailed structural characterization of apiose-containing glycans from plant sources. The combination of specific enzymatic and chemical degradation, appropriate derivatization, and high-resolution mass spectrometry with tandem MS capabilities is essential for elucidating the complex structures of these important biomolecules. These methods are critical for advancing our understanding of plant biology and for ensuring the quality and efficacy of plant-derived products.

References

Application Notes and Protocols for the Extraction of Apiose from Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apiose, a unique branched-chain pentose, is a significant component of various plant cell wall polysaccharides and secondary metabolites.[1][2][3] Notably, it is a key constituent of rhamnogalacturonan-II (RG-II) and apiogalacturonan in the cell wall, and is also found in flavonoid glycosides such as apiin, which is abundant in parsley.[1][2] As apiose does not naturally occur in a free form, its extraction from plant tissues necessitates the hydrolysis of these larger molecules.[1][2] This document provides detailed protocols for the extraction of apiose from two primary plant sources known for their high apiose content: Duckweed (Lemna minor) and Parsley (Apium petroselinum).

These protocols are designed to guide researchers through the extraction of apiose-containing compounds, their subsequent hydrolysis to release apiose, and the final purification and quantification of the target monosaccharide. The methodologies are compiled from established scientific literature to ensure reliability and reproducibility.

Data Presentation: Apiose Content in Various Plant Tissues

The following table summarizes the quantitative data on apiose content found in different plant sources and fractions, providing a comparative overview for researchers selecting starting materials.

Plant SourcePlant Part/FractionApiose Content (% of fraction)Reference
Duckweed (Lemna minor)Holocellulose~4%[4][5]
Duckweed (Lemna minor)Cell Walls83% of total plant apiose[6]
Duckweed (Lemna minor)Apiogalacturonans7.9% - 38.1%[6]
Parsley (Petroselinum crispum)SeedsHigh (source of apiin)[2]
Parsley (Petroselinum crispum)LeavesSource of apiin[7]

Experimental Protocols

Two primary protocols are detailed below. Protocol 1 focuses on the extraction of apiose from cell wall polysaccharides, using Duckweed as the model organism. Protocol 2 describes the extraction of apiose from flavonoid glycosides, with Parsley as the primary source.

Protocol 1: Extraction of Apiose from Duckweed (Lemna minor) Cell Wall Polysaccharides

This protocol is adapted from methodologies focusing on the isolation of apiose-rich pectic polysaccharides.

Part A: Isolation of Apiose-Containing Polysaccharides (Apiogalacturonans)
  • Plant Material Preparation:

    • Harvest fresh Lemna minor and freeze-dry the tissue.

    • Grind the dried tissue to a fine powder using a mortar and pestle or a cryogenic grinder.[8]

  • Extraction of Alcohol Insoluble Residue (AIR):

    • Suspend the powdered plant material in 80% ethanol at a 1:20 (w/v) ratio.

    • Heat the suspension at 80°C for 20 minutes.[9][10]

    • Centrifuge the mixture and discard the supernatant containing soluble sugars.

    • Repeat the ethanol extraction four times to ensure complete removal of soluble components.[9]

    • Dry the resulting pellet (AIR) overnight at 45°C.[9] This AIR fraction is enriched in cell wall material.

  • Extraction of Apiogalacturonans:

    • Suspend the dried AIR in a 0.5% ammonium oxalate solution.[6]

    • Stir the suspension at 22°C for a defined period (e.g., 2-4 hours) to extract pectic polysaccharides.

    • Centrifuge the suspension to pellet the remaining insoluble material.

    • Collect the supernatant, which contains the apiogalacturonans.

Part B: Acid Hydrolysis to Release Apiose
  • Two-Stage Acid Hydrolysis:

    • To the apiogalacturonan extract, add 72% (w/w) sulfuric acid and incubate at 30°C for 1 hour with occasional stirring.[11]

    • Dilute the mixture with deionized water to a final sulfuric acid concentration of 0.5 M.[11]

    • Heat the diluted acid mixture at 100°C for 3 hours to complete the hydrolysis.[11]

    • Cool the hydrolysate to room temperature.

  • Neutralization:

    • Neutralize the hydrolysate by adding calcium carbonate or barium carbonate until the pH is neutral.

    • Centrifuge to remove the precipitated salts (calcium sulfate or barium sulfate).

    • Collect the supernatant containing the released monosaccharides, including apiose.

Part C: Purification and Quantification of Apiose
  • Purification by Chromatography:

    • The neutralized hydrolysate can be further purified using chromatographic techniques.

    • Gel Filtration Chromatography: Use a Sephadex G-25 column to separate the monosaccharides from any remaining larger molecules or salts.[12]

    • Ion Exchange Chromatography: To remove charged molecules, pass the sample through a mixed-bed ion-exchange resin.

  • Quantification of Apiose:

    • HPAEC-PAD (High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection): This is a highly sensitive method for the quantification of monosaccharides.

      • Inject the purified hydrolysate into an HPAEC-PAD system equipped with a CarboPac series column (e.g., SA10).[9]

      • Elute isocratically with a dilute sodium hydroxide solution (e.g., 0.8% v/v).[9]

      • Use an authentic apiose standard to create a calibration curve for quantification.[9]

    • GC-MS (Gas Chromatography-Mass Spectrometry) of Alditol Acetate Derivatives:

      • Reduce the monosaccharides in the hydrolysate with sodium borohydride.

      • Acetylatethe resulting alditols using acetic anhydride.

      • Analyze the alditol acetate derivatives by GC-MS.[3][13] Compare the retention time and mass spectrum to that of an apiose standard.

Protocol 2: Extraction of Apiose from Parsley (Petroselinum crispum) via Apiin

This protocol focuses on the extraction of the apiose-containing flavonoid glycoside, apiin, followed by its hydrolysis.

Part A: Extraction of Apiin
  • Plant Material Preparation:

    • Use dried parsley leaves or seeds, as they are rich in apiin.[2][7]

    • Grind the plant material into a fine powder.

  • Ultrasound-Assisted Extraction (UAE):

    • Suspend the powdered parsley (e.g., 30 g) in an 80:20 (v/v) solution of ethanol and water.[14]

    • Place the suspension in an ultrasonic bath.

    • Perform the extraction at 40°C for 30 minutes with an ultrasonic frequency of 37-80 kHz.[14][15]

    • Filter the extract to remove the solid plant material.

    • Concentrate the filtrate under reduced pressure to obtain the crude apiin extract.

Part B: Mild Acid Hydrolysis of Apiin
  • Hydrolysis:

    • Resuspend the crude apiin extract in a 0.5-1% sulfuric acid solution.[2]

    • Gently heat the solution to facilitate the hydrolysis of the glycosidic bonds, releasing apiose, glucose, and the aglycone apigenin.

    • Monitor the reaction by thin-layer chromatography (TLC) to determine the point of complete hydrolysis of apiin.

  • Neutralization and Aglycone Removal:

    • Cool the reaction mixture and neutralize it with calcium carbonate or barium carbonate.

    • Centrifuge to remove the precipitated salts.

    • The aglycone, apigenin, will precipitate out of the aqueous solution and can be removed by filtration or centrifugation.

Part C: Purification and Quantification of Apiose
  • Purification of Apiose:

    • The resulting aqueous solution contains apiose and glucose.

    • These can be separated using preparative paper chromatography or column chromatography (e.g., using a cellulose or silica gel stationary phase with a suitable solvent system like butanol-acetic acid-water).[4]

  • Quantification of Apiose:

    • The purified apiose fractions can be quantified using the HPAEC-PAD or GC-MS methods described in Protocol 1, Part C.

Visualizations

Experimental Workflow for Apiose Extraction from Duckweed

cluster_prep Sample Preparation cluster_extraction Extraction of Apiose-Containing Polysaccharides cluster_hydrolysis Hydrolysis cluster_analysis Purification & Quantification A Fresh Lemna minor B Freeze-drying A->B C Grinding to fine powder B->C D Extraction with 80% Ethanol (80°C) C->D E Centrifugation D->E F Drying of Alcohol Insoluble Residue (AIR) E->F Pellet E->J Supernatant (discard) G Extraction with 0.5% Ammonium Oxalate F->G H Centrifugation G->H I Supernatant (Apiogalacturonans) H->I Supernatant H->K Pellet (discard) L Two-Stage Acid Hydrolysis (72% H₂SO₄, then 0.5M H₂SO₄) I->L M Neutralization (e.g., CaCO₃) L->M N Centrifugation M->N O Supernatant (Crude Apiose) N->O Supernatant N->P Precipitate (discard) Q Purification (e.g., Gel Filtration) O->Q R Quantification (HPAEC-PAD or GC-MS) Q->R

Caption: Workflow for apiose extraction from Duckweed.

Experimental Workflow for Apiose Extraction from Parsley

cluster_prep Sample Preparation cluster_extraction Extraction of Apiin cluster_hydrolysis Hydrolysis cluster_analysis Purification & Quantification A Dried Parsley (leaves/seeds) B Grinding to fine powder A->B C Ultrasound-Assisted Extraction (80% Ethanol, 40°C) B->C D Filtration C->D E Concentration of Filtrate D->E Filtrate F Crude Apiin Extract E->F G Mild Acid Hydrolysis (0.5-1% H₂SO₄) F->G H Neutralization & Aglycone Removal G->H I Aqueous Solution (Apiose + Glucose) H->I J Chromatographic Separation (e.g., Column Chromatography) I->J K Purified Apiose J->K L Quantification (HPAEC-PAD or GC-MS) K->L

Caption: Workflow for apiose extraction from Parsley.

References

Application Notes and Protocols: Recombinant Expression and Purification of UDP-apiose/UDP-xylose Synthase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UDP-apiose/UDP-xylose synthase (UAXS) is a key enzyme in the biosynthesis of UDP-D-apiose and UDP-D-xylose, essential precursors for the formation of important cell wall polysaccharides in plants, such as rhamnogalacturonan II (RG-II).[1][2] D-apiose, a unique branched-chain sugar, plays a crucial role in the cross-linking of RG-II monomers through borate ester linkages, which is vital for plant growth and development.[1][2] The enzyme catalyzes the NAD+-dependent conversion of UDP-D-glucuronic acid into a mixture of UDP-D-apiose and UDP-D-xylose.[1][2][3][4] The ability to produce active recombinant UAXS is fundamental for structural and functional studies, inhibitor screening, and the development of novel herbicides or compounds that modulate plant cell wall integrity.

These application notes provide a comprehensive overview and detailed protocols for the successful recombinant expression of UAXS in Escherichia coli and its subsequent purification to homogeneity.

Biosynthetic Pathway

The enzymatic reaction catalyzed by UDP-apiose/UDP-xylose synthase involves the conversion of UDP-D-glucuronic acid. This process is dependent on the presence of NAD+ as a cofactor.[1][2] The reaction yields two main products: UDP-D-apiose and UDP-D-xylose.[1][2]

UAXS_Pathway cluster_products UDPGlcA UDP-D-glucuronic acid UAXS UDP-apiose/UDP-xylose synthase (UAXS) UDPGlcA->UAXS Substrate NADH NADH UAXS->NADH Products UAXS->Products Products NAD NAD+ NAD->UAXS Cofactor UDPApi UDP-D-apiose Products->UDPApi UDPXyl UDP-D-xylose Products->UDPXyl

Caption: Biosynthetic pathway catalyzed by UAXS.

Quantitative Data Summary

Successful purification of recombinant UAXS is critical for downstream applications. The following table summarizes typical quantitative data obtained from the expression and purification of His-tagged UAXS from Arabidopsis thaliana (AXS1) expressed in E. coli.

Purification StepTotal Protein (mg)Total Activity (units)Specific Activity (units/mg)Yield (%)Purification Fold
Crude Lysate250500.21001
Ni-NTA Affinity15422.88414
Size Exclusion10353.57017.5

Note: These values are illustrative and can vary depending on the expression construct, culture conditions, and purification setup. A unit of UAXS activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under standard assay conditions. The turnover number for the Arabidopsis AXS1 enzyme has been reported to be 0.3 min⁻¹[1][2].

Experimental Protocols

Gene Cloning and Expression Vector Construction

This protocol describes the cloning of the UAXS coding sequence into an E. coli expression vector. The example uses the Arabidopsis thaliana AXS1 gene.

Materials:

  • Arabidopsis thaliana cDNA library

  • Primers specific for AXS1 with restriction sites

  • pET expression vector with an N-terminal His6-tag (e.g., pET-28a)

  • Restriction enzymes

  • T4 DNA Ligase

  • Chemically competent E. coli DH5α (for cloning) and BL21(DE3) (for expression)

  • LB agar plates and broth with appropriate antibiotics

Protocol:

  • PCR Amplification: Amplify the AXS1 coding sequence from the cDNA library using gene-specific primers containing appropriate restriction sites for cloning into the chosen expression vector.

  • Vector and Insert Preparation: Digest both the PCR product and the pET expression vector with the selected restriction enzymes. Purify the digested DNA fragments.

  • Ligation: Ligate the digested AXS1 insert into the prepared pET vector using T4 DNA Ligase.

  • Transformation (Cloning): Transform the ligation mixture into chemically competent E. coli DH5α cells. Plate on selective LB agar plates and incubate overnight at 37°C.

  • Colony PCR and Sequence Verification: Screen colonies by PCR to identify clones containing the insert. Confirm the correct sequence and reading frame of the cloned AXS1 gene by DNA sequencing.

  • Transformation (Expression): Transform the sequence-verified plasmid into chemically competent E. coli BL21(DE3) expression host cells.

Recombinant Protein Expression

Materials:

  • E. coli BL21(DE3) cells carrying the UAXS expression plasmid

  • LB broth with appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Protocol:

  • Starter Culture: Inoculate 50 mL of LB broth containing the appropriate antibiotic with a single colony of E. coli BL21(DE3) harboring the UAXS plasmid. Incubate overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB broth with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Incubation: Continue to incubate the culture at the lower temperature for 16-20 hours with shaking to enhance proper protein folding.

  • Cell Harvesting: Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C until further use.

Protein Purification

This protocol outlines a two-step purification process involving immobilized metal affinity chromatography (IMAC) followed by size-exclusion chromatography (SEC).[5][6][7][8][9]

3.1. Cell Lysis and Clarification

Materials:

  • Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0[10]

  • Lysozyme

  • DNase I

  • Protease inhibitor cocktail

  • Ultrasonicator

  • Centrifuge

Protocol:

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Add lysozyme, DNase I, and a protease inhibitor cocktail. Incubate on ice for 30 minutes.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble His-tagged UAXS.

3.2. Immobilized Metal Affinity Chromatography (IMAC)

Materials:

  • Ni-NTA agarose resin[11]

  • Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0[10]

  • Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0[10]

  • Chromatography column

Protocol:

  • Equilibrate the Ni-NTA resin in a chromatography column with Lysis Buffer.

  • Load the clarified cell lysate onto the column.

  • Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elute the His-tagged UAXS from the resin using Elution Buffer. Collect fractions.

  • Analyze the fractions by SDS-PAGE to identify those containing the purified protein. Pool the pure fractions.

3.3. Size-Exclusion Chromatography (SEC)

SEC is used to remove any remaining contaminants and protein aggregates, and for buffer exchange.[8][9][12][13]

Materials:

  • SEC column (e.g., Superdex 200)

  • SEC Buffer: 20 mM Tris-HCl, 150 mM NaCl, pH 7.5

  • Concentrated protein sample from IMAC

Protocol:

  • Concentrate the pooled fractions from the IMAC step using an appropriate centrifugal filter device.

  • Equilibrate the SEC column with SEC Buffer.

  • Load the concentrated protein sample onto the column.

  • Elute the protein with SEC Buffer. The protein will separate based on size, with aggregates eluting first, followed by the monomeric UAXS.[13][14]

  • Collect fractions and analyze by SDS-PAGE. Pool the fractions containing pure, monomeric UAXS.

  • Determine the protein concentration (e.g., by Bradford assay or measuring absorbance at 280 nm).

Experimental Workflow

The overall workflow for the recombinant expression and purification of UAXS is depicted below.

UAXS_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification PCR PCR Amplification of UAXS gene Digest Restriction Digest PCR->Digest Ligation Ligation into Expression Vector Digest->Ligation Transform_Cloning Transformation (Cloning Host) Ligation->Transform_Cloning Verify Sequence Verification Transform_Cloning->Verify Transform_Expr Transformation (Expression Host) Verify->Transform_Expr Culture Cell Culture Transform_Expr->Culture Induction IPTG Induction Culture->Induction Harvest Cell Harvesting Induction->Harvest Lysis Cell Lysis Harvest->Lysis IMAC IMAC (Ni-NTA) Lysis->IMAC SEC Size-Exclusion Chromatography IMAC->SEC Pure_Protein Pure UAXS SEC->Pure_Protein

Caption: Workflow for recombinant UAXS production.

Enzyme Activity Assay

The activity of UAXS can be determined by monitoring the conversion of UDP-D-glucuronic acid to its products.

Materials:

  • Purified UAXS enzyme

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • UDP-D-glucuronic acid (substrate)

  • NAD+ (cofactor)

  • HPLC system with an anion-exchange column (e.g., SAX)[15]

Protocol:

  • Prepare a reaction mixture containing Assay Buffer, a known concentration of UDP-D-glucuronic acid, and NAD+.

  • Pre-incubate the mixture at the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding a known amount of purified UAXS enzyme.

  • At various time points, take aliquots of the reaction and stop the reaction (e.g., by boiling or adding acid).

  • Analyze the formation of UDP-D-xylose and/or UDP-D-apiose by HPLC.[3][15]

  • Calculate the initial reaction velocity from the rate of product formation. The specific activity can then be determined by dividing the velocity by the amount of enzyme used in the assay.

References

Application Notes and Protocols for In Vitro Apiosyltransferase Activity Assays Using UDP-Apiose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing in vitro assays for apiosyltransferase (ApiT) activity, utilizing the sugar donor UDP-apiose. Apiosyltransferases are a class of glycosyltransferases that catalyze the transfer of an apiose sugar moiety from a UDP-apiose donor to an acceptor molecule, playing a crucial role in the biosynthesis of various natural products in plants and some bacteria.[1][2] The protocols detailed below are essential for characterizing enzyme kinetics, screening for inhibitors, and elucidating biosynthetic pathways.

A significant challenge in studying these enzymes is the instability of the UDP-apiose substrate.[2][3] This document incorporates methods to address this issue, ensuring reliable and reproducible results.

Core Concepts and Considerations

  • Enzyme Source: Recombinantly expressed and purified apiosyltransferases are ideal for in vitro assays. Examples include UGT94AX1 from celery (Apium graveolens) and XpApiT from the plant pathogen Xanthomonas pisi.[4][5]

  • Substrates:

    • Donor Substrate: UDP-apiose is the essential sugar donor. Due to its instability, it is often synthesized in vitro and stabilized.[1][3] A method using bulky cations like triethylamine as counter ions has been shown to significantly increase its half-life.[3][6]

    • Acceptor Substrate: The choice of acceptor substrate is specific to the apiosyltransferase being studied. Common acceptors for plant-derived enzymes are flavonoid glycosides, such as apigenin 7-O-glucoside.[2][4]

  • Detection Method: The choice of detection method depends on the experimental goals, throughput requirements, and available equipment.

    • Chromatographic Methods (HPLC): High-Performance Liquid Chromatography allows for the direct detection and quantification of the reaction product. This method is highly specific and provides definitive evidence of enzyme activity.[4]

    • Luminescence-Based Assays (UDP-Glo™): This is a high-throughput method that indirectly measures enzyme activity by quantifying the amount of UDP released during the reaction. The UDP is converted to ATP, which then drives a luciferase-luciferin reaction, producing a light signal proportional to the UDP concentration.[1][7][8]

Data Presentation: Enzyme Kinetics and Reaction Conditions

The following tables summarize key quantitative data for characterized apiosyltransferases.

EnzymeSource OrganismDonor SubstrateAcceptor SubstrateK_m (UDP-Api)k_cat (s⁻¹)Optimal pHOptimal Temp. (°C)Reference
AgApiT (UGT94AX1) Apium graveolens (Celery)UDP-apioseApigenin 7-O-glucoside8.6 ± 0.6 µM(0.65 ± 0.01) × 10⁻³N/A23[4]
SpUAS (Synthase, not transferase)Spirodela polyrhiza (Duckweed)UDP-glucuronic acidN/A237 µMN/A7.5 - 8.137 - 42[9]
XpApiT Xanthomonas pisiUDP-apioseWater (hydrolysis)N/AN/A7.5Room Temp.[10]

Note: Data for SpUAS is for the synthesis of UDP-apiose, not its transfer, but provides relevant buffer and temperature conditions. XpApiT activity was initially detected via hydrolysis of UDP-apiose.

Experimental Protocols

Protocol 1: Synthesis and Stabilization of UDP-Apiose

As UDP-apiose is not widely commercially available due to its instability, in vitro synthesis is often required.[6] This is typically achieved using a UDP-apiose/UDP-xylose synthase (UAS/AXS) enzyme.

Materials:

  • UDP-D-glucuronic acid (UDP-GlcA)

  • Recombinant UDP-apiose/UDP-xylose synthase (e.g., AtAXS1 from Arabidopsis thaliana)

  • NAD+

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.1)

  • Triethylamine

  • HPLC system for purification

Procedure:

  • Set up the enzymatic reaction containing UDP-GlcA, a catalytic amount of NAD+, and the purified UAS enzyme in the reaction buffer.

  • Incubate the reaction at an optimal temperature (e.g., 37°C) for several hours.[9]

  • Monitor the reaction progress by HPLC.

  • Purify the resulting UDP-apiose from the reaction mixture using HPLC.

  • Add triethylamine to the purified UDP-apiose solution to act as a stabilizing counter cation.[3]

  • Lyophilize the stabilized UDP-apiose and store it at -80°C for long-term use. The half-life at pH 6.0 and 25°C can be extended to approximately 48 hours with this method.[3]

Protocol 2: Apiosyltransferase Assay with HPLC-Based Detection

This protocol provides a direct and definitive measure of product formation.

Materials:

  • Purified apiosyltransferase

  • Stabilized UDP-apiose (donor substrate)

  • Acceptor substrate (e.g., apigenin 7-O-glucoside)

  • Reaction Buffer (e.g., 50 mM potassium phosphate, pH 7.5)[10]

  • Quenching solution (e.g., methanol or acetonitrile)

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube containing the reaction buffer, the acceptor substrate (e.g., 50 µM apigenin 7-O-glucoside), and the purified apiosyltransferase enzyme (e.g., 0.5 µg).[4][10]

  • Initiate the reaction by adding UDP-apiose (e.g., 0.5 mM).[4]

  • Incubate the reaction at the optimal temperature (e.g., 23°C) for a defined period (e.g., 1-2 hours).[4]

  • Stop the reaction by adding an equal volume of quenching solution (e.g., methanol).

  • Centrifuge the mixture to pellet the precipitated protein.

  • Analyze the supernatant by HPLC to separate and quantify the substrate and the newly formed apiosylated product.

Protocol 3: High-Throughput Apiosyltransferase Assay using UDP-Glo™

This protocol is suitable for screening libraries of potential inhibitors or for rapidly assessing enzyme activity.[7]

Materials:

  • Purified apiosyltransferase

  • Stabilized UDP-apiose

  • Acceptor substrate

  • Reaction Buffer (e.g., 50 mM potassium phosphate, pH 7.5)[10]

  • UDP-Glo™ Glycosyltransferase Assay Kit (Promega)

  • White, flat-bottom 96- or 384-well assay plates

  • Luminometer

Procedure:

  • In the wells of a white assay plate, set up the glycosyltransferase reaction in a small volume (e.g., 5-10 µL). Include the reaction buffer, acceptor substrate, UDP-apiose, and the enzyme.[8][10]

  • Include appropriate controls:

    • No-enzyme control (background UDP contamination)

    • No-acceptor control (to measure background hydrolysis of UDP-apiose)

  • Incubate the plate at the optimal temperature for the desired time (e.g., 60-90 minutes).[10]

  • Allow the plate to equilibrate to room temperature.

  • Add an equal volume of UDP-Glo™ Detection Reagent to each well. This reagent simultaneously stops the enzymatic reaction and begins the UDP detection reaction.[7]

  • Incubate at room temperature for 60 minutes to allow the luminescent signal to stabilize.[7]

  • Measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the concentration of UDP produced.[8]

Visualizations

Apiosyltransferase_Reaction cluster_reactants Reactants cluster_products Products UDP_Apiose UDP-Apiose (Donor Substrate) Enzyme Apiosyltransferase (ApiT) UDP_Apiose->Enzyme Acceptor Acceptor Molecule (e.g., Flavonoid Glucoside) Acceptor->Enzyme Apiosylated_Product Apiosylated Product UDP UDP Enzyme->Apiosylated_Product Apiose Transfer Enzyme->UDP

Caption: The enzymatic reaction catalyzed by an apiosyltransferase.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Enzyme 1. Purify Enzyme Setup_Reaction 3. Combine Enzyme, Substrates, Buffer Prep_Enzyme->Setup_Reaction Prep_Substrates 2. Prepare Substrates (UDP-Apiose & Acceptor) Prep_Substrates->Setup_Reaction Incubate 4. Incubate (Optimal Temp & Time) Setup_Reaction->Incubate Stop_Reaction 5. Stop Reaction Incubate->Stop_Reaction HPLC 6a. HPLC Analysis (Product Quantification) Stop_Reaction->HPLC Direct Detection UDP_Glo 6b. UDP-Glo™ Assay (Luminescence) Stop_Reaction->UDP_Glo Indirect Detection Data_Analysis 7. Data Analysis (Kinetics, Inhibition) HPLC->Data_Analysis UDP_Glo->Data_Analysis

Caption: General experimental workflow for in vitro apiosyltransferase assays.

References

Isotopic Labeling of Apiose for Metabolic Flux Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apiose is a unique branched-chain pentose found primarily in the cell walls of plants, particularly in the pectic polysaccharide rhamnogalacturonan II (RG-II), and as a component of various secondary metabolites. The biosynthesis and metabolism of apiose are of significant interest in plant biology, biotechnology, and drug development, as apiose-containing structures play roles in cell wall integrity and possess various biological activities. Metabolic flux analysis (MFA) using stable isotope tracers is a powerful technique to quantitatively understand the flow of metabolites through a metabolic network. This document provides detailed application notes and protocols for the isotopic labeling of apiose to perform MFA, enabling researchers to investigate the dynamics of apiose metabolism in various biological systems.

Core Concepts in Isotopic Labeling for Metabolic Flux Analysis

Metabolic flux analysis relies on the introduction of a substrate labeled with a stable isotope (e.g., ¹³C) into a biological system.[1][2] As the labeled substrate is metabolized, the isotope is incorporated into downstream metabolites. By measuring the isotopic enrichment and distribution in these metabolites, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the rates of metabolic reactions (fluxes) can be determined.[3][4]

For apiose, the logical precursor for labeling is UDP-D-glucuronic acid (UDP-GlcA), which is converted to UDP-D-apiose and UDP-D-xylose by the enzyme UDP-apiose/UDP-xylose synthase (UAXS).[5] Therefore, feeding cells with ¹³C-labeled glucose will lead to the formation of ¹³C-labeled UDP-glucose, then ¹³C-labeled UDP-GlcA, and subsequently ¹³C-labeled UDP-apiose.

Data Presentation: Illustrative Metabolic Flux Data

While specific quantitative flux data for apiose metabolism is not extensively published, the following table presents a hypothetical but realistic dataset based on fluxes observed in related plant cell wall biosynthesis pathways. This table illustrates how quantitative data from an isotopic labeling experiment with apiose could be structured for clear comparison. The data represents fluxes in a hypothetical plant cell culture grown on ¹³C-glucose.

Metabolic FluxReactionFlux Value (mmol/gDW/h)Control ConditionStressed Condition
v1Glucose uptake1.501.20
v2Glucose-6-P → UDP-Glucose0.800.65
v3UDP-Glucose → UDP-Glucuronic Acid0.250.35
v4 UDP-Glucuronic Acid → UDP-Apiose 0.10 0.15
v5UDP-Glucuronic Acid → UDP-Xylose0.150.20
v6UDP-Apiose → Rhamnogalacturonan-II0.080.12
v7UDP-Xylose → Xylan0.120.16

Signaling Pathways and Experimental Workflow

Apiose Biosynthetic Pathway

The biosynthesis of UDP-apiose begins with glucose and proceeds through several enzymatic steps. The key reaction is the conversion of UDP-glucuronic acid to UDP-apiose and UDP-xylose.

Apiose_Biosynthesis Glucose Glucose G6P Glucose-6-P Glucose->G6P G1P Glucose-1-P G6P->G1P UDP_Glc UDP-Glucose G1P->UDP_Glc UTP UTP UTP UDP_GlcA UDP-Glucuronic Acid UDP_Glc->UDP_GlcA 2 NAD+ NAD NAD UDP_Apiose UDP-Apiose UDP_GlcA->UDP_Apiose UAXS UDP_Xylose UDP-Xylose UDP_GlcA->UDP_Xylose UAXS RGII Rhamnogalacturonan-II UDP_Apiose->RGII Secondary_Metabolites Apiosylated Secondary Metabolites UDP_Apiose->Secondary_Metabolites

Caption: Biosynthetic pathway of UDP-apiose from glucose.

General Experimental Workflow for Isotopic Labeling of Apiose

This workflow outlines the key steps for a metabolic flux analysis experiment targeting apiose metabolism.

MFA_Workflow cluster_synthesis Tracer Synthesis cluster_experiment Cell Culture and Labeling cluster_analysis Analysis and Modeling Labeled_Glucose ¹³C-Glucose Labeled_UDP_GlcA ¹³C-UDP-Glucuronic Acid Labeled_Glucose->Labeled_UDP_GlcA Enzymatic/ Chemical Synthesis Labeling Incubation with ¹³C-Tracer Labeled_UDP_GlcA->Labeling Labeled_UDP_Apiose ¹³C-UDP-Apiose (Optional Direct Tracer) Cell_Culture Plant Cell Suspension Culture Cell_Culture->Labeling Quenching Metabolic Quenching (e.g., Liquid Nitrogen) Labeling->Quenching Extraction Metabolite Extraction (e.g., Cold Methanol) Quenching->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Analysis GC-MS or LC-MS/MS or NMR Analysis Derivatization->Analysis Data_Processing Isotopologue Distribution Analysis Analysis->Data_Processing MFA Metabolic Flux Analysis (MFA) Data_Processing->MFA

Caption: Experimental workflow for apiose metabolic flux analysis.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of ¹³C-Labeled UDP-D-Glucuronic Acid

This protocol describes the enzymatic synthesis of uniformly ¹³C-labeled UDP-D-glucuronic acid (UDP-GlcA) from ¹³C-glucose, which serves as the immediate precursor for labeled UDP-apiose synthesis in vivo.

Materials:

  • Uniformly ¹³C-labeled D-glucose ([U-¹³C]-glucose)

  • ATP (Adenosine triphosphate)

  • UTP (Uridine triphosphate)

  • NAD⁺ (Nicotinamide adenine dinucleotide)

  • Hexokinase

  • Phosphoglucomutase

  • UDP-glucose pyrophosphorylase (UGPase)[6][7]

  • UDP-glucose dehydrogenase (UGDH)[3]

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)

  • HPLC system for purification

Procedure:

  • Phosphorylation of ¹³C-Glucose: In a reaction vessel, dissolve [U-¹³C]-glucose and an equimolar amount of ATP in the reaction buffer. Add hexokinase and incubate at 30°C for 1-2 hours to produce ¹³C-glucose-6-phosphate.

  • Isomerization to ¹³C-Glucose-1-Phosphate: Add phosphoglucomutase to the reaction mixture and incubate for another 1-2 hours at 30°C to convert ¹³C-glucose-6-phosphate to ¹³C-glucose-1-phosphate.

  • Synthesis of ¹³C-UDP-Glucose: Add an equimolar amount of UTP and UGPase to the mixture. Incubate at 30°C for 2-3 hours.[8]

  • Oxidation to ¹³C-UDP-Glucuronic Acid: Add a 2-fold molar excess of NAD⁺ and UDP-glucose dehydrogenase. Incubate at 30°C for 3-4 hours.[3]

  • Purification: Purify the resulting ¹³C-UDP-GlcA using anion-exchange HPLC.

  • Quantification and Verification: Quantify the purified product by UV absorbance at 262 nm and verify its identity and isotopic enrichment by mass spectrometry and NMR spectroscopy.[9][10]

Protocol 2: Isotopic Labeling of Plant Cell Suspension Cultures

This protocol details the procedure for labeling plant cells with a ¹³C-tracer to study apiose metabolism.

Materials:

  • Plant cell suspension culture (e.g., Arabidopsis thaliana T87 cells)

  • Growth medium for the specific cell line

  • ¹³C-labeled tracer (e.g., ¹³C-UDP-GlcA from Protocol 1, or [U-¹³C]-glucose)

  • Liquid nitrogen

  • Cold (-80°C) 80% methanol

Procedure:

  • Cell Culture: Grow the plant cell suspension culture to the mid-logarithmic phase.

  • Tracer Introduction: Replace the growth medium with fresh medium containing the ¹³C-labeled tracer at a known concentration. For dynamic labeling experiments, collect cell samples at various time points. For steady-state labeling, incubate the cells for a period sufficient to reach isotopic equilibrium (typically 24-48 hours).[11]

  • Metabolic Quenching: Rapidly harvest the cells by vacuum filtration and immediately plunge them into liquid nitrogen to quench all metabolic activity.[12][13] This step is critical to prevent changes in metabolite levels after harvesting.

  • Metabolite Extraction: Transfer the frozen cells to a pre-chilled tube containing cold (-80°C) 80% methanol.[14] Vortex vigorously to lyse the cells and extract the metabolites.

  • Sample Preparation for Analysis: Centrifuge the extract to pellet cell debris. The supernatant contains the intracellular metabolites. This extract can be directly analyzed by LC-MS or dried and derivatized for GC-MS analysis.[15]

Protocol 3: Analysis of Labeled Apiose by GC-MS

This protocol describes the derivatization and analysis of monosaccharides, including apiose, from cell wall hydrolysates.

Materials:

  • Metabolite extract from Protocol 2 or hydrolyzed cell wall material

  • Trifluoroacetic acid (TFA) for hydrolysis

  • O-methylhydroxylamine hydrochloride (MOX) in pyridine

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • GC-MS system

Procedure:

  • Hydrolysis (for cell wall material): Hydrolyze the alcohol-insoluble residue (cell wall fraction) with 2M TFA at 121°C for 1 hour to release monosaccharides.[4]

  • Drying: Evaporate the TFA or the methanol from the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization:

    • Add MOX reagent to the dried sample, vortex, and incubate at 37°C for 90 minutes to protect the aldehyde and ketone groups.[4]

    • Add MSTFA, vortex, and incubate at 37°C for 30 minutes to silylate the hydroxyl groups, making the monosaccharides volatile.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use a suitable temperature gradient to separate the different monosaccharides.[5][16]

  • Data Analysis: Identify the peak corresponding to apiose based on its retention time and mass spectrum compared to an apiose standard. Determine the mass isotopomer distribution of the apiose peak to calculate the extent of ¹³C labeling.

Conclusion

The application of stable isotope labeling and metabolic flux analysis provides a powerful approach to quantitatively investigate apiose metabolism. The protocols outlined in this document provide a framework for researchers to design and execute experiments to elucidate the dynamics of apiose biosynthesis and its incorporation into complex carbohydrates and secondary metabolites. This knowledge is crucial for advancing our understanding of plant cell wall biology and for the development of novel therapeutic agents and improved biomaterials.

References

Application Notes and Protocols for Genetic Knockout Studies of Apiose Biosynthesis Genes in Plants

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apiose is a plant-specific, branched-chain pentose that is a key component of complex cell wall polysaccharides, most notably rhamnogalacturonan-II (RG-II).[1][2][3] Within the RG-II structure, apiose plays a crucial role in the formation of borate diester cross-links, which are essential for maintaining the structural integrity of the plant cell wall and influencing plant growth and development.[1][4][5][6] The biosynthesis of apiose is initiated from UDP-D-glucuronate, which is converted to UDP-D-apiose and UDP-D-xylose by the enzyme UDP-D-apiose/UDP-D-xylose synthase (AXS).[7][8] In Arabidopsis thaliana, this enzymatic activity is primarily carried out by two homologous proteins, AXS1 and AXS2.[3][7]

Genetic knockout studies of the genes encoding these synthases are fundamental to understanding the precise biological functions of apiose and the consequences of its depletion. Such studies can reveal the impact of altered cell wall structure on plant physiology, development, and response to stress, providing valuable insights for crop improvement and the development of novel therapeutic agents that may target plant-specific pathways.

This document provides detailed application notes and protocols for conducting genetic knockout studies of apiose biosynthesis genes in plants, with a focus on Arabidopsis thaliana as a model organism.

Data Presentation: Phenotypes of Apiose Biosynthesis Mutants

Genetic disruption of apiose biosynthesis leads to significant and often severe phenotypes, underscoring the importance of this sugar in plant biology. The following table summarizes quantitative data from studies on Arabidopsis thaliana and Nicotiana benthamiana with compromised AXS function.

Organism & GenotypeMethodKey PhenotypesQuantitative DataReference
Arabidopsis thalianaHeterozygous MutantLoss of shoot and root apical dominance, thicker cell walls, reduced RG-II-borate complex.UDP-Api content decreased by 83%.[4][7]
Arabidopsis thalianaHomozygous Double MutantLethal.Not applicable.[4][7]
Nicotiana benthamianaVirus-Induced Gene Silencing (VIGS)Growth arrest, leaf yellowing, cell death, excessive cell wall thickening.Significantly reduced levels of D-apiose and RG-II side chain markers (2-O-methyl-L-fucose and 2-O-methyl-D-xylose).[9]

Experimental Protocols

Generation of AXS1 Knockout Mutants in Arabidopsis thaliana using CRISPR/Cas9

This protocol provides a detailed methodology for creating knockout mutants of the AXS1 gene in Arabidopsis thaliana using the CRISPR/Cas9 system. The protocol is adapted from established methods for CRISPR/Cas9-mediated gene editing in Arabidopsis.[10][11][12]

1.1. sgRNA Design and Vector Construction

  • Target Selection: Identify a 20-bp target sequence in the coding region of the AXS1 gene (At2g28780). The target should be followed by a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3'). To minimize off-target effects, use bioinformatics tools (e.g., CRISPR-P 2.0, Cas-OFFinder) to ensure the chosen sgRNA sequence is unique to the AXS1 gene. For improved efficiency, two sgRNAs targeting the first exon are recommended.

  • Oligo Synthesis: Synthesize two complementary oligonucleotides for each sgRNA target with appropriate overhangs for cloning into the sgRNA expression vector.

  • Vector Selection: Utilize a plant expression vector containing the Cas9 nuclease from Streptococcus pyogenes under the control of a strong constitutive promoter (e.g., CaMV 35S) and a U6 promoter for sgRNA expression.

  • Cloning:

    • Anneal the complementary oligos to form a double-stranded DNA fragment.

    • Ligate the annealed oligos into the sgRNA expression vector that has been linearized with a suitable restriction enzyme (e.g., BsaI for Golden Gate cloning).

    • Transform the ligation product into competent E. coli cells (e.g., DH5α) and select for positive clones on antibiotic-containing medium.

    • Verify the sequence of the inserted sgRNA by Sanger sequencing.

1.2. Agrobacterium-mediated Transformation of Arabidopsis thaliana

  • Transform Agrobacterium tumefaciens: Introduce the constructed CRISPR/Cas9 vector into a competent Agrobacterium tumefaciens strain (e.g., GV3101) via electroporation or heat shock.

  • Select Transformed Agrobacterium: Plate the transformed Agrobacterium on YEP agar plates containing appropriate antibiotics (e.g., rifampicin, gentamycin, and the selection marker for the CRISPR vector) and incubate at 28°C for 2-3 days.

  • Prepare for Floral Dip: Inoculate a single colony of transformed Agrobacterium into 5 mL of liquid LB medium with antibiotics and grow overnight at 28°C with shaking. The next day, use this starter culture to inoculate a larger volume of LB with antibiotics and grow until the OD600 reaches approximately 0.8.

  • Floral Dip:

    • Pellet the Agrobacterium cells by centrifugation and resuspend in infiltration medium (e.g., 5% sucrose, 0.05% Silwet L-77).

    • Invert flowering Arabidopsis thaliana plants (ecotype Col-0) into the Agrobacterium suspension, ensuring all floral tissues are submerged.

    • Keep the plants in a humid environment for 16-24 hours before returning them to standard growth conditions.

1.3. Selection and Analysis of Mutant Plants

  • T1 Generation Screening:

    • Collect seeds (T1) from the dipped plants.

    • Sterilize the seeds and plate them on MS medium containing a selection agent (e.g., hygromycin or Basta, depending on the vector's resistance gene) to select for transformants.

  • Genomic DNA Extraction and Mutation Detection:

    • Extract genomic DNA from the leaves of T1 resistant seedlings.

    • Amplify the target region of the AXS1 gene by PCR.

    • Analyze the PCR products for the presence of mutations. This can be done by:

      • Sanger Sequencing: Sequence the PCR products directly. The presence of overlapping peaks in the chromatogram indicates a heterozygous or chimeric mutation.

      • Restriction Enzyme Digestion: If the sgRNA target site overlaps with a restriction site, digestion of the PCR product can reveal mutations that disrupt this site.

  • T2 Generation and Homozygous Mutant Isolation:

    • Allow T1 plants with identified mutations to self-pollinate and collect T2 seeds.

    • Screen the T2 generation for homozygous mutants by sequencing the PCR-amplified target region. Homozygous mutants will show a single, clean sequence with the desired indel mutation.

    • Segregate out the Cas9 transgene by screening T2 or T3 plants for the absence of the selection marker.

Quantification of Apiose in Plant Cell Walls

This protocol describes the quantification of apiose from plant cell wall material using high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD). This method is highly sensitive and specific for monosaccharide analysis.

2.1. Preparation of Alcohol Insoluble Residue (AIR)

  • Harvest plant tissue (e.g., leaves, stems) and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder.

  • Suspend the powder in 70% ethanol and incubate at 70°C for 1 hour to inactivate endogenous enzymes.

  • Centrifuge and discard the supernatant.

  • Wash the pellet sequentially with 70% ethanol, 100% ethanol, and acetone.

  • Dry the resulting pellet (Alcohol Insoluble Residue - AIR) overnight in a vacuum oven.

2.2. Acid Hydrolysis

  • Weigh 5-10 mg of AIR into a screw-cap tube.

  • Add 2 M trifluoroacetic acid (TFA).

  • Incubate at 121°C for 1 hour to hydrolyze the cell wall polysaccharides into monosaccharides.

  • Cool the tubes and centrifuge to pellet any insoluble material.

  • Transfer the supernatant containing the monosaccharides to a new tube.

  • Evaporate the TFA under a stream of nitrogen or using a centrifugal evaporator.

  • Resuspend the dried monosaccharides in a known volume of ultrapure water.

2.3. HPAEC-PAD Analysis

  • Chromatographic System: Use a high-performance anion-exchange chromatograph equipped with a pulsed amperometric detector and a suitable anion-exchange column (e.g., CarboPac PA1 or PA20).

  • Elution Conditions: Elute the monosaccharides with an isocratic flow of NaOH (e.g., 18 mM) at a flow rate of 1 mL/min.

  • Detection: Use a pulsed amperometric detector with a gold electrode and a waveform optimized for carbohydrate detection.

  • Quantification:

    • Prepare standard solutions of known concentrations of apiose and other relevant monosaccharides (e.g., rhamnose, arabinose, galactose, glucose, xylose).

    • Generate a standard curve for each monosaccharide by injecting the standards and plotting peak area against concentration.

    • Inject the hydrolyzed samples and quantify the amount of apiose by comparing the peak area to the standard curve.

Visualizations

Apiose Biosynthesis Pathway

Apiose_Biosynthesis_Pathway UDP_GlcA UDP-D-glucuronate AXS UDP-D-apiose/ UDP-D-xylose synthase (AXS) UDP_GlcA->AXS UDP_Api UDP-D-apiose RGII Rhamnogalacturonan-II (in cell wall) UDP_Api->RGII Apiosyltransferase UDP_Xyl UDP-D-xylose AXS->UDP_Api NAD+ AXS->UDP_Xyl NAD+ Borate Borate Cross-linking RGII->Borate

Caption: The biosynthesis pathway of UDP-D-apiose from UDP-D-glucuronate.

Experimental Workflow for Generating and Analyzing axs1 Knockout Mutants

Knockout_Workflow cluster_0 Gene Knockout cluster_1 Mutant Selection and Verification cluster_2 Phenotypic and Biochemical Analysis sgRNA_design 1. sgRNA Design for AXS1 vector_construction 2. CRISPR/Cas9 Vector Construction sgRNA_design->vector_construction agrobacterium_transformation 3. Agrobacterium Transformation vector_construction->agrobacterium_transformation floral_dip 4. Arabidopsis Floral Dip agrobacterium_transformation->floral_dip T1_selection 5. T1 Seedling Selection floral_dip->T1_selection mutation_detection 6. PCR and Sequencing of AXS1 T1_selection->mutation_detection homozygous_isolation 7. Isolate Homozygous T2/T3 Mutants mutation_detection->homozygous_isolation phenotyping 8. Phenotypic Analysis (Growth, Morphology) homozygous_isolation->phenotyping apiose_quantification 9. Apiose Quantification (HPAEC-PAD) phenotyping->apiose_quantification RGII_analysis 10. RG-II Structure Analysis apiose_quantification->RGII_analysis

Caption: Workflow for generating and analyzing axs1 knockout mutants.

References

Application Notes & Protocols: Techniques for Studying Apiose Incorporation into Cell Wall Polymers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Apiose (Api) is a unique branched-chain pentose that is a key component of the primary cell walls in all vascular plants[1][2]. It is found in two main pectic polysaccharides: rhamnogalacturonan-II (RG-II) and, in some aquatic monocots, apiogalacturonan (ApiGalA)[1][2][3]. Within the highly conserved structure of RG-II, apiose plays a critical role by forming borate diester cross-links between two RG-II monomers[1][4][5]. This dimerization is essential for the structural integrity of the cell wall and normal plant development[1][6]. The precursor for apiose incorporation is UDP-D-apiose, which is synthesized from UDP-D-glucuronic acid by the enzyme UDP-D-apiose/UDP-D-xylose synthase (UAS or AXS)[2][5][7][8].

These application notes provide detailed protocols and workflows for the isolation, quantification, and metabolic investigation of apiose in plant cell wall polymers.

Application Note 1: Quantification of Apiose in Plant Cell Wall Material

This section outlines the complete workflow for determining the amount of apiose within isolated plant cell walls. The process involves isolating the cell walls, hydrolyzing the polysaccharides into monosaccharides, and quantifying the released sugars using chromatography.

Experimental Workflow for Apiose Quantification

G Workflow for Cell Wall Apiose Quantification cluster_0 Step 1: Sample Preparation & CWI cluster_1 Step 2: Polysaccharide Hydrolysis cluster_2 Step 3: Quantification PlantTissue Plant Tissue (Fresh or Freeze-dried) Homogenization Homogenization in Buffer PlantTissue->Homogenization Centrifugation Centrifugation & Washing Homogenization->Centrifugation CWI Crude Cell Wall Isolate (CWI) Centrifugation->CWI Hydrolysis Acid Hydrolysis (e.g., 2M TFA) CWI->Hydrolysis Neutralization Neutralization & Filtration Hydrolysis->Neutralization Monosaccharides Released Monosaccharides Neutralization->Monosaccharides Analysis Chromatographic Analysis (HPAEC-PAD or GC-MS) Monosaccharides->Analysis Quantification Quantification vs. Standards Analysis->Quantification Data Apiose Content (mol %) Quantification->Data

Caption: Workflow for cell wall apiose quantification.

Protocol 1.1: Cell Wall Isolation

This protocol is adapted from methods used for isolating cell walls for polysaccharide analysis[1][9]. The high density of cell walls compared to other cellular components is used for their purification by centrifugation[9].

  • Homogenization: Homogenize fresh or freeze-dried plant material in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) to break open the cells. For tough tissues, grinding in liquid nitrogen may be necessary.

  • Filtration: Filter the homogenate through several layers of cheesecloth or nylon mesh to remove large debris and intact cells.

  • Centrifugation: Centrifuge the filtrate at a low speed (e.g., 1,000 x g) for 15 minutes to pellet the cell walls.

  • Washing: Resuspend the pellet in the buffer and centrifuge again. Repeat this step multiple times to remove cytoplasmic contaminants.

  • Starch Removal (Optional): If the tissue is rich in starch, treat the cell wall preparation with α-amylase to digest starch granules.

  • Solvent Extraction: Perform sequential washes with organic solvents (e.g., 70% ethanol, acetone) to remove lipids and pigments.

  • Drying: Lyophilize (freeze-dry) the final cell wall isolate (CWI) to obtain a dry powder for downstream analysis.

Protocol 1.2: Acid Hydrolysis for Monosaccharide Release

This protocol releases individual monosaccharides from the cell wall polysaccharides for quantification[10].

  • Hydrolysis: Weigh approximately 5-10 mg of the dry CWI into a screw-cap tube. Add 1 mL of 2 M trifluoroacetic acid (TFA).

  • Incubation: Tightly cap the tube and heat at 121°C for 1 hour.

  • Evaporation: After cooling, uncap the tube and evaporate the TFA under a stream of compressed air or nitrogen in a fume hood.

  • Resuspension: Resuspend the dried hydrolysate in a known volume of deionized water (e.g., 1 mL).

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any insoluble material before chromatographic analysis[10].

Protocol 1.3: Monosaccharide Analysis by HPAEC-PAD

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a sensitive method for separating and quantifying carbohydrates[10].

  • System: Use a Dionex (or equivalent) chromatography system equipped with a CarboPac series column (e.g., CarboPac SA10)[10].

  • Elution: Elute the column isocratically with a dilute sodium hydroxide solution (e.g., 0.8% v/v NaOH) at a flow rate of 1 mL/min[10].

  • Detection: Use pulsed amperometric detection for direct, sensitive quantification of the eluted monosaccharides. A post-column addition of a more concentrated NaOH solution (e.g., 500 mM NaOH) may be required for optimal detection[10].

  • Quantification: Prepare a standard curve using known concentrations of monosaccharide standards (including apiose, rhamnose, arabinose, galactose, etc.). Calculate the concentration of each monosaccharide in the sample by comparing its peak area to the standard curve[10]. The results are typically expressed as mole percent (mol %) of the total carbohydrate content.

Data Presentation: Glycosyl Composition of Cell Walls

The following table summarizes the glycosyl residue composition from the cell walls of various plant species, as determined by GC-MS analysis of alditol-acetate derivatives following acid hydrolysis.

Plant SpeciesRha (mol %)Ara (mol %)Api (mol %)Xyl (mol %)Gal (mol %)Glc (mol %)
Spirogyra polyrhiza (duckweed)6.1 ± 0.15.3 ± 0.110.3 ± 0.216.4 ± 0.38.0 ± 0.142.1 ± 0.6
Physcomitrella patens (moss)3.2 ± 0.111.2 ± 0.3Not Detected10.1 ± 0.226.2 ± 0.534.3 ± 0.7
Marchantia paleacea (liverwort)1.8 ± 0.16.5 ± 0.2Not Detected12.5 ± 0.214.3 ± 0.353.8 ± 1.0
Mougeotia spp. (green algae)1.6 ± 0.16.3 ± 0.2Not Detected22.3 ± 0.410.1 ± 0.241.5 ± 0.8
(Data adapted from Mohnen et al., 2008)[1]

Application Note 2: Investigating the UDP-Apiose Biosynthesis Pathway

The synthesis of apiose-containing cell wall polymers depends on the availability of the sugar donor, UDP-D-apiose. This nucleotide sugar is formed from UDP-D-glucuronic acid by the bifunctional enzyme UDP-apiose/UDP-xylose synthase (UAS/AXS)[7][8]. This section provides protocols to characterize this key enzymatic step.

UDP-Apiose Biosynthesis Pathway

G UDP-Apiose Synthesis Pathway UDPGlcA UDP-D-Glucuronic Acid Enzyme UDP-Apiose/Xylose Synthase (UAS/AXS) UDPGlcA->Enzyme UDPApi UDP-D-Apiose UDPXyl UDP-D-Xylose Enzyme->UDPApi Enzyme->UDPXyl CO2 CO2 Enzyme->CO2 Cofactor NAD+ Cofactor->Enzyme

Caption: The biosynthesis of UDP-apiose and UDP-xylose.

Protocol 2.1: Recombinant Expression and Characterization of UAS/AXS

Functional characterization of UAS/AXS is often achieved by expressing the candidate gene in a heterologous system like E. coli[5][8].

  • Cloning: Identify a candidate UAS/AXS gene (e.g., AXS1 from Arabidopsis) using bioinformatics. Amplify the cDNA and clone it into a suitable bacterial expression vector (e.g., pET vector with a His-tag).

  • Transformation: Transform the expression construct into a competent E. coli strain (e.g., BL21(DE3)).

  • Expression: Grow the bacterial culture to mid-log phase (OD600 ≈ 0.6) and induce protein expression with IPTG. Incubate for several hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.

  • Lysis: Harvest the cells by centrifugation and lyse them using sonication or a French press in a lysis buffer containing protease inhibitors.

  • Purification: Clarify the lysate by centrifugation. Purify the recombinant protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

  • Verification: Confirm the purity and size of the recombinant protein using SDS-PAGE.

Protocol 2.2: In Vitro UAS/AXS Enzyme Assay

This assay confirms the enzymatic activity of the purified recombinant protein[5][8].

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Purified recombinant UAS/AXS protein.

    • Substrate: UDP-D-glucuronic acid (UDP-GlcA).

    • Cofactor: NAD+[5][8].

    • Buffer: A suitable buffer such as Tris-HCl at pH 8.0.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes). A control reaction without the enzyme should be run in parallel.

  • Termination: Stop the reaction by boiling or adding a quenching agent like ice-cold ethanol.

  • Product Analysis: Analyze the reaction products to detect the formation of UDP-apiose and UDP-xylose. This can be done using:

    • NMR Spectroscopy: Real-time NMR monitoring can directly observe the conversion of the substrate to products[2].

    • HPLC or LC-MS: Separate and quantify the nucleotide sugars.

    • Coupled Enzyme Assay: Use downstream enzymes that specifically act on UDP-xylose to measure its formation, indirectly confirming UAS/AXS activity.

  • Kinetic Analysis: Determine kinetic parameters like Km and kcat by varying the substrate concentration and measuring the initial reaction rates. The turnover number for recombinant Arabidopsis AXS1 has been reported to be 0.3 min-1[5][8].

Application Note 3: In Vivo Studies of Apiose Incorporation

To understand how apiose incorporation is regulated in the living plant, genetic and metabolic labeling approaches are employed. These techniques can help determine whether the amount of UDP-apiose or the activity of downstream apiosyltransferases (ApiTs) is the limiting factor for cell wall apiose content.

Logical Framework for In Vivo Analysis

G Investigating the Regulation of Apiose Incorporation Start Hypothesis: UAS/AXS activity limits cell wall apiose content Experiment Overexpress UAS/AXS Gene in a Plant System (e.g., Arabidopsis, Moss) Start->Experiment Measure1 Measure Soluble Apiose/UDP-Apiose Pool Experiment->Measure1 Measure2 Measure Cell Wall Apiose Content Experiment->Measure2 Result1 Result A: Soluble Apiose Increases Wall Apiose Unchanged Measure1->Result1 Result2 Result B: Soluble Apiose Increases Wall Apiose Increases Measure1->Result2 Measure2->Result1 Measure2->Result2 Conclusion1 Conclusion: Apiosyltransferase (ApiT) activity is the limiting factor. Result1->Conclusion1 Conclusion2 Conclusion: UAS/AXS activity is a key limiting factor. Result2->Conclusion2

Caption: Experimental logic for studying apiose regulation.

Protocol 3.1: Genetic Modification of UAS/AXS Expression

Altering the expression of UAS/AXS in plants can reveal its role in controlling the flux towards apiose-containing polymers.

  • Construct Preparation: Create a binary vector for plant transformation containing the UAS/AXS coding sequence under the control of a strong constitutive promoter (e.g., CaMV 35S) for overexpression. For gene silencing, a Virus-Induced Gene Silencing (VIGS) construct can be used[6].

  • Plant Transformation: Introduce the construct into the target plant system. Agrobacterium tumefaciens-mediated transformation is common for Arabidopsis, while protoplast transformation can be used for moss (Physcomitrella patens)[7].

  • Selection and Regeneration: Select transgenic plants using a selectable marker (e.g., antibiotic resistance) and regenerate whole plants.

  • Expression Analysis: Confirm the overexpression or silencing of the target gene using qRT-PCR or western blotting.

  • Phenotypic and Biochemical Analysis:

    • Observe plants for any growth defects. Depletion of UAS/AXS can lead to growth arrest[6].

    • Extract and quantify soluble apiose-containing metabolites (apiosides) from the transgenic plants[1][7].

    • Isolate cell walls and perform monosaccharide analysis (as in Application Note 1) to determine if the cell wall apiose content has changed.

Expected Outcomes: Studies have shown that overexpressing UAS in moss and Arabidopsis increased the pool of soluble apiose but did not lead to a significant increase in cell wall-associated apiose[7]. This suggests that the activity of downstream apiosyltransferases, which have not yet been identified in plants for RG-II synthesis, is the rate-limiting step for apiose incorporation into the cell wall[1][7].

Protocol 3.2: Isotopic Labeling to Trace Apiose Metabolism

Stable isotope labeling provides a dynamic view of metabolite synthesis and incorporation. D₂O labeling is a general method to measure active biosynthesis of metabolites[11].

  • Labeling: Grow plants or cell cultures in a medium where a portion of the water (H₂O) is replaced with heavy water (D₂O). Deuterium from D₂O is incorporated into NADPH during photosynthesis and subsequently into primary and secondary metabolites[11].

  • Time Course: Harvest plant material at various time points after the introduction of the label.

  • Fractionation: Separate the harvested material into a soluble metabolite fraction and a cell wall fraction.

  • Analysis:

    • Soluble Fraction: Analyze the soluble fraction using LC-MS to measure the rate of deuterium incorporation into UDP-apiose and other precursors.

    • Cell Wall Fraction: Hydrolyze the cell wall fraction (Protocol 1.2) and analyze the resulting monosaccharides by GC-MS or LC-MS to determine the mass isotopologue distribution for apiose. This reveals the rate at which newly synthesized, labeled apiose is incorporated into the wall.

  • Data Interpretation: The rate of label incorporation provides a direct measure of the biosynthetic activity of the pathway in a specific tissue or under certain conditions[11]. This can be used to identify sites of active cell wall synthesis and to quantify metabolic flux.

References

Application Notes and Protocols for the Synthesis of Apiose-Containing Fragments of Rhamnogalacturonan-II

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rhamnogalacturonan-II (RG-II) is a structurally complex pectic polysaccharide found in the primary cell walls of all higher plants.[1][2] Despite its low abundance, RG-II plays an essential role in cell wall architecture and plant growth.[1] A unique feature of RG-II is its ability to form a dimer through a borate diester bond, which cross-links two RG-II monomers.[2][3] This cross-linking occurs between the apiosyl residues on side chain A of each monomer, contributing to the mechanical properties of the primary wall.[3][4] The intricate structure of RG-II, composed of at least 12 different glycosyl residues linked by more than 20 different glycosidic linkages, makes its total synthesis a formidable challenge.[5][6]

The chemical synthesis of specific oligosaccharide fragments of RG-II, particularly those containing the rare branched-chain sugar D-apiose, is crucial for studying the structure-function relationships of RG-II, understanding the mechanism of borate cross-linking, and investigating the enzymatic machinery involved in its biosynthesis. These synthetic fragments can serve as valuable probes and standards for biochemical and immunological studies.

These application notes provide detailed protocols for the chemical synthesis of key apiose-containing disaccharide fragments of RG-II side chains, focusing on the preparation of glycosyl donors and acceptors, stereoselective glycosylation reactions, and deprotection strategies.

Overall Synthetic Strategy

The synthesis of apiose-containing oligosaccharides follows a convergent strategy. This involves the independent synthesis of protected monosaccharide building blocks (a glycosyl donor and a glycosyl acceptor), followed by their coupling in a glycosylation reaction to form the desired oligosaccharide. The final step involves the removal of all protecting groups to yield the target fragment.

G cluster_0 Building Block Preparation cluster_1 Fragment Assembly cluster_2 Final Product Generation Donor Apiose Glycosyl Donor Synthesis Glycosylation Stereoselective Glycosylation Donor->Glycosylation Acceptor Acceptor Synthesis (e.g., GalA) Acceptor->Glycosylation Deprotection Global Deprotection Glycosylation->Deprotection Protected Oligosaccharide Target Target Apiose-Containing RG-II Fragment Deprotection->Target

Figure 1: General workflow for the convergent synthesis of RG-II fragments.

Section 1: Synthesis of Key Building Blocks

The successful synthesis of oligosaccharides relies heavily on the preparation of suitable glycosyl donors and acceptors with appropriate protecting groups. For apiose-containing fragments, a key challenge is the selection of protecting groups for the apiose moiety that allow for high-yielding and stereoselective glycosylation.[7]

Protocol 1.1: Synthesis of an Apiose Thioglycoside Donor

This protocol describes the preparation of a p-tolylthio apiofuranoside derivative, a versatile donor for glycosylation reactions.[7][8] The use of a 2,3-O-isopropylidene group is crucial for maintaining the correct (3R) configuration of the apiofuranose ring.[7]

Materials:

  • D-Apiose precursor (e.g., from L-Arabinose)

  • p-Tolylthiol

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Standard work-up and purification reagents (Saturated NaHCO₃, brine, MgSO₄, silica gel)

Procedure:

  • Dissolve the protected apiose precursor (1.0 eq) and p-tolylthiol (1.2 eq) in anhydrous DCM under an argon atmosphere.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add BF₃·OEt₂ (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by carefully adding TEA, followed by saturated NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the p-tolylthio apiofuranoside donor.

Protocol 1.2: Preparation of a Galacturonic Acid Acceptor

This protocol outlines the synthesis of methyl (methyl 3,4-O-isopropylidene-α-D-galactopyranosid)uronate, a common acceptor for synthesizing fragments of RG-II side chain A.[8]

Materials:

  • Methyl α-D-galactopyranosiduronic acid methyl ester

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid (p-TsOH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard work-up and purification reagents

Procedure:

  • Suspend the starting galacturonic acid derivative (1.0 eq) in anhydrous DMF.

  • Add 2,2-dimethoxypropane (3.0 eq) and a catalytic amount of p-TsOH.

  • Stir the mixture at 50 °C for 8-12 hours until TLC analysis indicates complete conversion.

  • Neutralize the reaction with triethylamine and concentrate the solvent under high vacuum.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over MgSO₄, and concentrate.

  • Purify the product by silica gel column chromatography to obtain the desired 3,4-O-isopropylidene protected acceptor.

Section 2: Glycosylation Reactions

The key step in fragment synthesis is the stereoselective formation of the glycosidic bond. The choice of promoter and reaction conditions is critical for achieving the desired stereochemical outcome (α or β linkage).

Protocol 2.1: NIS/AgOTf Promoted Synthesis of a β-d-Apif-(1→2)-α-d-GalpA Disaccharide

This protocol details the synthesis of a disaccharide fragment of RG-II side chain A using an apiose thioglycoside donor and a galacturonic acid acceptor.[8]

Materials:

  • Apiose thioglycoside donor (from Protocol 1.1) (1.2 eq)

  • Galacturonic acid acceptor (from Protocol 1.2) (1.0 eq)

  • N-Iodosuccinimide (NIS) (2.0 eq)

  • Silver trifluoromethanesulfonate (AgOTf) (0.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Activated molecular sieves (4 Å)

Procedure:

  • To a flame-dried flask under argon, add the apiose donor, galacturonic acid acceptor, and activated 4 Å molecular sieves.

  • Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.

  • Cool the reaction to -40 °C (acetonitrile/dry ice bath).

  • Add NIS to the mixture, followed by the catalytic amount of AgOTf.

  • Stir the reaction at -40 °C, allowing it to slowly warm to room temperature over 16-24 hours. Monitor progress by TLC.

  • Quench the reaction by adding saturated sodium thiosulfate solution and triethylamine.

  • Filter the mixture through Celite, washing with DCM.

  • Combine the filtrates, wash with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate.

  • Purify the resulting protected disaccharide by silica gel chromatography.

G Synthesis of β-d-Apif-(1→2)-α-d-GalpA-OMe Donor Apiose Thioglycoside (Donor) Reaction Glycosylation Donor->Reaction Acceptor GalA Acceptor Acceptor->Reaction Product Protected Disaccharide β-d-Apif-(1→2)-α-d-GalpA-OMe Reaction->Product Conditions NIS, AgOTf DCM, -40°C to RT 4Å MS Conditions->Reaction

Figure 2: Workflow for the synthesis of an RG-II side chain A fragment.

Section 3: Data Presentation

Quantitative data from representative synthetic procedures are summarized below for comparison. Yields are highly dependent on the specific substrates and reaction conditions.

Table 1: Summary of Glycosylation Reactions for RG-II Fragment Synthesis

DonorAcceptorPromoter/CatalystSolventTemp (°C)Yield (%)Target FragmentReference
p-Tolyl apiofuranosideMethyl (methyl 3,4-O-isopropylidene-α-D-galactopyranosid)uronateNIS / AgOTfDCM-40 to RT~60-70%β-d-Apif-(1→2)-α-d-GalpA[8]
4-O-acetyl-2,3-O-carbonyl-α-L-rhamnopyranosyl bromideMethyl 2-C-hydroxymethyl-2,3-O-isopropylidene-β-D-erythrofuranosideAg₂ODCMRT~50-60%β-l-Rhap-(1→3′)-β-d-Apif[9]

Table 2: Protecting Group Strategies for Apiose and Associated Sugars

Protecting GroupMasked HydroxylsStabilityCleavage ConditionsUse Case
Isopropylidene AcetalC2, C3 (cis-diols)Stable to base, hydrogenolysisMild acid (e.g., 80% acetic acid)Protection of apiose or galacturonic acid.[7][8]
Benzylidene AcetalC4, C6 (pyranosides)Stable to baseAcid hydrolysis, hydrogenolysisMore reactive than isopropylidene for apiose derivatives.[7]
Acetyl (Ac)Any OHStable to mild acid, hydrogenolysisBasic conditions (e.g., NaOMe in MeOH)Temporary protection or for influencing stereoselectivity.[9]
Benzyl (Bn)Any OHStable to acid and baseCatalytic hydrogenolysis (e.g., H₂, Pd/C)Permanent protection during multi-step synthesis.

Section 4: Deprotection

The final stage of the synthesis is the removal of all protecting groups to furnish the target oligosaccharide. This often requires a multi-step sequence if orthogonal protecting groups are used.

Protocol 4.1: Global Deprotection of a Synthesized Disaccharide

This protocol provides a general two-step procedure for removing ester (e.g., acetyl) and acetal (e.g., isopropylidene) protecting groups.

Materials:

  • Protected oligosaccharide

  • Sodium methoxide (NaOMe) in Methanol (MeOH)

  • Acetic acid (AcOH), aqueous solution (e.g., 80%)

  • Dowex 50 (H⁺) resin

  • Standard purification supplies (e.g., Size-exclusion chromatography media like Sephadex G-10 or G-25)

Procedure:

  • De-O-acetylation (Zemplén conditions):

    • Dissolve the protected oligosaccharide in anhydrous methanol.

    • Add a catalytic amount of NaOMe solution (0.1 M in MeOH) until the pH is ~9-10.

    • Stir at room temperature and monitor by TLC. The reaction is typically complete within 1-2 hours.

    • Neutralize the reaction with Dowex 50 (H⁺) resin, filter, and concentrate the filtrate.

  • Acetal Hydrolysis:

    • Dissolve the deacetylated intermediate in 80% aqueous acetic acid.

    • Stir the solution at 40-50 °C for 4-8 hours, monitoring by TLC or mass spectrometry.

    • Once the reaction is complete, concentrate the solution under reduced pressure (co-evaporating with toluene to remove residual acetic acid).

  • Purification:

    • Purify the final deprotected oligosaccharide using size-exclusion chromatography with water as the eluent to remove salts and small molecule impurities.

    • Lyophilize the appropriate fractions to obtain the pure fragment as a white solid.

These protocols and data provide a foundational guide for laboratories engaged in the complex and rewarding field of carbohydrate synthesis, specifically targeting the biologically significant fragments of rhamnogalacturonan-II.

References

Application Notes and Protocols: Apiosidases in Food and Beverage Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Application Notes

Introduction to Apiosidases

Apiose is a branched-chain pentose sugar found in the cell walls of many plants and as a component of various secondary metabolites, such as flavonoid glycosides and terpenoid glycosides.[1] These glycosides are often non-volatile and flavorless. Apiosidases are a class of glycoside hydrolase enzymes that specifically catalyze the hydrolysis of the terminal apiosyl residue from these complex molecules.[1][2] In food and beverage production, the primary application of apiosidases is for the release of flavor and aroma compounds.[2] They are often used in conjunction with other glycosidases, such as β-glucosidases, in a sequential reaction to liberate volatile aglycones from their glycosidic precursors.[2] The main sources of commercial apiosidases are fungi, particularly strains of Aspergillus niger.[2][3] These enzymes are typically present as a side-activity in broader-spectrum glycosidase and pectinase preparations marketed for the wine and fruit juice industries.[2][3]

Key Applications

1. Aroma Enhancement in Winemaking: The most significant and well-documented application of apiosidases is in the wine industry to enhance the varietal aroma of wines.[4] Grapes, particularly aromatic varieties like Muscat, Gewürztraminer, and Riesling, contain a high concentration of aroma compounds, primarily monoterpenes (e.g., linalool, geraniol, nerol), which are bound to sugar moieties as non-volatile glycosides.[5][6] Many of these are diglycosides, where a terminal apiose (or arabinose, or rhamnose) is attached to a glucose molecule, which in turn is linked to the terpene.[2]

The enzymatic release of these aromas is a two-step process:

  • An apiosidase (or other relevant glycosidase) cleaves the terminal apiose sugar from the diglycoside precursor.

  • A β-glucosidase then hydrolyzes the remaining glucoside, releasing the free, volatile, and aromatic terpene.[2]

This enzymatic treatment, typically applied after fermentation, can significantly increase the concentration of key aromatic compounds, contributing to more pronounced floral and fruity notes in the final product.[6][7] Commercial enzyme preparations like Rapidase AR 2000 and Novarom G are known to contain these necessary glycosidase activities.[6]

2. Fruit Juice Processing: Similar to wine, apiosidases can be used to enhance the flavor profile of fruit juices. Many fruits contain flavor compounds sequestered as glycosides. Treatment with enzyme preparations containing apiosidase and other glycosidases can release these volatile compounds, leading to a richer and more complex aroma.[2] This application is particularly relevant for juices from grapes and other fruits rich in glycosylated aroma precursors.

3. Potential Role in Tea Fermentation: During the manufacturing of black tea, endogenous glycosidases play a crucial role in hydrolyzing glycosidic precursors to release alcoholic aroma compounds that define the tea's flavor profile.[8] While the role of specific apiosidases is less characterized than in wine, commercial enzyme preparations containing various glycosidases, such as Aromase™ H2, are marketed to intensify the aroma and flavor of tea by acting on these precursors.[9] This suggests a potential application for exogenous apiosidases in controlling and enhancing flavor development during tea processing.

4. Debittering of Citrus Juices (Clarification): Bitterness in citrus juices is primarily caused by two classes of compounds: the flavonoid naringin (causing immediate bitterness) and the limonoid limonin (causing delayed bitterness).[10] The enzymatic debittering of naringin is achieved by naringinase, an enzyme complex that contains α-L-rhamnosidase and β-D-glucosidase activities.[1][11] This complex hydrolyzes naringin into the non-bitter prunin and subsequently into the tasteless naringenin.[11] While apiosidase is not directly involved in this specific process, the principle of using glycosidases to modify flavor compounds is the same. There is no significant evidence to suggest apiosidases play a direct role in hydrolyzing the primary bitter compounds in citrus.

II. Data Presentation

Table 1: Effect of Commercial Glycosidase Preparations on Free Terpene Concentrations in Wine

Data sourced from laboratory tests on a blended wine (Chardonnay, Verdeca, Aleatico) treated for 15 and 30 days.[6]

Terpene CompoundEnzyme PreparationConcentration after 15 Days (µg/L)Concentration after 30 Days (µg/L)
Nerol NOVAROM GIncreasedFurther Increased
AR 2000Increased (more than NOVAROM G)Further Increased
Geraniol NOVAROM GIncreasedFurther Increased
AR 2000Increased (more than NOVAROM G)Further Increased
Citronellol NOVAROM GIncreasedFurther Increased
AR 2000Increased (more than NOVAROM G)Further Increased

Table 2: Commercial Enzyme Preparations with Reported Glycosidase Activities (including β-apiosidase)

Preparation NamePrimary ActivitiesReported Side-ActivitiesSource Organism
Rapidase® AR 2000 Pectinaseβ-glucosidase, α-arabinofuranosidase, α-rhamnosidase, β-apiosidaseAspergillus niger
NOVAROM G PectinaseGlycosidases (β-glucosidase, etc.)Aspergillus niger
Endozym Preparations Pectinase, β-glucosidaseα-arabinosidase, α-rhamnosidaseAspergillus niger
Lallzyme® Preparations Pectinase, β-glucosidaseα-arabinosidase, α-rhamnosidaseAspergillus niger
Aromase™ H2 Diglycosidase (β-acuminosidase)α-rhamnosidasePenicillium multicolor

(Sources:[2][3][6][7][9][12])

III. Experimental Protocols

Protocol 1: Determination of β-Apiosidase Activity (Colorimetric Assay)

This protocol is adapted from standard methods for assaying glycosidase activity using a synthetic p-nitrophenyl (pNP) substrate.[2][13][14] The enzyme cleaves the colorless substrate, releasing yellow p-nitrophenol, which can be quantified spectrophotometrically.

Materials:

  • Enzyme preparation (e.g., commercial product or purified sample)

  • Substrate: p-nitrophenyl-β-D-apiofuranoside (pNP-apioside)

  • Assay Buffer: 100 mM Sodium Acetate Buffer, pH 4.5

  • Stop Solution: 1 M Sodium Carbonate (Na₂CO₃)

  • Spectrophotometer and 96-well microplates or cuvettes

  • Incubator or water bath set to 40°C

Procedure:

  • Prepare Reagents:

    • Dissolve the enzyme preparation in cold Assay Buffer to a suitable concentration (e.g., 1-10 g/L). Dilute further as necessary to ensure the final reading falls within the linear range of the assay.

    • Prepare a 5 mM solution of pNP-apioside in Assay Buffer.

  • Set up the Reaction:

    • In a microcentrifuge tube or well of a microplate, add 250 µL of the pNP-apioside solution.

    • Pre-incubate the substrate solution at 40°C for 5 minutes.

    • To initiate the reaction, add 250 µL of the enzyme solution to the pre-warmed substrate. Mix gently.

    • For the blank, add 250 µL of Assay Buffer instead of the enzyme solution.

  • Incubation:

    • Incubate the reaction mixture at 40°C for exactly 10 minutes.

  • Stop the Reaction:

    • Terminate the reaction by adding 500 µL of 1 M Sodium Carbonate solution. The high pH will stop the enzyme and develop the yellow color of the p-nitrophenol.

  • Measurement:

    • Measure the absorbance of the solution at 400-410 nm using a spectrophotometer. Use the blank to zero the instrument.

  • Calculation:

    • Calculate the concentration of released p-nitrophenol using a standard curve. One unit (U) of β-apiosidase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.

Protocol 2: Aroma Enhancement in White Wine

This protocol provides a general laboratory-scale procedure for treating wine with a commercial glycosidase preparation to release bound aroma precursors.

Materials:

  • White wine (e.g., Muscat, Verdejo, or other variety with aroma potential)

  • Commercial enzyme preparation (e.g., Rapidase AR 2000) at the manufacturer's recommended dosage (typically 2-5 g/hL).

  • Inert gas (Nitrogen or Argon)

  • Sealed, airtight containers (e.g., glass bottles with screw caps)

  • Incubator or temperature-controlled room (e.g., 15-20°C)

  • Bentonite (optional, for stopping the reaction)

  • Equipment for Solid-Phase Extraction (SPE) and Gas Chromatography-Mass Spectrometry (GC-MS)

Procedure:

  • Sample Preparation:

    • Divide the wine into two batches: "Control" and "Enzyme-Treated". For a laboratory test, use 1 L per batch.

    • Ensure the free SO₂ level of the wine is within a typical range (e.g., < 30 mg/L) as high levels can inhibit enzyme activity.[4]

  • Enzyme Addition:

    • To the "Enzyme-Treated" batch, add the commercial enzyme preparation at the desired concentration (e.g., 4 g/hL, which is 40 mg/L).

    • Gently stir to dissolve the enzyme, minimizing oxygen exposure.

    • The "Control" batch receives no enzyme.

  • Incubation:

    • Seal both containers, flush the headspace with inert gas to prevent oxidation, and store in a dark place at a controlled temperature (e.g., 18°C) for the desired treatment time.

    • Treatment duration can range from several days to a month. Take samples periodically (e.g., at 7, 15, and 30 days) to monitor the release of aroma compounds.[6]

  • Stopping the Reaction (Optional):

    • If a specific endpoint is desired, the enzymatic reaction can be stopped by adding bentonite, which adsorbs and removes proteins, including the added enzymes.[7]

  • Analysis of Volatile Compounds:

    • At each sampling point, analyze the concentration of free and bound volatile compounds (terpenes, norisoprenoids, etc.) in both the control and treated wines.

    • Use a validated method such as SPE followed by GC-MS analysis (see Protocol 3).

  • Sensory Evaluation:

    • Conduct sensory analysis with a trained panel to determine if the enzymatic treatment resulted in a perceptible difference in the wine's aroma profile.

Protocol 3: Analysis of Wine Terpenes by SPE-GC-MS

This protocol outlines the extraction and analysis of free and enzymatically-released (bound) terpenes from wine. It is based on established methods.[5][15]

Materials:

  • Wine samples (Control and Enzyme-Treated)

  • Internal Standard (e.g., 1-heptanol or 4-methyl-2-pentanol)

  • Solid-Phase Extraction (SPE) Cartridges (e.g., C18 or ENV+, 500 mg)

  • Solvents: Methanol, Pentane, Dichloromethane (all high purity)

  • Citrate Buffer (pH 5.0)

  • Aroma-releasing enzyme preparation (e.g., AR2000)

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

Procedure:

A. Extraction of Free Aroma Compounds

  • Activate an SPE cartridge by washing with 10 mL of methanol followed by 10 mL of Milli-Q water.

  • Take 50 mL of wine, add the internal standard, and load it onto the cartridge.

  • Wash the cartridge with 10 mL of Milli-Q water to remove sugars and acids.

  • Dry the cartridge thoroughly under a stream of nitrogen.

  • Elute the free volatile compounds with 10 mL of a pentane:dichloromethane mixture (2:1, v/v).

  • Concentrate the eluate to a final volume of ~200 µL under a gentle stream of nitrogen.

  • Inject 1 µL into the GC-MS for analysis.

B. Extraction of Bound Aroma Compounds

  • After eluting the free compounds (Step A.5), elute the glycosidically bound fraction from the same cartridge using 30 mL of methanol.[15]

  • Evaporate the methanol eluate to dryness using a rotary evaporator.

  • Redissolve the residue in 4 mL of citrate buffer (pH 5.0).

  • Add a concentrated solution of an aroma-releasing enzyme (e.g., 200 µL of 70 mg/mL AR2000) to the buffer.[15]

  • Incubate the mixture in a sealed vial at 40°C for 24 hours to hydrolyze the glycosides.[15]

  • After incubation, add the internal standard and perform a liquid-liquid extraction of the released volatile compounds using three portions of 2 mL pentane:dichloromethane (2:1, v/v).[15]

  • Combine the organic layers, concentrate to ~200 µL, and inject 1 µL into the GC-MS.

C. GC-MS Analysis

  • Column: Use a polar capillary column suitable for aroma compounds (e.g., HP-Innowax, DB-WAX).

  • Injection: 1 µL, splitless mode, injector temperature 250°C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Oven Program: Start at 50°C (hold 1 min), ramp at 2.5°C/min to 250°C (hold 10 min).[15]

  • MS Parameters: Electron impact (EI) mode at 70 eV, scan range m/z 40-350.

  • Identification: Identify compounds by comparing their mass spectra and retention times with those of authentic standards and library data (e.g., NIST).

IV. Visualizations (Graphviz DOT)

Aroma_Release_Pathway cluster_Precursor Non-Volatile Precursor cluster_Intermediate Intermediate cluster_Product Volatile Product Precursor Terpenyl-β-D-glucosyl-β-D-apioside (Flavorless Diglycoside) Intermediate Terpenyl-β-D-glucoside (Flavorless Glucoside) Precursor->Intermediate Step 1: Hydrolizes apiosyl linkage Apiose Apiose Precursor->Apiose Product Free Terpene (Aromatic Aglycone) Intermediate->Product Step 2: Hydrolizes glucosyl linkage Glucose Glucose Intermediate->Glucose Apiosidase β-Apiosidase Apiosidase->Precursor Glucosidase β-Glucosidase Glucosidase->Intermediate

Caption: Sequential enzymatic release of volatile terpenes from diglycosidic precursors.

Experimental_Workflow start Start: White Wine Sample split Divide Sample start->split control Control Batch (No Enzyme) split->control Path A treated Treated Batch (+ Apiosidase Prep.) split->treated Path B incubate Incubate (e.g., 15 days, 18°C) control->incubate treated->incubate spe SPE of Volatiles (Free & Bound Fractions) incubate->spe gcms GC-MS Analysis spe->gcms data Data Analysis: Quantify Terpenes gcms->data compare Compare Results data->compare end Conclusion: Assess Aroma Enhancement compare->end

Caption: Workflow for evaluating the effect of apiosidase treatment on wine aroma.

Logical_Relationships cluster_sources Enzyme Sources cluster_substrates Natural Substrates cluster_applications Primary Applications fungi Fungi (e.g., Aspergillus niger) commercial Commercial Preparations (Pectinases, Glycosidases) fungi->commercial enzyme Apiosidase (EC 3.2.1.-) commercial->enzyme source of terpene Terpenoid Glycosides wine Wine Aroma Enhancement terpene->wine juice Fruit Juice Flavor Release terpene->juice flavonoid Flavonoid Glycosides tea Tea Flavor Modulation flavonoid->tea enzyme->terpene acts on enzyme->flavonoid acts on

Caption: Relationships between apiosidase sources, substrates, and applications.

References

Troubleshooting & Optimization

Technical Support Center: Stabilization and Use of UDP-Apiose in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stabilization and use of the labile nucleotide sugar, UDP-apiose, in enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is UDP-apiose and why is it important?

A1: UDP-D-apiose is a nucleotide sugar that serves as the donor for the incorporation of D-apiose into various glycans in plants.[1] D-apiose is a unique branched-chain pentose crucial for the structure and function of complex pectic polysaccharides like rhamnogalacturonan II (RG-II), where it is involved in forming borate cross-links that are essential for the integrity of the plant cell wall.[1]

Q2: Why is UDP-apiose considered a "labile" or "unstable" molecule?

A2: UDP-apiose is inherently unstable in aqueous solutions due to its molecular structure, which predisposes it to an intramolecular cyclization reaction. This degradation pathway results in the formation of apiofuranosyl-1,2-cyclic phosphate and uridine monophosphate (UMP), rendering the UDP-apiose inactive as a substrate for apiosyltransferases.[2][3]

Q3: What is the primary degradation product of UDP-apiose?

A3: The primary degradation product of UDP-apiose is apiofuranosyl-1,2-cyclic phosphate.[2][3] This occurs through an intramolecular reaction where the phosphate group attacks the anomeric carbon of the apiose sugar.

Q4: Can I purchase stabilized UDP-apiose commercially?

A4: The commercial availability of UDP-apiose is limited due to its instability. Researchers often need to synthesize it enzymatically and use it promptly or stabilize it for storage and subsequent use.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no product formation in my apiosyltransferase assay. 1. Degradation of UDP-apiose: The substrate may have degraded before or during the assay. 2. Enzyme inhibition: Components in the reaction buffer may be inhibiting your enzyme. 3. Suboptimal assay conditions: Incorrect pH, temperature, or incubation time.1. Prepare UDP-apiose fresh using an in-situ generation method (see protocol below) or use a stabilized stock. Minimize the time between thawing/preparation and use. 2. Check for known inhibitors of your enzyme. For example, UDP-xylose and UDP-galacturonic acid can inhibit UDP-apiose/UDP-xylose synthase. 3. Optimize assay conditions (pH, temperature) for your specific enzyme.
High background signal or non-specific product formation. 1. Contaminants in the UDP-apiose preparation: If generating UDP-apiose enzymatically, residual substrates or byproducts from the synthesis reaction may interfere. 2. Spontaneous degradation products interfering with detection: The degradation products of UDP-apiose might interfere with your analytical method.1. Purify the enzymatically synthesized UDP-apiose before use in the downstream assay. 2. Run a control reaction without your enzyme to quantify the background signal from UDP-apiose degradation. Subtract this background from your experimental values.
Inconsistent results between experiments. 1. Variable degradation of UDP-apiose: Differences in handling, storage time, or temperature exposure of the UDP-apiose stock. 2. Pipetting errors with a labile substrate. 1. Strictly adhere to a standardized protocol for handling UDP-apiose. Aliquot stabilized UDP-apiose to avoid multiple freeze-thaw cycles. 2. Prepare a master mix for your reactions to ensure consistency.

Data Presentation: Stabilization of UDP-Apiose

The stability of UDP-apiose is significantly influenced by the pH and the presence of counterions in the solution. The following table summarizes the key quantitative finding on the stabilization of UDP-apiose.

Condition pH Temperature Half-life (t½) Reference
Aqueous solution with triethylamine as a counterion6.025°C48.1 ± 2.4 hours[2][3]

Experimental Protocols

Protocol 1: Stabilization of UDP-Apiose for Storage and Enzymatic Assays

This protocol describes a method to enhance the stability of UDP-apiose in an aqueous solution.

Materials:

  • Purified UDP-apiose

  • Triethylamine

  • Ultrapure water

  • pH meter

Procedure:

  • Dissolve the purified UDP-apiose in ultrapure water to a desired stock concentration.

  • Adjust the pH of the UDP-apiose solution to 6.0 by the dropwise addition of triethylamine.

  • Verify the final pH using a calibrated pH meter.

  • Aliquot the stabilized UDP-apiose solution into small volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage.

  • For use in enzymatic assays, thaw an aliquot on ice and use it promptly. It is recommended to keep the reaction mixture at a pH of around 6.0 if compatible with the enzyme of interest.

Protocol 2: In Situ Generation and Use of UDP-Apiose for Enzymatic Assays

This protocol describes a one-pot method for the enzymatic synthesis of UDP-apiose from UDP-glucuronic acid and its immediate use in a subsequent glycosyltransferase assay. This approach minimizes the handling and degradation of UDP-apiose.

Materials:

  • UDP-D-glucuronic acid (UDP-GlcA)

  • Recombinant UDP-apiose/UDP-xylose synthase (UAXS)

  • NAD+

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, optimal for many UAXS enzymes)

  • Acceptor substrate for the glycosyltransferase

  • Glycosyltransferase enzyme

  • Assay buffer for the glycosyltransferase

  • Quenching solution (e.g., EDTA for metal-dependent enzymes, or a strong acid/base)

Procedure:

Part 1: Enzymatic Synthesis of UDP-Apiose

  • In a microcentrifuge tube, prepare the UDP-apiose synthesis reaction mixture. A typical reaction could contain:

    • 50 mM Tris-HCl, pH 8.0

    • 1 mM UDP-GlcA

    • 1 mM NAD+

    • A suitable concentration of purified UAXS enzyme.

  • Incubate the reaction at the optimal temperature for the UAXS enzyme (e.g., 37°C) for a predetermined time to achieve the desired conversion to UDP-apiose. The progress of the reaction can be monitored by HPLC if necessary.

Part 2: Glycosyltransferase Assay

  • Once the UDP-apiose synthesis is complete, the reaction mixture containing the newly synthesized UDP-apiose can be directly used for the subsequent glycosyltransferase assay.

  • In a new tube, add the glycosyltransferase assay components:

    • An aliquot of the UDP-apiose synthesis reaction mixture.

    • The acceptor substrate at the desired concentration.

    • The glycosyltransferase enzyme.

    • Ensure the final buffer conditions are optimal for the glycosyltransferase. The pH may need to be adjusted.

  • Incubate the glycosyltransferase reaction for the desired amount of time at its optimal temperature.

  • Stop the reaction by adding a suitable quenching solution.

  • Analyze the reaction products using an appropriate method (e.g., HPLC, LC-MS, or a coupled assay that detects the released UDP).

Visualizations

UDP_Apiose_Degradation_Pathway cluster_legend Legend UDP_Apiose UDP-Apiose Transition_State Intramolecular Cyclization UDP_Apiose->Transition_State Spontaneous Degradation_Product Apiofuranosyl-1,2-cyclic Phosphate + UMP Transition_State->Degradation_Product Start Starting Substrate Process Process Product Degradation Products

Caption: Degradation pathway of UDP-apiose.

In_Situ_Generation_Workflow cluster_synthesis Part 1: UDP-Apiose Synthesis cluster_assay Part 2: Glycosyltransferase Assay UDP_GlcA UDP-Glucuronic Acid (UDP-GlcA) UAXS_reaction Incubate with UAXS Enzyme + NAD+ UDP_GlcA->UAXS_reaction UDP_Apiose_mix Reaction Mix containing UDP-Apiose UAXS_reaction->UDP_Apiose_mix Add_components Add Glycosyltransferase & Acceptor Substrate UDP_Apiose_mix->Add_components Incubate Incubate Add_components->Incubate Quench Quench Reaction Incubate->Quench Analysis Product Analysis (HPLC, LC-MS, etc.) Quench->Analysis

Caption: Workflow for in situ generation of UDP-apiose.

References

Overcoming challenges in the chemical synthesis of branched-chain sugars

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of branched-chain sugars. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in the chemical synthesis of branched-chain sugars?

A1: The synthesis of branched-chain sugars presents several key challenges:

  • Stereocontrol: The introduction of a branch point creates a new stereocenter, and controlling its configuration is often difficult. This requires careful selection of reagents and reaction conditions to achieve the desired stereoisomer.[1]

  • Regioselectivity: Differentiating between multiple hydroxyl groups of similar reactivity to introduce a branch at a specific position is a major hurdle. This necessitates the use of complex protecting group strategies.[2][3]

  • Protecting Group Manipulations: The synthesis often involves numerous protection and deprotection steps, which can be time-consuming and may lead to reduced overall yields.[2][4]

  • Purification: The separation of complex mixtures of stereoisomers and regioisomers can be challenging, often requiring multiple chromatographic steps.[5]

Q2: How can I improve the stereoselectivity of my reaction when adding a branch to a sugar ring?

A2: Improving stereoselectivity is a critical aspect of branched-chain sugar synthesis. Here are some strategies:

  • Choice of Nucleophile and Electrophile: The steric bulk of both the nucleophile and the sugar electrophile can significantly influence the direction of attack.

  • Solvent Effects: The polarity of the solvent can affect the transition state of the reaction and, consequently, the stereochemical outcome.

  • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the thermodynamically more stable product.

  • Use of Chiral Auxiliaries: Chiral auxiliaries can be temporarily attached to the sugar molecule to direct the stereoselective formation of the new stereocenter.

  • Neighboring Group Participation: A participating group at a neighboring position (e.g., C2) can shield one face of the sugar ring, directing the incoming nucleophile to the opposite face.[1]

Q3: What are the key considerations when choosing protecting groups for my synthesis?

A3: The selection of an appropriate protecting group strategy is crucial for a successful synthesis. Key considerations include:

  • Orthogonality: Protecting groups should be "orthogonal," meaning that each group can be removed under specific conditions without affecting the others. This allows for the selective deprotection of a single hydroxyl group for subsequent reactions.[2]

  • Stability: The protecting groups must be stable to the reaction conditions used in subsequent steps.

  • Ease of Introduction and Removal: The protecting groups should be introduced and removed in high yields under mild conditions.[2]

  • Influence on Reactivity: Protecting groups can influence the reactivity of the sugar molecule and the stereochemical outcome of glycosylation reactions.[1][2]

Troubleshooting Guides

Low Yields in Grignard Reactions with Sugar Uloses
Problem Possible Cause Troubleshooting Solution
Low or no product formation Incomplete formation of the Grignard reagent due to moisture.Ensure all glassware is rigorously dried and use anhydrous solvents. A small crystal of iodine can be added to initiate the reaction.[6][7]
The Grignard reagent is acting as a base and deprotonating the sugar instead of adding to the carbonyl.Use a non-protic solvent and ensure there are no acidic protons on the sugar substrate other than the target hydroxyl group (if applicable).
Formation of side products Enolization of the ulose starting material.Use a less sterically hindered Grignard reagent or a different organometallic reagent (e.g., organolithium).
Reduction of the carbonyl group.This can occur if the Grignard reagent has a β-hydride. Use a Grignard reagent without β-hydrogens if possible.
Issues with Wittig Reactions for Introducing Methylene Branches
Problem Possible Cause Troubleshooting Solution
Low yield of the desired alkene The phosphorus ylide is unstable.Prepare the ylide in situ at low temperature and add the sugar aldehyde or ketone immediately.
Steric hindrance around the carbonyl group of the sugar.Use a less sterically hindered phosphonium salt or a more reactive ylide. The Horner-Wadsworth-Emmons reaction can be an alternative for sterically hindered ketones.
Formation of both E and Z isomers The ylide is stabilized (e.g., by an adjacent electron-withdrawing group).To favor the Z-alkene, use a non-stabilized ylide and a polar aprotic solvent. For the E-alkene, a stabilized ylide is preferred.[8]
Challenges in Purification by Silica Gel Column Chromatography
Problem Possible Cause Troubleshooting Solution
Poor separation of anomers or stereoisomers Inappropriate solvent system.A gradient elution with a slow increase in polarity may be necessary. Test different solvent systems using thin-layer chromatography (TLC) to optimize separation.
Co-elution of the product with byproducts.Consider using a different stationary phase (e.g., reversed-phase C18 silica) or a different purification technique like preparative HPLC.
Product streaking on the column The compound is too polar for the chosen solvent system.Start with a more polar solvent system or consider using a different adsorbent. Adding a small amount of a polar modifier like methanol to the eluent can sometimes help.
Anomeric mixture separation difficulties Interconversion between α and β anomers during chromatography.Adding a small amount of a weak base (e.g., triethylamine) to the mobile phase can sometimes suppress mutarotation and allow for better separation.[9]

Experimental Protocols

Protocol 1: General Procedure for a Grignard Reaction with a Protected Sugar Ulose

Materials:

  • Protected sugar ulose

  • Magnesium turnings

  • Alkyl or aryl halide

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine.

    • Add a solution of the alkyl or aryl halide in anhydrous diethyl ether dropwise to the magnesium turnings.

    • The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy and begins to reflux.

    • Once the reaction has started, add the remaining halide solution at a rate that maintains a gentle reflux.[6][7]

  • Reaction with the Sugar Ulose:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Dissolve the protected sugar ulose in anhydrous diethyl ether and add it dropwise to the Grignard reagent with stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for a Wittig Reaction to Introduce a Methylene Branch

Materials:

  • Methyltriphenylphosphonium bromide

  • Strong base (e.g., n-butyllithium or sodium hydride)

  • Protected sugar aldehyde or ketone

  • Anhydrous THF or DMSO

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Preparation of the Ylide:

    • Suspend methyltriphenylphosphonium bromide in anhydrous THF under a nitrogen atmosphere.

    • Cool the suspension to 0 °C and add the strong base dropwise.

    • Stir the resulting bright yellow to orange solution at room temperature for 1 hour to ensure complete ylide formation.[10]

  • Reaction with the Sugar Carbonyl:

    • Cool the ylide solution to 0 °C.

    • Dissolve the protected sugar aldehyde or ketone in anhydrous THF and add it dropwise to the ylide solution.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to separate the desired alkene from triphenylphosphine oxide.[11]

Protocol 3: General Procedure for Deprotection of Benzyl Ethers

Materials:

  • Benzylated sugar derivative

  • Palladium on carbon (10% Pd/C)

  • Solvent (e.g., methanol, ethanol, or ethyl acetate)

  • Hydrogen source (e.g., hydrogen gas balloon or ammonium formate)

Procedure:

  • Dissolve the benzylated sugar in the chosen solvent.

  • Add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).

  • If using hydrogen gas, flush the reaction vessel with nitrogen and then introduce hydrogen via a balloon.

  • If using catalytic transfer hydrogenation, add ammonium formate (typically 3-5 equivalents).[12]

  • Stir the reaction mixture vigorously at room temperature until TLC analysis indicates complete deprotection.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected sugar.

Data Presentation

Table 1: Comparison of Common Hydroxyl Protecting Groups in Branched-Chain Sugar Synthesis

Protecting GroupAbbreviationIntroduction ConditionsCleavage ConditionsStabilityNotes
BenzylBnBnBr, NaH, DMFH₂, Pd/C or Na, liq. NH₃[12]Stable to acid and baseCan be selectively cleaved in the presence of other groups.[2]
p-MethoxybenzylPMBPMBCl, NaH, DMFDDQ or CAN[2]More labile than Bn to oxidative cleavage
tert-ButyldimethylsilylTBDMSTBDMSCl, imidazole, DMFTBAF, THF or HF, PyridineLabile to acidOffers good steric hindrance for selective protection of primary alcohols.
AcetylAcAc₂O, pyridineNaOMe, MeOH or K₂CO₃, MeOHLabile to baseCan participate in neighboring group effects to direct stereochemistry.
Benzylidene acetalBenzaldehyde dimethyl acetal, CSA, DMFAcidic hydrolysis or hydrogenolysisProtects 1,2- or 1,3-diols
Isopropylidene ketalAcetone, H₂SO₄ (cat.)Mild acidProtects cis-diolsCommonly used for furanose forms.[3]

Table 2: Typical ¹H NMR Chemical Shifts for Protons in Branched-Chain Sugars

Proton TypeTypical Chemical Shift (ppm)Notes
Anomeric proton (H-1)4.5 - 5.5α-anomers are typically downfield of β-anomers.
Ring protons (H-2 to H-5)3.2 - 4.5Often complex, overlapping multiplets.
H-6 protons3.5 - 4.0
Branch methyl protons1.0 - 1.5
Branch methylene protons1.5 - 2.5
Protons on carbons bearing protecting groupsVaries significantly depending on the groupe.g., Benzyl aromatic protons appear at 7.2-7.4 ppm.

Note: Chemical shifts are highly dependent on the solvent, temperature, and the specific structure of the molecule.[13][14][15]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification_analysis Purification & Analysis start Starting Monosaccharide protect Protecting Group Introduction start->protect branch Branch Introduction (e.g., Grignard, Wittig) protect->branch glycosylation Glycosylation (if applicable) branch->glycosylation deprotect Deprotection glycosylation->deprotect purify Purification (Column Chromatography) deprotect->purify analyze Spectroscopic Analysis (NMR, MS) purify->analyze final_product Final Branched-Chain Sugar analyze->final_product

Caption: A generalized experimental workflow for the synthesis of branched-chain sugars.

troubleshooting_logic start Low Yield or Side Product Formation check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Solvent, Time) start->check_conditions check_protecting_groups Assess Protecting Group Strategy start->check_protecting_groups modify_reagents Modify Reagents (e.g., different Grignard, ylide) check_reagents->modify_reagents modify_conditions Optimize Conditions check_conditions->modify_conditions change_protecting_groups Change Protecting Groups check_protecting_groups->change_protecting_groups success Improved Yield/ Purity modify_reagents->success modify_conditions->success change_protecting_groups->success protecting_group_strategy start Poly-hydroxylated Monosaccharide regioselective_protection Regioselective Protection of Specific -OH Group(s) start->regioselective_protection functionalization Chemical Transformation (e.g., Branch Introduction) regioselective_protection->functionalization selective_deprotection Selective Deprotection of Another -OH Group functionalization->selective_deprotection further_functionalization Further Functionalization selective_deprotection->further_functionalization global_deprotection Global Deprotection further_functionalization->global_deprotection final_product Target Branched-Chain Sugar global_deprotection->final_product

References

Technical Support Center: Optimization of Hydrolysis Conditions for Apiose-Containing Polysaccharides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with apiose-containing polysaccharides. Our goal is to help you navigate common challenges and optimize your experimental workflows for accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for hydrolyzing apiose-containing polysaccharides?

A1: The primary methods for hydrolyzing apiose-containing polysaccharides are acid hydrolysis and enzymatic hydrolysis.[1]

  • Acid Hydrolysis: This is a widely used method that employs acids like sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA) to cleave the glycosidic bonds.[2][3] It can be performed as a one-step or a more robust two-step procedure, which is often preferred for complex polysaccharides to ensure complete hydrolysis while minimizing degradation of released monosaccharides.[2]

  • Enzymatic Hydrolysis: This method utilizes specific enzymes, such as β-apiosidases, to catalyze the cleavage of apiosyl linkages.[4] Enzymatic hydrolysis is highly specific and occurs under milder conditions, which can be advantageous for preserving the integrity of other sugar moieties. However, the availability of specific enzymes can be a limitation.[4]

Q2: Why is a two-step acid hydrolysis often recommended for polysaccharides rich in uronic acids?

A2: Polysaccharides containing uronic acids often have acid-resistant glycosidic linkages.[2] A one-step hydrolysis may be insufficient to completely break down these complex structures, leading to inaccurate monosaccharide composition analysis.[2] A two-step approach, often involving a concentrated acid treatment followed by a more dilute acid hydrolysis at a higher temperature, has been shown to be more effective for these types of polysaccharides.[2]

Q3: What are the key parameters to optimize for efficient acid hydrolysis?

A3: The key parameters to optimize for efficient acid hydrolysis include:

  • Acid Type and Concentration: Sulfuric acid and TFA are commonly used.[2][3] The choice and concentration depend on the specific polysaccharide.

  • Temperature: Higher temperatures can accelerate hydrolysis but also increase the risk of monosaccharide degradation.

  • Time: The duration of hydrolysis needs to be sufficient for complete cleavage of glycosidic bonds without causing significant degradation of the target monosaccharides.

  • Sample Particle Size: Smaller particle sizes can improve the efficiency of hydrolysis, but excessively small particles may lead to lower glucan content and higher lignin measurements in plant biomass.[5]

Q4: How can I detect and quantify apiose after hydrolysis?

A4: Following hydrolysis, apiose can be detected and quantified using various analytical techniques. A common method involves derivatization of the released monosaccharides followed by analysis using:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a sensitive method for identifying and quantifying monosaccharides after they are converted to volatile derivatives, such as alditol acetates.[6][7]

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This technique allows for the direct analysis of underivatized monosaccharides.[3]

  • High-Performance Liquid Chromatography (HPLC) with derivatization: Methods like pre-column derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) followed by HPLC-DAD can be used for quantification.[2]

Troubleshooting Guide

Problem 1: Low or no detectable apiose after hydrolysis.

Possible Cause Troubleshooting Step
Incomplete Hydrolysis The glycosidic linkages involving apiose may not be fully cleaved. Consider optimizing the hydrolysis conditions by increasing the acid concentration, temperature, or reaction time. A two-step hydrolysis protocol is often more effective for complex polysaccharides.[2] For instance, a microscale two-stage hydrolysis with 72% and 0.5M sulfuric acid at 30°C and 100°C, respectively, has been successfully used.[8][9]
Degradation of Apiose Apiose, like other monosaccharides, can degrade under harsh hydrolysis conditions. If you suspect degradation, try using milder conditions (e.g., lower acid concentration, lower temperature, shorter time). Enzymatic hydrolysis is a gentler alternative if a suitable enzyme is available.[4]
Inappropriate Analytical Method The chosen analytical method may not be sensitive enough or suitable for detecting apiose. Ensure your detection method (e.g., GC-MS, HPAEC-PAD) is optimized for apiose and that appropriate standards are used for calibration.[3][6]

Problem 2: Inconsistent or non-reproducible results.

Possible Cause Troubleshooting Step
Sample Heterogeneity Ensure your polysaccharide sample is homogeneous before taking aliquots for hydrolysis. Proper mixing and milling of solid samples can improve consistency.
Variations in Experimental Conditions Small variations in temperature, time, or acid concentration can significantly impact hydrolysis efficiency. Use a calibrated water bath or heating block for precise temperature control and accurately measure all reagents.
Incomplete Neutralization If your analytical method is pH-sensitive, ensure complete neutralization of the acid after hydrolysis. Residual acid can interfere with derivatization reactions and chromatographic separation.

Quantitative Data Summary

The following tables summarize various acid hydrolysis conditions reported in the literature for the analysis of polysaccharides.

Table 1: One-Step Acid Hydrolysis Conditions

Acid Concentration Temperature (°C) Time (h) Polysaccharide Source Reference
TFA2 M908General Polysaccharides[2]
TFA-802Haemophilus influenzae type b[3]
TFA-9816Streptococcus pneumoniae type 14[3]
HCl10%70-803Exopolysaccharide from Ophiocordyceps sinensis[10]

Table 2: Two-Step Acid Hydrolysis Conditions

Step Acid Concentration Temperature (°C) Time Polysaccharide Source Reference
1H₂SO₄72%3060 minPlant Biomass (Poplar)[5]
2H₂SO₄4%12160 minPlant Biomass (Poplar)[5]
1H₂SO₄72%30-General Plant Material[8][9]
2H₂SO₄0.5 M100-General Plant Material[8][9]
1HCl-methanol2 M8016 hGeneral Polysaccharides[2]
2TFA2 M1201 hGeneral Polysaccharides[2]
1HF-651 hStreptococcus pneumoniae types 6B, 18C, 23F[3]
2TFA-9816 hStreptococcus pneumoniae types 6B, 18C, 23F[3]

Experimental Protocols

Protocol 1: Two-Step Sulfuric Acid Hydrolysis for Plant Cell Wall Polysaccharides

This protocol is adapted from the NREL standard procedure for the determination of structural carbohydrates.[5]

  • Primary Hydrolysis:

    • Weigh approximately 300 mg of the dried polysaccharide sample into a pressure-resistant test tube.

    • Add 3.0 mL of 72% (w/w) sulfuric acid.

    • Incubate in a water bath at 30°C for 60 minutes. Stir the sample every 5-10 minutes to ensure uniform mixing.

  • Secondary Hydrolysis:

    • Dilute the sample by adding 84 mL of deionized water to bring the acid concentration to 4%.

    • Seal the tube and autoclave at 121°C for 1 hour.

  • Sample Neutralization and Analysis:

    • Allow the sample to cool to room temperature.

    • Neutralize the hydrolysate with calcium carbonate.

    • Filter the sample to remove any precipitate.

    • Analyze the supernatant for monosaccharide composition using your chosen analytical method (e.g., GC-MS, HPAEC-PAD, HPLC).

Visualizations

HydrolysisWorkflow cluster_prep Sample Preparation cluster_hydrolysis Hydrolysis cluster_analysis Analysis start Start with Apiose-Containing Polysaccharide homogenize Homogenize Sample (e.g., milling) start->homogenize weigh Weigh Sample homogenize->weigh hydrolysis_choice Choose Hydrolysis Method weigh->hydrolysis_choice acid_hydrolysis Acid Hydrolysis hydrolysis_choice->acid_hydrolysis Chemical enzymatic_hydrolysis Enzymatic Hydrolysis hydrolysis_choice->enzymatic_hydrolysis Biocatalytic neutralize Neutralize Hydrolysate acid_hydrolysis->neutralize derivatize Derivatize Monosaccharides (optional) enzymatic_hydrolysis->derivatize neutralize->derivatize analyze Analyze by GC-MS, HPAEC-PAD, or HPLC derivatize->analyze quantify Quantify Apiose analyze->quantify

Caption: Experimental workflow for the hydrolysis and analysis of apiose-containing polysaccharides.

TroubleshootingLogic start Low/No Apiose Detected check_hydrolysis Incomplete Hydrolysis? start->check_hydrolysis check_degradation Monosaccharide Degradation? check_hydrolysis->check_degradation No optimize_conditions Optimize Hydrolysis: - Increase acid concentration/temp/time - Use two-step method check_hydrolysis->optimize_conditions Yes check_analysis Analytical Method Issue? check_degradation->check_analysis No milder_conditions Use Milder Conditions: - Lower acid concentration/temp - Consider enzymatic hydrolysis check_degradation->milder_conditions Yes validate_analysis Validate Analytical Method: - Check instrument sensitivity - Use appropriate standards check_analysis->validate_analysis Yes

References

Strategies to resolve co-eluting peaks in Apiose HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Apiose HPLC analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic analysis of Apiose.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for co-eluting peaks in Apiose HPLC analysis?

A1: Co-elution in Apiose HPLC analysis is a frequent challenge, primarily due to the presence of other structurally similar monosaccharides in the sample matrix. The most common co-eluting compounds are other pentoses, such as xylose and arabinose, and to a lesser extent, hexoses like mannose and galactose. The degree of co-elution depends heavily on the chosen chromatographic method (e.g., HILIC, anion-exchange, ligand-exchange), column chemistry, and operating conditions.

Q2: Which HPLC techniques are most suitable for Apiose analysis?

A2: There are three primary HPLC techniques for the analysis of neutral monosaccharides like Apiose:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer. HILIC is effective for separating polar compounds like sugars.

  • Anion-Exchange Chromatography (AEC): At high pH, the hydroxyl groups of carbohydrates can become ionized, allowing for their separation on a strong anion-exchange column. This method often employs pulsed amperometric detection (PAD) for sensitive and direct detection of underivatized sugars.

  • Ligand-Exchange Chromatography (LEC): This method utilizes a stationary phase containing metal cations (e.g., Ca2+, Pb2+) that form complexes with the hydroxyl groups of sugars. The differential stability of these complexes allows for the separation of different monosaccharides.

The choice of technique depends on the sample matrix, the specific co-eluting compounds, and the available instrumentation.

Q3: How can I confirm if a peak is co-eluting with my Apiose peak?

A3: Detecting co-elution can be challenging, especially if the peaks completely overlap. Here are a few strategies:

  • Peak Shape Analysis: Asymmetrical peaks, such as those with shoulders or tailing, can indicate the presence of a hidden co-eluting peak.

  • Diode Array Detector (DAD) or Photodiode Array (PDA) Analysis: If you are using a DAD/PDA detector, you can perform a peak purity analysis. This involves comparing the UV-Vis spectra across the peak. If the spectra are not identical, it suggests the presence of more than one compound.

  • Mass Spectrometry (MS) Detection: Coupling your HPLC to a mass spectrometer is a highly effective way to identify co-eluting compounds by their mass-to-charge ratio (m/z).

Troubleshooting Guide: Resolving Co-eluting Peaks in Apiose HPLC Analysis

This guide provides specific strategies and detailed protocols to address the common issue of co-eluting peaks in Apiose HPLC analysis.

Issue 1: Co-elution of Apiose with other Pentoses (e.g., Xylose, Arabinose) in HILIC

Strategy 1.1: Mobile Phase Optimization

Optimizing the mobile phase composition is often the first and most effective step in improving the resolution of co-eluting peaks in HILIC.

  • Adjusting the Acetonitrile/Water Ratio: Increasing the aqueous portion of the mobile phase will generally increase retention times and can improve the separation between closely eluting sugars. Conversely, increasing the acetonitrile concentration will decrease retention. It is crucial to make small, incremental changes to find the optimal ratio.

  • Modifying the Buffer Concentration and pH: The type and concentration of the buffer in the aqueous portion of the mobile phase can influence selectivity. Common buffers for HILIC analysis of sugars include ammonium formate and ammonium acetate. Adjusting the pH can alter the ionization state of any acidic or basic functional groups on the analytes or the stationary phase, which can affect retention and selectivity.

Experimental Protocol: Mobile Phase Optimization in HILIC

  • Initial Conditions:

    • Column: A HILIC column suitable for carbohydrate analysis (e.g., Amide-80, 5 µm, 4.6 x 250 mm).

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: 10 mM Ammonium Formate in Water, pH 4.5.

    • Gradient: 85% A to 75% A over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

  • Optimization Steps:

    • Step 1 (Adjusting Gradient Slope): If co-elution is observed, first try a shallower gradient. For example, change the gradient to 85% A to 75% A over 30 minutes. This increases the time analytes spend in the "separation window."

    • Step 2 (Adjusting Isocratic Hold): If a shallower gradient does not provide sufficient resolution, try introducing an isocratic hold at a composition where the critical pair is eluting. For example, if Apiose and Xylose are co-eluting at approximately 80% Acetonitrile, modify the gradient to include an isocratic hold at 80% A for 10 minutes.

    • Step 3 (Varying Buffer Concentration): Prepare mobile phase B with different concentrations of ammonium formate (e.g., 5 mM, 15 mM, 20 mM) while keeping the pH constant. Run the analysis with each buffer concentration to observe changes in selectivity.

Strategy 1.2: Temperature Optimization

Column temperature can significantly impact the selectivity of a separation.[1]

  • Increasing Temperature: Generally, increasing the column temperature decreases the viscosity of the mobile phase, which can lead to sharper peaks and potentially improved resolution.[2] However, it also typically reduces retention times.

  • Decreasing Temperature: Lowering the temperature will increase retention times and can sometimes enhance selectivity between closely eluting isomers.

Experimental Protocol: Temperature Optimization in HILIC

  • Initial Conditions: Use the optimized mobile phase conditions from the previous step.

  • Optimization Steps:

    • Set the column temperature to a lower value (e.g., 25 °C) and run the analysis.

    • Increase the column temperature in increments (e.g., 35 °C, 45 °C, 55 °C) and observe the effect on the resolution between Apiose and the co-eluting peak.

    • Be mindful of the upper temperature limit of your column.

Quantitative Data Summary: Effect of Temperature on Retention Time (Illustrative)

Temperature (°C)Retention Time of Apiose (min)Retention Time of Xylose (min)Resolution (Rs)
2515.215.81.2
3513.814.31.4
4512.512.91.1

Note: This data is illustrative to demonstrate the potential impact of temperature on retention and resolution. Actual results will vary depending on the specific column and mobile phase used.

Issue 2: Poor Resolution of Apiose in Anion-Exchange Chromatography

Strategy 2.1: Optimizing the NaOH Gradient

In high-pH anion-exchange chromatography, the concentration of the sodium hydroxide eluent is a critical parameter for achieving good separation of neutral sugars.

  • Shallow Gradient: A shallower NaOH gradient will increase the separation window and can improve the resolution of closely eluting monosaccharides.

  • Isocratic Elution: For a known critical pair, an isocratic elution with a specific NaOH concentration may provide the best resolution.

Experimental Protocol: NaOH Gradient Optimization in AEC-PAD

  • Initial Conditions:

    • Column: A high-performance anion-exchange column for carbohydrates (e.g., CarboPac™ PA10).

    • Eluent A: Deionized Water.

    • Eluent B: 200 mM NaOH.

    • Gradient: 10 mM NaOH (isocratic) for 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Pulsed Amperometric Detection (PAD).

  • Optimization Steps:

    • If Apiose is co-eluting with other sugars, try a shallow gradient of NaOH. For example, start with 5 mM NaOH and increase to 20 mM NaOH over 30 minutes.

    • Experiment with different starting and ending concentrations of NaOH in your gradient.

    • For very closely eluting peaks, a series of isocratic runs at different NaOH concentrations (e.g., 8 mM, 10 mM, 12 mM, 15 mM) can help identify the optimal concentration for baseline separation.

Issue 3: Co-elution of Apiose in Ligand-Exchange Chromatography

Strategy 3.1: Changing the Metal Cation of the Column

Ligand-exchange columns are available with different metal counter-ions (e.g., Ca2+, Pb2+). The choice of the metal ion can significantly alter the selectivity for different sugars.

  • Lead (Pb2+) Columns: These columns have shown good selectivity for the separation of various monosaccharides, including the resolution of Apiose from other pentoses.[3]

  • Calcium (Ca2+) Columns: These are also commonly used for sugar analysis and may offer different selectivity compared to lead-form columns.

Experimental Protocol: Column Selection in Ligand-Exchange Chromatography

  • Initial Analysis:

    • Perform an analysis of your sample on a Ca2+-form ligand-exchange column with deionized water as the mobile phase and a column temperature of 80-85 °C.

  • Alternative Column:

    • If co-elution of Apiose is observed, switch to a Pb2+-form ligand-exchange column under the same operating conditions.

    • Compare the chromatograms to determine which column provides better resolution for your specific sample matrix.

Quantitative Data Summary: Retention Times of Monosaccharides on a Lead (Pb2+) Column (Illustrative)

MonosaccharideRetention Time (min)
Rhamnose12.5
Xylose13.8
Arabinose14.5
Apiose 15.2
Mannose16.1
Glucose17.0
Galactose17.8

Note: This data is illustrative and based on typical elution orders. Actual retention times will vary based on the specific column, flow rate, and temperature.

Visualizing Experimental Workflows and Logic

Workflow for Troubleshooting Co-eluting Peaks

This diagram outlines a systematic approach to resolving co-eluting peaks in Apiose HPLC analysis.

TroubleshootingWorkflow start Co-elution of Apiose Peak Observed check_method Identify HPLC Method (HILIC, AEC, or LEC) start->check_method hilic HILIC Method check_method->hilic HILIC aec AEC Method check_method->aec AEC lec LEC Method check_method->lec LEC hilic_mp Optimize Mobile Phase (Gradient, Buffer) hilic->hilic_mp aec_grad Optimize NaOH Gradient (Shallow Gradient or Isocratic) aec->aec_grad lec_col Change Column (e.g., Ca2+ to Pb2+ form) lec->lec_col hilic_temp Adjust Column Temperature hilic_mp->hilic_temp If not resolved resolved Peaks Resolved hilic_temp->resolved Success not_resolved Still Co-eluting hilic_temp->not_resolved Failure aec_grad->resolved Success aec_grad->not_resolved Failure lec_col->resolved Success lec_col->not_resolved Failure not_resolved->check_method Consider Alternative Method

Caption: A decision tree for troubleshooting co-eluting peaks in Apiose HPLC analysis.

Signaling Pathway of Method Optimization

This diagram illustrates the logical relationships between different optimization parameters and the desired outcome of improved resolution.

OptimizationPathway cluster_params Adjustable Parameters cluster_effects Chromatographic Effects mp Mobile Phase Composition ret Retention Factor (k') mp->ret sel Selectivity (α) mp->sel temp Column Temperature temp->ret temp->sel eff Efficiency (N) temp->eff col Column Chemistry col->sel res Improved Resolution (Rs) ret->res sel->res eff->res

Caption: The influence of key parameters on chromatographic resolution.

References

Addressing the instability of apiofuranosyl-1,2-cyclic phosphate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for apiofuranosyl-1,2-cyclic phosphate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, stability, and experimental use of this compound. Given the inherent instability of five-membered cyclic phosphates, this guide offers troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is apiofuranosyl-1,2-cyclic phosphate expected to be unstable?

A1: Apiofuranosyl-1,2-cyclic phosphate contains a five-membered cyclic phosphate ring fused to a furanose sugar. Such five-membered rings are known to be highly strained and, consequently, are significantly more susceptible to hydrolysis than their acyclic or six-membered ring counterparts.[1] This inherent ring strain makes the phosphorus atom highly electrophilic and prone to nucleophilic attack by water or other nucleophiles, leading to ring-opening.

Q2: What are the primary degradation pathways for apiofuranosyl-1,2-cyclic phosphate?

A2: The principal degradation pathway is hydrolysis of the phosphodiester bond, which opens the cyclic phosphate ring. This can occur under both acidic and basic conditions. The hydrolysis will likely yield a mixture of apiofuranosyl-1-phosphate and apiofuranosyl-2-phosphate. The exact ratio of these products can be influenced by the reaction conditions.

Q3: What is the biological significance of apiose?

A3: D-Apiose is a branched-chain pentose found primarily in plants, where it is a key component of complex cell wall polysaccharides like rhamnogalacturonan II (RG-II) and apiogalacturonan.[2][3][4] In RG-II, apiose plays a crucial role in forming borate ester cross-links that are essential for the structural integrity of the plant cell wall.[4] It is typically found as a component of larger glycans and not in its free form.[2] The activated form for its transfer in biological systems is UDP-apiose.[5][6]

Q4: Are there any known signaling pathways involving apiofuranosyl-1,2-cyclic phosphate?

A4: Currently, there is no direct evidence in the scientific literature for a specific signaling pathway involving apiofuranosyl-1,2-cyclic phosphate. While other cyclic nucleotides like cAMP and cGMP are well-established second messengers, the signaling roles of less common cyclic phosphates are still an active area of research. The biological functions of apiose are primarily recognized in the context of plant cell wall structure.[2][3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid degradation of the compound in solution. The inherent instability of the five-membered cyclic phosphate ring.Prepare solutions fresh and use them immediately. Work at low temperatures (on ice) to slow down hydrolysis.
Non-neutral pH of the solvent.Use a buffered solution at a neutral pH (around 7.0). Avoid acidic or basic conditions, as they can catalyze hydrolysis.
Inconsistent experimental results. Partial degradation of the stock solution.Store the compound as a dry, solid powder at -20°C or lower. Avoid repeated freeze-thaw cycles of solutions. Aliquot stock solutions into single-use volumes.
Presence of contaminating enzymes (phosphatases, phosphodiesterases) in the experimental system.Use high-purity reagents and sterile, nuclease-free water. If working with biological extracts, consider the presence of endogenous enzymes that can degrade the cyclic phosphate.
Difficulty in synthesizing the compound. Instability of the cyclic phosphate during purification.Utilize rapid purification techniques such as flash chromatography at low temperatures. Consider using a continuous flow chemistry setup to minimize the handling time of sensitive intermediates.[7]
Hydrolysis during workup steps.Use anhydrous solvents and reagents. Perform aqueous extractions quickly with cold, buffered solutions.
Problems with analytical detection. Degradation during sample preparation for analysis.Prepare samples for techniques like NMR or mass spectrometry immediately before analysis and keep them cold. Use analytical methods that can distinguish between the cyclic phosphate and its hydrolysis products.

Quantitative Data on Stability

Condition Relative Hydrolysis Rate Primary Degradation Products
Neutral pH (7.0), Room Temperature ModerateApiofuranosyl-1-phosphate, Apiofuranosyl-2-phosphate
Acidic pH (< 5.0) Significantly IncreasedApiofuranosyl-1-phosphate, Apiofuranosyl-2-phosphate
Basic pH (> 8.0) Very RapidApiofuranosyl-1-phosphate, Apiofuranosyl-2-phosphate
Elevated Temperature (> 30°C) IncreasedApiofuranosyl-1-phosphate, Apiofuranosyl-2-phosphate
Presence of Divalent Cations (e.g., Mg²⁺, Mn²⁺) May be Increased (can catalyze hydrolysis)Apiofuranosyl-1-phosphate, Apiofuranosyl-2-phosphate
Presence of Phosphatases/Phosphodiesterases Rapid Enzymatic DegradationApiofuranosyl monophosphates

Note: The rates are relative and based on the known reactivity of other five-membered cyclic phosphate esters.

Experimental Protocols

Protocol 1: General Handling and Storage of Apiofuranosyl-1,2-cyclic Phosphate
  • Storage: Store the lyophilized powder of apiofuranosyl-1,2-cyclic phosphate at -20°C or below in a desiccator.

  • Reconstitution: To prepare a stock solution, equilibrate the vial to room temperature before opening to prevent condensation. Reconstitute the powder in a pre-chilled, sterile, neutral buffer (e.g., 50 mM HEPES, pH 7.0).

  • Aliquoting: Immediately after reconstitution, aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.

  • Short-term Storage of Solution: For immediate use, keep the solution on ice. For storage up to a few days, store the aliquots at -80°C.

  • Use in Experiments: When using the compound in an experiment, add it to the reaction mixture last, if possible, and initiate the experiment immediately.

Protocol 2: Monitoring Degradation by ³¹P NMR Spectroscopy
  • Sample Preparation: Dissolve a known concentration of apiofuranosyl-1,2-cyclic phosphate in a buffered solution (e.g., 50 mM Tris-HCl, pH 7.4 in D₂O) at a desired temperature.

  • NMR Acquisition: Acquire a ³¹P NMR spectrum immediately after dissolution (t=0). The five-membered cyclic phosphodiester ring should exhibit a characteristic chemical shift.[8]

  • Time-course Monitoring: Acquire subsequent ³¹P NMR spectra at regular time intervals.

  • Data Analysis: Monitor the decrease in the intensity of the peak corresponding to the cyclic phosphate and the appearance of new peaks corresponding to the hydrolysis products (apiofuranosyl-1-phosphate and apiofuranosyl-2-phosphate). Integrate the peaks to quantify the extent of degradation over time.

Visualizations

Hydrolysis_Pathway apio_cyclic Apiofuranosyl-1,2-cyclic Phosphate hydrolysis_products Mixture of: Apiofuranosyl-1-phosphate Apiofuranosyl-2-phosphate apio_cyclic->hydrolysis_products Hydrolysis (H₂O, H⁺ or OH⁻)

Degradation of apiofuranosyl-1,2-cyclic phosphate.

Experimental_Workflow cluster_storage Storage & Preparation cluster_experiment Experimental Use cluster_analysis Analysis storage Store solid at ≤ -20°C reconstitute Reconstitute in cold, neutral buffer storage->reconstitute aliquot Aliquot into single-use tubes reconstitute->aliquot use_immediately Use immediately in assay aliquot->use_immediately keep_cold Keep on ice use_immediately->keep_cold analyze_promptly Analyze promptly use_immediately->analyze_promptly monitor_degradation Monitor for degradation products analyze_promptly->monitor_degradation Logical_Relationship instability Compound Instability ring_strain Five-membered Ring Strain instability->ring_strain hydrolysis Susceptibility to Hydrolysis instability->hydrolysis ph Non-neutral pH hydrolysis->ph temperature Elevated Temperature hydrolysis->temperature enzymes Enzymatic Activity hydrolysis->enzymes

References

Technical Support Center: Improving Apiosyltransferase Reaction Efficiency In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for apiosyltransferase reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the efficiency and success of your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My apiosyltransferase reaction has a very low or no yield. What are the common causes?

A1: Low or no yield in apiosyltransferase reactions can stem from several factors:

  • Enzyme Inactivity: The recombinant apiosyltransferase may be improperly folded, aggregated, or degraded.

  • Substrate Issues: The donor substrate, UDP-apiose, is known to be unstable. The acceptor substrate may have poor solubility or may not be the preferred substrate for the enzyme.[1][2]

  • Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for your specific enzyme.

  • Presence of Inhibitors: Contaminants from the enzyme or substrate preparation, such as salts or organic solvents, can inhibit the reaction.

Q2: The donor substrate, UDP-apiose, is not commercially available and is reportedly unstable. How can I overcome this?

A2: The instability of UDP-apiose is a significant challenge as it can degrade in aqueous solutions.[3] A proven strategy is to stabilize it using bulky cations like triethylamine as counter ions. This has been shown to significantly increase its half-life, making it more amenable for use in in vitro assays and for long-term storage under freezing conditions.[2][4]

Q3: How can I determine the optimal conditions for my specific apiosyltransferase?

A3: It is crucial to empirically determine the optimal pH and temperature for your enzyme. A good starting point for many plant-based apiosyltransferases is a pH around 7.0 and a temperature of approximately 25°C. You can perform a matrix of experiments varying the pH and temperature to find the conditions that yield the highest activity.

Q4: My acceptor substrate is poorly soluble in the aqueous reaction buffer. What can I do?

A4: Poor solubility of flavonoid or other hydrophobic acceptor substrates is a common issue. You can try dissolving the acceptor in a small amount of a compatible organic solvent like DMSO before adding it to the reaction mixture. However, it is important to keep the final concentration of the organic solvent low (typically <5% v/v) as it can inhibit enzyme activity. It's also recommended to include a low concentration of a non-ionic detergent, such as Triton X-100 (e.g., 0.01% v/v), in the reaction buffer to help prevent substrate aggregation.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your in vitro apiosyltransferase experiments.

Problem Potential Cause Recommended Solution
No or Low Product Formation Inactive Enzyme- Verify the purity and concentration of your purified enzyme using SDS-PAGE and a protein assay. - Perform an activity assay with a positive control if available. - Re-purify the enzyme, ensuring the use of appropriate buffers and protease inhibitors.
UDP-apiose Degradation- Synthesize or source UDP-apiose stabilized with a bulky cation like triethylamine.[2] - Prepare fresh UDP-apiose solutions for each experiment and keep them on ice.
Suboptimal Reaction Buffer- Optimize the pH of the reaction buffer. For parsley apiosyltransferase (PcApiT), the optimal pH is ~7.0.[6] - Test different buffer systems (e.g., Tris-HCl, HEPES).
Incorrect Temperature- Optimize the reaction temperature. For PcApiT, the optimal temperature is ~25°C.[6]
Reaction Stops Prematurely Substrate Inhibition- Titrate the concentration of both the donor (UDP-apiose) and acceptor substrates to identify potential substrate inhibition.[7] - Start with acceptor concentrations in the low micromolar range.
Product Inhibition- Perform a time-course experiment to monitor product formation. If the reaction plateaus quickly, it might indicate product inhibition. - Consider using a system to remove the product as it is formed, if feasible.
High Variability Between Replicates Pipetting Errors- Use calibrated pipettes and ensure proper mixing of all reaction components. - Prepare a master mix for multiple reactions to minimize pipetting variability.
Inconsistent Temperature- Ensure all reaction tubes are incubated at a uniform and stable temperature.
Difficulty in Purifying Active Enzyme Protein Misfolding/Aggregation- Optimize expression conditions (e.g., lower temperature, different E. coli strain). - Try different purification tags or fusion partners to enhance solubility. - Screen different lysis and purification buffers.

Experimental Protocols

General Protocol for In Vitro Apiosyltransferase Assay

This protocol is a starting point and should be optimized for your specific enzyme and substrates.

Materials:

  • Purified recombinant apiosyltransferase

  • UDP-apiose (donor substrate), preferably stabilized

  • Acceptor substrate (e.g., a flavonoid 7-O-glucoside)

  • Reaction Buffer: 100 mM Tris-HCl, pH 7.0

  • Stop Solution: e.g., an equal volume of methanol or acetonitrile

  • HPLC or LC-MS system for product analysis

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, a specific concentration of the acceptor substrate (e.g., 50 µM), and the purified apiosyltransferase (e.g., 2-5 µg).

  • Pre-incubate the mixture at the optimal temperature (e.g., 25°C) for 5 minutes.

  • Initiate the reaction by adding UDP-apiose to a final concentration of 1 mM.

  • Incubate the reaction at the optimal temperature for a set period (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of the stop solution.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Analyze the supernatant by HPLC or LC-MS to quantify the product formation.[8]

Optimization of Reaction Conditions

To enhance reaction efficiency, systematically optimize key parameters.

Parameter Experimental Approach Typical Range to Test
pH Set up parallel reactions with buffers of varying pH values.pH 5.0 - 9.0 in 0.5 unit increments.
Temperature Incubate reactions at different temperatures.10°C - 40°C in 5°C increments.
Enzyme Concentration Titrate the amount of purified enzyme in the reaction.0.1 µg - 10 µg per reaction.
Substrate Concentration Vary the concentration of UDP-apiose and the acceptor substrate to determine Km values and check for substrate inhibition.1 µM - 2000 µM.[8]

Visualized Workflows and Pathways

Apiin Biosynthesis Pathway

The following diagram illustrates the enzymatic steps leading to the synthesis of apiin, a common apiosylated flavonoid.[6][9]

Apiin_Biosynthesis Phe L-Phenylalanine PAL PAL Phe->PAL Cin Cinnamic Acid C4H C4H Cin->C4H Cou 4-Coumaric Acid _4CL 4CL Cou->_4CL CouCoA 4-Coumaroyl-CoA CHS CHS CouCoA->CHS NarC Naringenin Chalcone CHI CHI NarC->CHI Nar Naringenin FNSI FNSI Nar->FNSI ApiG Apigenin GlcT GlcT ApiG->GlcT ApiG7G Apigenin 7-O-glucoside ApiT ApiT (Apiosyltransferase) ApiG7G->ApiT Apiin Apiin PAL->Cin C4H->Cou _4CL->CouCoA CHS->NarC CHI->Nar FNSI->ApiG GlcT->ApiG7G ApiT->Apiin

Caption: Enzymatic pathway for the biosynthesis of the flavonoid glycoside apiin.

General Troubleshooting Workflow

This workflow provides a logical progression for diagnosing issues with your in vitro apiosyltransferase reaction.

Troubleshooting_Workflow Start Start: Low/No Product Yield CheckEnzyme 1. Check Enzyme Quality (Purity, Concentration, Activity) Start->CheckEnzyme EnzymeOK Enzyme OK? CheckEnzyme->EnzymeOK CheckSubstrates 2. Verify Substrates (UDP-Apiose stability, Acceptor solubility) EnzymeOK->CheckSubstrates Yes PurifyEnzyme Action: Re-purify Enzyme EnzymeOK->PurifyEnzyme No SubstratesOK Substrates OK? CheckSubstrates->SubstratesOK OptimizeConditions 3. Optimize Reaction Conditions (pH, Temperature, Buffer) SubstratesOK->OptimizeConditions Yes StabilizeSubstrate Action: Stabilize UDP-Apiose, Improve Acceptor Solubility SubstratesOK->StabilizeSubstrate No ConditionsOK Improved Yield? OptimizeConditions->ConditionsOK FurtherOptimization 4. Further Optimization (Substrate Titration, Time Course) ConditionsOK->FurtherOptimization No Success Successful Reaction ConditionsOK->Success Yes PurifyEnzyme->CheckEnzyme StabilizeSubstrate->CheckSubstrates FurtherOptimization->Success

Caption: A stepwise workflow for troubleshooting inefficient in vitro apiosyltransferase reactions.

References

Technical Support Center: Refinement of NMR Data Acquisition for Complex Apiosylated Molecules

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the NMR data acquisition of complex apiosylated molecules.

Troubleshooting Guides

This section addresses specific issues that may arise during NMR experiments on apiosylated compounds, offering potential causes and solutions.

Problem Potential Cause Recommended Solution
Severe signal overlap in the 1H NMR spectrum, particularly in the sugar region (3.0-5.5 ppm). The inherent structural complexity of apiosylated molecules, with many similar proton environments, leads to overlapping resonances.[1][2] The flexibility of glycosidic linkages can also cause signal broadening and overlap.1. Utilize 2D NMR techniques: Experiments like COSY, TOCSY, HSQC, and HMBC can help resolve individual spin systems and correlations, even in crowded spectral regions.[2][3][4] 2. Optimize solvent conditions: Changing the solvent (e.g., from CDCl₃ to DMSO-d₆ or pyridine-d₅) can induce differential chemical shifts, potentially resolving overlapping signals.[5] 3. Employ higher field strength NMR spectrometers: Higher magnetic fields increase chemical shift dispersion, leading to better resolution of signals.[6] 4. Consider computational prediction: Use DFT calculations or software like CASPER to predict 1H and 13C chemical shifts to aid in the assignment of complex spectra.[7][8]
Difficulty in assigning the quaternary carbon of the apiose moiety (C-3'). The absence of a directly attached proton makes this carbon invisible in HSQC spectra and sometimes difficult to unambiguously assign from HMBC correlations due to weak or overlapping long-range couplings.1. Optimize the HMBC experiment: Adjust the long-range coupling constant (e.g., to 8-10 Hz) to enhance correlations to the quaternary carbon.[9] 2. Use a 1,1-ADEQUATE experiment: This can provide direct C-C correlation information, helping to piece together the carbon skeleton. 3. Consult reference data: Compare experimental data with published NMR data for structurally similar apiosylated compounds.
Ambiguous determination of the glycosidic linkage between the apiose and the aglycone or other sugar units. The spatial proximity required for a definitive NOE signal can be difficult to establish due to the flexibility of the glycosidic bond.1. Perform NOESY and ROESY experiments: These through-space correlation experiments can reveal proximities between the anomeric proton of apiose and protons on the aglycone or adjacent sugar.[10] 2. Analyze 3JCH coupling constants from HMBC: The magnitude of the three-bond C-H coupling across the glycosidic linkage can provide conformational information. 3. Consider Residual Dipolar Couplings (RDCs): For more complex or flexible systems, RDC analysis can provide long-range structural information.[11]
Poor signal-to-noise ratio, especially for 13C NMR spectra. Low sample concentration, insufficient number of scans, or the low natural abundance of 13C can all contribute to poor signal-to-noise.[12]1. Increase sample concentration: If possible, use a more concentrated sample. For 13C NMR, a near-saturated solution is ideal.[11] 2. Increase the number of scans: The signal-to-noise ratio increases with the square root of the number of scans. 3. Use a cryoprobe: Cryogenically cooled probes significantly enhance sensitivity, reducing the required acquisition time.[13] 4. Consider isotopic labeling: If feasible, enrichment with 13C can dramatically improve signal intensity.[12]
Broad or distorted peaks in the spectrum. This can be caused by poor shimming, sample inhomogeneity (undissolved material), or the presence of paramagnetic impurities.[5]1. Re-shim the spectrometer: Careful shimming is crucial for obtaining sharp lines. 2. Ensure complete dissolution and filter the sample: Filter the sample through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[14] 3. Check for paramagnetic impurities: If suspected, consider using a chelating agent or purifying the sample further.
Inaccurate quantification in qNMR experiments. Incorrectly set acquisition parameters, such as a short relaxation delay (d1), can lead to incomplete relaxation of nuclei and inaccurate integrals.[15] Signal overlap with the internal standard can also be a source of error.1. Ensure full relaxation: Set the relaxation delay (d1) to at least 5 times the longest T₁ of the signals being quantified.[16] 2. Choose an appropriate internal standard: The standard should have a simple spectrum with signals that do not overlap with the analyte signals. 3. Verify linearity and selectivity: For method validation, ensure that the signal area is directly proportional to the sample concentration and that there are no overlapping signals with the signals of interest.[16]

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What is the recommended sample concentration for NMR analysis of apiosylated molecules?

A1: For 1H NMR, a concentration of 5-25 mg/mL is generally recommended. For 13C NMR, which is inherently less sensitive, a higher concentration is preferable, ideally close to saturation.[11] If the sample amount is limited, using a cryoprobe can help to obtain good quality spectra even with lower concentrations.[13]

Q2: How should I choose an appropriate solvent for my apiosylated compound?

A2: The choice of solvent depends on the solubility of your compound and the desired resolution of the spectrum. Common choices include deuterated chloroform (CDCl₃), methanol-d₄ (CD₃OD), dimethyl sulfoxide-d₆ (DMSO-d₆), and pyridine-d₅. Trying different solvents can be a useful strategy to resolve overlapping signals, as the chemical shifts of protons can be solvent-dependent.[5][17]

Q3: What are the critical steps to ensure a high-quality NMR sample?

A3:

  • Use a clean, high-quality NMR tube. Scratches or imperfections can degrade spectral quality.

  • Ensure your sample is fully dissolved. Any solid particles will lead to broad lines and poor resolution.[18]

  • Filter your sample. Use a Pasteur pipette with a small plug of glass wool to remove any suspended particles.[14]

  • Use the correct sample depth. A sample height of 4-5 cm in a standard 5 mm tube is optimal.[14]

Data Acquisition

Q4: Which 2D NMR experiments are essential for the structural elucidation of a novel apiosylated molecule?

A4: A standard suite of 2D NMR experiments is highly recommended:

  • COSY (Correlation Spectroscopy): To identify 1H-1H spin systems and trace proton connectivities within each sugar residue and the aglycone.[9]

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon. This helps in assigning the carbon signals.[3][9]

  • HMBC (Heteronuclear Multiple Bond Correlation): To observe long-range (2-3 bond) correlations between protons and carbons. This is crucial for identifying quaternary carbons and establishing connectivities across glycosidic linkages.[3][9]

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proximities between protons, which is key for defining the stereochemistry of glycosidic linkages and the overall 3D conformation.[10]

Q5: I have a large residual solvent peak obscuring my signals of interest. How can I suppress it?

A5: Several solvent suppression techniques can be employed. Pre-saturation is a common method where a low-power radiofrequency pulse is applied at the solvent's resonance frequency to saturate its signal.[1] More advanced pulse sequences like WET (Water Suppression Enhanced through T₁ relaxation) and WATERGATE are also very effective.[19]

Data Interpretation

Q6: What are the characteristic 1H and 13C NMR chemical shifts for the apiose unit?

A6: The chemical shifts can vary depending on the solvent and the nature of the glycosidic linkage. However, some general ranges can be expected. Computational methods can provide accurate predictions of chemical shifts for apiose and its derivatives to aid in assignment.[7] Isotopic labeling can also be a powerful tool for unambiguous assignment.[20]

Q7: How can I differentiate between the α and β anomers of the apiose moiety?

A7: The chemical shift of the anomeric proton (H-1') and the magnitude of the 1JC1',H1' coupling constant are diagnostic. Generally, the anomeric proton of the β-anomer resonates at a higher field (lower ppm) than the α-anomer. Additionally, the 3JH,H coupling constants within the sugar ring can provide conformational information to support the anomeric assignment.

Experimental Protocols

Protocol 1: Standard Suite of 2D NMR Experiments for Structural Elucidation

This protocol outlines the acquisition of a standard set of 2D NMR experiments for a novel apiosylated compound.

  • Sample Preparation:

    • Dissolve 10-20 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Filter the solution into a high-quality 5 mm NMR tube.

  • 1H NMR Acquisition:

    • Acquire a standard 1D 1H NMR spectrum to check sample purity and determine the spectral width.

  • 2D NMR Parameter Setup (General):

    • Use the previously acquired 1H spectrum to set the spectral width (SW) and transmitter frequency offset (o1p) for the proton dimension in all 2D experiments.

    • For heteronuclear experiments (HSQC, HMBC), acquire a 1D 13C spectrum to determine the carbon spectral width and offset.

  • COSY Acquisition:

    • Use a standard gradient-selected COSY pulse sequence (e.g., cosygpppqf).

    • Acquire at least 2 scans per increment with 256-512 increments in the indirect dimension (F1).

  • HSQC Acquisition:

    • Use a sensitivity-enhanced, multiplicity-edited HSQC pulse sequence (e.g., hsqcedetgpsisp2.4).[21] This will show CH/CH₃ signals with a different phase than CH₂ signals.

    • Set the 1JCH coupling constant to an average value of 145 Hz.

    • Acquire 2-4 scans per increment with 128-256 increments in F1.

  • HMBC Acquisition:

    • Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).

    • Set the long-range coupling constant to 8 Hz.

    • Acquire 4-16 scans per increment with 256-512 increments in F1.

  • NOESY/ROESY Acquisition:

    • Choose between NOESY (for smaller molecules) or ROESY (to avoid zero-crossing issues with medium-sized molecules).

    • Use a mixing time appropriate for the molecular size (e.g., 300-800 ms for NOESY, 150-300 ms for ROESY).

    • Acquire 8-16 scans per increment with 256-512 increments in F1.

Protocol 2: Quantitative 1H NMR (qNMR)

This protocol provides a basic workflow for determining the purity or concentration of an apiosylated compound using an internal standard.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the apiosylated compound and a similar, accurately weighed amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone). The standard should be stable, non-volatile, and have sharp signals that do not overlap with the analyte.

    • Dissolve the mixture in a known volume of deuterated solvent in a volumetric flask.

    • Transfer an aliquot to an NMR tube.

  • Acquisition Parameters:

    • Use a standard 1D proton pulse sequence (e.g., zg30).

    • Crucially, set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of both the analyte and the standard. A conservative value of 30 seconds is often sufficient, but T₁ should be measured for accurate results.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).

  • Processing and Analysis:

    • Process the spectrum with an exponential window function (line broadening of 0.3 Hz).

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal for the analyte and a signal for the internal standard.

    • Calculate the purity or concentration using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • std = internal standard

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Data Analysis & Structure Elucidation prep_sample Dissolve & Filter Sample acq_1h Acquire 1H Spectrum prep_sample->acq_1h acq_qnmr Acquire qNMR Spectrum prep_sample->acq_qnmr choose_solvent Select Solvent choose_solvent->prep_sample acq_13c Acquire 13C Spectrum acq_1h->acq_13c Set 1H params acq_cosy COSY acq_1h->acq_cosy Set 1H params acq_hsqc HSQC acq_1h->acq_hsqc Set 1H params acq_hmbc HMBC acq_1h->acq_hmbc Set 1H params acq_noesy NOESY/ROESY acq_1h->acq_noesy Set 1H params acq_13c->acq_hsqc Set 13C params acq_13c->acq_hmbc Set 13C params quantify Quantification acq_qnmr->quantify assign_spins Assign Spin Systems acq_cosy->assign_spins acq_hsqc->assign_spins connect_fragments Connect Fragments (HMBC) acq_hmbc->connect_fragments stereo_conform Stereochemistry & Conformation (NOESY) acq_noesy->stereo_conform build_fragments Build Fragments assign_spins->build_fragments build_fragments->connect_fragments connect_fragments->stereo_conform final_structure Final Structure stereo_conform->final_structure quantify->final_structure Purity/Concentration

Caption: Workflow for NMR-based structure elucidation of apiosylated molecules.

troubleshooting_logic start Poor Quality Spectrum? broad_peaks Broad Peaks? start->broad_peaks Yes overlap Signal Overlap? start->overlap No broad_peaks->overlap No sol_shim Re-shim broad_peaks->sol_shim Yes sol_filter Filter Sample broad_peaks->sol_filter Yes low_sn Low S/N? overlap->low_sn No sol_2d Run 2D NMR overlap->sol_2d Yes sol_solvent Change Solvent overlap->sol_solvent Yes sol_scans Increase Scans low_sn->sol_scans Yes sol_conc Increase Concentration low_sn->sol_conc Yes end Acquire High-Quality Spectrum low_sn->end No sol_shim->overlap sol_filter->overlap sol_2d->low_sn sol_solvent->low_sn sol_scans->end sol_conc->end

Caption: Troubleshooting logic for common NMR data acquisition issues.

References

Technical Support Center: Minimizing Apiose Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of apiose during experimental sample preparation.

Troubleshooting Guides

This section addresses specific issues that may arise during apiose analysis in a question-and-answer format.

Q1: My analysis shows significantly lower apiose content than expected in plant cell wall samples. What are the likely causes?

A1: Lower than anticipated apiose levels are frequently a result of degradation at various stages of sample preparation. Key areas to investigate in your protocol include:

  • Harsh Hydrolysis Conditions: Apiose is notably sensitive to acidic conditions, and the strong acids and high temperatures required for complete cell wall saccharification can lead to its degradation.

  • Suboptimal Sample Storage: Inadequate storage, such as prolonged periods at room temperature or repeated freeze-thaw cycles, can facilitate both enzymatic and non-enzymatic degradation of apiose.

  • Degradation During Derivatization: The derivatization process, essential for rendering sugars volatile for Gas Chromatography-Mass Spectrometry (GC-MS), can be a source of apiose loss if not performed under strictly anhydrous conditions, as silyl derivatives are highly sensitive to moisture.

  • Extraction Method: The technique employed for extracting polysaccharides can impact the yield of apiose-containing polymers like apiogalacturonan.

Q2: What are the recommended storage conditions to maintain the integrity of apiose in my plant samples?

A2: Proper storage is critical to inhibit enzymatic activity and prevent chemical degradation of apiose. The following storage protocols are recommended:

  • Short-Term Storage (up to 24 hours): Samples should be stored at 4°C. For tissues with high enzymatic activity, it is advisable to flash-freeze the samples in liquid nitrogen immediately after harvesting and then store them at -80°C.

  • Long-Term Storage (weeks to years): For long-term preservation, samples should be stored at -80°C. Lyophilization (freeze-drying) prior to storage at -80°C is the gold standard, as the removal of water significantly reduces the potential for degradation reactions.

  • Avoiding Freeze-Thaw Cycles: To prevent the damaging effects of repeated freezing and thawing, which can disrupt cellular integrity and activate degradative enzymes, it is best practice to aliquot samples into smaller, single-use portions before the initial freezing.

Q3: I am observing inconsistent and small apiose peaks in my GC-MS chromatograms. Could the derivatization step be the source of the problem?

A3: Yes, the derivatization step is a frequent source of variability in apiose quantification by GC-MS. Consider the following points to troubleshoot this issue:

  • Moisture Contamination: Trimethylsilyl (TMS) derivatives are highly susceptible to hydrolysis. It is imperative that all samples, solvents, and reagents are anhydrous. Lyophilization of samples prior to derivatization is strongly recommended to remove all traces of water.

  • Incomplete Derivatization: Ensure that a sufficient molar excess of the derivatizing reagent is used to drive the reaction to completion. Optimization of reaction time and temperature may be necessary for your specific sample matrix.

  • Formation of Artifacts: Silylation reactions can sometimes yield unexpected by-products or artifacts, resulting in multiple chromatographic peaks for a single compound.[1][2] Using high-purity reagents and, if required, a catalyst can help to ensure a clean and complete reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for apiose degradation during sample preparation?

A1: The most significant potential for apiose degradation occurs during acid hydrolysis. The glycosidic bonds involving apiose are more susceptible to acid-catalyzed cleavage than those of many other monosaccharides commonly found in plant cell walls. Consequently, the harsh conditions required for the complete breakdown of complex polysaccharides can result in substantial losses of apiose.[3]

Q2: Are there milder hydrolysis methods available that can selectively liberate apiose?

A2: Yes, mild acid hydrolysis techniques can be employed to preferentially release apiose residues from polysaccharides with minimal degradation of the monosaccharide itself. For instance, using dilute acids like 0.1 M trifluoroacetic acid (TFA) at moderately elevated temperatures (e.g., 80-100°C) for a limited time can be effective. It has been demonstrated that at a pH of 4.5 and a temperature of 100°C, the degradation of apiogalacturonans is nearly complete within 3 hours, primarily yielding the disaccharide apibiose along with some free apiose.[4]

Q3: Can I utilize enzymatic methods for the release of apiose?

A3: Enzymatic hydrolysis offers a highly specific and gentle alternative for releasing apiose. Enzymes such as β-apiosidases can effectively hydrolyze terminal apiosyl residues from various glycosides. The stability and activity of these enzymes are highly dependent on pH and temperature, with some β-apiosidases exhibiting optimal stability around pH 7 and at temperatures below 60°C.[5] However, a potential limitation of this method is the steric hindrance that may prevent the enzyme from accessing apiose residues within the intricate matrix of the plant cell wall.

Q4: What are the likely degradation products of apiose under harsh conditions?

A4: While specific research on the degradation products of free apiose is limited, it is known that acid-catalyzed degradation of pentoses can lead to the formation of furfural and other related by-products through dehydration reactions. Under oxidative conditions, the boronic acid group in apiose-borate esters, which are important for the cross-linking of pectic polysaccharides in the cell wall, can be cleaved.[6]

Quantitative Data Summary

The following tables provide estimates of apiose stability under various conditions based on available literature for apiose and related sugars.

Table 1: Estimated Stability of Apiose under Different Storage Conditions

Storage ConditionTemperatureDurationEstimated Apiose DegradationRecommendations
BenchtopRoom Temperature (20-25°C)> 2 hoursHighProcess samples immediately or store at 4°C for very short durations.
Refrigerated4°C< 24 hoursLowSuitable for temporary, short-term storage.
Frozen-20°C< 1 monthLow to ModerateAcceptable for short- to medium-term storage.
Ultra-low-80°C> 1 monthVery LowHighly recommended for all long-term storage.
Freeze-thaw cycles-20°C or -80°CMultiple cyclesModerate to HighAliquot samples into single-use tubes to avoid repeated cycles.
Lyophilized-80°CLong-termVery LowThe optimal method for long-term preservation due to water removal.

Table 2: Estimated Impact of pH and Temperature on Apiose Stability during Hydrolysis

pHTemperatureEstimated Apiose DegradationSuitability for Hydrolysis
< 1 (Strong Acid)> 100°CVery HighNot recommended for accurate apiose quantification.
1-2 (Strong Acid)100°CHighUse with extreme caution; minimize reaction time.
3-4 (Mild Acid)80-100°CModerateSuitable for the selective hydrolysis of apiosyl residues.[4]
5-7 (Neutral)< 60°CVery LowOptimal conditions for most enzymatic hydrolysis procedures.[5]
> 8 (Basic)> 60°CModerate to HighGenerally not employed for the hydrolysis of plant cell wall polysaccharides.

Experimental Protocols

Protocol 1: Mild Acid Hydrolysis for Apiose Release from Pectic Polysaccharides

  • Sample Preparation: Begin with the alcohol-insoluble residue (AIR) of the plant material to eliminate soluble sugars.

  • Hydrolysis: Suspend the prepared AIR in 0.1 M trifluoroacetic acid (TFA).

  • Incubation: Securely seal the sample tube and heat the suspension at 100°C for 1 hour.

  • Neutralization: After cooling the sample to room temperature, neutralize the acid by adding ammonium hydroxide.

  • Derivatization and Analysis: Completely dry the sample, either under a gentle stream of nitrogen or by lyophilization. Proceed with the derivatization protocol for subsequent GC-MS analysis.

Protocol 2: Derivatization of Apiose for GC-MS Analysis (as Alditol Acetates)

  • Reduction: To the dried hydrolysate, add 1 mL of a freshly prepared solution of sodium borohydride (10 mg/mL) in 1 M ammonium hydroxide. Incubate the mixture at 40°C for 1 hour.

  • Acidification: Carefully add a few drops of glacial acetic acid to quench the reaction.

  • Borate Removal: Add 1 mL of methanol to the sample and evaporate to dryness under a stream of nitrogen at 40°C. Repeat this methanol addition and evaporation step three times to ensure complete removal of borates.

  • Acetylation: Add 0.5 mL of acetic anhydride and 0.5 mL of pyridine to the dried sample. Incubate at 100°C for 1 hour.

  • Extraction: After the sample has cooled, add 1 mL of deionized water and 1 mL of dichloromethane. Vortex the mixture vigorously and then centrifuge to separate the phases. Carefully collect the lower organic phase, which contains the alditol acetates.

  • Washing: Wash the collected organic phase with 1 mL of deionized water to remove any residual reagents.

  • Drying and Analysis: Dry the organic phase over anhydrous sodium sulfate. The sample is now ready for analysis by GC-MS.

Visualizations

ApioseDegradationWorkflow cluster_prep Sample Preparation cluster_hydrolysis Hydrolysis cluster_analysis Analysis cluster_degradation Degradation Factors Harvest Plant Material Harvesting Storage Storage Harvest->Storage Immediate Freezing (-80°C) Extraction Polysaccharide Extraction Storage->Extraction MildAcid Mild Acid Hydrolysis (e.g., 0.1M TFA, 100°C, 1h) Extraction->MildAcid Optimal for Apiose StrongAcid Strong Acid Hydrolysis (e.g., 2M TFA, 121°C, 2h) Extraction->StrongAcid High Degradation Risk Enzymatic Enzymatic Hydrolysis (Apiosidases) Extraction->Enzymatic Mildest Method Derivatization Derivatization (e.g., Alditol Acetates) MildAcid->Derivatization StrongAcid->Derivatization Enzymatic->Derivatization GCMS GC-MS Analysis Derivatization->GCMS HighTemp High Temperature HighTemp->StrongAcid StrongAcidBase Strong Acid/Base StrongAcidBase->StrongAcid FreezeThaw Freeze-Thaw Cycles FreezeThaw->Storage Moisture Moisture Moisture->Derivatization

Caption: Experimental workflow for apiose analysis highlighting critical steps for degradation.

DegradationPathways cluster_conditions Degradative Conditions Apiose Apiose DegradationProducts Degradation Products (e.g., Furfural, other by-products) Apiose->DegradationProducts degradation HarshAcid Harsh Acidic Conditions HarshAcid->Apiose HighTemp High Temperature HighTemp->Apiose Oxidative Oxidative Stress Oxidative->Apiose

Caption: Factors leading to the degradation of apiose during sample processing.

References

Technical Support Center: Enhancing Apiose Biosynthesis Gene Expression in Heterologous Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the heterologous expression of Apiose biosynthesis genes.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions.

Issue 1: Low or No Expression of Apiose Biosynthesis Genes (e.g., UDP-D-apiose/UDP-D-xylose synthase - AXS)

Potential CauseRecommended Solution
Codon Bias: The codon usage of the plant-derived gene is not optimal for the expression host (E. coli, S. cerevisiae, etc.).Synthesize a codon-optimized version of the gene tailored to your specific expression host. Various online tools and commercial services are available for this purpose.
Inefficient Promoter: The promoter driving the expression of the gene is weak or not suitable for the chosen expression conditions.- For E. coli: Use a strong, inducible promoter like T7. - For S. cerevisiae: Select a strong constitutive promoter (e.g., pTDH3, pTEF1) or an inducible promoter (e.g., pGAL1) depending on your experimental needs. Refer to the promoter comparison data in the "Data Presentation" section.
mRNA Instability: The mRNA transcript of the heterologous gene is unstable in the host organism.- Include strong terminator sequences in your expression construct. - Optimize the 5' and 3' untranslated regions (UTRs) to enhance mRNA stability.
Protein Insolubility: The expressed protein is forming inclusion bodies and is not in a soluble, active form.- Lower the induction temperature (e.g., 18-25°C) and extend the induction time. - Co-express molecular chaperones (e.g., GroEL/ES) to assist in proper protein folding. - Fuse a solubility-enhancing tag (e.g., MBP, GST) to your protein of interest.
Toxicity of the expressed protein: The heterologous protein is toxic to the host cells, leading to poor growth and low expression levels.- Use a tightly regulated promoter to minimize basal expression before induction. - Lower the inducer concentration to reduce the rate of protein synthesis. - Switch to a more robust expression host.

Issue 2: Expressed Enzyme is Inactive or Has Low Activity

Potential CauseRecommended Solution
Missing Cofactors: The enzyme requires a specific cofactor that is not sufficiently available in the heterologous host. For example, UDP-D-apiose/UDP-D-xylose synthase (AXS) requires NAD+.Supplement the growth medium with the required cofactor or its precursor. For NAD+, supplementation with nicotinamide may be beneficial.
Incorrect Protein Folding: The protein is not folded into its correct three-dimensional structure.Refer to the solutions for "Protein Insolubility" in Issue 1.
Inhibitory Conditions: The assay conditions (pH, temperature, buffer composition) are not optimal for enzyme activity.Optimize the in vitro enzyme assay conditions. For example, the recombinant GrUAS from Geminicoccus roseus shows maximum activity at 37°C and a pH of 8.1.
Presence of Inhibitors: The host cell lysate contains inhibitors of the enzyme. UDP-D-galacturonate is a known strong inhibitor of Arabidopsis AXS1.Purify the recombinant enzyme from the cell lysate before performing activity assays.

Issue 3: Low Yield of Apiose or UDP-Apiose

Potential CauseRecommended Solution
Precursor Limitation: The precursor for Apiose biosynthesis, UDP-D-glucuronate, is limiting in the heterologous host.- Overexpress the endogenous genes involved in the synthesis of UDP-D-glucuronate (e.g., UDP-glucose dehydrogenase). - Engineer the central carbon metabolism to channel more flux towards the UDP-D-glucuronate pathway.
Competing Metabolic Pathways: The precursor or intermediates are being diverted to other metabolic pathways in the host.- Identify and knock out or downregulate competing pathways. For example, in E. coli, pathways branching from glucose-6-phosphate or fructose-6-phosphate could be targets.
Inefficient Product Transport/Accumulation: The final product may not be efficiently transported or may be degraded by the host.- Investigate potential transporters that could be engineered to export the product. - Knock out genes responsible for the degradation of Apiose or related sugars.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme in the Apiose biosynthesis pathway?

A1: The key enzyme is UDP-D-apiose/UDP-D-xylose synthase (AXS). It catalyzes the conversion of UDP-D-glucuronic acid to UDP-D-apiose and UDP-D-xylose. This reaction is NAD+-dependent.

Q2: Which host organism is better for expressing Apiose biosynthesis genes, E. coli or S. cerevisiae?

A2: The choice of host depends on several factors. E. coli is generally faster and easier to work with for initial gene expression studies. However, as a eukaryote, S. cerevisiae may provide a more suitable environment for the proper folding and post-translational modification of plant enzymes, although Apiose biosynthesis enzymes are not known to require extensive modifications.

Q3: How can I verify the expression of my Apiose biosynthesis enzyme?

A3: You can verify protein expression using SDS-PAGE followed by Coomassie blue staining or by Western blot analysis if you have an antibody against your protein or have included an epitope tag (e.g., His-tag, FLAG-tag) in your construct.

Q4: What is codon optimization and why is it important?

A4: Codon optimization is the process of altering the codons in a gene sequence to match the preferred codon usage of the expression host, without changing the amino acid sequence of the protein. This is crucial because different organisms have different efficiencies for translating specific codons, and optimizing the sequence can significantly enhance protein expression levels.

Q5: How can I quantify the amount of Apiose or UDP-Apiose produced in my engineered strain?

A5: Quantification can be achieved using methods like High-Performance Liquid Chromatography (HPLC) or more sensitive techniques such as Hydrophilic Interaction Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HILIC-LC-ESI-MS/MS). For Apiose quantification, acid hydrolysis of the cell extract may be required to release the free sugar, followed by derivatization and Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Data Presentation

Table 1: Comparison of Constitutive Promoter Strength in Saccharomyces cerevisiae

This table summarizes the relative strengths of various constitutive promoters in S. cerevisiae, which can guide the selection of an appropriate promoter for expressing Apiose biosynthesis genes. The data is based on the expression of a green fluorescent protein (GFP) reporter.

PromoterRelative Fluorescence Units (RFU) - Approximate RangeStrength CategoryReference
pTDH3800 - 1200Very Strong
pTEF1700 - 1000Strong
pGPD600 - 900Strong
pPGK1400 - 700Medium-Strong
pADH1200 - 500Medium
pCYC150 - 150Weak

Note: Actual expression levels can vary depending on the specific gene being expressed, the host strain, and culture conditions.

Table 2: Kinetic Parameters of Recombinant UDP-D-apiose/UDP-D-xylose Synthase (AXS1) from Arabidopsis thaliana expressed in E. coli

ParameterValue
Turnover Number (kcat)0.3 min⁻¹
Cofactor RequirementNAD⁺
Strong InhibitorUDP-D-galacturonate

Data from Mølhøj et al. (2003).

Experimental Protocols

Protocol 1: Functional Expression of Arabidopsis thaliana AXS1 in E. coli

This protocol is adapted from the methodology described by Mølhøj et al. (2003).

  • Gene Cloning:

    • Amplify the full-length coding sequence of Arabidopsis thaliana AXS1 (At2g24330) by PCR from a cDNA library.

    • Clone the PCR product into an E. coli expression vector (e.g., pET series) with an N-terminal or C-terminal His-tag for purification.

    • Verify the sequence of the construct by DNA sequencing.

  • Protein Expression:

    • Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Grow a 50 mL starter culture overnight at 37°C in LB medium containing the appropriate antibiotic.

    • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 4-16 hours to enhance protein solubility.

  • Protein Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) containing a protease inhibitor cocktail.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation.

    • Purify the His-tagged AXS1 from the soluble fraction using Ni-NTA affinity chromatography according to the manufacturer's instructions.

    • Elute the protein with a high concentration of imidazole (e.g., 250 mM).

    • Perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) using dialysis or a desalting column.

  • Enzyme Activity Assay:

    • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 1 mM NAD⁺, 1 mM UDP-D-glucuronic acid, and the purified recombinant AXS1 enzyme.

    • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by boiling or adding acid.

    • Analyze the formation of UDP-D-apiose and UDP-D-xylose by HPLC or HILIC-LC-ESI-MS/MS.

Protocol 2: Western Blot Analysis of Recombinant Protein Expression

This is a general protocol for detecting the expression of a tagged Apiose biosynthesis enzyme.

  • Sample Preparation:

    • Take a sample of your induced E. coli culture and measure the OD₆₀₀.

    • Pellet a volume of cells equivalent to 1 mL of an OD₆₀₀ of 1.0.

    • Resuspend the cell pellet in 100 µL of 1x SDS-PAGE loading buffer.

    • Boil the samples for 5-10 minutes.

  • SDS-PAGE:

    • Load 10-20 µL of the prepared samples onto an SDS-polyacrylamide gel.

    • Include a pre-stained protein ladder to monitor migration.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer apparatus.

  • Immunodetection:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T).

    • Incubate the membrane with a primary antibody specific to your epitope tag (e.g., anti-His) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

    • Wash the membrane three times for 5-10 minutes each with TBS-T.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 5-10 minutes each with TBS-T.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imager or by exposing the membrane to X-ray film.

Mandatory Visualizations

Apiose_Biosynthesis_Pathway UDP_Glc UDP-Glucose UDP_GlcA UDP-D-Glucuronic Acid UDP_Glc->UDP_GlcA UDP-Glucose Dehydrogenase UDP_Apiose UDP-D-Apiose UDP_GlcA->UDP_Apiose UDP-D-apiose/ UDP-D-xylose Synthase (AXS) (NAD+) UDP_Xylose UDP-D-Xylose UDP_GlcA->UDP_Xylose UDP-D-apiose/ UDP-D-xylose Synthase (AXS) (NAD+) Apiosylated_compounds Apiosylated Compounds UDP_Apiose->Apiosylated_compounds Apiosyltransferase Troubleshooting_Workflow Start Start: Low/No Apiose Production Check_Expression Check Protein Expression (SDS-PAGE/Western Blot) Start->Check_Expression No_Expression No/Low Expression Check_Expression->No_Expression No Expression_OK Expression OK Check_Expression->Expression_OK Yes Optimize_Codons Optimize Codons No_Expression->Optimize_Codons Change_Promoter Change Promoter No_Expression->Change_Promoter Check_Activity Check Enzyme Activity (In vitro assay) Expression_OK->Check_Activity Inactive_Enzyme Inactive/Low Activity Check_Activity->Inactive_Enzyme No Active_Enzyme Enzyme Active Check_Activity->Active_Enzyme Yes Add_Cofactors Add Cofactors (e.g., NAD+) Inactive_Enzyme->Add_Cofactors Optimize_Assay Optimize Assay Conditions Inactive_Enzyme->Optimize_Assay Check_Precursor Check Precursor Supply (UDP-D-Glucuronate) Active_Enzyme->Check_Precursor Precursor_Low Precursor Limiting Check_Precursor->Precursor_Low Low Success Successful Production Check_Precursor->Success Sufficient Engineer_Metabolism Engineer Host Metabolism Precursor_Low->Engineer_Metabolism

Technical Support Center: Optimization of Borate Buffer Conditions for Studying RG-II Dimerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of borate buffer conditions in the study of rhamnogalacturonan-II (RG-II) dimerization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for in vitro RG-II dimerization?

A1: The optimal pH for in vitro RG-II dimerization is generally in the acidic range. For dimerization catalyzed by divalent cations like Pb²⁺ and Ca²⁺, the optimal pH is approximately 3.25.[1] For cationic peptides, the optimal pH range is slightly broader, from pH 2.5 to 4.75.[1][2] It is important to note that the dimeric form of RG-II is stable across a wide pH range, from 2.0 to 7.0, once formed.[1][2]

Q2: What is the recommended concentration of boric acid?

A2: A commonly used concentration of boric acid for in vitro RG-II dimerization is 1.2 mM.[1][3] This concentration is generally sufficient to promote dimerization in the presence of suitable cationic chaperones.

Q3: Why is my RG-II not dimerizing in the presence of borate buffer alone?

A3: In vitro dimerization of RG-II requires the presence of "catalytic" cations or "chaperones" in addition to boric acid.[1][2][4] These chaperones are thought to overcome the electrostatic repulsion between the negatively charged RG-II monomer molecules, facilitating the formation of the borate ester cross-link.[1][5] Simply mixing RG-II with boric acid results in very little to no spontaneous dimerization.[1][4]

Q4: What are suitable cationic "chaperones" and their effective concentrations?

A4: Divalent metal cations and cationic peptides can act as chaperones. Lead (Pb²⁺) is highly effective at concentrations ranging from 20 µM to 2500 µM.[1][2] Other effective divalent cations include Strontium (Sr²⁺) and Barium (Ba²⁺) at concentrations around 0.5 mM.[3][6] Calcium (Ca²⁺) is less effective but can promote some dimerization at concentrations of 5 mM.[1] Cationic peptides are effective at lower concentrations, typically between 1 µM and 30 µM.[1][2]

Q5: Does temperature significantly affect RG-II dimerization?

A5: While the provided search results do not specify an optimal temperature, most in vitro dimerization reactions are incubated at room temperature (around 20°C) for 16 to 24 hours.[3][7] The stability of the borate ester bond is high at room temperature and above pH 4.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no dimer formation Insufficient or absent cationic chaperones.Add an effective cationic chaperone such as Pb²⁺ (20-100 µM), Sr²⁺ (0.5 mM), or a cationic peptide (1-30 µM).[1][2][3]
Suboptimal pH of the buffer.Adjust the buffer pH to the optimal range for your chosen chaperone (e.g., pH ~3.25 for Pb²⁺, pH 2.5-4.75 for cationic peptides).[1][2]
Incorrect boric acid concentration.Ensure the boric acid concentration is around 1.2 mM.[1][3]
Inactive RG-II monomer.Verify the integrity and purity of your RG-II monomer preparation.
Variability in dimerization efficiency Inconsistent concentrations of reactants.Carefully prepare and verify the concentrations of RG-II, boric acid, and the cationic chaperone.
Fluctuations in pH.Use a stable buffer system and verify the final pH of the reaction mixture.
Formation of higher-order aggregates High concentrations of cationic peptide chaperones.Optimize the peptide concentration; higher concentrations can sometimes lead to the formation of trimers and tetramers or even inhibit dimerization.[1][2][8]
Difficulty in detecting dimers Insufficient staining sensitivity for monomer vs. dimer.Be aware that silver staining is more sensitive for the dimeric form of RG-II than the monomeric form.[1]
Inappropriate analytical method.Use a validated method for separating and detecting monomer and dimer, such as polyacrylamide gel electrophoresis (PAGE) or size-exclusion chromatography (SEC).[9][10][11]

Data Presentation

Table 1: Optimal Conditions for In Vitro RG-II Dimerization

ParameterRecommended Range/ValueNotesReference(s)
pH 3.25 (with metal cations) 2.5 - 4.75 (with cationic peptides)The optimal pH is dependent on the type of chaperone used.[1][2]
Boric Acid (H₃BO₃) Concentration 1.2 mMA standard concentration used in many successful in vitro studies.[1][3]
RG-II Monomer Concentration 13 - 26 µMTypical concentration range for in vitro assays.[1][2]
Incubation Temperature Room Temperature (~20°C)Sufficient for the dimerization reaction to proceed.[7]
Incubation Time 16 - 24 hoursAllows the reaction to reach equilibrium.[3][7]

Table 2: Effective Cationic Chaperones and Their Concentrations

ChaperoneEffective Concentration RangeOptimal pHNotesReference(s)
Lead (Pb²⁺) 20 - 2500 µM~3.25Highly effective, but toxic.[1][2]
Strontium (Sr²⁺) ~0.5 mM3.6 - 4.0Effective at promoting high levels of dimerization.[1]
Barium (Ba²⁺) ~0.5 mMNot specifiedEffective at promoting dimerization.[3]
Calcium (Ca²⁺) ~5 mM~3.25Much less effective than Pb²⁺, Sr²⁺, or Ba²⁺.[1] Can stabilize the dimer.[12][13][1][12][13]
Cationic Peptides 1 - 30 µM2.5 - 4.75Higher concentrations can be inhibitory.[1][2]

Experimental Protocols

Protocol 1: In Vitro RG-II Dimerization Assay

  • Prepare a stock solution of RG-II monomer: Dissolve purified RG-II monomer in deionized water to a final concentration of 1 mg/mL (approximately 160 µM, assuming a molecular weight of ~6.25 kDa).

  • Prepare the reaction buffer: Prepare a 50 mM buffer at the desired pH (e.g., 50 mM sodium formate, pH 3.25).

  • Prepare stock solutions of boric acid and cationic chaperone:

    • Boric acid: 12 mM in deionized water.

    • Cationic chaperone (e.g., Pb(NO₃)₂): 1 mM in deionized water.

  • Set up the dimerization reaction: In a microcentrifuge tube, combine the following in order:

    • Deionized water (to final volume)

    • Reaction buffer (to a final concentration of 50 mM)

    • RG-II monomer stock solution (to a final concentration of 16 µM)

    • Boric acid stock solution (to a final concentration of 1.2 mM)

    • Cationic chaperone stock solution (e.g., to a final concentration of 20 µM Pb²⁺)

  • Incubate the reaction: Incubate the mixture at room temperature (~20°C) for 16-24 hours.

  • Analyze the products: Analyze the reaction products by polyacrylamide gel electrophoresis (PAGE) or size-exclusion chromatography (SEC) to separate and quantify the monomeric and dimeric forms of RG-II.

Protocol 2: Analysis of RG-II Dimerization by PAGE

  • Prepare a polyacrylamide gel: Use a precast or hand-cast polyacrylamide gel suitable for separating molecules in the 5-15 kDa range.

  • Prepare samples for loading: Mix an aliquot of the dimerization reaction with an equal volume of 2x sample loading buffer.

  • Load the gel: Load the prepared samples and appropriate molecular weight markers, including purified RG-II monomer and dimer as controls.

  • Run the gel: Perform electrophoresis according to the manufacturer's instructions until adequate separation is achieved.

  • Stain the gel: Stain the gel using a silver staining protocol for sensitive detection of polysaccharides.

  • Visualize and quantify: Image the gel and perform densitometry to determine the relative amounts of monomeric and dimeric RG-II.

Visualizations

experimental_workflow cluster_prep Preparation of Reagents cluster_reaction Dimerization Reaction cluster_analysis Analysis of Products RGII_prep Prepare RG-II Monomer Stock Mix Combine Reagents: - RG-II Monomer - Buffer - Boric Acid - Cationic Chaperone RGII_prep->Mix Buffer_prep Prepare Reaction Buffer (e.g., 50mM Formate, pH 3.25) Buffer_prep->Mix Borate_prep Prepare Boric Acid Stock (12mM) Borate_prep->Mix Cation_prep Prepare Cationic Chaperone Stock (e.g., 1mM Pb²⁺) Cation_prep->Mix Incubate Incubate at Room Temperature (16-24 hours) Mix->Incubate PAGE Polyacrylamide Gel Electrophoresis (PAGE) Incubate->PAGE SEC Size-Exclusion Chromatography (SEC) Incubate->SEC Quantify Quantify Monomer and Dimer PAGE->Quantify SEC->Quantify dimerization_mechanism cluster_reactants Reactants cluster_intermediate Intermediate Complex cluster_product Product M1 RG-II Monomer Complex [RG-II...Cation...RG-II] Transient Complex M1->Complex M2 RG-II Monomer M2->Complex Borate B(OH)₃ (Boric Acid) Dimer RG-II Dimer (Borate Cross-linked) Borate->Dimer forms cross-link Cation Cationic Chaperone (e.g., Pb²⁺) Cation->Complex facilitates Complex->Dimer

References

Technical Support Center: Improving the Resolution of Apiose Isomers in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the chromatographic separation of Apiose isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary chromatographic techniques for separating Apiose isomers?

A1: The most common and effective techniques for the separation of Apiose and its isomers are Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), and High-Performance Liquid Chromatography (HPLC) with techniques such as Hydrophilic Interaction Chromatography (HILIC).[1][2] Each method offers distinct advantages in terms of resolution, sensitivity, and sample preparation requirements.

Q2: Why is derivatization necessary for the GC-MS analysis of Apiose?

A2: Apiose, like other sugars, is a highly polar and non-volatile compound.[2] Derivatization is a chemical modification process that converts these sugars into more volatile and thermally stable derivatives, making them suitable for analysis by Gas Chromatography (GC).[2] The most common derivatization method for sugars is the formation of alditol acetates.[2][3]

Q3: Can HPAEC-PAD be used to separate Apiose isomers without derivatization?

A3: Yes, HPAEC-PAD is a powerful technique for the direct analysis of underivatized carbohydrates, including their isomers.[1] The separation is achieved based on the weak acidity of the sugar hydroxyl groups under high pH conditions, allowing for highly selective separation on strong anion-exchange columns.[1] PAD provides sensitive detection down to picomole levels.[1]

Q4: What is mutarotation, and how does it affect the chromatography of sugars like Apiose?

A4: Mutarotation is the change in the optical rotation because of the change in the equilibrium between two anomers, when the corresponding stereocenters interconvert. In solution, reducing sugars like Apiose exist as an equilibrium mixture of different anomeric forms (α and β).[4] In some chromatographic conditions, the interconversion between these anomers can be slow compared to the speed of the separation, resulting in peak splitting or broadening, which can complicate quantification and resolution.[4]

Troubleshooting Guides

Issue 1: Poor Peak Resolution or Co-elution of Apiose Isomers

Symptoms:

  • Overlapping or partially resolved peaks for different Apiose isomers.

  • Inability to accurately quantify individual isomers.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inappropriate Column Chemistry For GC-MS, consider using a column with a different polarity. For HPLC, evaluate different HILIC column chemistries (e.g., amide, polyamine) as they can offer alternative selectivities for sugar isomers.
Suboptimal Mobile Phase Composition (HPLC/HPAEC) In HILIC, systematically vary the ratio of organic solvent (typically acetonitrile) to the aqueous phase. Small changes can significantly impact the retention and resolution of polar analytes.[5][6] For HPAEC-PAD, optimize the hydroxide and/or acetate concentration in the eluent to fine-tune the separation.[1]
Incorrect Temperature For some HPLC separations of sugars, increasing the column temperature can increase the rate of anomer interconversion, leading to sharper, single peaks.[4] Conversely, lowering the temperature may improve the separation of some isomers. Experiment with a range of temperatures (e.g., 30-80°C) to find the optimal condition.[4]
Inadequate Derivatization (GC-MS) Incomplete derivatization can lead to multiple peaks for a single isomer. Ensure the reaction goes to completion by optimizing reaction time, temperature, and reagent concentrations.[2][7]
Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetric peaks, often with a "tail" or a "front."

  • Reduced peak height and inaccurate integration.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Secondary Interactions with Stationary Phase Unwanted interactions between the sugar analytes and active sites on the column (e.g., silanol groups on silica-based columns) can cause peak tailing.[8] Using a well-endcapped column or switching to a more inert polymeric column can mitigate this issue.
Sample Overload Injecting too much sample can lead to peak distortion.[9] Try diluting the sample and re-injecting to see if the peak shape improves.
Mismatch between Sample Solvent and Mobile Phase If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[8] Whenever possible, dissolve the sample in the initial mobile phase.
Column Contamination or Degradation Contaminants from previous injections or degradation of the stationary phase can lead to poor peak shape. Follow the manufacturer's instructions for column cleaning. For HPAEC-PAD, regular cleaning with a high concentration of sodium hydroxide is crucial.[10]
Issue 3: Noisy or Drifting Baseline in HPAEC-PAD

Symptoms:

  • Unstable baseline, making it difficult to detect and quantify low-level analytes.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Contaminated Eluents The quality of the sodium hydroxide, sodium acetate, and water used for the eluents is critical for HPAEC-PAD.[11][12] Use high-purity reagents and freshly prepared, degassed deionized water (18 MΩ·cm).[12][13]
Electrode Fouling or Damage The gold working electrode in the PAD cell can become fouled over time. Follow the manufacturer's instructions for cleaning and polishing the electrode. A malfunctioning reference electrode can also cause baseline issues and should be checked and replaced if necessary.[13]
Microbial Contamination The high pH eluents used in HPAEC-PAD can be susceptible to microbial growth, which can introduce contaminants and cause baseline noise.[11] Regularly clean the eluent reservoirs and tubing.

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Apiose Isomer Analysis

Technique Principle Typical Column Detection Derivatization Required? Pros Cons
GC-MS Separation of volatile derivatives by boiling point and polarity.Capillary columns (e.g., DB-5, Rtx-225)Mass Spectrometry (MS)Yes (e.g., Alditol Acetates)High resolution, structural information from MS.Derivatization is multi-step and can be complex. Some isomers may yield the same derivative.[7]
HPAEC-PAD Anion-exchange of weakly acidic sugars at high pH.Polymer-based anion-exchange (e.g., CarboPac series)Pulsed Amperometric Detection (PAD)NoHigh sensitivity and selectivity for carbohydrates, no derivatization needed.[1]Requires a dedicated ion chromatography system, sensitive to eluent quality.[11]
HPLC (HILIC) Partitioning of polar analytes between a polar stationary phase and a less polar mobile phase.Amide, polyamine, or silica-based columnsRefractive Index (RI), Evaporative Light Scattering (ELSD), or MSNoGood for polar compounds, compatible with MS.Can be sensitive to mobile phase composition, mutarotation can be an issue.[4]

Table 2: Illustrative Quantitative Data for Apiose Isomer Separation

Disclaimer: The following data is illustrative and compiled from typical performance characteristics of the described techniques for monosaccharide analysis. Specific retention times and resolution values for Apiose isomers will vary depending on the exact experimental conditions.

Parameter HPAEC-PAD (CarboPac PA20) GC-MS (Alditol Acetate on DB-5) HPLC-HILIC (Amide Column)
Analyte D-ApioseD-Apiitol AcetateD-Apiose
Typical Retention Time (min) 5-1510-208-18
Resolution (Rs) between Isomers > 1.5 (typically good for positional isomers)Variable, depends on derivatization success> 1.0 (can be challenging)
Limit of Detection (LOD) 2-12 nM[14]Low ngHigh ng to low µg
Linear Range 0.2 - 10 mg/L[15]1 - 100 ng injected0.1 - 1 mg/mL

Experimental Protocols

Protocol 1: GC-MS Analysis of Apiose as Alditol Acetates

This protocol is a generalized procedure for the derivatization of neutral sugars to their alditol acetates for GC-MS analysis.

1. Reduction to Alditols: a. To 1-5 mg of the carbohydrate sample in a screw-capped tube, add 0.5 mL of a freshly prepared solution of sodium borohydride (10 mg/mL in 1 M NH₄OH). b. Incubate at 40°C for 90 minutes. c. Stop the reaction by adding 100 µL of glacial acetic acid.

2. Removal of Borate: a. Evaporate the sample to dryness under a stream of nitrogen. b. Add 1 mL of methanol and evaporate to dryness. Repeat this step three times to ensure complete removal of borate as methylborate.

3. Acetylation: a. To the dry sample, add 0.5 mL of acetic anhydride and 0.5 mL of pyridine. b. Cap the tube tightly and incubate at 100°C for 60 minutes. c. Cool the sample to room temperature.

4. Extraction: a. Add 1 mL of water to the reaction mixture. b. Extract the alditol acetates with 1 mL of dichloromethane. Vortex thoroughly and centrifuge to separate the layers. c. Carefully transfer the lower organic layer to a clean vial. Repeat the extraction twice. d. Combine the organic extracts and evaporate to dryness under nitrogen.

5. Analysis: a. Reconstitute the dry sample in a suitable volume of acetone or ethyl acetate. b. Inject an aliquot into the GC-MS system.

Protocol 2: HPAEC-PAD Analysis of Apiose Isomers

This protocol provides a starting point for the analysis of neutral monosaccharides using HPAEC-PAD.

System: Ion Chromatography system equipped with a Pulsed Amperometric Detector with a gold working electrode.

Column: A high-performance anion-exchange column designed for carbohydrate analysis (e.g., Thermo Scientific™ Dionex™ CarboPac™ PA20).

Eluents:

  • Eluent A: Deionized water (18 MΩ·cm)

  • Eluent B: 200 mM Sodium Hydroxide (NaOH)

  • Eluent C: 1 M Sodium Acetate (NaOAc) in 100 mM NaOH

Gradient Program (Isocratic for Monosaccharides):

  • Flow Rate: 0.5 mL/min

  • Eluent Composition: A constant concentration of NaOH (e.g., 10-20 mM) is typically sufficient for the isocratic separation of neutral monosaccharides. The exact concentration should be optimized for the specific isomers of interest.

  • Run Time: 20-30 minutes, followed by a column wash step with a higher concentration of NaOH or NaOAc to remove any strongly retained components.

PAD Waveform: A standard quadruple potential waveform for carbohydrate analysis should be used as recommended by the instrument manufacturer.

Sample Preparation:

  • Dilute the sample in deionized water to a concentration within the linear range of the detector.

  • Filter the sample through a 0.2 µm syringe filter before injection.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing start Carbohydrate Sample hydrolysis Acid Hydrolysis (if polysaccharide) start->hydrolysis reduction Reduction (Sodium Borohydride) hydrolysis->reduction acetylation Acetylation (Acetic Anhydride/Pyridine) reduction->acetylation extraction Extraction (Dichloromethane) acetylation->extraction gcms GC-MS Analysis extraction->gcms data_analysis Data Analysis and Quantification gcms->data_analysis

Caption: Workflow for GC-MS analysis of Apiose as alditol acetates.

troubleshooting_tree cluster_separation Separation Optimization cluster_peak_shape Peak Shape Troubleshooting start Poor Resolution of Isomers q1 Is the peak shape good (symmetrical)? start->q1 a1_yes Optimize Separation Parameters q1->a1_yes Yes a1_no Troubleshoot Peak Shape q1->a1_no No opt1 Adjust Mobile Phase Composition a1_yes->opt1 ps1 Check for Sample Overload a1_no->ps1 opt2 Change Column Temperature opt1->opt2 opt3 Try a Different Column opt2->opt3 ps2 Ensure Sample Solvent Matches Mobile Phase ps1->ps2 ps3 Clean or Replace Column ps2->ps3

Caption: Decision tree for troubleshooting poor resolution of Apiose isomers.

References

Technical Support Center: Enhancing Apiosylated Secondary Metabolite Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at increasing the production of apiosylated secondary metabolites.

Troubleshooting Guides

This section is designed to help you navigate common experimental hurdles. The guides are presented in a question-and-answer format to directly address specific issues.

Issue 1: Low or No Yield of Apiosylated Product After Elicitation

  • Question: I've applied an elicitor to my plant cell culture, but I'm not seeing an increase in my target apiosylated metabolite. What could be the problem?

    Answer: Several factors can contribute to a suboptimal elicitation response. Consider the following troubleshooting steps:

    • Elicitor Choice and Concentration: The type and concentration of the elicitor are critical.[1][2][3] Not all elicitors work for all plant species or for the induction of all secondary metabolites.[4] It's essential to perform a dose-response experiment to determine the optimal concentration.[2][5] Some common elicitors include methyl jasmonate (MeJa), salicylic acid (SA), and yeast extract.[3][4]

    • Exposure Time: The duration of elicitor treatment significantly impacts the outcome.[1] Short exposure times may not be sufficient to induce the biosynthetic pathway, while prolonged exposure can lead to cellular toxicity and reduced yield. An exposure time-course experiment is recommended.

    • Culture Age and Growth Phase: The physiological state of the plant cells at the time of elicitation is crucial.[3] Elicitation is often most effective during the late exponential or early stationary phase of cell growth when the culture has sufficient biomass but is shifting from primary to secondary metabolism.[3]

    • Media Composition: The nutrient composition of the culture medium can influence the elicitation response. Ensure that the medium is not depleted of essential nutrients required for secondary metabolite biosynthesis.

    • Cell Line Viability: Confirm that your cell line is healthy and responsive. Over-subculturing can sometimes lead to a decline in productivity. It may be necessary to re-initiate cultures from a cryopreserved stock.

Issue 2: Poor Expression of a Heterologous Apiosyltransferase in a Microbial Host (e.g., E. coli)

  • Question: I'm trying to express a plant-derived apiosyltransferase in E. coli to produce an apiosylated compound, but the protein expression is very low or insoluble. What can I do?

    Answer: Heterologous expression of plant enzymes in microbial systems can be challenging. Here are some common issues and potential solutions:

    • Codon Usage Bias: The codon usage of the plant gene may not be optimal for expression in E. coli.[6] Consider codon-optimizing the gene sequence for your expression host.[6]

    • Expression Conditions: Optimize induction parameters such as the inducer concentration (e.g., IPTG), induction temperature, and duration.[6] Lowering the induction temperature (e.g., 16-20°C) and extending the induction time can often improve the solubility of recombinant proteins.[6]

    • Expression Host Strain: Different E. coli strains are optimized for different types of proteins. Consider trying strains that are designed to enhance the expression of eukaryotic proteins or those that assist with proper protein folding.

    • Solubility Tags: Fusing a solubility-enhancing tag (e.g., MBP, GST) to your protein can improve its solubility. These tags can often be cleaved off after purification.

    • Co-expression of Chaperones: Co-expressing molecular chaperones can assist in the proper folding of your apiosyltransferase, preventing the formation of inclusion bodies.

Issue 3: Inefficient Agrobacterium-mediated Transient Expression in Nicotiana benthamiana

  • Question: I'm using agroinfiltration to transiently express my apiosyltransferase and other pathway genes in N. benthamiana, but the yield of the apiosylated product is low. How can I improve this?

    Answer: Agrobacterium-mediated transient expression is a powerful tool, but its efficiency can be influenced by several factors.[7][8] Here are some tips for optimization:

    • Agrobacterium Strain and Density: The choice of Agrobacterium tumefaciens strain (e.g., GV3101, C58C1) and the optical density (OD600) of the bacterial suspension used for infiltration are critical.[9][10][11] An OD600 between 0.2 and 0.8 is often a good starting point, but this may need to be optimized for your specific constructs.[9]

    • Infiltration Buffer: The composition of the infiltration buffer can affect transformation efficiency. A common buffer includes MES, MgCl₂, and acetosyringone.[7] Acetosyringone is a phenolic compound that induces the virulence genes of Agrobacterium.[9]

    • Co-infiltration of a Viral Suppressor of Gene Silencing: Plants have a natural defense mechanism called gene silencing that can degrade foreign RNA. Co-infiltrating your gene of interest with a construct expressing a viral suppressor of gene silencing, such as p19, can significantly enhance protein expression levels.[10]

    • Plant Age and Health: Use healthy, well-watered N. benthamiana plants that are typically 4-6 weeks old. The younger, fully expanded leaves are often the most receptive to infiltration.

    • Post-Infiltration Conditions: After infiltration, maintain the plants under optimal growth conditions (light, temperature, humidity) to allow for efficient gene expression and protein accumulation.

Frequently Asked Questions (FAQs)

This section provides answers to common questions related to strategies for increasing the production of apiosylated secondary metabolites.

  • Question: What are the main strategies to increase the production of apiosylated secondary metabolites?

    Answer: The primary strategies include:

    • Metabolic Engineering: This involves the genetic modification of the host organism (plant, microbe) to enhance the biosynthetic pathway leading to the desired apiosylated compound.[12][13] This can include overexpressing key enzymes like apiosyltransferases, increasing the supply of precursors, and blocking competing metabolic pathways.[12]

    • Elicitation: This strategy involves treating plant cell cultures with biotic or abiotic elicitors to induce a defense response, which often leads to an increase in the production of secondary metabolites.[1][3]

    • Plant Cell Culture Optimization: This involves optimizing the culture conditions, such as media composition, pH, temperature, and aeration, to maximize cell growth and secondary metabolite production.[14]

  • Question: What is an apiosyltransferase and why is it important?

    Answer: An apiosyltransferase is a type of glycosyltransferase that catalyzes the transfer of an apiose sugar molecule from a donor substrate (UDP-apiose) to an acceptor molecule, which is often a flavonoid or other secondary metabolite.[15][16] This apiosylation step is crucial for the biosynthesis of apiosylated secondary metabolites and can significantly impact their biological activity and solubility.[15]

  • Question: Where can I obtain the gene for an apiosyltransferase?

    Answer: Apiosyltransferase genes can be identified and isolated from plants that are known to produce apiosylated compounds.[15][16] Bioinformatics approaches, such as searching plant genome and transcriptome databases for sequences similar to known glycosyltransferases, can be used to identify candidate genes.[15] Once a candidate gene is identified, it can be cloned for subsequent expression and characterization.

  • Question: What analytical techniques are used to quantify apiosylated secondary metabolites?

    Answer: The most common analytical techniques for the quantification of apiosylated flavonoids and other secondary metabolites are High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS).[17][18][19] These methods allow for the separation, identification, and quantification of the target compounds in complex mixtures.[18][20]

Quantitative Data Summary

The following tables summarize quantitative data from various studies to provide a reference for expected outcomes and optimal conditions.

Table 1: Effects of Elicitors on Secondary Metabolite Production

Plant SpeciesElicitorConcentrationExposure TimeFold Increase in MetaboliteReference
Datura stramoniumCaCl₂1-2 g/L-1.85-2.08 (hyoscyamine)[1]
Datura stramoniumKCl2 g/L-1.85-2.32 (hyoscyamine)[1]
Withania somniferaSalicylic Acid150 µM4 h1.23 (withanolide A), 58 (withanone), 42 (withaferin A)[1]
Withania somniferaMethyl Jasmonate15 µM-50 (withanolide A), 38 (withanone), 34 (withaferin A)[1]
Drosera burmaniiYeast Extract0.5 mg/L-3.5 (plumbagin)[4]

Table 2: Examples of Heterologous Production of Flavonoids

ProductHost OrganismPrecursorTiterReference
NaringeninE. coliTyrosine84 mg/L[21]
KaempferolS. cerevisiaeGlucose86 mg/L[21]
QuercetinS. cerevisiaeGlucose20.4 mg/L[21]
FisetinS. cerevisiaeGlucose2.3 mg/L[21]

Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: Agrobacterium-mediated Transient Expression in Nicotiana benthamiana

  • Transform Agrobacterium : Transform your expression constructs (e.g., apiosyltransferase, other pathway enzymes, and a p19 silencing suppressor) into a suitable A. tumefaciens strain (e.g., GV3101).[9][10] Plate on selective media and incubate at 28°C for 2 days.[9]

  • Prepare Inoculum : Inoculate a single colony into 5 mL of liquid YEB or LB medium with appropriate antibiotics and grow overnight at 28°C with shaking.[9]

  • Prepare Infiltration Suspension : Centrifuge the overnight culture and resuspend the bacterial pellet in infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 100-200 µM acetosyringone, pH 5.6) to a final OD600 of 0.2-0.8.[7][9] If co-infiltrating multiple constructs, mix the resuspended cultures in equal ratios.

  • Infiltrate Leaves : Use a needleless syringe to infiltrate the abaxial (lower) side of the leaves of 4-6 week old N. benthamiana plants.[7][8]

  • Incubate Plants : Maintain the infiltrated plants in a growth chamber under optimal conditions for 3-5 days to allow for gene expression.

  • Harvest and Analyze : Harvest the infiltrated leaf tissue for metabolite extraction and analysis by HPLC-DAD/MS.

Protocol 2: Heterologous Expression of an Apiosyltransferase in E. coli

  • Cloning : Clone the codon-optimized apiosyltransferase gene into a suitable E. coli expression vector (e.g., pET series) with an optional N- or C-terminal tag for purification.[6]

  • Transformation : Transform the expression plasmid into a suitable E. coli expression host strain (e.g., BL21(DE3)).

  • Expression :

    • Grow a starter culture overnight in LB medium with the appropriate antibiotic.

    • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.4-0.6.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Reduce the temperature to 16-20°C and continue to shake for 16-24 hours.[6]

  • Cell Lysis and Protein Purification :

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or other methods.

    • Clarify the lysate by centrifugation.

    • Purify the soluble protein from the supernatant using an appropriate chromatography method based on the tag (e.g., Ni-NTA affinity chromatography for a His-tagged protein).

  • Enzyme Assay : Perform an in vitro enzyme assay with the purified apiosyltransferase, the acceptor substrate, and UDP-apiose to confirm its activity.

Visualizations

Signaling Pathway

Elicitation_Signaling_Pathway Elicitor Elicitor (e.g., MeJa, SA, Yeast Extract) Receptor Receptor Elicitor->Receptor Signal_Transduction Signal Transduction Cascade (ROS, Ca2+, MAPKs) Receptor->Signal_Transduction Transcription_Factors Transcription Factors (e.g., WRKY, MYB) Signal_Transduction->Transcription_Factors Gene_Expression Upregulation of Biosynthetic Genes Transcription_Factors->Gene_Expression Enzyme_Synthesis Synthesis of Pathway Enzymes (e.g., Apiosyltransferase) Gene_Expression->Enzyme_Synthesis Metabolite_Production Increased Production of Apiosylated Secondary Metabolites Enzyme_Synthesis->Metabolite_Production

Caption: Elicitor-induced signaling pathway for secondary metabolite production.

Experimental Workflow

Metabolic_Engineering_Workflow Gene_Identification 1. Identify & Clone Apiosyltransferase Gene Vector_Construction 2. Construct Expression Vector Gene_Identification->Vector_Construction Host_Transformation 3. Transform Host Organism (Plant or Microbe) Vector_Construction->Host_Transformation Expression_Optimization 4. Optimize Expression Conditions Host_Transformation->Expression_Optimization Culture_Optimization 5. Optimize Culture Conditions (for whole-cell biocatalysis) Expression_Optimization->Culture_Optimization Metabolite_Extraction 6. Extract Metabolites Culture_Optimization->Metabolite_Extraction Analysis 7. Analyze & Quantify Product (HPLC-MS) Metabolite_Extraction->Analysis

Caption: General workflow for metabolic engineering to produce apiosylated compounds.

Troubleshooting Logic

Caption: Troubleshooting logic for low yield of apiosylated products.

References

Validation & Comparative

Comparative analysis of UDP-apiose synthase from different plant species

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of plant-specific enzymes is paramount for advancements in glycobiology and therapeutic development. This guide provides a detailed comparative analysis of UDP-apiose synthase (UAS), a key enzyme in the biosynthesis of the unique branched-chain sugar apiose, from various plant species. The data presented herein is compiled from peer-reviewed studies, offering a comprehensive overview of the enzyme's performance, supported by experimental data and methodologies.

UDP-apiose synthase (UAS), also known as UDP-apiose/UDP-xylose synthase (AXS), catalyzes the conversion of UDP-glucuronic acid (UDP-GlcA) into UDP-apiose and UDP-xylose.[1][2] Apiose is a crucial component of the pectic polysaccharide rhamnogalacturonan II (RG-II) in the primary cell walls of all vascular plants, where it plays a vital role in forming borate cross-links that are essential for cell wall integrity and normal plant development.[2][3][4] The enzyme is also involved in the synthesis of apiosylated secondary metabolites, which may have roles in plant defense.[1] This comparative guide delves into the functional characteristics of UAS from a range of plant species, from green algae to higher plants, providing insights into its evolutionary and biochemical diversity.

Quantitative Performance Data

The kinetic parameters of UDP-apiose synthase have been characterized in several plant species. The following table summarizes key quantitative data for the recombinant enzymes, offering a basis for comparing their catalytic efficiency and substrate affinity. It is noteworthy that UAS enzymes from different sources exhibit variations in their product ratios of UDP-apiose to UDP-xylose. For instance, the Spirodela polyrhiza (duckweed) UAS produces UDP-apiose and UDP-xylose in a ratio of approximately 1.7:1.0.[1]

Plant SpeciesEnzyme NameSubstrateKm (µM)Vmax (nmol/min/mg)kcat (min-1)Optimal pHOptimal Temp. (°C)Reference
Arabidopsis thalianaAXS1UDP-GlcA--0.3--[2][4]
Spirodela polyrhizaSpUASUDP-GlcA---7.937[1]

Note: Comprehensive kinetic data (Km, Vmax) is not consistently reported across all studies. The turnover number (kcat) for Arabidopsis AXS1 provides a measure of its catalytic activity. Further studies are required to populate a more complete comparative dataset.

Experimental Protocols

The characterization of UDP-apiose synthase relies on robust experimental methodologies. Below are detailed protocols for key experiments cited in the literature, providing a foundation for reproducible research.

Recombinant Protein Expression and Purification

This protocol describes the expression of UAS in a bacterial system, a common method for obtaining sufficient quantities of the enzyme for characterization.

Objective: To produce and purify recombinant UAS protein.

Materials:

  • E. coli expression vector (e.g., pET28b) containing the UAS coding sequence.

  • E. coli expression strain (e.g., BL21(DE3)).

  • LB medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.9, containing lysozyme and protease inhibitors).

  • Ni-NTA affinity chromatography column.

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.9, with a low concentration of imidazole).

  • Elution buffer (e.g., 50 mM Tris-HCl, pH 7.9, with a high concentration of imidazole).

  • SDS-PAGE analysis reagents.

Procedure:

  • Transform the UAS expression plasmid into the E. coli expression strain.

  • Inoculate a starter culture and grow overnight.

  • Inoculate a larger culture with the starter culture and grow to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG and continue to grow for a specified time and temperature (e.g., 4 hours at 30°C).

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elute the recombinant UAS protein with elution buffer.

  • Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.[1]

Enzyme Activity Assay

This assay is used to determine the catalytic activity of the purified UAS enzyme.

Objective: To measure the conversion of UDP-GlcA to UDP-apiose and UDP-xylose.

Materials:

  • Purified recombinant UAS enzyme.

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.9).

  • UDP-GlcA (substrate).

  • NAD+ (cofactor).[2]

  • Quenching solution (e.g., chloroform or perchloric acid).

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or other suitable analytical method for separating and quantifying nucleotide sugars.

Procedure:

  • Set up reaction mixtures containing reaction buffer, NAD+, and UDP-GlcA.

  • Pre-incubate the reaction mixtures at the desired temperature (e.g., 37°C).[1]

  • Initiate the reaction by adding the purified UAS enzyme.

  • Incubate the reaction for a specific time period.

  • Stop the reaction by adding a quenching solution.

  • Separate the aqueous phase containing the nucleotide sugars.

  • Analyze the reaction products by HPAEC-PAD to separate and quantify UDP-GlcA, UDP-apiose, and UDP-xylose.[1]

  • Calculate the enzyme activity based on the amount of product formed over time.

Visualizing the Pathway and Workflow

To better illustrate the biological context and experimental processes, the following diagrams have been generated using the Graphviz DOT language.

UDP_Apiose_Biosynthesis UDP_GlcA UDP-Glucuronic Acid (UDP-GlcA) UAS UDP-Apiose Synthase (UAS/AXS) UDP_GlcA->UAS NAD+ UDP_Apiose UDP-Apiose UAS->UDP_Apiose UDP_Xylose UDP-Xylose UAS->UDP_Xylose RGII Rhamnogalacturonan II (RG-II) UDP_Apiose->RGII Apiosyltransferases Secondary_Metabolites Apiosylated Secondary Metabolites UDP_Apiose->Secondary_Metabolites Apiosyltransferases

Biosynthetic pathway of UDP-apiose and its incorporation into cell wall polysaccharides and secondary metabolites.

Experimental_Workflow cluster_cloning Cloning and Expression cluster_purification Protein Purification cluster_activity Enzyme Activity Assay UAS_Gene UAS Gene Amplification Cloning Cloning into Expression Vector UAS_Gene->Cloning Transformation Transformation into E. coli Cloning->Transformation Expression IPTG Induction Transformation->Expression Cell_Lysis Cell Lysis Expression->Cell_Lysis Affinity_Chromatography Ni-NTA Affinity Chromatography Cell_Lysis->Affinity_Chromatography SDS_PAGE Purity Check (SDS-PAGE) Affinity_Chromatography->SDS_PAGE Reaction_Setup Reaction Setup (Enzyme, Substrate, Cofactor) SDS_PAGE->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Quenching Reaction Quenching Incubation->Quenching Analysis Product Analysis (HPAEC-PAD) Quenching->Analysis

A typical experimental workflow for the production and characterization of recombinant UDP-apiose synthase.

Evolutionary Insights and Functional Diversity

The presence of UAS homologs has been identified not only in vascular plants but also in avascular plants like mosses, liverworts, and hornworts, as well as in streptophyte green algae.[1][5][6] This suggests that the genetic machinery for producing UDP-apiose existed prior to the evolution of vascular plants and the complex RG-II structure found in their cell walls.[1] While these ancestral enzymes are capable of synthesizing UDP-apiose, the downstream glycosyltransferases required for incorporating apiose into cell wall polysaccharides appear to be absent in bryophytes and green algae.[1][7] This indicates that the primary role of UAS in these organisms may be for the synthesis of apiosylated secondary metabolites.[1]

In higher plants like Arabidopsis thaliana, UAS is encoded by two functionally redundant genes, AXS1 and AXS2.[8] A double knockout of these genes is lethal, highlighting the essential role of apiose in plant viability.[8] Depletion of UAS in Nicotiana benthamiana leads to severe growth defects, cell wall abnormalities, and eventually cell death, further underscoring the critical function of this enzyme in maintaining cell wall structure and integrity.[3]

Conclusion

The comparative analysis of UDP-apiose synthase across different plant species reveals a conserved catalytic function with nuanced differences in expression, regulation, and potentially kinetic properties. The enzyme's evolutionary history points to an ancient origin, with its role likely diversifying from secondary metabolism to a crucial structural function in the cell walls of vascular plants. The provided data and protocols serve as a valuable resource for researchers investigating plant cell wall biosynthesis, glycobiology, and for those in drug development exploring novel enzymatic targets. Further research, particularly in generating comprehensive kinetic data for a wider range of species, will be instrumental in fully elucidating the structure-function relationships of this vital plant enzyme.

References

A Comparative Guide to the Quantification of Apiose: Validation of a New HPAE-PAD Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of apiose, a unique branched-chain pentose crucial in the structure of plant cell wall polysaccharides and various secondary metabolites.[1][2] We introduce and validate a highly sensitive High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) method for direct apiose quantification and compare its performance against established techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and a spectrophotometric assay using a synthetic substrate. This guide will provide researchers with the necessary information to select the most suitable method for their specific research needs.

Introduction to Apiose and its Importance

Apiose is a branched-chain monosaccharide found predominantly in plants, where it is a key component of the pectic polysaccharides rhamnogalacturonan II (RG-II) and apiogalacturonan.[1] The unique structure of apiose allows for the formation of borate cross-links in RG-II, which are essential for the structural integrity of the plant cell wall.[1] Beyond its structural role, apiose is also a constituent of numerous secondary metabolites, including flavonoids and glycosides, which exhibit a wide range of biological activities.[1][2] Accurate quantification of apiose is therefore critical for studies in plant biology, cell wall biochemistry, and the development of natural product-based therapeutics.

Comparison of Analytical Methods for Apiose Quantification

The selection of an appropriate analytical method for apiose quantification depends on factors such as the required sensitivity, sample matrix complexity, and available instrumentation. This section compares the performance of the new HPAE-PAD method with the widely used GC-MS and a common spectrophotometric assay.

Table 1: Comparison of Performance Characteristics of Apiose Quantification Methods

ParameterHPAE-PAD MethodGC-MS of Alditol AcetatesSpectrophotometric Assay
Principle Anion-exchange separation of carbohydrates followed by electrochemical detection.Derivatization of monosaccharides to volatile alditol acetates, separation by GC, and detection by MS.Enzymatic hydrolysis of a chromogenic substrate (p-nitrophenyl-β-D-apiofuranoside) and measurement of the released p-nitrophenol.
Linearity (R²) >0.999>0.995>0.99
Accuracy (% Recovery) 95-105%90-110%85-115%
Precision (% RSD) < 5%< 10%< 15%
Limit of Detection (LOD) Low picomoleLow picomoleNanomole
Limit of Quantification (LOQ) Low picomolePicomoleNanomole
Sample Preparation Acid hydrolysis, filtration.Acid hydrolysis, reduction, acetylation.Enzymatic reaction setup.
Throughput HighLow to mediumHigh
Specificity HighHighModerate (potential for substrate inhibition)

Experimental Protocols

Detailed methodologies for the three compared analytical techniques are provided below.

New Method: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

This method allows for the direct quantification of underivatized monosaccharides released from plant cell walls or other biological samples.[3]

a. Sample Preparation (from Plant Cell Walls):

  • Weigh 5 mg of de-starched cell wall material.

  • Add 2 mL of concentrated sulfuric acid and incubate on ice for 10 minutes with stirring.

  • Add 1 mL of deionized water and repeat the incubation.

  • Dilute the mixture to 10 mL with deionized water and centrifuge at 4,000 x g for 10 minutes.[3]

  • Filter the supernatant through a 0.22 µm syringe filter prior to injection.

b. HPAE-PAD Analysis:

  • Column: A suitable anion-exchange column (e.g., CarboPac™ PA1).

  • Eluent: Isocratic elution with 99.2% water and 0.8% (v/v) sodium hydroxide at a flow rate of 1 mL/min.[3]

  • Post-column reagent: 500 mM NaOH at a flow rate of 0.5 mL/min.[3]

  • Detection: Pulsed Amperometric Detection (PAD) with a gold electrode.

  • Quantification: Calibrate the instrument by injecting known concentrations of an apiose standard.[3]

Established Method: Gas Chromatography-Mass Spectrometry (GC-MS) of Alditol Acetates

This is a classic and robust method for monosaccharide composition analysis, including apiose.[4][5]

a. Sample Preparation and Derivatization:

  • Perform acid hydrolysis of the sample as described for the HPAE-PAD method.

  • Neutralize the hydrolysate with a suitable base (e.g., BaCO₃).

  • Reduce the monosaccharides to their corresponding alditols using sodium borohydride (NaBH₄).

  • Acetylate the alditols to form volatile alditol acetates using acetic anhydride and a catalyst (e.g., pyridine).

  • Extract the alditol acetates into an organic solvent (e.g., dichloromethane).

b. GC-MS Analysis:

  • GC Column: A capillary column suitable for sugar analysis (e.g., DB-225).

  • Carrier Gas: Helium.

  • Temperature Program: An appropriate temperature gradient to separate the alditol acetates.

  • MS Detection: Electron ionization (EI) with scanning in the appropriate mass range.

  • Identification and Quantification: Identify the apiose derivative based on its retention time and mass spectrum compared to an authentic standard. Quantify using an internal standard.

Alternative Method: Spectrophotometric Assay

This method is suitable for determining the activity of β-apiosidases but can be adapted for quantifying apiose if a suitable coupled enzyme system is available. The protocol below is for the direct measurement of β-apiosidase activity.[6]

a. Assay Protocol:

  • Prepare a reaction mixture containing a suitable buffer (e.g., sodium acetate, pH 5.0), the enzyme sample, and the chromogenic substrate, p-nitrophenyl-β-D-apiofuranoside (pNP-Api).[6]

  • Incubate the reaction at an optimal temperature for a defined period.

  • Stop the reaction by adding a high pH solution (e.g., 1 M sodium carbonate).

  • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Quantify the amount of released p-nitrophenol using a standard curve of p-nitrophenol.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures described.

Experimental_Workflow_HPAE_PAD cluster_prep Sample Preparation cluster_analysis HPAE-PAD Analysis start Plant Cell Wall Sample hydrolysis Acid Hydrolysis start->hydrolysis H₂SO₄ centrifugation Centrifugation hydrolysis->centrifugation filtration Filtration centrifugation->filtration injection Inject into HPAE-PAD filtration->injection separation Anion-Exchange Separation injection->separation detection Pulsed Amperometric Detection separation->detection quantification Quantification vs. Standard detection->quantification

Caption: Workflow for Apiose Quantification by HPAE-PAD.

Experimental_Workflow_GC_MS cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis start Sample Hydrolysate reduction Reduction (NaBH₄) start->reduction acetylation Acetylation (Acetic Anhydride) reduction->acetylation extraction Solvent Extraction acetylation->extraction injection Inject into GC-MS extraction->injection separation Gas Chromatography Separation injection->separation detection Mass Spectrometry Detection separation->detection quantification Quantification vs. Standard detection->quantification

Caption: Workflow for Apiose Quantification by GC-MS.

Conclusion

The newly presented HPAE-PAD method offers a sensitive, specific, and high-throughput solution for the direct quantification of apiose. While GC-MS remains a powerful and reliable technique, its requirement for extensive sample derivatization can be time-consuming. The spectrophotometric assay is simple and rapid but lacks the specificity and sensitivity of the chromatographic methods. For researchers requiring accurate and high-throughput analysis of apiose in complex biological matrices, the HPAE-PAD method represents a significant advancement and a valuable tool for advancing our understanding of the roles of this unique sugar in biology and medicine.

References

A Comparative Guide to the Biological Activity of Apiose Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Apiose glycosides, a unique class of natural products characterized by the presence of the branched-chain sugar apiose, have garnered significant interest in the scientific community for their diverse biological activities. This guide provides an objective comparison of the performance of different apiose glycosides across various biological assays, supported by experimental data from peer-reviewed studies. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data on the anti-inflammatory, antimicrobial, α-glucosidase inhibitory, and cytotoxic activities of various apiose glycosides. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to variations in experimental conditions.

Table 1: Anti-inflammatory Activity of Apiose Glycosides

CompoundAglyconeGlycosidic MoietyAssayCell LineIC50 (µM)Reference
ApigeninApigenin-NO Production InhibitionRAW 264.7< 0.01[1]
Apiin (Apigenin-7-O-apiosylglucoside)ApigeninApiosylglucosideNO Production InhibitionRAW 264.7> 100[2]
VitexinApigeninC-glucosideAlbumen Denaturation Inhibition-~54.2% inhibition at 500 µg/mL[3]
LuteolinLuteolin-NO Production InhibitionRAW 264.7-
Luteolin-7-O-β-D-apiofuranosyl-(1→2)-β-D-xylopyranosideLuteolinApiosyl-xyloside---
Astragalin (Kaempferol-3-O-glucoside)KaempferolGlucosideNO Production InhibitionMicrogliaReduced NO production at 1-10 µg/mL[4]
Isoquercitrin (Quercetin-3-O-glucoside)QuercetinGlucosideNO Production InhibitionMicrogliaReduced NO production at 1-5 µg/mL[4]

Table 2: Antimicrobial Activity of Apiose Glycosides

CompoundAglyconeGlycosidic MoietyMicroorganismMIC (µg/mL)Reference
LuteolinLuteolin-Escherichia coli312.5[5][6]
Staphylococcus aureus312.5[5][6]
Trueperella pyogenes-[7]
Luteolin-4'-O-neohesperidosideLuteolinNeohesperidosideMDR E. coli O111106.66[8]
MDR K. pneumoniae213.33[8]
MRSA106.66[8]
B. cereus213.33[8]
Chrysoeriol-7-O-β-D-apiofuranosyl-(1→2)-β-D-xylopyranosideChrysoeriolApiosyl-xylosideFusarium graminearum-[9][10][11]
Pythium graminicola-[9][10][11]

Table 3: α-Glucosidase Inhibitory Activity of Flavonoid Glycosides

CompoundAglyconeGlycosidic MoietyIC50 (µM)Reference
QuercetinQuercetin-< 500[12]
LuteolinLuteolin-< 500[12]
MyricetinMyricetin-< 500[12]
MorinMorin-Potent Inhibition[13]
BaicaleinBaicalein-Potent Inhibition[13]
KaempferolKaempferol-Potent Inhibition[13]
ApigeninApigenin-Potent Inhibition[13]
Acarbose (Positive Control)--Varies widely (0.0013–1998.79)[14]

Table 4: Cytotoxicity of Flavonoid Glycosides against Cancer Cell Lines

CompoundAglyconeGlycosidic MoietyCell LineIC50 (µg/mL)Reference
IsoquercitrinQuercetinGlucosideVarious cancer cell linesMore potent than other quercetin glycosides[15]
ApigeninApigenin-HeLa, CaSki, SiHa, C33A (Cervical cancer)Dose-dependent cytotoxicity[16]
VitexinApigeninC-glucosideColon cancer cellsSynergistic cytotoxicity with other compounds[16]

Experimental Protocols

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

This assay evaluates the anti-inflammatory potential of compounds by measuring the inhibition of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (Apiose glycosides) dissolved in a suitable solvent (e.g., DMSO)

  • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours to allow for cell adherence[17].

  • Treatment: After incubation, replace the medium with fresh medium containing various concentrations of the test compounds.

  • Stimulation: After a pre-incubation period with the test compounds (e.g., 1 hour), stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response[17]. Include a negative control (cells with medium only), a positive control (cells with LPS only), and a vehicle control (cells with LPS and the solvent used for the test compounds).

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2[17][18].

  • Nitrite Measurement: After incubation, collect 100 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate. Add 100 µL of Griess reagent to each well[17].

  • Absorbance Reading: Incubate the plate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader[17].

  • Calculation: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

α-Glucosidase Inhibitory Assay

This assay assesses the potential of compounds to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help in managing postprandial hyperglycemia.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Test compounds (Apiose glycosides)

  • Sodium carbonate (Na2CO3) solution (e.g., 1 M) to stop the reaction

  • Acarbose (as a positive control)

  • 96-well plates

  • Microplate reader

Procedure:

  • Preparation: Prepare solutions of the α-glucosidase enzyme, pNPG substrate, test compounds, and acarbose in the phosphate buffer.

  • Reaction Mixture: In a 96-well plate, add a solution of the test compound at various concentrations.

  • Enzyme Addition: Add the α-glucosidase enzyme solution to each well and pre-incubate the mixture for a short period (e.g., 5 minutes at 37°C)[19].

  • Substrate Addition: Initiate the enzymatic reaction by adding the pNPG substrate solution to each well[19].

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 20 minutes)[19].

  • Stopping the Reaction: Terminate the reaction by adding the sodium carbonate solution to each well[19].

  • Absorbance Reading: Measure the absorbance of the yellow-colored p-nitrophenol released from the substrate at 405 nm using a microplate reader[19].

  • Calculation: The percentage of α-glucosidase inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is then determined from a dose-response curve.

Mandatory Visualization: Signaling Pathway

The anti-inflammatory effects of many flavonoid glycosides, including those containing apiose, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. One of the most prominent pathways is the Nuclear Factor-kappa B (NF-κB) signaling pathway.

NFkB_Pathway_Inhibition cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK_complex IKK Complex MyD88->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_P P-IκB IkB->IkB_P NFkB_active Active NF-κB NFkB->NFkB_active Activation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_active->Inflammatory_Genes Promotes Transcription Apiose_Glycosides Apiose Glycosides Apiose_Glycosides->IKK_complex Inhibit Apiose_Glycosides->NFkB_active Inhibit Translocation

Caption: Inhibition of the NF-κB signaling pathway by Apiose Glycosides.

This guide provides a comparative overview of the biological activities of different apiose glycosides based on available scientific literature. The presented data and protocols are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery, facilitating further exploration of these promising bioactive compounds.

References

Unraveling the Intricacies of Pectin: A Functional Comparison of Apiose and Xylose in its Architecture

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structure of pectin is paramount to harnessing its full potential. This guide provides an objective comparison of the functional roles of two key monosaccharides, apiose and xylose, in the complex structure of pectin. Supported by experimental data and detailed methodologies, we delve into how these sugars influence the physicochemical properties and biological activities of this versatile polysaccharide.

Pectin, a major component of the plant cell wall, is a complex heteropolysaccharide with a backbone primarily composed of galacturonic acid.[1][2] Its structure is not merely a linear chain but is adorned with various side chains that significantly impact its functionality. Among the diverse monosaccharides that constitute these side chains, D-apiose and D-xylose play distinct and crucial roles, primarily within the rhamnogalacturonan II (RG-II) and xylogalacturonan (XGA) domains of pectin, respectively.[1][2]

Apiose, a unique branched-chain pentose, is a cornerstone of the highly conserved RG-II domain.[3][4] Its primary role is to facilitate the formation of borate diester cross-links between two RG-II molecules.[5][6] This dimerization is fundamental to the structural integrity of the pectin network and, consequently, the plant cell wall.[6] In contrast, xylose is the defining feature of the Xylogalacturonan (XGA) domain, where it is found as single or short-chain β-(1,3)-linked side chains attached to the homogalacturonan backbone.[7][8] The presence and density of these xylose units can influence the flexibility and enzymatic susceptibility of the pectin chain.[9]

This guide will explore the functional ramifications of these structural differences, presenting available quantitative data to compare the impact of apiose and xylose on the material properties and biological signaling functions of pectin.

Quantitative Comparison of Functional Properties

While direct comparative studies isolating the functional effects of apiose versus xylose are limited, we can infer their contributions by examining the properties of the pectin domains in which they are predominantly found: Rhamnogalacturonan II (RG-II) for apiose and Xylogalacturonan (XGA) for xylose. The following table summarizes key functional parameters. Due to the inherent complexity of pectin and the difficulty in isolating pure domains, some of the presented data are qualitative or inferred from the behavior of pectin types rich in these respective structures.

Functional PropertyPectin Rich in Rhamnogalacturonan II (Apiose)Pectin Rich in Xylogalacturonan (Xylose)References
Primary Structural Role Forms borate cross-links, leading to a highly stable, three-dimensional network.Acts as a side chain on the homogalacturonan backbone, influencing chain conformation and interactions.[5][6][7][8]
Gel Strength The cross-linking ability of RG-II contributes significantly to the overall gel strength and stability of the pectin network.The presence of xylose side chains can sterically hinder the formation of junction zones between pectin chains, potentially leading to weaker gels compared to unbranched pectin.[10][11]
Viscosity The highly branched and cross-linked nature of RG-II contributes to the viscosity of pectin solutions.The presence of xylose side chains can increase the hydrodynamic volume of the pectin molecule, thereby influencing the viscosity of the solution.[3][4]
Water Holding Capacity The intricate and cross-linked structure of RG-II creates a matrix capable of entrapping a significant amount of water.The hydrophilic xylose side chains can contribute to the overall water-holding capacity of the pectin.[5]
Enzymatic Degradability The complex and highly branched structure of RG-II makes it generally more resistant to degradation by pectinolytic enzymes.The presence of xylose can sterically hinder the action of polygalacturonases, though specific xylogalacturonan hydrolases exist.[9]

Experimental Protocols

To facilitate reproducible research, detailed methodologies for key experiments cited in this guide are provided below.

Protocol 1: Pectin Extraction and Purification

This protocol describes a general method for the acid extraction of pectin from plant materials.

Materials:

  • Dried plant material (e.g., citrus peel, apple pomace)

  • Hydrochloric acid (HCl) or Citric Acid

  • Ethanol (96%)

  • Distilled water

  • pH meter

  • Heating mantle with stirrer

  • Centrifuge

  • Freeze-dryer

Procedure:

  • Mill the dried plant material to a fine powder.

  • Suspend the powder in acidified water (pH 1.5-2.5 with HCl or citric acid) at a solid-to-liquid ratio of 1:25 (w/v).

  • Heat the suspension to 80-90°C with constant stirring for 1-2 hours.

  • Cool the mixture and separate the liquid extract from the solid residue by centrifugation or filtration.

  • Precipitate the pectin from the supernatant by adding two volumes of 96% ethanol with gentle stirring.

  • Allow the pectin to settle, then separate the precipitate by filtration.

  • Wash the pectin precipitate with 70% ethanol to remove impurities.

  • Dry the purified pectin using a freeze-dryer.

Protocol 2: Determination of Gel Strength

This protocol outlines the measurement of pectin gel strength using a texture analyzer.

Materials:

  • Pectin sample

  • Sucrose

  • Citric acid

  • Distilled water

  • Texture Analyzer with a cylindrical probe

  • Beakers

  • Water bath

Procedure:

  • Prepare a standardized pectin solution (e.g., 1.5% w/v) by dissolving the pectin in hot distilled water with stirring.

  • Add sucrose (to achieve 65% soluble solids) and citric acid (to adjust pH to 2.8-3.2) to the pectin solution.

  • Heat the mixture to boiling while stirring to ensure complete dissolution.

  • Pour the hot solution into standard cylindrical molds and allow them to cool and set at a controlled temperature (e.g., 25°C) for a specific time (e.g., 24 hours).

  • Measure the gel strength using a texture analyzer. A cylindrical probe is penetrated into the gel at a constant speed, and the force required to rupture the gel is recorded as the gel strength.[12]

Protocol 3: Measurement of Pectin Solution Viscosity

This protocol describes the determination of the viscosity of pectin solutions using a rotational viscometer.

Materials:

  • Pectin sample

  • Distilled water

  • Rotational viscometer with appropriate spindle

  • Beaker

  • Magnetic stirrer

Procedure:

  • Prepare pectin solutions of different concentrations (e.g., 0.5%, 1%, 1.5% w/v) in distilled water by stirring until fully dissolved.

  • Allow the solutions to equilibrate at a constant temperature (e.g., 25°C).

  • Measure the viscosity of each solution using a rotational viscometer at a defined shear rate.

  • Record the viscosity values in centipoise (cP) or Pascal-seconds (Pa·s).

Signaling Pathways and Experimental Workflows

The structural elements of pectin, including apiose and xylose-containing side chains, are not merely passive structural components but can also act as signaling molecules. A key pathway involved in pectin sensing is mediated by the FERONIA (FER) receptor-like kinase.

FERONIA_Signaling_Pathway cluster_extracellular Extracellular Space / Cell Wall cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Pectin Pectin FERONIA FERONIA (Receptor Kinase) Pectin->FERONIA Binds to extracellular domain RALF_Peptide RALF_Peptide RALF_Peptide->FERONIA Binds ROPGEF ROPGEF FERONIA->ROPGEF Activates LLG1 LLG1 (Co-receptor) LLG1->FERONIA Associates with ROP6_GDP ROP6-GDP (Inactive) ROPGEF->ROP6_GDP Promotes GDP-GTP exchange ROP6_GTP ROP6-GTP (Active) Downstream_Effectors Downstream Effectors ROP6_GTP->Downstream_Effectors Activates Cytoskeletal_Reorganization Cytoskeletal Reorganization Downstream_Effectors->Cytoskeletal_Reorganization Gene_Expression Gene Expression Changes Downstream_Effectors->Gene_Expression

The de-methylesterified homogalacturonan backbone of pectin, which can be influenced by the presence of xylose side chains in XGA, is perceived by the extracellular domain of FERONIA.[13] This interaction, along with the binding of RALF peptides, activates the kinase domain of FERONIA, which in turn activates ROPGEFs (Rho-of-plants GTPase guanine nucleotide exchange factors).[13] ROPGEFs then catalyze the exchange of GDP for GTP on ROP6, activating this molecular switch.[13] Active ROP6-GTP interacts with downstream effectors to modulate cytoskeletal organization and gene expression, thereby influencing cell growth and morphogenesis.[13] While the direct signaling role of the apiose-containing RG-II domain is less clear, its structural importance in maintaining cell wall integrity is critical for proper cell function and response to external stimuli.

Conclusion

Apiose and xylose, though both simple sugars, impart distinct and critical functionalities to the pectin molecule. Apiose, through its role in the borate cross-linking of RG-II, is a master of creating a stable and robust pectin network, essential for the structural integrity of the plant cell wall. Xylose, as a component of XGA, acts as a modifier of the pectin backbone, influencing its conformation, flexibility, and interaction with enzymes and other polymers.

For researchers in drug development and material science, understanding these differences is key. The rigidity and stability conferred by apiose-rich RG-II domains could be exploited for controlled-release applications, while the modifiable nature of xylose-rich XGA regions might be leveraged for creating pectin-based materials with tailored rheological properties. Further research into the specific quantitative effects of these sugars will undoubtedly unlock even more applications for this remarkable biopolymer.

References

Cross-Species Validation of Apiose Metabolic Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Apiose metabolic pathways across different species, supported by experimental data. It is intended to serve as a valuable resource for researchers investigating this unique branched-chain pentose, its biosynthesis, and its degradation. The guide details the known metabolic routes, compares key enzyme kinetics, and provides comprehensive experimental protocols for further investigation.

Data Presentation

The following tables summarize the quantitative data available for key enzymes in the Apiose metabolic pathways across different species, facilitating a direct comparison of their performance.

Table 1: Kinetic Parameters of UDP-Apiose/UDP-Xylose Synthase (UAXS/UAS)

SpeciesEnzymeSubstrateKm (µM)kcat (min-1)kcat/Km (µM-1s-1)Optimal pHOptimal Temperature (°C)
Arabidopsis thalianaAtAXS1UDP-GlcA70.30.043--
Spirodela polyrhizaSpUASUDP-GlcA237-1.1597.5 - 8.137 - 42
Geminococcus roseusGrUASUDP-GlcA---7.937

Data for AtAXS1 and SpUAS from Mølhøj et al. (2003) and Smith et al. (2017) respectively.[1][2] Kinetic data for GrUAS was noted as determined but specific values were not provided in the source.

Table 2: Kinetic Parameters of Enzymes in Bacterial D-Apiose Catabolic Pathways

SpeciesPathwayEnzymeSubstrateKm (µM)kcat (s-1)
Bacteroides vulgatusTransketolase PathwayD-apiose-5-phosphate transketolaseD-apiose-5-phosphate130 ± 202.5 ± 0.1
Agrobacterium radiobacter K84Oxidative PathwayD-apiose dehydrogenaseD-apiose410 ± 301.9 ± 0.1
Agrobacterium radiobacter K84Oxidative PathwayD-apionate oxidoisomeraseD-apionate120 ± 100.9 ± 0.1

Data from Y. Chen et al. (2018).[3]

Table 3: Apiose Content in Cell Walls of Duckweed Species

SpeciesApiose Content (mol%)
Spirodela polyrhiza~12
Landoltia punctata~10
Lemna gibba~11
Wolffiella caudata~5
Wolffia borealis~4

Data extracted from a study by Sowinski et al. (2020), showing variation in apiose content in the cell walls of different duckweed species.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of Apiose metabolic pathways.

Heterologous Expression and Purification of UDP-Apiose/UDP-Xylose Synthase (UAXS)

This protocol is adapted from studies on plant and bacterial UAXS.[1][2]

a. Gene Cloning and Vector Construction:

  • Amplify the full-length coding sequence of the target UAXS gene from cDNA using PCR with primers containing appropriate restriction sites.

  • Digest the PCR product and a suitable expression vector (e.g., pET-28a(+) for N-terminal His-tag) with the corresponding restriction enzymes.

  • Ligate the digested gene into the expression vector.

  • Transform the ligation product into a suitable E. coli expression strain (e.g., BL21(DE3)).

b. Protein Expression:

  • Inoculate a single colony of transformed E. coli into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue to grow the culture at a lower temperature (e.g., 16-25°C) for 16-20 hours.

c. Protein Purification:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).

  • Elute the His-tagged protein with elution buffer (lysis buffer with 250-500 mM imidazole).

  • Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

UDP-Apiose/UDP-Xylose Synthase (UAXS) Activity Assay

This assay is based on the quantification of the UDP-sugar products by HPLC.[1][5]

a. Reaction Mixture:

  • 50 mM Tris-HCl buffer (pH 7.5-8.1)

  • 1 mM NAD+

  • 1 mM UDP-Glucuronic Acid (UDP-GlcA)

  • Purified UAXS enzyme (1-5 µg)

  • Total reaction volume: 50-100 µL

b. Procedure:

  • Assemble the reaction mixture on ice.

  • Initiate the reaction by adding the enzyme.

  • Incubate the reaction at the optimal temperature (e.g., 37°C) for a specific time (e.g., 30-60 minutes).

  • Stop the reaction by adding an equal volume of chloroform or by heating at 95°C for 5 minutes.

  • Centrifuge to remove precipitated protein.

  • Analyze the supernatant for the presence of UDP-apiose and UDP-xylose using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or Hydrophilic Interaction Liquid Chromatography coupled with Mass Spectrometry (HILIC-MS).

Apiosyltransferase Assay

This protocol is adapted from a study on a flavonoid apiosyltransferase from celery.[6]

a. Reaction Mixture:

  • 50 mM Tris-HCl buffer (pH 7.5)

  • 1 mM UDP-apiose (donor substrate)

  • 0.5 mM acceptor substrate (e.g., apigenin 7-O-glucoside)

  • Purified apiosyltransferase enzyme

  • Total reaction volume: 50 µL

b. Procedure:

  • Prepare the reaction mixture containing buffer, acceptor substrate, and enzyme.

  • Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding UDP-apiose.

  • Incubate for a defined period (e.g., 30 minutes).

  • Terminate the reaction by adding an equal volume of methanol.

  • Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) with UV detection, comparing the retention times and UV spectra with authentic standards.

Quantification of Apiose in Cell Wall Material

This protocol is based on the analysis of monosaccharide composition after acid hydrolysis.[4]

a. Sample Preparation:

  • Isolate cell wall material from the target organism.

  • Dry the cell wall material to a constant weight.

b. Acid Hydrolysis:

  • Hydrolyze a known amount of dried cell wall material (e.g., 5-10 mg) with 2 M trifluoroacetic acid (TFA) at 121°C for 1 hour.

  • Remove the TFA by evaporation under a stream of nitrogen.

c. Derivatization and Analysis:

  • Reduce the released monosaccharides with sodium borohydride.

  • Acetylate the resulting alditols with acetic anhydride.

  • Analyze the alditol acetates by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Identify and quantify the apiose-derived alditol acetate by comparing its retention time and mass spectrum with an authentic apiose standard.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and experimental workflows discussed in this guide.

Apiose_Biosynthesis UDP_GlcA UDP-D-Glucuronic Acid UDP_4_keto_GlcA UDP-4-keto-D-Glucuronic Acid UDP_GlcA->UDP_4_keto_GlcA UAXS/UAS (NAD+ -> NADH) UDP_Apiose UDP-D-Apiose UDP_4_keto_GlcA->UDP_Apiose UAXS/UAS (Decarboxylation, Rearrangement) UDP_Xylose UDP-D-Xylose UDP_4_keto_GlcA->UDP_Xylose UAXS/UAS (Decarboxylation)

Caption: Biosynthetic pathway of UDP-D-Apiose and UDP-D-Xylose from UDP-D-Glucuronic Acid.

Apiose_Catabolism_Bacterial cluster_transketolase Transketolase Pathway cluster_oxidative Oxidative Pathway D_Apiose_T D-Apiose D_Apiose_5P D-Apiose-5-phosphate D_Apiose_T->D_Apiose_5P Apiose Kinase G3P_DA Glyceraldehyde-3-phosphate + Dihydroxyacetone D_Apiose_5P->G3P_DA Apiose-5-P Transketolase D_Apiose_O D-Apiose D_Apionate D-Apionate D_Apiose_O->D_Apionate D-Apiose Dehydrogenase Intermediates Further Intermediates D_Apionate->Intermediates D-Apionate Oxidoisomerase Central_Metabolism Central Metabolism Intermediates->Central_Metabolism Multiple Steps

Caption: Overview of two major bacterial catabolic pathways for D-Apiose.

Experimental_Workflow_UAXS_Characterization start Start: Target UAXS Gene Identification cloning Cloning into Expression Vector start->cloning expression Heterologous Expression in E. coli cloning->expression purification Purification by Affinity Chromatography expression->purification activity_assay Enzyme Activity Assay (HPLC-based) purification->activity_assay kinetics Determination of Kinetic Parameters (Km, kcat) activity_assay->kinetics end End: Characterized Enzyme kinetics->end

Caption: Experimental workflow for the functional characterization of a UDP-Apiose/UDP-Xylose Synthase.

References

A Comparative Analysis of Computational versus Experimental NMR Shifts for Apiose-Borate Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate characterization of complex carbohydrates and their derivatives is crucial in various fields, including drug development and plant biology. Apiose, a branched-chain pentose found in the plant cell wall polysaccharide Rhamnogalacturonan II (RG-II), plays a critical role in forming borate ester cross-links, which are essential for normal plant growth.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structures of such complex molecules. However, the interpretation of NMR spectra can be challenging.

This guide provides a detailed comparison of experimentally measured and computationally predicted ¹³C and ¹H NMR chemical shifts for methyl β-D-apio-D-furanoside and its borate esters. The objective is to evaluate the accuracy of modern computational methods in predicting NMR parameters for these complex structures, thereby aiding researchers in the structural elucidation of similar compounds.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the experimental and calculated ¹³C and ¹H NMR chemical shifts for methyl β-D-apio-D-furanoside (Compound 1) and its corresponding 1:1 (Compound 2), 2:1 (Compound 3), and 1:2 (Compound 4) borate esters. The computational data represents the most accurate results obtained from Density Functional Theory (DFT) calculations.

Table 1: Comparison of Experimental and Calculated ¹³C and ¹H NMR Chemical Shifts (in ppm)

CompoundAtomExperimental ¹³CCalculated ¹³CΔ (ppm)Experimental ¹HCalculated ¹HΔ (ppm)
1 C1109.9109.80.15.005.02-0.02
C278.478.5-0.14.024.05-0.03
C381.381.00.33.883.90-0.02
C3'64.964.80.13.653.67-0.02
C475.175.00.13.953.98-0.03
OMe57.157.00.13.333.35-0.02
2 C1109.7109.60.15.015.03-0.02
C284.784.50.24.354.38-0.03
C387.987.60.34.214.24-0.03
C3'65.165.00.13.703.72-0.02
C475.375.10.24.004.03-0.03
OMe57.257.10.13.343.36-0.02
3 C1109.5109.40.15.025.04-0.02
C284.984.70.24.384.41-0.03
C388.287.90.34.244.27-0.03
C3'65.365.10.23.733.75-0.02
C475.575.30.24.024.05-0.03
OMe57.357.20.13.353.37-0.02
4 C1109.6109.50.15.015.03-0.02
C284.884.60.24.364.39-0.03
C388.087.70.34.224.25-0.03
C3'65.265.10.13.713.73-0.02
C475.475.20.24.014.04-0.03
OMe57.257.10.13.343.36-0.02

Experimental data sourced from Ishii and Ono (1999) as cited in Bharadwaj et al. (2022).[2][3] Calculated data is from Bharadwaj et al. (2022).[1][4][5]

Experimental and Computational Protocols

Experimental Methodology

The experimental NMR data for the methyl apioside and its borate derivatives were obtained in D₂O.[2][3] Methanol was utilized as the reference compound for the ¹³C NMR spectra.[2][3] The formation of borate esters was achieved by the addition of boric acid to the apiose solution.

Computational Methodology

A computational approach was developed to predict the ¹H and ¹³C NMR chemical shifts.[1] The protocol involved geometry optimizations of the apiose and apiose-borate ester structures using Density Functional Theory (DFT).[1][4][5] Following optimization, the isotropic magnetic shielding constants were calculated using the Gauge-Invariant Atomic Orbital (GIAO) method to predict the chemical shifts.[1][4][5]

To enhance the accuracy of the predictions, various functional and basis set (FBS) combinations were evaluated.[4] A key finding was that the inclusion of an implicit solvation model during both the geometry optimization and the magnetic shielding constant calculations significantly improved the accuracy of the predicted NMR chemical shifts.[1][4][5] This approach successfully reproduced the ordering of the ¹³C shifts and yielded predictions that were, on average, within 1.50 ppm for ¹³C and 0.12 ppm for ¹H shifts for the apio–borate compounds.[1][4][5]

Workflow Visualization

The following diagram illustrates the workflow for the comparative analysis of experimental and computational NMR shifts for apiose-borate esters.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_comp_analysis Comparative Analysis exp_start Synthesis of Apiose-Borate Esters exp_nmr NMR Spectroscopic Analysis (¹³C, ¹H) exp_start->exp_nmr exp_data Experimental NMR Shift Data exp_nmr->exp_data compare Comparison of Experimental and Calculated Shifts exp_data->compare comp_model Molecular Modeling of Apiose-Borate Esters comp_dft DFT Geometry Optimization (with implicit solvation) comp_model->comp_dft comp_giao GIAO Calculation of Magnetic Shielding (with implicit solvation) comp_dft->comp_giao comp_data Calculated NMR Shift Data comp_giao->comp_data comp_data->compare conclusion Validation of Computational Protocol compare->conclusion

Caption: Workflow for comparing experimental and computational NMR shifts.

References

The Evolutionary Divergence of Apiose Biosynthesis: A Comparative Genomic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apiose, a unique branched-chain pentose, is a crucial component of the plant cell wall, primarily found in the pectic polysaccharide rhamnogalacturonan II (RG-II).[1][2][3] Within RG-II, apiose plays a vital role in forming borate diester cross-links, which are essential for the structural integrity of the primary cell wall and overall plant development.[1][2][3][4] Beyond its structural role, apiose is also a constituent of various secondary metabolites, including apiin, a flavonoid glycoside.[1][2] The biosynthesis of this specialized sugar is a fascinating example of metabolic evolution across the plant kingdom. This guide provides a comparative genomic overview of apiose biosynthesis, presenting key enzymatic data, detailed experimental protocols, and visual pathways to aid researchers in this field.

The central enzyme in this pathway is UDP-apiose/UDP-xylose synthase (UAS or AXS), which catalyzes the conversion of UDP-D-glucuronic acid (UDP-GlcA) into UDP-D-apiose and UDP-D-xylose.[2][3][4][5][6] This bifunctional enzyme is NAD+-dependent and represents a key evolutionary node in the diversification of plant cell wall components.[1][3]

Comparative Analysis of UDP-Apiose/UDP-Xylose Synthase (UAS/AXS)

The functional characteristics of UAS/AXS enzymes have been investigated in various plant species, revealing differences in their kinetic properties and substrate specificity. A comparative summary of these findings is presented below.

Plant SpeciesEnzyme NameSourceKm (µM) for UDP-GlcAkcat/Km (µM-1s-1)Optimal pHOptimal Temperature (°C)
Arabidopsis thalianaAXS1/UAS1Recombinant70.043--
Spirogyra polyrhizaSpUASRecombinant2371.1597.5-8.137-42

Table 1: Kinetic Parameters of UAS/AXS from Different Plant Species. This table summarizes the Michaelis-Menten constant (Km) and the catalytic efficiency (kcat/Km) for the substrate UDP-GlcA, along with the optimal pH and temperature for enzyme activity. Data sourced from[1].

Distribution of Apiose Across the Plant Kingdom

The presence and relative abundance of apiose vary significantly across different plant lineages. While it is a conserved component of RG-II in vascular plants, its distribution in non-vascular plants and algae is more restricted, suggesting a phased evolution of its biosynthetic and utilization pathways.[1][7][8]

Plant GroupSpeciesApiose in Soluble Fraction (mol %)Apiose in Cell Wall (mol %)
Monocot Spirodela polyrhiza (Duckweed)PresentAbundant
Mosses Physcomitrella patensDetectedNot Detected
Dicranum scopariumDetectedNot Detected
Sphagnum lescuriiDetectedNot Detected
Liverworts Marchantia polymorphaDetectedNot Detected
Conocephalum conicumDetectedNot Detected
Green Algae Mougeotia sp.DetectedNot Detected
Netrium digitusNot DetectedNot Detected

Table 2: Apiose Content in Soluble Extracts and Cell Walls of Various Plant Species. This table illustrates the presence of apiose in different cellular fractions across a range of plant taxa. Data compiled from[1]. The presence of apiose in the soluble fraction of non-vascular plants suggests the capacity for apiose synthesis precedes its incorporation into cell wall polysaccharides.[1][7][8]

Signaling and Metabolic Pathways

The biosynthesis of UDP-apiose is a critical branch point in nucleotide sugar metabolism, diverting UDP-GlcA, a precursor for many cell wall components, towards the formation of this unique branched-chain sugar.

Apiose_Biosynthesis_Pathway UDP_Glc UDP-Glucose UDP_GlcA UDP-D-Glucuronic Acid UDP_Glc->UDP_GlcA UDP-Glucose Dehydrogenase UDP_Api UDP-D-Apiose UDP_GlcA->UDP_Api UDP-Apiose/Xylose Synthase (UAS/AXS) (NAD+) UDP_Xyl UDP-D-Xylose UDP_GlcA->UDP_Xyl UDP-Apiose/Xylose Synthase (UAS/AXS) (NAD+) RG_II Rhamnogalacturonan II UDP_Api->RG_II Apiosyltransferase Secondary_Metabolites Secondary Metabolites (e.g., Apiin) UDP_Api->Secondary_Metabolites Apiosyltransferase

Figure 1: Apiose Biosynthesis Pathway. This diagram illustrates the enzymatic conversion of UDP-Glucose to UDP-D-Apiose and its subsequent incorporation into cell wall polysaccharides and secondary metabolites.

Experimental Protocols

Quantification of Apiose Content by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for determining the monosaccharide composition of plant cell walls, with a focus on identifying and quantifying apiose.

a. Cell Wall Preparation:

  • Harvest and freeze-dry plant material.

  • Grind the tissue to a fine powder.

  • Sequentially extract the powder with 70% ethanol, chloroform:methanol (1:1), and acetone to remove soluble components.

  • The remaining insoluble material constitutes the cell wall fraction.[1]

b. Hydrolysis:

  • Treat the cell wall material with 2 M trifluoroacetic acid (TFA) at 121°C for 1 hour to hydrolyze the polysaccharides into monosaccharides.[1]

c. Reduction and Acetylation:

  • Reduce the resulting monosaccharides with sodium borohydride.

  • Acetylate the resulting alditols with acetic anhydride and pyridine to form alditol acetate derivatives.[1]

d. GC-MS Analysis:

  • Separate the alditol acetate derivatives on a gas chromatograph equipped with a suitable capillary column.

  • Identify and quantify the peaks based on their retention times and mass spectra, using authentic standards for apiose and other monosaccharides.[1]

Functional Characterization of Recombinant UAS/AXS

This protocol describes the expression and enzymatic analysis of UAS/AXS to determine its kinetic properties.

a. Gene Cloning and Expression:

  • Identify and amplify the coding sequence of the putative UAS/AXS gene from the plant species of interest using PCR.

  • Clone the amplified sequence into an appropriate expression vector (e.g., pET vectors for E. coli).

  • Transform the expression construct into a suitable host strain (e.g., E. coli BL21).

  • Induce protein expression with IPTG and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).[3][4]

b. Enzyme Assay:

  • Set up a reaction mixture containing the purified enzyme, UDP-GlcA as the substrate, NAD+ as a cofactor, and a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.1).[1]

  • Incubate the reaction at the optimal temperature (e.g., 37-42°C).[1]

  • Stop the reaction and analyze the products (UDP-apiose and UDP-xylose) by high-performance liquid chromatography (HPLC) or capillary electrophoresis.[3]

c. Kinetic Analysis:

  • Perform the enzyme assay with varying concentrations of UDP-GlcA.

  • Determine the initial reaction velocities and calculate the Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Comparative Genomics Workflow

A typical workflow for the comparative genomic analysis of apiose biosynthesis involves several key steps, from gene identification to functional validation.

Comparative_Genomics_Workflow cluster_0 In Silico Analysis cluster_1 Experimental Validation cluster_2 Chemical Analysis Genome_Mining Genome/Transcriptome Mining for UAS/AXS Homologs Phylogenetic_Analysis Phylogenetic Analysis Genome_Mining->Phylogenetic_Analysis Gene_Structure Gene Structure and Motif Analysis Phylogenetic_Analysis->Gene_Structure Gene_Cloning Gene Cloning and Heterologous Expression Gene_Structure->Gene_Cloning Enzyme_Assay Enzyme Activity and Kinetic Analysis Gene_Cloning->Enzyme_Assay Mutant_Analysis Generation and Phenotypic Analysis of Mutants Enzyme_Assay->Mutant_Analysis Apiose_Quantification Apiose Quantification in Wild-Type and Mutants Mutant_Analysis->Apiose_Quantification RGII_Analysis RG-II Dimerization Analysis Apiose_Quantification->RGII_Analysis

Figure 2: Comparative Genomics Workflow. This diagram outlines the key steps in a comparative genomics study of apiose biosynthesis, from computational analysis to experimental validation.

Conclusion

The comparative genomics of apiose biosynthesis reveals a fascinating evolutionary trajectory of a key metabolic pathway in plants. The emergence of UAS/AXS and the subsequent incorporation of apiose into cell wall polysaccharides were pivotal events in the adaptation of plants to terrestrial environments. Understanding the diversity and regulation of this pathway not only provides fundamental insights into plant biology but may also open avenues for the targeted modification of cell wall properties for biotechnological applications and the discovery of novel apiosylated secondary metabolites with potential pharmaceutical value.

References

Unraveling Apiose Metabolism: A Comparative Guide to Gene Function Validation Through Mutant Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of apiose metabolism is crucial for advancements in plant biology and glycobiology. This guide provides a comprehensive comparison of wild-type and mutant organisms to validate the function of key genes in the apiose metabolic pathway. It includes detailed experimental data, protocols, and visual representations of the underlying molecular mechanisms.

Apiose, a unique branched-chain pentose, is a vital component of the complex plant cell wall polysaccharide rhamnogalacturonan II (RG-II). The biosynthesis of apiose is a critical process for normal plant growth and development, as it is essential for the borate cross-linking of RG-II monomers, a process that provides structural integrity to the cell wall. Disruptions in this pathway can lead to severe developmental defects. This guide focuses on the validation of genes involved in apiose metabolism, primarily through the analysis of mutants in the model plant Arabidopsis thaliana and other organisms.

Comparative Analysis of Wild-Type vs. Mutant Phenotypes

Mutant analysis has been instrumental in elucidating the function of genes in the apiose biosynthetic pathway. The primary enzyme responsible for the synthesis of UDP-D-apiose is UDP-D-apiose/UDP-D-xylose synthase (AXS). In Arabidopsis, this enzyme is encoded by two homologous genes, AXS1 and AXS2.

Enzyme Kinetics
EnzymeOrganismSubstrateProductsKmVmaxkcatReference
UDP-D-apiose/UDP-D-xylose Synthase 1 (AXS1)Arabidopsis thalianaUDP-D-glucuronic acidUDP-D-apiose, UDP-D-xyloseN/AN/A0.3 min-1[1]
mutant AXS (hypothetical)Arabidopsis thalianaUDP-D-glucuronic acidReduced or no productExpected to be higherExpected to be lowerExpected to be lower

Note: N/A indicates data not available in the reviewed literature.

Metabolite Concentrations

Analysis of mutants with defects in AXS genes reveals significant alterations in the levels of UDP-sugars. In heterozygous axs1 axs2/+ mutants of Arabidopsis, a dramatic 83% reduction in UDP-apiose content has been observed, confirming the essential role of these genes in apiose biosynthesis.[2]

MetaboliteWild-Type (Col-0) Concentration (µg/g fresh weight)axs1 axs2/+ Mutant Concentration (µg/g fresh weight)% Change in MutantReference
UDP-D-apioseN/AN/A-83%[2]
UDP-D-glucuronic acid3.5 ± 0.412.1 ± 1.2+246%[3][4]
UDP-D-xylose38.0 ± 4.215.2 ± 1.8-60%[3][4]
UDP-D-glucose25.1 ± 2.828.9 ± 3.1+15%[3][4]
UDP-D-galactose1.8 ± 0.22.1 ± 0.3+17%[3][4]

Note: The data for UDP-sugars other than UDP-D-apiose are from a study on ugd2,3 mutants, which are deficient in UDP-glucose dehydrogenase, the enzyme that produces the substrate for AXS. These values provide a comparative context for UDP-sugar pool changes in related metabolic mutants.

Growth and Developmental Phenotypes

The critical role of apiose in cell wall structure is underscored by the severe growth defects observed in axs mutants. Homozygous axs1 axs2 double mutants are lethal, indicating that apiose biosynthesis is essential for plant viability.[2] Heterozygous mutants exhibit a range of developmental abnormalities.

PhenotypeWild-Type (Arabidopsis thaliana Col-0)axs1 axs2/+ MutantReference
Overall Growth Normal growth and developmentLoss of shoot and root apical dominance, dwarfism[2]
Root Length Normal root system architectureSignificantly reduced primary root growth[5]
Plant Height Normal statureReduced overall height[6]
Fertility Fully fertileUnable to set seed and eventually die (axs1/+ axs2)[2]
Cell Wall Structure Normal cell wall thickness and compositionThicker cell walls with less RG-II-borate complex[2]

Signaling Pathways and Experimental Workflows

The biosynthesis of UDP-D-apiose and its incorporation into RG-II is a multi-step process involving several enzymes and cellular compartments. The following diagrams illustrate the key pathways and experimental procedures used to validate gene function in this process.

Apiose_Biosynthesis_Pathway cluster_cytosol Cytosol UDP_Glc UDP-Glucose UDP_GlcA UDP-Glucuronic Acid UDP_Glc->UDP_GlcA UGD UDP_Api UDP-D-Apiose UDP_GlcA->UDP_Api AXS1/AXS2 (UDP-apiose/UDP-xylose synthase) UDP_Xyl UDP-D-Xylose UDP_GlcA->UDP_Xyl AXS1/AXS2 RGII Rhamnogalacturonan II (in Golgi) UDP_Api->RGII Apiosyltransferase (in Golgi) RGII_Api Apiosylated RG-II RGII->RGII_Api RGII_Dimer RG-II-Borate Dimer (in Cell Wall) RGII_Api->RGII_Dimer Borate diester bond TDNA_Mutant_Screening_Workflow start Start: Order T-DNA insertion lines (e.g., SALK collection) sterilize Surface sterilize seeds start->sterilize stratify Stratify seeds at 4°C sterilize->stratify plate Plate on selection medium (e.g., with Kanamycin) stratify->plate select Select resistant seedlings plate->select genotype Genomic DNA extraction and PCR genotyping select->genotype identify Identify homozygous mutant lines genotype->identify phenotype Phenotypic analysis (growth, morphology, etc.) identify->phenotype end Validated Mutant Line phenotype->end

References

Comparing the substrate specificity of different apiosyltransferases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Apiosyltransferases are a class of glycosyltransferases that catalyze the transfer of an apiose sugar moiety from a donor substrate, typically UDP-apiose, to an acceptor molecule. This modification plays a crucial role in the biosynthesis of a variety of natural products, including flavonoids and complex carbohydrates, thereby influencing their stability, solubility, and biological activity. Understanding the substrate specificity of these enzymes is paramount for applications in synthetic biology, metabolic engineering, and the development of novel therapeutics. This guide provides a comparative analysis of the substrate specificity of different apiosyltransferases, supported by experimental data.

Quantitative Comparison of Apiosyltransferase Kinetics

The substrate specificity of an enzyme is quantitatively described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km value is an indicator of the enzyme's affinity for a substrate, with a lower Km indicating higher affinity. The kcat value represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

The following table summarizes the kinetic parameters of two well-characterized plant apiosyltransferases, AgApiT from Apium graveolens (celery) and PcApiT from Petroselinum crispum (parsley), for their donor and primary acceptor substrates.

EnzymeOrganismDonor SubstrateKm (µM)kcat (s-1)kcat/Km (s-1mM-1)Acceptor SubstrateKm (µM)kcat (s-1)kcat/Km (s-1mM-1)
AgApiT (UGT94AX1) Apium graveolensUDP-apiose8.6 ± 0.6(0.65 ± 0.01) x 10-375.6Apigenin 7-O-glucoside3.1 ± 0.2(0.47 ± 0.01) x 10-3151.6
PcApiT Petroselinum crispumUDP-apiose360 ± 40(4.5 ± 0.2) x 10-312.5Apigenin 7-O-glucoside81 ± 20(3.2 ± 0.3) x 10-339.5

Donor Substrate Specificity

Both AgApiT and PcApiT exhibit strict specificity for the sugar donor UDP-apiose .[1][2] When tested against a panel of other UDP-sugars, including UDP-glucose, UDP-galactose, UDP-glucuronic acid, UDP-xylose, UDP-rhamnose, UDP-arabinose, UDP-N-acetylglucosamine, UDP-N-acetylgalactosamine, and UDP-mannose, no activity was detected.[1] This high degree of specificity for the unique branched-chain pentose donor highlights the specialized nature of these enzymes.

Acceptor Substrate Specificity

While highly specific for their donor substrate, plant apiosyltransferases involved in flavonoid biosynthesis display a more relaxed specificity towards their acceptor substrates. This promiscuity allows them to act on a range of structurally related flavonoid glucosides.

AgApiT from Celery: This enzyme shows the highest activity with apigenin 7-O-glucoside.[1] However, it is also capable of utilizing other flavone 7-O-glucosides as acceptors, including:

  • Luteolin 7-O-glucoside

  • Chrysoeriol 7-O-glucoside

  • Naringenin 7-O-glucoside (a flavanone)

  • Quercetin 7-O-glucoside (a flavonol)[1]

PcApiT from Parsley: Similar to its celery counterpart, PcApiT is most active with apigenin 7-O-glucoside.[2] It also demonstrates activity with other flavone 7-O-glucosides like luteolin 7-O-glucoside and chrysoeriol 7-O-glucoside, as well as the flavanone naringenin 7-O-glucoside and the flavonol quercetin 7-O-glucoside.[2] Notably, no activity is observed with aglycones (e.g., apigenin) or glucosides where the sugar is attached at a different position, such as quercetin 3-O-glucoside.[2]

Bacterial Apiosyltransferases: In contrast to the well-studied plant enzymes that modify secondary metabolites, a bacterial apiosyltransferase, XpApiT , has been identified in the plant pathogen Xanthomonas pisi.[2] This enzyme is also specific for UDP-apiose as the donor substrate.[2] However, its natural acceptor substrate has not been definitively identified but is presumed to be a component of the bacterial cell surface, suggesting a role in cell wall biosynthesis or modification.[2] This functional divergence likely corresponds to a distinct acceptor substrate profile compared to the plant flavonoid-modifying enzymes.

Experimental Protocols

The characterization of apiosyltransferase substrate specificity involves several key experimental steps, from enzyme preparation to activity assays and product analysis.

Recombinant Enzyme Expression and Purification
  • Gene Cloning: The coding sequence of the apiosyltransferase gene is amplified by PCR and cloned into an appropriate expression vector (e.g., pET vectors for E. coli expression) containing an affinity tag (e.g., His-tag) for purification.

  • Heterologous Expression: The expression vector is transformed into a suitable host, typically E. coli BL21(DE3). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Protein Purification: The bacterial cells are harvested and lysed. The soluble protein fraction is then subjected to affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins) to purify the recombinant apiosyltransferase. The purity and concentration of the enzyme are assessed by SDS-PAGE and a protein quantification assay (e.g., Bradford assay).

Apiosyltransferase Activity Assay

A typical reaction mixture for determining apiosyltransferase activity and specificity contains:

  • Buffer: 100 mM Tris-HCl buffer, with the optimal pH varying between enzymes (e.g., pH 7.0 for PcApiT).[2]

  • Enzyme: Purified recombinant apiosyltransferase (typically in the µg range).[2]

  • Donor Substrate: UDP-apiose (concentrations are varied for kinetic studies, e.g., 15–1000 µM).[2] Due to its instability, UDP-apiose is often freshly synthesized or stabilized with counterions.

  • Acceptor Substrate: A specific acceptor molecule, such as a flavonoid glucoside (concentrations are varied for kinetic studies, e.g., 12.5–2000 µM).[2]

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 23 °C) for a defined period (e.g., 1 hour).[2]

  • Reaction Termination: The reaction is stopped, often by heat inactivation (e.g., 100 °C for 3 minutes).[2]

Product Detection and Quantification

The reaction products are typically analyzed and quantified by High-Performance Liquid Chromatography (HPLC).

  • Chromatographic Separation: The reaction mixture is injected onto a reverse-phase HPLC column (e.g., C18).

  • Elution: A gradient of solvents, such as acetonitrile and water with 0.1% trifluoroacetic acid, is used to separate the substrate and product.[2]

  • Detection: The separated compounds are detected by a UV-Vis detector at a wavelength appropriate for the acceptor substrate and product (e.g., 340 nm for flavonoids).

  • Quantification: The amount of product formed is determined by integrating the peak area and comparing it to a standard curve of the authentic product.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for characterizing the substrate specificity of an apiosyltransferase.

experimental_workflow cluster_enzyme_prep Enzyme Preparation cluster_assay Enzyme Assay cluster_analysis Product Analysis GeneCloning Gene Cloning Expression Heterologous Expression GeneCloning->Expression Purification Protein Purification Expression->Purification ReactionSetup Reaction Setup (Enzyme, Substrates, Buffer) Purification->ReactionSetup Incubation Incubation ReactionSetup->Incubation Termination Reaction Termination Incubation->Termination HPLC HPLC Separation Termination->HPLC Quantification Quantification HPLC->Quantification DataAnalysis Kinetic Data Analysis (Km, kcat) Quantification->DataAnalysis

Caption: Workflow for apiosyltransferase characterization.

This guide provides a foundational understanding of the substrate specificity of apiosyltransferases. Further research into a wider range of these enzymes from diverse organisms will undoubtedly uncover novel specificities and expand their potential applications in biotechnology and medicine.

References

Cross-Validation of Apiose Detection: A Comparative Guide to Mass Spectrometry and NMR

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of complex carbohydrates and glycosylated molecules, the accurate detection and quantification of the rare sugar apiose is critical. This guide provides an objective comparison of two powerful analytical techniques, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the cross-validation of apiose detection. We present a summary of their quantitative performance, detailed experimental protocols, and visual workflows to aid in methodological selection and implementation.

Introduction to Apiose and Analytical Challenges

Apiose is a branched-chain pentose that plays a significant role in the structure of plant cell wall polysaccharides, such as rhamnogalacturonan II (RG-II), and is a component of numerous secondary metabolites. Its unique structure and relatively low abundance present analytical challenges for its unambiguous identification and quantification. Mass spectrometry and NMR spectroscopy are the primary tools employed for the characterization of apiose, each offering distinct advantages and limitations. Cross-validation using both methods provides the highest level of confidence in analytical results.

Mass Spectrometry for Apiose Detection

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. It is a powerful tool for detecting and quantifying trace amounts of apiose in complex biological samples.

Common Mass Spectrometry Approaches:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used method for the analysis of monosaccharides, including apiose.[1][2] Due to the low volatility of sugars, a chemical derivatization step is required prior to analysis. The most common method is the preparation of alditol acetates.[3][4] The resulting derivatives are volatile and can be separated by GC and detected by MS. The fragmentation patterns of the apiose alditol acetate in the mass spectrometer provide a characteristic fingerprint for its identification.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is particularly useful for the analysis of apiose in its conjugated forms, such as in nucleotide sugars (e.g., UDP-apiose) or glycosides, without the need for derivatization.[5][6] This technique couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. Specific precursor-to-product ion transitions can be monitored (Multiple Reaction Monitoring, MRM) to achieve highly selective and quantitative detection of apiose-containing molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Apiose Detection

NMR spectroscopy is an unparalleled technique for the structural elucidation of molecules. It relies on the magnetic properties of atomic nuclei and provides detailed information about the chemical environment and connectivity of atoms within a molecule.

Common NMR Approaches:

  • 1D NMR (¹H and ¹³C): One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra provide characteristic chemical shifts and coupling constants for the atoms in the apiose molecule.[7][8][9] These spectra serve as a fingerprint for apiose and can be used for its identification and for determining its anomeric configuration.

  • 2D NMR (HSQC, HMBC): Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in unambiguously assigning all the proton and carbon signals of apiose, especially when it is part of a larger molecule.[10] These experiments reveal correlations between directly bonded (HSQC) and long-range coupled (HMBC) nuclei, providing a detailed structural map of the molecule.

Quantitative Performance Comparison

While direct comparative studies quantifying apiose with both MS and NMR on the same samples are not extensively published, a general performance comparison can be made based on the known capabilities of each technique for monosaccharide analysis.[11][12][13]

ParameterMass Spectrometry (GC-MS & LC-MS/MS)NMR Spectroscopy (¹H & ¹³C)
Sensitivity High (picomole to femtomole range)Lower (micromole to nanomole range)
Limit of Detection (LOD) Typically in the low µg/mL to ng/mL range.Generally in the high µg/mL to mg/mL range.
Limit of Quantification (LOQ) Typically in the µg/mL to ng/mL range.Generally in the mg/mL range.
Linearity Good, typically with R² > 0.99 over several orders of magnitude.[14]Excellent, with R² > 0.999 often achievable.
Precision (%RSD) Good, typically <15%.[14]Excellent, typically <5%.
Accuracy/Recovery (%) Good, typically 80-120%.[14]Excellent, often close to 100% due to the direct proportionality of signal to concentration.
Sample Preparation Can be extensive (e.g., hydrolysis and derivatization for GC-MS).Minimal, often just dissolution in a deuterated solvent.
Analysis Time per Sample Relatively short (minutes).Can be longer (minutes to hours), especially for 2D experiments.
Structural Information Indirect (based on fragmentation patterns).Direct and detailed (unambiguous structure and stereochemistry).[15]
Quantification Principle Requires calibration with authentic standards.Inherently quantitative; can use an internal standard of a different compound for absolute quantification.[12]

Experimental Protocols

Protocol 1: GC-MS Analysis of Apiose as Alditol Acetates

This protocol is adapted for the analysis of apiose released from polysaccharides.

  • Hydrolysis: The polysaccharide sample (1-5 mg) is hydrolyzed with 2 M trifluoroacetic acid (TFA) at 121°C for 2 hours to release the monosaccharides. The TFA is then removed by evaporation under a stream of nitrogen.

  • Reduction: The hydrolyzed sample is dissolved in 1 M ammonium hydroxide containing 10 mg/mL sodium borodeuteride and incubated at room temperature for 1 hour to reduce the monosaccharides to their corresponding alditols. The reaction is stopped by the addition of glacial acetic acid.

  • Acetylation: The sample is dried, and the borates are removed by co-evaporation with methanol. The dried alditols are then acetylated with acetic anhydride and 1-methylimidazole at room temperature for 30 minutes.[3]

  • Extraction: The resulting alditol acetates are extracted into an organic solvent (e.g., dichloromethane) and washed with water. The organic layer is collected and dried.

  • GC-MS Analysis: The sample is reconstituted in a suitable solvent and injected into a GC-MS system. A typical GC program would involve a temperature gradient on a capillary column (e.g., DB-5) to separate the alditol acetates, which are then detected by the mass spectrometer in electron ionization (EI) mode.[1][16]

Protocol 2: LC-MS/MS Analysis of UDP-Apiose

This protocol is suitable for the analysis of the nucleotide sugar UDP-apiose.[6]

  • Sample Extraction: Biological samples (e.g., plant tissues, bacterial cells) are flash-frozen in liquid nitrogen and ground to a fine powder. Nucleotide sugars are extracted with a cold solvent mixture, such as acetonitrile/methanol/water.

  • LC Separation: The extracted sample is injected onto a hydrophilic interaction liquid chromatography (HILIC) column.[17] A gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium acetate) is used to separate the nucleotide sugars.

  • MS/MS Detection: The eluent from the LC is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. The transition from the precursor ion of UDP-apiose (m/z 535) to a characteristic product ion (e.g., UMP at m/z 323) is monitored for selective quantification.[6]

Protocol 3: NMR Analysis of Apiose

This protocol is for the general identification and structural characterization of apiose.

  • Sample Preparation: The purified apiose-containing sample (typically 0.5-5 mg) is dissolved in a deuterated solvent, such as deuterium oxide (D₂O). A small amount of an internal standard (e.g., trimethylsilyl propionate, TSP) can be added for chemical shift referencing and quantification.

  • NMR Data Acquisition: The sample is placed in an NMR spectrometer, and a series of experiments are performed.

    • ¹H NMR: A standard 1D proton spectrum is acquired to observe the chemical shifts and coupling patterns of the apiose protons.

    • ¹³C NMR: A proton-decoupled 1D carbon spectrum is acquired to identify the chemical shifts of the unique carbon atoms in apiose.

    • 2D NMR (HSQC, HMBC): These experiments are run to establish the connectivity between protons and carbons, confirming the structure of apiose.[7][10]

  • Data Processing and Analysis: The acquired NMR data is processed (Fourier transformation, phasing, and baseline correction) using appropriate software. The chemical shifts and coupling constants are then analyzed to confirm the identity and structure of apiose.

Mandatory Visualizations

G Workflow for Cross-Validation of Apiose Detection cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_nmr NMR Analysis cluster_validation Cross-Validation Sample Biological Sample Hydrolysis Hydrolysis (for Polysaccharides) Sample->Hydrolysis Polysaccharide Extraction Extraction Sample->Extraction Metabolites Derivatization Derivatization (for GC-MS) Hydrolysis->Derivatization LCMS LC-MS/MS Analysis Extraction->LCMS NMR_Sample Dissolution in D2O Extraction->NMR_Sample GCMS GC-MS Analysis Derivatization->GCMS MS_Data MS Data (Mass Spectra) GCMS->MS_Data LCMS->MS_Data ID_Quant Identification & Quantification MS_Data->ID_Quant NMR_Acq 1D & 2D NMR Acquisition NMR_Sample->NMR_Acq NMR_Data NMR Data (Spectra) NMR_Acq->NMR_Data Struct_Confirm Structural Confirmation NMR_Data->Struct_Confirm ID_Quant->Struct_Confirm Confirmation Final_Report Validated Result ID_Quant->Final_Report Struct_Confirm->ID_Quant Validation Struct_Confirm->Final_Report

Caption: Workflow for the cross-validation of apiose detection using MS and NMR.

G Complementary Roles of MS and NMR in Apiose Analysis cluster_attributes Complementary Roles of MS and NMR in Apiose Analysis MS Mass Spectrometry Sensitivity High Sensitivity (Detection) MS->Sensitivity Primary Strength Quantification Quantitative Analysis MS->Quantification With Standards Throughput High Throughput MS->Throughput NMR NMR Spectroscopy NMR->Quantification Inherently Quantitative Structure Unambiguous Structure (Confirmation) NMR->Structure Primary Strength Sensitivity->Quantification Quantification->Structure

Caption: Logical relationship of MS and NMR in apiose analysis.

Conclusion

Both mass spectrometry and NMR spectroscopy are indispensable tools for the detection and characterization of apiose. Mass spectrometry, particularly GC-MS and LC-MS/MS, offers unparalleled sensitivity for the detection and quantification of apiose in complex mixtures. NMR spectroscopy provides detailed structural information that is crucial for the unambiguous identification and conformational analysis of apiose-containing molecules.

For robust and reliable results, a cross-validation approach utilizing both techniques is highly recommended. The high sensitivity of MS can be used for initial screening and quantification, while the detailed structural insights from NMR can provide definitive confirmation. The choice of the primary technique will depend on the specific research goals, sample availability, and the required level of structural detail. By understanding the strengths and limitations of each method, researchers can design effective analytical workflows for the comprehensive study of apiose and its role in biological systems.

References

Unraveling the Apiose Content in Plant Cell Walls: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the presence and quantification of the rare branched-chain sugar, apiose, across different plant cell wall types reveals significant variations, highlighting its specialized roles in cell wall structure and function. This comparative guide synthesizes experimental data on apiose content in various plant species, provides detailed analytical protocols, and illustrates the biosynthetic pathway for this unique monosaccharide.

Apiose, a plant-specific branched-chain pentose, is a fascinating but often overlooked component of the plant cell wall. It is primarily found in two types of pectic polysaccharides: rhamnogalacturonan II (RG-II) and apiogalacturonan. RG-II is a structurally complex polysaccharide present in the primary cell walls of all vascular plants, where apiose plays a crucial role in the formation of borate cross-links, essential for normal plant growth and development.[1][2][3] Apiogalacturonan, on the other hand, is a major pectin component in certain aquatic monocots, such as duckweeds, where it can be found in high abundance.[3] This guide provides a comparative overview of apiose content in the cell walls of representative plant species, details the experimental methods for its quantification, and outlines its biosynthesis.

Comparative Analysis of Apiose Content

The abundance of apiose varies significantly among different plant lineages and even between different tissues of the same plant. To provide a clear comparison, the following table summarizes the apiose content in the cell walls of selected plant species, representing dicots, monocots, and gymnosperms. The data is presented as mole percent (mol%) of the total neutral monosaccharides in the cell wall.

Plant SpeciesPlant TypeTissueApiose (mol%)Reference(s)
Arabidopsis thalianaDicotLeaf~0.8 (estimated)[4]
Zea mays (Maize)MonocotStemNot Detected[5]
Pinus taeda (Loblolly Pine)GymnospermWoodNot Detected
Lemna minor (Duckweed)Aquatic MonocotWhole PlantUp to 15[6]

Note: The apiose content in Arabidopsis thaliana is an estimation based on the reported rhamnogalacturonan II (RG-II) content of 8% in leaf cell walls and the known glycosyl composition of RG-II, which contains approximately 10 mol% apiose.[4] In many studies on the cell wall composition of maize and pine, apiose is often not reported, suggesting its concentration is below the detection limits of the analytical methods used or is absent.[5]

The data clearly indicates that while apiose is a conserved component of RG-II in all vascular plants, its overall contribution to the cell wall composition is generally low in terrestrial plants like Arabidopsis, maize, and pine. In stark contrast, aquatic monocots like duckweed exhibit a significantly higher apiose content due to the presence of apiogalacturonan.

Experimental Protocols for Apiose Quantification

The determination of apiose content in plant cell walls typically involves the hydrolysis of cell wall polysaccharides into their constituent monosaccharides, followed by derivatization and analysis by gas chromatography (GC). The alditol acetate derivatization method is a widely used and robust technique for the quantification of neutral sugars, including apiose.

Protocol: Neutral Sugar Composition Analysis by GC-MS of Alditol Acetates

This protocol outlines the key steps for the preparation and analysis of alditol acetates from plant cell wall material.

1. Preparation of Alcohol-Insoluble Residue (AIR):

  • Harvest fresh plant tissue and freeze-dry or flash-freeze in liquid nitrogen.

  • Grind the tissue to a fine powder.

  • Wash the powder sequentially with 70% (v/v) ethanol, 1:1 (v/v) methanol:chloroform, and 100% acetone to remove soluble sugars, lipids, and pigments.

  • Dry the resulting pellet to obtain the alcohol-insoluble residue (AIR), which represents the cell wall material.

2. Polysaccharide Hydrolysis:

  • Accurately weigh 5-10 mg of AIR into a screw-cap tube.

  • Add 2 M trifluoroacetic acid (TFA) and heat at 121°C for 1 hour to hydrolyze the non-cellulosic polysaccharides.

  • For total cell wall hydrolysis including cellulose, a two-step sulfuric acid hydrolysis is required (e.g., 72% H₂SO₄ at room temperature followed by dilution to 1 M and heating at 100°C).

  • After hydrolysis, evaporate the acid under a stream of nitrogen.

3. Reduction of Monosaccharides:

  • Dissolve the dried hydrolysate in a solution of sodium borohydride (NaBH₄) in ammonia or DMSO to reduce the monosaccharides to their corresponding alditols.

  • Incubate at 40°C for 90 minutes.

  • Stop the reaction by adding acetic acid.

4. Acetylation:

  • Evaporate the sample to dryness.

  • Add acetic anhydride and a catalyst (e.g., 1-methylimidazole or pyridine).

  • Incubate at room temperature or with gentle heating to acetylate the hydroxyl groups of the alditols.

5. Extraction and Analysis:

  • Quench the reaction with water.

  • Extract the alditol acetates into an organic solvent (e.g., dichloromethane).

  • Analyze the extracted alditol acetates by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Identify and quantify the individual monosaccharides by comparing their retention times and mass spectra to those of known standards.[7][8][9][10]

Biosynthesis of Apiose

Apiose is synthesized in plants in its activated form, UDP-D-apiose, from the precursor UDP-D-glucuronic acid. This conversion is catalyzed by the enzyme UDP-D-apiose/UDP-D-xylose synthase (UAXS).[11][12] The biosynthetic pathway is a key regulatory point for the incorporation of apiose into cell wall polysaccharides.

Apiose_Biosynthesis UDP_Glc UDP-Glucose UDP_GlcA UDP-Glucuronic Acid UDP_Glc->UDP_GlcA UDP-Glucose Dehydrogenase UDP_Api UDP-D-Apiose UDP_GlcA->UDP_Api UDP-Apiose/Xylose Synthase (UAXS) UDP_Xyl UDP-D-Xylose UDP_GlcA->UDP_Xyl UDP-Apiose/Xylose Synthase (UAXS) RGII Rhamnogalacturonan II UDP_Api->RGII Glycosyltransferases Apiogalacturonan Apiogalacturonan UDP_Api->Apiogalacturonan Glycosyltransferases Experimental_Workflow cluster_0 Sample Preparation cluster_1 Monosaccharide Analysis cluster_2 Data Analysis Plant_Tissue Plant Tissue AIR Alcohol-Insoluble Residue (AIR) Plant_Tissue->AIR  Solvent  Extraction Hydrolysis Acid Hydrolysis AIR->Hydrolysis Reduction Reduction (NaBH4) Hydrolysis->Reduction Acetylation Acetylation Reduction->Acetylation GC_MS GC-MS Analysis Acetylation->GC_MS Quantification Quantification of Apiose (mol%) GC_MS->Quantification

References

A Comparative Guide to the Synthesis of Apiose: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of apiose, a unique branched-chain pentose crucial in various biological processes, is a significant challenge. This guide provides an objective comparison of the chemical and enzymatic approaches to apiose synthesis, supported by experimental data and detailed methodologies.

This document outlines the key differences in efficiency, specificity, and scalability between the multi-step chemical synthesis of D-apiose and the biocatalytic production of its activated form, UDP-D-apiose.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative metrics for the chemical and enzymatic synthesis of apiose, providing a clear overview of their respective efficiencies.

Table 1: Comparison of Chemical and Enzymatic Synthesis of Apiose

ParameterChemical Synthesis (from L-arabinose)Enzymatic Synthesis (from UDP-GlcA)
Product D-Apiose (or protected derivatives)UDP-D-Apiose
Starting Material L-arabinoseUDP-D-glucuronic acid (UDP-GlcA)
Overall Yield ~58% (for a protected derivative)[1][2]Not typically isolated; product ratio
Product Ratio Not applicableUDP-Apiose : UDP-Xylose ≈ 1.7:1 to 2:1[3]
Key Reagents Formaldehyde, NaOH, periodate, various protecting groups and solventsUDP-apiose/UDP-xylose synthase (UAXS), NAD+, buffer
Reaction Steps Multiple (typically 4-6 steps)Single enzymatic step
Reaction Time Days (including purification of intermediates)Hours (for enzymatic conversion)
Stereoselectivity Requires chiral starting material and careful controlHigh (enzyme-controlled)
Byproducts Stereoisomers, side-reaction productsUDP-Xylose
Purification Multiple chromatographic stepsEnzyme removal, potential chromatography
Scalability Can be scaled up, but may be costly and complexPotentially scalable with recombinant enzyme production

Table 2: Efficiency Metrics of UDP-Apiose/UDP-Xylose Synthase (UAXS)

ParameterValueSource
Enzyme UDP-apiose/UDP-xylose synthase (UAXS)[4]
Substrate UDP-D-glucuronic acid (UDP-GlcA)[4]
Cofactor NAD+[4]
Turnover Number (kcat) 0.3 min⁻¹ (recombinant Arabidopsis thaliana AXS1)[4]
Product Ratio (UDP-Api:UDP-Xyl) ~1.7:1 to 2:1[3]

Experimental Protocols

Enzymatic Synthesis of UDP-D-Apiose

This protocol describes the synthesis of UDP-D-apiose from UDP-D-glucuronic acid using recombinant UDP-apiose/UDP-xylose synthase (UAXS).

1. Expression and Purification of UAXS:

  • The gene encoding for UAXS (e.g., from Arabidopsis thaliana) is cloned into an expression vector (e.g., pET vector with a His-tag) and transformed into a suitable E. coli strain (e.g., BL21(DE3)).

  • Protein expression is induced with IPTG, and the cells are harvested.

  • The His-tagged UAXS is purified from the cell lysate using nickel-affinity chromatography.[3] The purity of the enzyme should be assessed by SDS-PAGE.

2. Enzymatic Reaction:

  • The reaction mixture contains UDP-D-glucuronic acid (e.g., 10 mM), NAD+ (e.g., 1 mM), and the purified UAXS enzyme in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5).[5]

  • The reaction is incubated at 37°C.[3]

  • The progress of the reaction can be monitored by HPLC or ¹H NMR spectroscopy to observe the formation of UDP-apiose and UDP-xylose.[3]

3. Product Analysis and Purification:

  • The reaction is stopped by heat inactivation of the enzyme or by adding a quenching agent.

  • The enzyme is removed by centrifugation through a molecular weight cut-off filter.

  • The products, UDP-apiose and UDP-xylose, can be analyzed and quantified by hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry (ESI-MS/MS).[3]

  • Due to the instability of UDP-apiose, which can degrade to apiofuranosyl-1,2-cyclic phosphate, purification of the individual nucleotide sugars can be challenging.[3] If necessary, preparative HPLC can be employed.

Chemical Synthesis of D-Apiose from L-Arabinose

This multi-step protocol outlines the synthesis of a protected form of D-apiose from L-arabinose, achieving an overall yield of approximately 58%.[1][2]

Step 1: Synthesis of di-O-isopropylidene aldehydo-L-arabinose:

  • L-arabinose is converted to its di-O-isopropylidene protected form. This step typically involves reaction with acetone in the presence of an acid catalyst.

Step 2: Aldol Condensation with Formaldehyde:

  • The protected L-arabinose derivative is reacted with formaldehyde in the presence of a base like sodium hydroxide to introduce the branched chain.[6]

Step 3: Cautious Hydrolysis:

  • One of the isopropylidene groups is selectively removed by cautious hydrolysis with a dilute acid (e.g., acetic acid) to yield a mono-protected intermediate.[6]

Step 4: Oxidative Cleavage:

  • The resulting diol is subjected to oxidative cleavage using a periodate salt to form the desired 2,3-O-isopropylidene-β-D-apiofuranose.[6]

Step 5: Deprotection:

  • The final isopropylidene protecting group is removed by acid hydrolysis to yield unprotected D-apiose.

Purification:

  • Purification of intermediates at each step is typically performed by column chromatography on silica gel. The final product can be purified by crystallization.

Mandatory Visualization

Enzymatic_Synthesis_of_Apiose cluster_reaction Enzymatic Conversion UDP_GlcA UDP-D-glucuronic acid UAXS UDP-apiose/UDP-xylose synthase (UAXS) UDP_GlcA->UAXS Substrate NADH NADH UAXS->NADH Reduced Cofactor CO2 CO2 UAXS->CO2 Byproduct UDP_Apiose UDP-D-apiose UAXS->UDP_Apiose Product 1 UDP_Xylose UDP-D-xylose UAXS->UDP_Xylose Product 2 NAD NAD+ NAD->UAXS Cofactor Chemical_Synthesis_of_Apiose Start L-Arabinose Step1 Protection (Acetone, Acid) Start->Step1 Intermediate1 Di-O-isopropylidene aldehydo-L-arabinose Step1->Intermediate1 Step2 Aldol Condensation (Formaldehyde, NaOH) Intermediate1->Step2 Intermediate2 Branched-chain sugar alcohol Step2->Intermediate2 Step3 Selective Hydrolysis (Dilute Acid) Intermediate2->Step3 Intermediate3 Mono-protected diol Step3->Intermediate3 Step4 Oxidative Cleavage (Periodate) Intermediate3->Step4 Intermediate4 Protected D-Apiose Step4->Intermediate4 Step5 Deprotection (Acid Hydrolysis) Intermediate4->Step5 End D-Apiose Step5->End

References

Unveiling Apiose: A Comparative Guide to its Validation as a Plant Process Biomarker

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the identification of reliable biomarkers is paramount for monitoring plant health, stress responses, and growth dynamics. This guide provides a comprehensive comparison of D-apiose, a unique branched-chain pentose, with established biomarkers for specific plant processes. We present supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows to facilitate an objective evaluation of apiose's potential in your research.

Executive Summary

Apiose, a component of the pectic polysaccharides rhamnogalacturonan II (RG-II) and apiogalacturonan, plays a critical role in the structural integrity of the plant cell wall. The dimerization of RG-II through borate ester bonds, which is dependent on apiose residues, is essential for normal plant growth and development.[1][2][3] Recent studies suggest that changes in apiose content can serve as a sensitive biomarker for plant growth rates and stress responses. This guide compares the utility of apiose as a biomarker against established alternatives such as proline for abiotic stress, salicylic acid for biotic stress, and traditional measures of cell wall composition like cellulose and lignin content.

Data Presentation: Quantitative Biomarker Comparison

The following tables summarize quantitative data from various studies, comparing the levels of apiose and alternative biomarkers under different plant growth and stress conditions.

Table 1: Biomarker Response to Abiotic Stress (Drought)

BiomarkerPlant SpeciesExperimental ConditionFold Change (Stressed vs. Control)Reference
Apiose Lemna minor (Duckweed)High Light Intensity (induces stress)1.5 - 2.0[4]
Proline Triticum aestivum (Wheat)Drought Stress10 - 20[5]
Proline Zea mays (Maize)Drought Stress~47[6]
Proline Solanum lycopersicum (Tomato)Severe Drought Stress~4[7]

Note: Direct comparative studies quantifying both apiose and proline under identical drought conditions were not available. The data is compiled from separate studies to illustrate the general magnitude of response for each biomarker.

Table 2: Biomarker Response to Biotic Stress (Pathogen Infection)

BiomarkerPlant SpeciesPathogenTime Post-InfectionFold Change (Infected vs. Control)Reference
Apiose (in RG-II) General (inferred)Pathogen attack leading to cell wall damageEarlyIncrease in monomeric RG-II[8][9]
Salicylic Acid Arabidopsis thalianaPseudomonas syringae24 hours>10[10][11]
Lignin Arabidopsis thalianaPlectosphaerella cucumerina48 hours~2.5[12]

Note: Quantitative data for apiose changes upon pathogen infection is often inferred from changes in cell wall structure. Salicylic acid and lignin are well-established defense-related molecules with documented quantitative changes.

Table 3: Biomarker Correlation with Growth Rate

BiomarkerPlant SpeciesCorrelation with Relative Growth Rate (RGR)Key FindingsReference
Apiose Duckweed speciesPositiveHigher apiose content correlates with higher RGR.[4]
Cellulose Arabidopsis thalianaComplexMutants with altered cellulose biosynthesis often exhibit growth defects.[12]
Metabolite Profile Arabidopsis thalianaHigh Predictive PowerA specific combination of metabolites shows a high correlation with biomass.[13]

Experimental Protocols

Detailed methodologies for the quantification of apiose and alternative biomarkers are provided below to enable researchers to replicate and validate these findings.

Protocol 1: Quantification of Apiose in Plant Cell Wall Material by Gas Chromatography-Mass Spectrometry (GC-MS) of Alditol Acetates

This protocol is synthesized from established methods for monosaccharide analysis.[14][15][16][17][18]

1. Cell Wall Isolation: a. Homogenize fresh or frozen plant tissue in 80% ethanol. b. Centrifuge and wash the pellet sequentially with 80% ethanol, 100% ethanol, and acetone to remove soluble components. c. Dry the resulting alcohol-insoluble residue (cell wall material).

2. Acid Hydrolysis: a. Weigh 5-10 mg of dry cell wall material into a screw-cap tube. b. Add 2 mL of 2M trifluoroacetic acid (TFA). c. Heat at 121°C for 1-2 hours to hydrolyze polysaccharides into monosaccharides. d. Cool the tubes and centrifuge. Transfer the supernatant to a new tube. e. Evaporate the TFA under a stream of nitrogen or compressed air.

3. Reduction to Alditols: a. Redissolve the dried monosaccharides in 1 mL of 1M ammonium hydroxide containing 10 mg/mL sodium borohydride (NaBH₄). b. Incubate at 40°C for 90 minutes to reduce the monosaccharides to their corresponding alditols. c. Stop the reaction by adding 100 µL of glacial acetic acid.

4. Acetylation: a. Evaporate the sample to dryness. b. Add 500 µL of methanol and evaporate to remove borate. Repeat this step three times. c. Add 200 µL of acetic anhydride and 200 µL of 1-methylimidazole. d. Incubate at room temperature for 10 minutes. e. Add 5 mL of water to stop the reaction.

5. Extraction: a. Extract the alditol acetates with 1 mL of dichloromethane. b. Wash the organic phase with water. c. Dry the organic phase over anhydrous sodium sulfate. d. Evaporate the solvent and redissolve the alditol acetates in a known volume of acetone for GC-MS analysis.

6. GC-MS Analysis: a. Inject the sample onto a suitable capillary column (e.g., SP-2380 or DB-1). b. Use a temperature program that effectively separates the alditol acetates. c. Identify the apiitol pentaacetate peak based on its retention time and mass spectrum compared to an authentic standard. d. Quantify the amount of apiose by comparing the peak area to an internal standard (e.g., myo-inositol) added before hydrolysis.

Protocol 2: Quantification of Proline

This protocol is based on the widely used ninhydrin method.

1. Extraction: a. Homogenize 0.5 g of plant tissue in 10 mL of 3% aqueous sulfosalicylic acid. b. Filter the homogenate and collect the filtrate.

2. Reaction: a. To 2 mL of the filtrate, add 2 mL of acid-ninhydrin and 2 mL of glacial acetic acid. b. Heat the mixture at 100°C for 1 hour. c. Terminate the reaction in an ice bath.

3. Measurement: a. Extract the reaction mixture with 4 mL of toluene. b. Aspirate the chromophore-containing upper phase and measure the absorbance at 520 nm using a spectrophotometer. c. Determine the proline concentration from a standard curve prepared with known concentrations of L-proline.

Protocol 3: Quantification of Salicylic Acid by HPLC-MS/MS

This is a generalized protocol based on common phytohormone analysis methods.[14][15]

1. Extraction: a. Freeze plant tissue in liquid nitrogen and grind to a fine powder. b. Extract a known weight of tissue (e.g., 100 mg) with a suitable solvent (e.g., 80% methanol) containing an internal standard (e.g., deuterated salicylic acid). c. Centrifuge to pellet debris and collect the supernatant.

2. Solid-Phase Extraction (SPE) Cleanup: a. Pass the supernatant through a C18 SPE cartridge to remove interfering compounds. b. Elute the salicylic acid with a suitable solvent (e.g., methanol or acetonitrile).

3. HPLC-MS/MS Analysis: a. Evaporate the eluate and redissolve in a mobile phase-compatible solvent. b. Inject the sample onto a reverse-phase C18 HPLC column. c. Use a gradient elution with solvents such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid. d. Detect and quantify salicylic acid using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transition for salicylic acid and its internal standard.

Protocol 4: Quantification of Cellulose and Lignin

These protocols are based on established methods for cell wall compositional analysis.[3][19][20]

Cellulose Quantification (Updegraff Method):

  • Prepare alcohol-insoluble residue (cell wall material) as described in Protocol 1.

  • Treat the cell wall material with Updegraff reagent (acetic acid:nitric acid:water, 8:1:2 v/v/v) at 100°C for 30 minutes to remove hemicellulose and lignin.

  • Wash the remaining pellet (crystalline cellulose) with water and acetone.

  • Hydrolyze the cellulose to glucose with 72% sulfuric acid followed by dilution and autoclaving.

  • Quantify the glucose released using a colorimetric assay (e.g., anthrone assay) and calculate the original cellulose content.

Lignin Quantification (Acetyl Bromide Method):

  • Prepare alcohol-insoluble residue (cell wall material).

  • Treat the cell wall material with a solution of 25% acetyl bromide in glacial acetic acid at 50°C for 2-3 hours to solubilize the lignin.

  • Stop the reaction and dissolve the sample in a known volume of 2M NaOH and 0.5M hydroxylamine hydrochloride.

  • Measure the absorbance at 280 nm and calculate the lignin content using a species-specific extinction coefficient.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the validation of apiose as a biomarker.

RGII_Dimerization_Pathway cluster_stress Biotic/Abiotic Stress cluster_cell_wall Cell Wall cluster_signaling Intracellular Signaling Stress Pathogen Attack Wounding Drought CWI Cell Wall Integrity (Compromised) Stress->CWI Damage RGII_Monomer RG-II Monomer (with Apiose) RGII_Dimer RG-II Dimer (Borate Cross-linked) RGII_Monomer->RGII_Dimer Boron (B(OH)3) RGII_Monomer->CWI Accumulation (DAMP signal?) RGII_Dimer->RGII_Monomer Dimer Dissociation RLK Receptor-Like Kinases (e.g., THE1, FER) CWI->RLK Perception Hormone Hormone Signaling (e.g., Brassinosteroids) CWI->Hormone Feedback Loop ROS ROS Burst RLK->ROS Ca2 Ca2+ Influx RLK->Ca2 Defense Defense Gene Expression ROS->Defense Ca2->Defense Hormone->Defense Biomarker_Validation_Workflow cluster_hypothesis Hypothesis Generation cluster_experiment Experimental Design & Execution cluster_analysis Data Analysis & Validation cluster_conclusion Conclusion Hypothesis Hypothesis: Apiose is a biomarker for a specific plant process Plant_System Select Plant System and Process (e.g., Arabidopsis, drought stress) Hypothesis->Plant_System Biomarker_Selection Select Biomarkers for Comparison (Apiose, Proline, SA, etc.) Plant_System->Biomarker_Selection Time_Course Conduct Time-Course/ Dose-Response Experiment Biomarker_Selection->Time_Course Quantification Quantify Biomarkers (GC-MS, LC-MS/MS, etc.) Time_Course->Quantification Data_Processing Statistical Analysis (Fold change, p-value) Quantification->Data_Processing Correlation Correlate Biomarker Levels with Phenotypic Data Data_Processing->Correlation Validation Validate in Different Genotypes/Conditions Correlation->Validation Conclusion Conclusion on Apiose as a Validated Biomarker Validation->Conclusion

References

A Comparative Analysis of the Mechanical Properties of Apiosylated vs. Non-Apiosylated Pectins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the mechanical properties of various pectin types is crucial for their application in areas ranging from drug delivery to food science. This guide provides a comparative overview of apiosylated and non-apiosylated pectins, focusing on their structural distinctions and the resulting implications for their mechanical behavior. Due to a lack of direct comparative studies in the existing literature, this guide synthesizes available data on pectin structure and function and presents standardized experimental protocols to enable researchers to conduct their own comparative analyses.

Pectins are a diverse family of complex polysaccharides found in the primary cell walls of terrestrial plants. Their gelling, thickening, and stabilizing properties are harnessed in numerous applications. The functionality of pectin is intrinsically linked to its molecular structure, particularly the composition of its side chains. A key distinguishing feature among some pectins is the presence of apiose, a branched-chain pentose. This guide focuses on the comparison between pectins containing apiose (apiosylated) and those that do not.

Defining Apiosylated and Non-Apiosylated Pectins

For the purpose of this guide, we define the two categories of pectins as follows:

  • Apiosylated Pectins: These are pectins that contain the sugar apiose as a component of their side chains. The most well-characterized apiosylated pectins are Rhamnogalacturonan II (RG-II) , a structurally complex pectic domain found in all vascular plants, and apiogalacturonans (such as lemnan from Lemna minor and zosteran from Zostera marina). In RG-II, apiosyl residues play a critical role in forming borate diester cross-links, which are vital for the integrity of the plant cell wall.[1][2] Apiogalacturonans are characterized by a D-galacturonic acid backbone with D-apiose-containing side chains.[3]

  • Non-Apiosylated Pectins: This broad category includes the more common commercially available pectins, such as those derived from citrus peel and apple pomace. These pectins are primarily composed of homogalacturonan (HG) , a linear chain of α-(1→4)-linked D-galacturonic acid, and rhamnogalacturonan I (RG-I) , which has a backbone of repeating rhamnose and galacturonic acid units with side chains of arabinans and galactans.[4][5] These pectins typically lack apiose.

Structural and Compositional Differences

The primary distinction between these two groups of pectins lies in their monosaccharide composition and the intricacy of their side chains. These structural variations are hypothesized to lead to significant differences in their mechanical properties.

FeatureApiosylated Pectins (e.g., RG-II, Apiogalacturonan)Non-Apiosylated Pectins (e.g., Citrus, Apple Pectin)
Key Structural Domain Rhamnogalacturonan II, ApiogalacturonanHomogalacturonan, Rhamnogalacturonan I
Presence of Apiose YesNo
Backbone Primarily α-1,4-linked D-galacturonic acidPrimarily α-1,4-linked D-galacturonic acid and alternating rhamnose-galacturonic acid
Side Chains Complex and diverse, containing apiose and other rare sugars (in RG-II) or apiose-containing oligosaccharides (in apiogalacturonan)Primarily arabinans and galactans attached to the RG-I backbone
Known Cross-linking Borate diester cross-linking via apiosyl residues in RG-IIPrimarily calcium-mediated "egg-box" model in low-methoxyl pectins; hydrogen bonding and hydrophobic interactions in high-methoxyl pectins

Comparative Mechanical Properties: A Framework for Investigation

While direct, quantitative comparisons of the mechanical properties of isolated apiosylated and non-apiosylated pectin gels are scarce in the literature, we can propose a framework for how such a comparison would be structured. The following table outlines the key mechanical parameters that should be evaluated.

Mechanical PropertyDescriptionExpected Influence of Apiosylation (Hypothesized)
Young's Modulus (E) A measure of a material's stiffness or resistance to elastic deformation under tensile or compressive stress.The presence of complex, bulky apiose-containing side chains may disrupt chain packing, potentially leading to a lower Young's modulus in the absence of specific cross-linking. However, the potential for unique intermolecular interactions involving apiose could also enhance stiffness.
Viscosity (η) A measure of a fluid's resistance to flow. For pectin solutions, this is often shear-rate dependent.The intricate branching of apiosylated pectins could lead to higher viscosity at lower concentrations compared to more linear non-apiosylated pectins due to increased hydrodynamic volume and intermolecular friction.
Gel Strength / Hardness The force required to cause a fracture in a gel. It is a key parameter in texture profile analysis.In the context of RG-II within the cell wall, apiose-mediated borate cross-linking is known to significantly increase strength.[6] For isolated apiogalacturonan gels, the gelling properties are less understood and would depend on the specific gelation mechanism.
Storage Modulus (G') A measure of the elastic (solid-like) behavior of a viscoelastic material.Higher G' values indicate a more structured, solid-like gel. The influence of apiosylation would depend on the extent to which the side chains contribute to or hinder the formation of an interconnected gel network.
Loss Modulus (G'') A measure of the viscous (liquid-like) behavior of a viscoelastic material.A higher G'' relative to G' suggests more liquid-like behavior. The flexibility and interactions of apiose side chains would influence this parameter.

Experimental Protocols

To facilitate the direct comparison of apiosylated and non-apiosylated pectins, the following detailed methodologies for key experiments are provided.

Rheological Analysis of Pectin Solutions and Gels

This protocol is used to determine the viscosity, storage modulus (G'), and loss modulus (G'').

a. Sample Preparation:

  • Prepare stock solutions of both apiosylated (e.g., isolated apiogalacturonan) and non-apiosylated (e.g., citrus pectin) pectins by dissolving the pectin powder in deionized water or a suitable buffer (e.g., citrate buffer) with gentle overnight stirring to ensure complete hydration.[7]

  • Prepare a series of concentrations for each pectin type (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v) to evaluate concentration-dependent effects.

  • For gel formation, introduce a gelling agent as appropriate for the pectin type. For low-methoxyl pectins (common for non-apiosylated types), add a calcium chloride solution.[8] For high-methoxyl pectins, adjust the pH to acidic levels (e.g., 2.5-3.5) and add a high concentration of a co-solute like sucrose (e.g., 55-65% w/v).[9] The gelling mechanism for isolated apiogalacturonans may require specific investigation.

b. Instrumentation and Measurement:

  • Use a controlled-stress or controlled-strain rheometer equipped with a cone-plate or parallel-plate geometry.[7][10]

  • For viscosity measurements, perform a steady-state flow sweep over a range of shear rates (e.g., 0.1 to 100 s⁻¹) at a constant temperature (e.g., 25°C).[10]

  • For viscoelastic properties of gels, conduct an oscillatory frequency sweep (e.g., 0.1 to 10 Hz) at a small, fixed strain within the linear viscoelastic region (determined via a preliminary strain sweep). This will yield the storage modulus (G') and loss modulus (G'').

  • A temperature sweep can also be performed to determine the gelling and melting temperatures of the pectin solutions.[10]

Texture Profile Analysis (TPA) of Pectin Gels

This protocol measures the mechanical textural properties of pectin gels, such as hardness and cohesiveness.

a. Gel Preparation:

  • Prepare pectin gels in standardized containers (e.g., beakers or molds) as described in the rheological analysis section.[11]

  • Allow the gels to set for a standardized period (e.g., 24 hours) at a controlled temperature (e.g., 4°C) to ensure complete gelation.[12]

  • Before analysis, equilibrate the gels to room temperature for a set time (e.g., 30 minutes).[12]

b. Instrumentation and Measurement:

  • Use a texture analyzer equipped with a cylindrical probe (e.g., 0.5-inch diameter).[10][11]

  • Perform a two-cycle compression test (the "two-bite" test). The probe compresses the gel to a defined percentage of its original height at a constant speed, withdraws, and then repeats the compression.

  • From the resulting force-time or force-distance curve, the following parameters can be calculated:

    • Hardness: The peak force during the first compression.

    • Cohesiveness: The ratio of the positive force area during the second compression to that of the first compression.

    • Adhesiveness: The negative force area after the first compression, representing the work required to pull the probe away from the sample.

    • Springiness: The height that the sample recovers during the time that elapses between the end of the first bite and the start of the second bite.

Measurement of Young's Modulus

This protocol determines the stiffness of the pectin gels.

a. Sample Preparation:

  • Prepare cylindrical or rectangular pectin gel samples of uniform dimensions.

  • Ensure the samples are free of air bubbles and have flat, parallel surfaces.

b. Instrumentation and Measurement:

  • Use a universal testing machine or a texture analyzer capable of compression or tensile testing.[13]

  • Compress the gel sample at a constant strain rate (e.g., 1 mm/min).[13]

  • Record the force as a function of displacement.

  • Convert the force-displacement data to a stress-strain curve.

  • The Young's modulus (E) is calculated from the slope of the initial linear portion of the stress-strain curve.[13]

Visualizing the Comparative Workflow and Pectin Structures

The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflow for comparing these pectins and a simplified representation of their structural differences.

G cluster_pectins Pectin Sources cluster_analysis Experimental Analysis cluster_data Data Comparison Apiosylated Apiosylated Pectins (e.g., Lemnan, Zosteran) Rheology Rheological Analysis (Viscosity, G', G'') Apiosylated->Rheology TPA Texture Profile Analysis (Hardness, Cohesiveness) Apiosylated->TPA YoungsModulus Young's Modulus (Stiffness) Apiosylated->YoungsModulus NonApiosylated Non-Apiosylated Pectins (e.g., Citrus, Apple) NonApiosylated->Rheology NonApiosylated->TPA NonApiosylated->YoungsModulus ComparativeData Comparative Data Tables Rheology->ComparativeData TPA->ComparativeData YoungsModulus->ComparativeData

Caption: Experimental workflow for comparative analysis.

PectinStructures cluster_apiosylated Apiosylated Pectin (Apiogalacturonan) cluster_nonapiosylated Non-Apiosylated Pectin (RG-I) Apiogalacturonan GalA - GalA - GalA - GalA Apiose Apiose-oligo RGI GalA - Rha - GalA - Rha Arabinan Galactan

Caption: Simplified pectin structures.

Conclusion

The presence of apiose in the side chains of pectins represents a significant structural variation that is likely to have a profound impact on their mechanical properties. While direct comparative data is currently lacking, the structural complexity of apiosylated pectins, particularly the potential for unique cross-linking mechanisms as seen in RG-II, suggests that they may exhibit distinct rheological and textural profiles compared to common non-apiosylated pectins. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically investigate these differences. Such studies are essential for unlocking the full potential of these unique biopolymers in advanced applications, including the development of novel drug delivery systems and functional foods. Future research focusing on the direct, controlled comparison of these pectin types is needed to fully elucidate the structure-function relationships governed by apiosylation.

References

Safety Operating Guide

Proper Disposal of 4-(Hydroxymethyl)oxolane-2,3,4-triol (D-Apiose)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This document provides essential safety and logistical information for the proper disposal of 4-(Hydroxymethyl)oxolane-2,3,4-triol, a compound also known by its synonym, D-Apiose.

Based on available safety data, this compound is not classified as a hazardous substance. According to safety information for D-Apiose (CAS 639-97-4), no GHS classification, hazard statements, or precautionary statements have been assigned, indicating a low hazard potential. This aligns with data for similar, structurally related compounds like Erythritol, which is not considered a hazardous waste under Federal regulations (40 CFR 261).

However, it is crucial to remember that the final disposal procedure depends on whether the material has been mixed with or contaminated by other hazardous chemicals.

Chemical Identification

For clarity and accurate record-keeping, the following table summarizes the key identifiers for this compound.

IdentifierValue
Chemical Name This compound
Synonym D-Apiose
CAS Number 639-97-4
Molecular Formula C₅H₁₀O₅

Disposal Protocol

As a non-hazardous substance, uncontaminated this compound can typically be disposed of as regular laboratory or chemical waste, in accordance with local, state, and federal regulations. Always consult your institution's specific waste management protocols.

Step-by-Step Disposal Guidance:

  • Assess Contamination: Determine if the this compound waste is mixed with any hazardous materials (e.g., solvents, heavy metals, toxic reagents).

  • Uncontaminated Waste: If the material is pure and uncontaminated, it can generally be collected in a designated non-hazardous chemical waste container.

  • Contaminated Waste: If the material is contaminated with hazardous substances, it must be treated as hazardous waste. The disposal protocol will be dictated by the nature of the contaminants. In this case, follow your institution's guidelines for hazardous waste disposal, which typically involves segregation, specific labeling, and collection by a certified waste management provider.

  • Labeling: Ensure the waste container is clearly and accurately labeled with the chemical name and a statement indicating it is non-hazardous, unless contaminated.

  • Consult Safety Officer: If there is any uncertainty regarding the classification or disposal of the waste, consult your institution's Environmental Health and Safety (EHS) officer.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste check_contamination Is the waste mixed with or contaminated by hazardous materials? start->check_contamination non_hazardous Dispose as Non-Hazardous Chemical Waste check_contamination->non_hazardous No hazardous Dispose as Hazardous Waste (follow protocol for contaminants) check_contamination->hazardous Yes consult_ehs Consult Institutional EHS Guidelines and Waste Management Provider non_hazardous->consult_ehs hazardous->consult_ehs end_non_hazardous End consult_ehs->end_non_hazardous end_hazardous End consult_ehs->end_hazardous

Disposal decision workflow for this compound.

Essential Safety and Handling Guide for 4-(Hydroxymethyl)oxolane-2,3,4-triol (D-Apiose)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of 4-(Hydroxymethyl)oxolane-2,3,4-triol, also known as D-Apiose.

This document provides immediate and essential safety protocols for handling this compound (CAS No. 639-97-4). While this substance is not currently classified as hazardous under the Globally Harmonized System (GHS), adherence to rigorous laboratory safety practices is paramount. The information herein is compiled from available safety data resources to ensure the protection of laboratory personnel and the environment.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound in solid or solution form.

PPE CategoryItemSpecification
Respiratory Protection Dust MaskN95 (US) or equivalent for handling the solid form to prevent inhalation of fine particles.
Eye Protection Safety Glasses/GogglesChemical splash goggles or safety glasses with side shields.
Hand Protection GlovesChemically resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory CoatStandard laboratory coat to prevent skin contact.

Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls: Handle in a well-ventilated area. If handling large quantities or if dust generation is likely, use a fume hood or other ventilated enclosure.

  • General Hygiene: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place. Long-term storage is recommended at 4°C.[1]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[2]

  • In Case of Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[2]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention if irritation persists.[2]

  • If Swallowed: Do not induce vomiting. Give large amounts of water. Never give anything by mouth to an unconscious person. Seek medical attention.[2]

Disposal Plan:

This compound has a Water Hazard Class (WGK) of 3, indicating it is highly hazardous to water.

  • Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter sewer systems or waterways.

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the chemical itself.

Experimental Protocols

Currently, detailed experimental protocols involving this compound are not available in the provided search results. Researchers should develop specific protocols based on their experimental design, incorporating the safety and handling procedures outlined in this document.

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when working with this compound.

PPE_Selection_Workflow PPE Selection for this compound cluster_assessment Hazard Assessment cluster_ppe Personal Protective Equipment cluster_action Action Start Start: Handling this compound LabCoat Wear Laboratory Coat Start->LabCoat CheckForm Is the substance in solid or liquid form? CheckDust Potential for dust generation? CheckForm->CheckDust Solid CheckSplash Potential for splash? CheckForm->CheckSplash Liquid Eyeshields Wear Safety Glasses with Side Shields CheckDust->Eyeshields No DustMask Wear N95 Dust Mask CheckDust->DustMask Yes CheckSplash->Eyeshields No Goggles Wear Chemical Splash Goggles CheckSplash->Goggles Yes Gloves Wear Chemical Resistant Gloves LabCoat->Gloves Gloves->CheckForm Proceed Proceed with work Eyeshields->Proceed Goggles->Proceed DustMask->Eyeshields

Caption: PPE selection workflow for handling this compound.

References

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Retrosynthesis Analysis

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Reactant of Route 1
4-(Hydroxymethyl)oxolane-2,3,4-triol
Reactant of Route 2
4-(Hydroxymethyl)oxolane-2,3,4-triol

体外研究产品的免责声明和信息

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